molecular formula C3H4Cl2 B3049490 1,1-Dichlorocyclopropane CAS No. 2088-35-9

1,1-Dichlorocyclopropane

Cat. No.: B3049490
CAS No.: 2088-35-9
M. Wt: 110.97 g/mol
InChI Key: MZJYQXPULRLGCA-UHFFFAOYSA-N
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Description

1,1-Dichlorocyclopropane (CAS 2088-35-9) is an organic compound with the molecular formula C3H4Cl2 and an average mass of 110.97 Da . This geminal dichlorocyclopropane derivative serves as a valuable building block in synthetic and mechanistic chemistry. Its primary research application lies in its facile thermal isomerization. When pyrolyzed at temperatures between 500-670 °C, it undergoes a unimolecular concerted rearrangement to form 2,3-dichloropropene in high yield, providing a useful route to chlorinated olefins . This reaction is a key model system for studying the kinetics of gas-phase thermal isomerisations . Furthermore, the dichlorocarbene precursor used in its synthesis, generated in-situ from chloroform under solid/liquid phase-transfer catalysis (PTC) conditions, makes it a key intermediate for creating more complex molecular architectures . Recent research has demonstrated its utility in designing novel hybrid compounds, such as gem-dichlorocyclopropane-pyrazole hybrids with a monoterpenic skeleton, which are investigated for their potential cytotoxic evaluation and anticancer properties . The compound is characterized by a boiling point of 109.3 °C at 760 mmHg, a flash point of 33 °C, and a density of 1.34 g/cm³ . FOR RESEARCH USE ONLY. Not for human or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dichlorocyclopropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C3H4Cl2/c4-3(5)1-2-3/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJYQXPULRLGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1CC1(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883794
Record name Cyclopropane, 1,1-dichloro-
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Molecular Weight

110.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2088-35-9, 93174-83-5
Record name 1,1-Dichlorocyclopropane
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Record name Cyclopropane, 1,1-dichloro-
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Record name Cyclopropane, dichloro-
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Record name Cyclopropane, 1,1-dichloro-
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Record name Cyclopropane, 1,1-dichloro-
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Record name 1,1-dichlorocyclopropane
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,1-Dichlorocyclopropane: Mechanism and Methodology

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the synthesis of 1,1-dichlorocyclopropane, a valuable and versatile intermediate in modern organic synthesis.[1] Primarily tailored for researchers, scientists, and professionals in drug development, this document delves into the core mechanistic principles governing the formation of the dichlorocyclopropane moiety, with a particular focus on the widely employed method of dichlorocarbene generation via phase-transfer catalysis. We will dissect the underlying causality of experimental choices, present a robust and validated protocol, and offer insights into the practical application of this chemistry. The content is grounded in authoritative scientific literature to ensure technical accuracy and reliability.

Introduction: The Synthetic Utility of 1,1-Dichlorocyclopropanes

gem-Dihalocyclopropanes, and specifically this compound, are strained cyclic systems that exhibit remarkable kinetic stability. This unique combination of properties makes them powerful precursors for a diverse array of molecular architectures.[1] Their synthetic utility stems from their ability to undergo a variety of transformations, leading to the formation of valuable compounds such as cyclopropenes, allenes, and ring-opened products.[2][3] These subsequent transformations have established 1,1-dichlorocyclopropanes as key building blocks in the synthesis of natural products, alkaloids, and other biologically active molecules.[1][4] The primary and most efficient route to these compounds is the [1+2] cycloaddition of dichlorocarbene to an alkene.[5][6]

The Core of the Reaction: Generation and Reactivity of Dichlorocarbene

The synthesis of this compound hinges on the successful in situ generation of dichlorocarbene (:CCl₂), a highly reactive and transient intermediate.[7][8] Although this species cannot be isolated, its generation from stable precursors allows for its immediate reaction with an alkene to form the desired cyclopropane.[7]

The Preeminent Method: α-Elimination from Chloroform

The most common and practical method for generating dichlorocarbene involves the α-elimination of hydrogen chloride from chloroform (CHCl₃) using a strong base.[5][6][9] This reaction is typically carried out in a biphasic system, consisting of an aqueous solution of a strong base (e.g., sodium hydroxide) and an organic phase containing the alkene and chloroform.[10]

The mechanism proceeds through two key steps:

  • Deprotonation: A strong base, such as hydroxide, abstracts a proton from chloroform to form the trichloromethyl anion (⁻CCl₃).[5]

  • α-Elimination: The unstable trichloromethyl anion rapidly expels a chloride ion to yield dichlorocarbene.[5]

Dichlorocarbene_Generation cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: α-Elimination CHCl3 Chloroform (CHCl₃) CCl3_neg Trichloromethyl Anion (⁻CCl₃) CHCl3->CCl3_neg + OH⁻ OH_neg Hydroxide (OH⁻) CCl2 Dichlorocarbene (:CCl₂) CCl3_neg->CCl2 - Cl⁻ H2O Water (H₂O) Cl_neg Chloride (Cl⁻)

Caption: Generation of Dichlorocarbene from Chloroform.

The Role of Phase-Transfer Catalysis (PTC)

A significant challenge in the reaction between an aqueous base and an organic substrate is the mutual insolubility of the two phases, which limits the reaction rate.[11] Phase-transfer catalysis (PTC) provides an elegant solution to this problem by facilitating the transfer of the anionic reagent (hydroxide) from the aqueous phase to the organic phase.[12][13] Quaternary ammonium salts, such as benzyltriethylammonium chloride (BTEAC) or tetrabutylammonium bromide (TBAB), are commonly employed as phase-transfer catalysts.[12]

The catalytic cycle, often referred to as the Makosza mechanism, involves the quaternary ammonium cation (Q⁺) forming a lipophilic ion pair with the hydroxide anion (Q⁺OH⁻) at the interface of the two phases.[12][14] This ion pair is soluble in the organic phase and can therefore transport the hydroxide ion to react with chloroform, initiating the dichlorocarbene generation.[10][14] This continuous transfer of the reactive anion dramatically enhances the reaction rate and efficiency.[11] The pioneering work of Mieczysław Mąkosza in this area was instrumental in developing this powerful synthetic methodology.[15][16]

Phase_Transfer_Catalysis_Cycle cluster_aqueous cluster_organic Interface Aqueous-Organic Interface Aqueous Aqueous Phase Organic Organic Phase OH_aq OH⁻ QX_org Q⁺X⁻ (Catalyst) QOH_org Q⁺OH⁻ QX_org->QOH_org Ion Exchange at Interface CHCl3 CHCl₃ QOH_org->CHCl3 Deprotonation CCl3_neg ⁻CCl₃ CCl2 :CCl₂ CCl3_neg->CCl2 α-Elimination Alkene Alkene CCl2->Alkene Cycloaddition Cyclopropane This compound Cyclopropane->QX_org Regeneration of Catalyst

Caption: The Phase-Transfer Catalysis Cycle.

Alternative Methods for Dichlorocarbene Generation

While the chloroform-base system is predominant, alternative methods for generating dichlorocarbene exist and are advantageous for substrates sensitive to strongly basic conditions.[8]

  • Thermal Decomposition of Sodium Trichloroacetate: Heating sodium trichloroacetate in an aprotic solvent like dimethoxyethane (DME) results in the loss of carbon dioxide and sodium chloride to generate dichlorocarbene under neutral, anhydrous conditions.[8][10]

  • From Carbon Tetrachloride and Magnesium: The reaction of carbon tetrachloride with magnesium, often promoted by ultrasonic irradiation, provides a route to dichlorocarbene under neutral conditions.[8][17][18]

Experimental Protocol: Synthesis of this compound from Cyclohexene

This protocol details a reliable and scalable procedure for the synthesis of 7,7-dichlorobicyclo[4.1.0]heptane (the this compound derivative of cyclohexene) using phase-transfer catalysis.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )
CyclohexeneC₆H₁₀82.15
ChloroformCHCl₃119.38
Sodium HydroxideNaOH40.00
Benzyltriethylammonium Chloride (BTEAC)C₁₃H₂₂ClN227.77
Dichloromethane (DCM)CH₂Cl₂84.93
WaterH₂O18.02
Anhydrous Magnesium SulfateMgSO₄120.37

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine cyclohexene (41.1 g, 0.5 mol), chloroform (60 g, 0.5 mol), and benzyltriethylammonium chloride (1.15 g, 0.005 mol).

  • Cooling: Cool the mixture to 0-5 °C using an ice-water bath.

  • Base Addition: With vigorous stirring, slowly add a 50% (w/w) aqueous solution of sodium hydroxide (100 mL) via the dropping funnel over a period of 1-2 hours. It is crucial to maintain the internal temperature below 10 °C during the addition.[10]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue to stir vigorously for an additional 4-6 hours.

  • Work-up:

    • Quench the reaction by carefully adding 100 mL of cold water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield 7,7-dichlorobicyclo[4.1.0]heptane as a colorless oil.

Experimental_Workflow start Start setup 1. Reaction Setup: Combine Cyclohexene, Chloroform, and BTEAC start->setup cool 2. Cool to 0-5 °C setup->cool add_base 3. Slowly Add 50% NaOH (aq) (Maintain T < 10 °C) cool->add_base react 4. Stir at Room Temperature (4-6 hours) add_base->react workup 5. Aqueous Work-up: Quench, Separate, Extract, Wash, Dry react->workup purify 6. Purification: Fractional Distillation workup->purify product Pure this compound Derivative purify->product

Caption: Experimental Workflow for this compound Synthesis.

Concluding Remarks

The synthesis of this compound via the phase-transfer catalyzed reaction of chloroform and an alkene is a robust and highly efficient method that has become a cornerstone of modern organic synthesis. Its operational simplicity, cost-effectiveness, and the use of readily available reagents make it an attractive choice for both academic research and industrial applications.[10] A thorough understanding of the underlying mechanism, particularly the role of the phase-transfer catalyst, is paramount for optimizing reaction conditions and achieving high yields of the desired cyclopropanated products.

References

  • Wikipedia. Dichlorocarbene. [Link]
  • Selvaraj, S., & Rajendran, I. (2012). Dichlorocyclopropanation of - methyl styrene using phase-transfer Catalyst - A kinetic study. Journal of the Serbian Chemical Society, 77(10), 1365-1375.
  • Wang, M.-L., & Wu, H.-S. (2003). Kinetic Study of Dichlorocyclopropanation of 1,7-Octadiene under Phase-Transfer Catalysis Conditions at High Alkaline Concentration. Industrial & Engineering Chemistry Research, 42(12), 2616-2623.
  • Filo. (2025). What is a source of dichlorocarbene?. [Link]
  • Fedoryński, M. (2003). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1099-1132.
  • National Institute of Standards and Technology. Cyclopropane, 1,1-dichloro-. In NIST Chemistry WebBook. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Lin, S.-K., et al. (2003).
  • Mąkosza, M. (2000). Professor Mieczysław Mąkosza A Tribute.
  • Balakrishnan, T., & Thirumalai, D. (1986). Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by triethylbenzylammonium chloride. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(5-6), 785-793.
  • Fedoryński, M. (2003). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1099-1132.
  • Jewett, J. C., & Rawal, V. H. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. Accounts of chemical research, 48(4), 1055–1063.
  • Asaad, F. M., & Michl, J. (2000). Photochemical Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid. Organic Syntheses, 77, 249.
  • Mąkosza, M. (1986). Catalysis in Two-Phase Systems: Phase Transfer and Related Phenomena. In Comprehensive Coordination Chemistry (Vol. 9, pp. 115-167). Pergamon.
  • Mąkosza, M., & Fedoryński, M. (2011). Phase transfer catalysis in dichlorocarbene chemistry: Basic principles and specific features. Russian Chemical Bulletin, 60(11), 2219-2231.
  • Mąkosza, M. (2010).
  • Mąkosza, M. (2023). Chlorine in an Organic Molecule, a Universal Promoter—Workhorse—Of Reactions. Molecules, 28(24), 8031.
  • Palomo, C., et al. (2012). Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles.

Sources

An In-depth Technical Guide to the Thermal Rearrangement of 1,1-Dichlorocyclopropane to 2,3-Dichloropropene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the thermal rearrangement of 1,1-dichlorocyclopropane to the industrially significant 2,3-dichloropropene. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It delves into the underlying reaction mechanism, offers detailed experimental protocols for synthesis and purification, presents a thorough characterization of the product, and outlines essential safety precautions. The content is grounded in established scientific literature to ensure technical accuracy and practical utility.

Introduction

The thermal isomerization of gem-dihalocyclopropanes represents a fascinating and synthetically useful class of pericyclic reactions. Among these, the rearrangement of this compound to 2,3-dichloropropene is a process of significant academic and industrial interest. 2,3-Dichloropropene serves as a versatile building block in organic synthesis, finding applications in the production of polymers, agrochemicals, and pharmaceutical intermediates.[1] Understanding the intricacies of this thermal rearrangement is crucial for optimizing its yield, purity, and scalability. This guide aims to provide a holistic and in-depth perspective on this reaction, bridging theoretical concepts with practical laboratory execution.

Reaction Mechanism and Kinetics

The thermal conversion of this compound to 2,3-dichloropropene is a unimolecular, first-order gas-phase reaction.[2][3] Extensive kinetic studies have revealed that the reaction proceeds cleanly at elevated temperatures, typically in the range of 340-670°C.[2][4]

The prevailing mechanism is not a stepwise process involving a diradical intermediate, but rather a concerted intramolecular migration of a chlorine atom with simultaneous ring-opening of the cyclopropane ring.[2] This proceeds through a highly ordered transition state. The identity of the product, 2,3-dichloropropene, strongly supports this pathway, as a mechanism involving hydrogen migration is precluded.[3]

The reaction can be visualized as an electrocyclic ring-opening of the C2-C3 bond of the cyclopropane ring, coupled with a[2][5]-sigmatropic shift of a chlorine atom. While detailed computational studies specifically on the this compound transition state are not extensively published, analogies can be drawn from studies on similar vinylcyclopropane rearrangements, which also proceed through concerted pathways.[6] The transition state likely involves a partially broken C-C bond and a partially formed C-Cl bond, with the chlorine atom bridging the C1 and C3 positions of the original cyclopropane ring.

G cluster_1 Key Features Key_Features Unimolecular, First-Order Kinetics [2][5]-Sigmatropic Chlorine Shift Concerted Mechanism

Experimental Protocols

This section provides detailed procedures for the synthesis of the starting material, this compound, and its subsequent thermal rearrangement to 2,3-dichloropropene, followed by purification.

Synthesis of this compound

This compound is conveniently prepared by the addition of dichlorocarbene (:CCl₂) to an alkene. A reliable method for generating dichlorocarbene in the laboratory is the reaction of chloroform with a strong base, often under phase-transfer catalysis conditions to facilitate the reaction between the aqueous and organic phases.

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )
ChloroformCHCl₃119.38
Ethene (or suitable alkene precursor)C₂H₄28.05
Sodium HydroxideNaOH40.00
Benzyltriethylammonium chloride (TEBAC)C₁₃H₂₂ClN227.77
Dichloromethane (solvent)CH₂Cl₂84.93
WaterH₂O18.02
Anhydrous Magnesium SulfateMgSO₄120.37

Procedure:

A detailed procedure for the synthesis of 1,1-dichlorocyclopropanes from alkenes using phase-transfer catalysis is well-established.[7][8] For the synthesis of the parent this compound, ethylene gas can be bubbled through the reaction mixture.

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, a solution of the alkene in dichloromethane is prepared.

  • A catalytic amount of a phase-transfer catalyst, such as benzyltriethylammonium chloride (TEBAC), is added.[8]

  • A concentrated aqueous solution of sodium hydroxide (e.g., 50% w/v) is added dropwise from the dropping funnel to a stirred mixture of chloroform and the alkene solution.

  • The reaction is typically exothermic and may require cooling in an ice bath to maintain a controlled temperature.

  • After the addition is complete, the reaction mixture is stirred for several hours at room temperature to ensure complete reaction.

  • The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate.

  • The solvent is removed by rotary evaporation, and the crude this compound can be purified by distillation.

G cluster_synthesis Synthesis of this compound A Prepare Alkene Solution in Dichloromethane B Add Phase-Transfer Catalyst A->B C Dropwise Addition of NaOH (aq) to Chloroform and Alkene Mixture B->C D Stir at Room Temperature C->D E Work-up: Separate Organic Layer, Wash, and Dry D->E F Purification by Distillation E->F

Thermal Rearrangement to 2,3-Dichloropropene

The thermal rearrangement is carried out in the gas phase using a pyrolysis apparatus.

Apparatus:

A typical laboratory-scale pyrolysis setup consists of a quartz or Pyrex tube packed with an inert material (like glass beads or rings to increase surface area and ensure even heating) placed inside a tube furnace. One end of the tube is connected to a system for introducing the this compound vapor, and the other end is connected to a series of cold traps to collect the product.

Procedure:

  • The pyrolysis tube is heated to the desired temperature (e.g., 400-500°C) using the tube furnace. The temperature should be monitored and controlled accurately.

  • This compound is vaporized and carried through the hot tube by a slow stream of an inert carrier gas (e.g., nitrogen or argon). The flow rate should be adjusted to ensure an appropriate residence time in the hot zone.

  • The vapors exiting the furnace are passed through a series of cold traps (e.g., cooled with ice-water and dry ice-acetone) to condense the 2,3-dichloropropene product.

  • The collected crude product is a mixture of 2,3-dichloropropene, any unreacted this compound, and potentially minor side products.

G cluster_pyrolysis Thermal Rearrangement A Heat Pyrolysis Tube in Furnace C Pass Vapors Through Hot Tube A->C B Vaporize this compound with Inert Gas Flow B->C D Condense Product in Cold Traps C->D E Collect Crude 2,3-Dichloropropene D->E

Purification of 2,3-Dichloropropene

The crude product is purified by fractional distillation.

Procedure:

  • The contents of the cold traps are combined and allowed to warm to room temperature.

  • The crude liquid is transferred to a distillation flask equipped with a fractionating column (e.g., a Vigreux or packed column).

  • The mixture is carefully distilled at atmospheric pressure. 2,3-Dichloropropene has a boiling point of approximately 94°C.[9]

  • Fractions are collected based on their boiling points, and the purity of the fractions is monitored by gas chromatography (GC).

  • For higher purity, distillation under reduced pressure can be employed to lower the boiling point and minimize potential thermal decomposition of the product.[6][10]

Product Characterization

The identity and purity of the synthesized 2,3-dichloropropene should be confirmed using standard analytical techniques.

Quantitative Data Summary:

PropertyValue
Molecular Formula C₃H₄Cl₂
Molar Mass 110.97 g/mol
Boiling Point 94 °C
Density 1.204 g/mL at 25 °C
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of 2,3-dichloropropene is expected to show two signals. A singlet for the two protons of the chloromethyl group (CH₂Cl) and two distinct signals for the geminal vinylic protons (=CH₂), which will appear as singlets or narrow multiplets depending on the resolution.

  • ¹³C NMR: The carbon NMR spectrum should exhibit three distinct signals corresponding to the three carbon atoms in different chemical environments: the carbon of the chloromethyl group, the vinylic carbon bearing the chlorine atom, and the terminal vinylic carbon.[1]

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) of 2,3-dichloropropene will show a molecular ion peak (M⁺) cluster characteristic of a molecule containing two chlorine atoms (with isotopes ³⁵Cl and ³⁷Cl). The fragmentation pattern will likely involve the loss of a chlorine atom and a chloromethyl radical.[11][12]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for C=C stretching of the alkene and C-Cl stretching.

Safety Precautions

Both this compound and 2,3-dichloropropene are hazardous chemicals and should be handled with appropriate safety measures.

  • General Handling: All manipulations should be performed in a well-ventilated fume hood.[2] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[1]

  • High-Temperature Reactions: The pyrolysis step involves high temperatures and requires careful setup to avoid thermal hazards.[1] The apparatus should be assembled securely, and a safety shield should be used.[2] Ensure that the system is not sealed to prevent pressure buildup.[1]

  • Flammability: 2,3-Dichloropropene is a flammable liquid.[9] Keep away from ignition sources.

  • Toxicity: Dichloropropenes are toxic and irritants. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

The thermal rearrangement of this compound to 2,3-dichloropropene is a robust and well-understood reaction that provides a valuable route to a key synthetic intermediate. This guide has detailed the mechanistic underpinnings of this transformation, provided practical experimental protocols for its execution and the purification of the product, and outlined the necessary analytical and safety considerations. By integrating theoretical knowledge with practical guidance, this document aims to empower researchers to confidently and safely utilize this important reaction in their synthetic endeavors.

References

  • Parry, K. A. W.; Robinson, P. J. Kinetics of the Gas-phase Thermal Isomerisation of this compound. J. Chem. Soc. B, 1968, 49-54.
  • Dakang, D. The Role of 2,3-Dichloropropene in Modern Chemical Synthesis. Chemical Synthesis Insights, 2023.
  • Fedoryński, M. Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chem. Rev., 2003, 103 (4), 1099–1132.
  • Starks, C. M. Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. J. Am. Chem. Soc., 1971, 93 (1), 195–199.
  • Grant, R. C. S.; Swinbourne, E. S. Kinetics of the reactions of cyclopropane derivatives. Part I. The gas-phase unimolecular thermal isomerisation of this compound. J. Chem. Soc. B, 1966, 620-620.
  • PubChem. 2,3-Dichloropropene.
  • Mąkosza, M.; Wawrzyniewicz, M. Catalytic method for preparation of dichlorocyclopropane derivatives. Tetrahedron Lett., 1969, 10 (53), 4659–4662.
  • Fields, R.; Haszeldine, R. N.; Peter, D. Cyclopropane chemistry. Part I. Thermal isomerisation of gem-dichlorocyclopropanes to olefins. J. Chem. Soc. C, 1969, 165-171.
  • NIST. 1-Propene, 2,3-dichloro-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link] (accessed Jan 8, 2026).
  • Holbrook, K. A.; Parry, K. A. W.; Robinson, P. J. The unimolecular gas-phase isomerization of this compound. Transactions of the Faraday Society, 1970, 66, 2340-2347.
  • University of Pennsylvania. Fact Sheet: Heating Reactions. Environmental Health and Radiation Safety. [Link] (accessed Jan 8, 2026).
  • NextGen Protocols. Guidelines for Safe Laboratory Practices. [Link] (accessed Jan 8, 2026).
  • University of Rochester. Purification: Distillation at Reduced Pressures. Department of Chemistry. [Link] (accessed Jan 8, 2026).
  • Chemistry LibreTexts.
  • Houk, K. N.; et al. Computational Explorations of Vinylcyclopropane−Cyclopentene Rearrangements and Competing Diradical Stereoisomerizations. J. Org. Chem., 2000, 65 (24), 8043–8054.

Sources

An In-Depth Technical Guide to the Reactivity of 1,1-Dichlorocyclopropane with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,1-Dichlorocyclopropane, a readily accessible gem-dihalocyclopropane, serves as a versatile and highly reactive building block in modern organic synthesis. Its inherent ring strain, combined with the electronic properties of the geminal chlorine atoms, dictates a rich and diverse reactivity profile when subjected to nucleophilic attack. This guide provides a comprehensive exploration of the core reaction pathways of this compound with a range of nucleophiles. We will delve into the mechanistic underpinnings of these transformations, from the well-established allene synthesis using organolithium reagents to direct ring-opening reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this strained-ring system, offering field-proven insights, detailed experimental protocols, and a robust theoretical framework.

Introduction: The Unique Chemical Nature of this compound

Cyclopropanes substituted with two halogen atoms on the same carbon (gem-dihalocyclopropanes) are endowed with significant potential energy due to substantial angle and torsional strain, estimated to be over 100 kJ/mol[1]. This strain provides a powerful thermodynamic driving force for ring-opening reactions[1]. This compound, typically synthesized via the addition of dichlorocarbene to ethylene, is a prime example of this class[2][3].

The reactivity of the C-Cl bonds and the cyclopropane ring itself is profoundly influenced by the nature of the attacking nucleophile. Broadly, reactions can be categorized into two primary pathways:

  • Pathway A: Reaction at the Halogen Atom: Primarily observed with strong organometallic bases, leading to a halogen-metal exchange.

  • Pathway B: Reaction at a Carbon Atom: Involving direct nucleophilic attack on a ring carbon, resulting in substitution or ring-opening.

This guide will dissect these pathways, elucidating the factors that govern the reaction outcome and providing practical methodologies for their execution.

Allene Synthesis via Organolithium Reagents: A Mechanistic Deep Dive

The reaction of 1,1-dihalocyclopropanes with alkyllithium reagents is a cornerstone method for the synthesis of allenes, compounds featuring cumulative double bonds[2][4][5]. This transformation is not a simple substitution but a sophisticated sequence involving a transient carbene intermediate.

The Skattebøl Rearrangement Mechanism

The generally accepted mechanism proceeds through several distinct steps, a pathway supported by extensive research, including chemically induced dynamic nuclear polarization (CIDNP) studies[6].

  • Halogen-Metal Exchange: The reaction initiates with a halogen-lithium interconversion. Butyllithium, being significantly more reactive than methyllithium, readily exchanges with one of the chlorine atoms even at very low temperatures (-78 °C to -30 °C)[2][6]. This forms a highly unstable 1-lithio-1-chlorocyclopropane intermediate. Bromides are known to react more readily than chlorides in this step[2].

  • α-Elimination and Carbene Formation: The lithiated intermediate rapidly undergoes α-elimination of lithium chloride (LiCl) to generate a cyclopropylidene carbene.

  • Electrocyclic Ring-Opening: The highly strained and fleeting cyclopropylidene carbene spontaneously rearranges through an electrocyclic ring-opening process to yield the final allene product.

Caption: Mechanism of Allene Synthesis from this compound.

Causality Behind Experimental Choices
  • Low Temperature: The reaction is conducted at temperatures ranging from -30 to -78 °C to control the high reactivity of the alkyllithium reagent and to manage the stability of the lithiated intermediate, preventing unwanted side reactions[2].

  • Solvent: Anhydrous ether or pentane is crucial. Ethereal solvents like diethyl ether or THF stabilize the organolithium reagent and intermediates, while pentane can be used to create a slurry for easier stirring[2][7]. The absence of water is critical, as organolithium reagents are potent bases and will be quenched instantly[7].

  • Choice of Alkyllithium: Butyllithium is generally preferred over methyllithium for reacting with the less reactive dichloro analogs, as butyllithium is a stronger base and more effective in the initial halogen-metal exchange[2][8][9].

Experimental Protocol: Synthesis of Cyclohepta-1,2-diene (Illustrative)

This protocol is adapted from the general procedures described for allene synthesis from gem-dihalocyclopropanes[2].

  • Apparatus Setup: A 250 mL three-necked, round-bottomed flask is flame-dried under a stream of dry nitrogen and equipped with a magnetic stirrer, a nitrogen inlet, a rubber septum, and a low-temperature thermometer.

  • Reagent Charging: The flask is charged with 1,1-dichloro-bicyclo[5.1.0]octane (0.1 mole) dissolved in 50 mL of anhydrous diethyl ether.

  • Cooling: The reaction mixture is cooled to -40 °C using a dry ice/acetone bath.

  • Reagent Addition: An ethereal solution of n-butyllithium (1.6 M in hexanes, 0.12 mole) is added dropwise via syringe through the septum over 30 minutes, ensuring the internal temperature does not exceed -30 °C.

  • Reaction: The mixture is stirred for an additional 30 minutes at -30 to -40 °C after the addition is complete.

  • Quenching: The reaction is carefully quenched by the slow addition of 50 mL of cold water.

  • Workup: The mixture is allowed to warm to room temperature. The ether layer is separated, and the aqueous phase is extracted twice with 25 mL portions of diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude allene can be purified by fractional distillation. The characteristic infrared absorption for the allene is expected in the 1950 cm⁻¹ region[2].

Nucleophilic Ring-Opening Reactions

While strong, non-nucleophilic bases react at the halogen, a variety of "softer" nucleophiles can attack the carbon skeleton, leading to ring-opening via an S_N2-type mechanism. These reactions are characteristic of electrophilic cyclopropanes, especially those activated by electron-withdrawing groups[1][10][11]. The gem-dichloro substitution on this compound provides sufficient activation for such pathways.

Reaction with Thiolates

Soft nucleophiles like thiolates are effective for opening the cyclopropane ring[12]. For instance, the reaction of 1,1-dichloro-2,2-di(p-chlorophenyl)ethane (a related structure) with sodium thiophenoxide in ethanol proceeds via a second-order process, suggesting a direct displacement mechanism[13].

SN2_Ring_Opening reactant This compound C C C(Cl)2 transition_state Transition State [RS···C···Cl]⁻ reactant->transition_state nucleophile RS⁻ (Thiophenoxide) nucleophile->reactant:f1 S_N2 Attack product Ring-Opened Product (e.g., 2-chloro-3-(phenylthio)prop-1-ene) transition_state->product Ring Opening & Chloride Ejection

Caption: General S_N2 ring-opening pathway with a thiolate nucleophile.

Solvolysis: Ring-Opening with Weak Nucleophiles

The solvolysis of gem-dihalocyclopropanes, for example in acetic acid or aqueous silver nitrate, involves a slow, rate-determining ionization of a C-Cl bond to form a cyclopropyl cation. This cation is unstable and rapidly undergoes a concerted, disrotatory electrocyclic ring-opening to form a stable allyl cation, which is then trapped by the solvent (nucleophile). The stereochemistry of the starting material can influence the reaction rate and product distribution[14].

Nucleophile ClassReagent ExamplePrimary Product TypeDominant MechanismReference
Organometallics n-ButyllithiumAlleneHalogen-Metal Exchange, Carbene Rearrangement[2][6]
Thiolates Sodium ThiophenoxideRing-Opened ThioetherS_N2-type Ring Opening[13]
Azides Sodium AzideVinyl Azides / Ring-Opened AzidesS_N2-type Ring Opening[1][12]
Alcohols/Water Methanol, WaterAllylic Ethers/AlcoholsSolvolysis (S_N1-like), Electrocyclic Ring Opening[14]

Table 1: Summary of Reactions of this compound with Various Nucleophiles.

Workflow and Logic for Reaction Pathway Selection

Choosing the appropriate conditions to achieve a desired transformation with this compound is critical. The following decision-making workflow can guide experimental design.

Reaction_Decision_Workflow Decision Workflow for this compound Reactivity start Select Nucleophile decision_base Is the nucleophile a strong, non-nucleophilic base? start->decision_base path_allene Pathway: Allene Synthesis decision_base->path_allene Yes decision_soft Is the nucleophile a 'soft' species (e.g., RS⁻, N₃⁻)? decision_base->decision_soft No protocol_allene Protocol: - Alkyllithium (e.g., n-BuLi) - Anhydrous Ether/Pentane - Low Temp (-78 to -30 °C) path_allene->protocol_allene path_sn2 Pathway: S_N2 Ring-Opening decision_soft->path_sn2 Yes path_solvolysis Pathway: Solvolysis decision_soft->path_solvolysis No (Weak Nucleophile) protocol_sn2 Protocol: - Polar, potentially protic solvent - Moderate Temperature path_sn2->protocol_sn2 protocol_solvolysis Protocol: - Weak nucleophile/solvent (H₂O, ROH) - May require Lewis acid (e.g., Ag⁺)

Caption: Logical workflow for predicting reaction outcomes.

Conclusion and Future Outlook

This compound is a powerful synthetic intermediate whose reactivity is a nuanced interplay of ring strain and electronic effects. By carefully selecting the nucleophile and reaction conditions, chemists can steer the reaction towards distinct and valuable product classes, most notably allenes and functionalized ring-opened products. The principles outlined in this guide—from the carbene-mediated Skattebøl rearrangement to direct S_N2 ring-opening—provide a robust framework for both understanding and application. As the demand for complex molecular architectures in materials science and drug discovery continues to grow, the strategic use of strained-ring systems like this compound will undoubtedly remain a fertile ground for synthetic innovation.

References

  • Skattebøl, L. (1963). The Synthesis of Allenes from 1,1-Dihalocyclopropane Derivatives and Alkyllithium. Acta Chemica Scandinavica, 17, 1683-1693. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Catalysis Science & Technology. (2021). Visible light promoted synthesis of allenes. RSC Publishing. [Link]
  • Ward, H. R., & Lawler, R. G. (1968). An Investigation of the Reaction between 1,1-Dichlorocyclopropanes and Alkyllithium Reagents Using Chemically Induced Dynamic Nuclear Polarization. Journal of the American Chemical Society, 90(26), 7359–7360. [Link]
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  • ResearchGate. (1970). The reaction of 1,1-Dichloro-2,2-di(p-chlorophenyl)ethane (DDD) with sodium thiophenoxide in ethanol. [Link]
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An In-depth Technical Guide to the Electronic Properties of 1,1-Dichlorocyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the electronic properties of 1,1-dichlorocyclopropane, a molecule of significant interest in synthetic and mechanistic chemistry. As a strained three-membered ring bearing two geminal electronegative substituents, its structure presents a unique confluence of steric strain and electronic perturbation. This document moves beyond a cursory overview to deliver an in-depth analysis of the molecule's synthesis, molecular and electronic structure, and the profound influence of these properties on its chemical reactivity. We will explore the nuanced bonding arrangement through the lens of Walsh orbital theory, supported by experimental data from electron diffraction and spectroscopy, and insights from computational studies. Furthermore, this guide details key transformations, such as the unimolecular thermal rearrangement to 2,3-dichloropropene, and discusses the burgeoning relevance of the gem-dichlorocyclopropyl moiety in the design of bioactive molecules, making it a critical resource for researchers, scientists, and drug development professionals.

Introduction: A Nexus of Strain and Electronegativity

The cyclopropane ring, the smallest of the cycloalkanes, is characterized by significant ring strain (~27.5 kcal/mol) and a unique bonding structure often described by the Walsh model, which imparts it with partial π-character. This inherent reactivity makes cyclopropane derivatives versatile building blocks in organic synthesis. The introduction of geminal chlorine atoms at the C1 position to form this compound (CAS 2088-35-9) dramatically alters the electronic landscape of the parent ring. The potent inductive effect of the two chlorine atoms withdraws electron density from the strained carbocyclic framework, modulating its stability, geometry, and reactivity in ways that are crucial for synthetic design. Understanding these electronic underpinnings is paramount to predicting and controlling the molecule's behavior in chemical transformations and its potential utility as a pharmacophore or bioisostere in medicinal chemistry.[1][2]

Synthesis and Spectroscopic Characterization

The most prevalent and efficient synthesis of this compound and its derivatives involves the [1+2] cycloaddition of dichlorocarbene (:CCl₂) to an alkene.[3] Dichlorocarbene is a highly reactive, electrophilic intermediate that is typically generated in situ from chloroform via α-elimination using a strong base. The causality behind this choice lies in the accessibility of chloroform as a precursor and the high reactivity of the resulting carbene, which readily attacks the electron-rich double bond of an alkene. To overcome the immiscibility of the aqueous base and the organic alkene/chloroform phase, phase-transfer catalysis is the method of choice, providing a self-validating system where the reaction proceeds efficiently at the interface of the two phases.[3][4]

Experimental Protocol: Synthesis via Phase-Transfer Catalysis

This protocol is a representative procedure adapted from established methods for the dichlorocyclopropanation of olefins.

Materials and Reagents:

  • Alkene (e.g., Cyclohexene)

  • Chloroform (CHCl₃), reagent grade

  • Sodium Hydroxide (NaOH), 50% aqueous solution (w/w)

  • Benzyltriethylammonium chloride (TEBAC) or similar phase-transfer catalyst

  • Dichloromethane (DCM) or Toluene (solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware for organic synthesis under an inert atmosphere

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, charge the alkene (1.0 equiv.), the phase-transfer catalyst (TEBAC, 0.05 equiv.), and the solvent (if necessary).

  • Carbene Generation: While vigorously stirring the organic phase, slowly add the 50% aqueous sodium hydroxide solution (5.0 equiv.) via the dropping funnel. A thick white emulsion will form.

  • Cycloaddition: Cool the mixture in an ice bath to 0-5 °C. Add chloroform (1.5 equiv.) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 10 °C. The exothermic nature of the reaction requires careful control; a runaway reaction can lead to carbene dimerization and side products.

  • Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by analyzing aliquots from the organic layer.

  • Workup: Upon completion, quench the reaction by adding deionized water. Separate the organic layer in a separatory funnel. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield the pure this compound derivative.

Visualization: Synthetic Workflow

G cluster_setup 1. Reaction Setup cluster_generation 2. Carbene Generation & Cycloaddition cluster_workup 3. Workup & Purification setup Combine Alkene, TEBAC, and Solvent in Flask base Add 50% NaOH (aq) to form emulsion setup->base chloroform Add Chloroform (CHCl₃) dropwise at 0-5 °C base->chloroform react Stir at RT (4-12h) :CCl₂ reacts with Alkene chloroform->react quench Quench with H₂O react->quench extract Separate & Extract with DCM quench->extract purify Dry, Concentrate, & Fractional Distillation extract->purify product product purify->product Final Product: This compound

Caption: Workflow for the synthesis of 1,1-dichlorocyclopropanes.

Spectroscopic Data

The structure of this compound is readily confirmed by standard spectroscopic techniques. Due to the C₂ axis of symmetry passing through the C1 carbon, the four protons on the C2 and C3 carbons are chemically equivalent, leading to a characteristic single signal in the ¹H NMR spectrum.[1]

Property Value Reference
Molecular Formula C₃H₄Cl₂[5]
Molecular Weight 110.97 g/mol [5]
Boiling Point 109.3 °C at 760 mmHgN/A
Density 1.34 g/cm³N/A
Dipole Moment 1.58 D[6]
¹H NMR (ppm) δ 1.47 (singlet, 4H)N/A
¹³C NMR (ppm) δ 61.5 (C1), δ 23.0 (C2, C3)N/A
Key IR Peaks (cm⁻¹) ~3080 (C-H stretch), ~1040 (ring), ~750 (C-Cl)N/A

Molecular and Electronic Structure

The unique reactivity of this compound is a direct consequence of its molecular and electronic structure. The geometry is significantly distorted from that of an ideal alkane, and the electronic environment is heavily polarized by the chlorine atoms.

Geometric Parameters

Gaseous electron diffraction studies, combined with ab initio calculations, have provided a precise picture of the molecule's geometry.[7][8] A key finding is the asymmetry in the C-C bond lengths of the cyclopropane ring. The C2-C3 bond, opposite the site of substitution, is significantly longer than the two C1-C2 and C1-C3 bonds adjacent to it. This structural perturbation is a direct manifestation of the electronic effects of the chlorine substituents. The electronegative chlorine atoms withdraw electron density from the C1 carbon, which in turn draws density from the adjacent C1-C2 and C1-C3 bonds, shortening and strengthening them relative to the distal C2-C3 bond.[8]

Parameter Experimental Value (rg, Å or °) Computational Value (Å or °) Reference
r(C-Cl) 1.759(2)N/A[7]
r(C-H) 1.109(8)N/A[7]
(average) 1.511(3)N/A[7]
Δr(C-C) (rC2-C3 - rC1-C2) 0.041(11)0.020[7]
∠Cl-C-Cl 112.6(2)N/A[7]
∠H-C-H 118.7(20)Slightly smaller[7]
The Walsh Orbital Model and Electronic Perturbation

The bonding in cyclopropane is best described by the Walsh model, which utilizes sp² hybridized carbons for the C-H bonds and leaves three p-orbitals and three sp² orbitals directed towards the center of the ring to form the C-C bonds.[9] The combination of these orbitals results in a set of molecular orbitals (MOs), with the Highest Occupied Molecular Orbitals (HOMOs) being a degenerate pair of 'e'' symmetry MOs that possess significant electron density outside the ring, accounting for the ring's π-like character.[10][11]

In this compound, this electronic picture is perturbed:

  • Inductive Effect: The two highly electronegative chlorine atoms strongly withdraw electron density from the C1 carbon through the σ-framework. This effect lowers the energy of all the cyclopropane's bonding MOs, increasing the molecule's overall stability and ionization potential compared to unsubstituted cyclopropane.

  • Orbital Mixing: The p-orbitals of the chlorine atoms can, in principle, mix with the ring's MOs. However, the dominant effect is the presence of low-energy, antibonding sigma orbitals (σ) associated with the C-Cl bonds. These σ(C-Cl) orbitals become the Lowest Unoccupied Molecular Orbitals (LUMOs) of the molecule.

This electronic arrangement—a stabilized, electron-poor ring framework and low-lying σ*(C-Cl) LUMOs—dictates the molecule's reactivity. The lowered HOMO energy makes it less susceptible to electrophilic attack than a typical alkene, while the accessible LUMOs render the C1 carbon and the chlorine atoms susceptible to nucleophilic attack or reductive processes.

Visualization: Perturbed Walsh Orbitals

G Simplified MO Energy Diagram cluster_Cl Substituent Orbitals LUMO_CP LUMO (a₂') LUMO_DCCP LUMO (σ* C-Cl) (Acceptor for Nucleophiles) LUMO_CP->LUMO_DCCP Perturbation HOMO_CP HOMO (e') (degenerate) HOMO_DCCP HOMO (e'-like) (Energy lowered by induction) HOMO_CP->HOMO_DCCP Stabilization sigma_star σ*(C-Cl) sigma_star->LUMO_DCCP Dominant Contribution sigma σ(C-Cl) Cl_lp Cl lone pairs (p) Cl_lp->HOMO_DCCP Mixing

Caption: Perturbation of cyclopropane's frontier orbitals by gem-dichloro substitution.

Chemical Reactivity and Mechanistic Insights

The interplay between ring strain and electronic effects governs the chemical reactivity of this compound, making it a precursor for a variety of synthetically useful transformations.

Thermal Rearrangement to 2,3-Dichloropropene

One of the most characteristic reactions of this compound is its clean, first-order thermal isomerization in the gas phase to 2,3-dichloropropene at temperatures between 340-440 °C.[12]

Cl₂C(CH₂)₂ → CH₂(Cl)CH=CHCl

Kinetic studies confirm that the reaction is unimolecular and is unaffected by radical inhibitors, ruling out a free-radical chain mechanism. The high Arrhenius pre-exponential factor (log₁₀A ≈ 15.13) is consistent with a concerted process involving a tight transition state. The proposed mechanism does not involve a ring-opened biradical intermediate, which is common for other cyclopropane rearrangements. Instead, it is believed to proceed via a transition state involving the migration of a chlorine atom from C1 to C2, coupled with the cleavage of the C2-C3 bond.[12] This pathway is favored because it avoids the formation of a high-energy cyclopropyl cation and allows for a more synchronous redistribution of electrons.

Visualization: Thermal Isomerization Mechanism

G start This compound ts Transition State (Cl Migration & Ring Opening) start->ts Δ (340-440 °C) product 2,3-Dichloropropene ts->product Concerted Rearrangement

Caption: Proposed mechanism for the thermal rearrangement of this compound.

Ring-Opening and Other Reactions

The strained ring of this compound can be opened under various conditions. While less reactive than many donor-acceptor cyclopropanes due to the lack of an electron-donating group, it can still participate in reactions initiated by Lewis acids, strong nucleophiles, or reductive metals. These reactions often lead to substituted propenes or allenes, making gem-dichlorocyclopropanes valuable three-carbon building blocks in complex organic synthesis.

Applications in Medicinal Chemistry and Drug Development

The precise steric and electronic properties of the cyclopropane ring have made it a valuable motif in drug design. It is often used as a conformationally restricted bioisostere for other common groups, such as double bonds or gem-dimethyl groups.[13] The gem-dichlorocyclopropyl group, specifically, offers a unique combination of features:

  • Lipophilicity and Polarity: It increases lipophilicity compared to a simple cyclopropane, which can enhance membrane permeability.

  • Metabolic Stability: The C-Cl bonds and the cyclopropane ring itself are generally robust to metabolic degradation.

  • Conformational Constraint: Like the parent ring, it locks the attached scaffold into a specific conformation, which can improve binding affinity to a biological target.

  • Dipole Moment: The significant dipole moment can influence long-range interactions with a protein binding site.

A series of gem-dichlorocyclopropyl analogs of stilbene congeners were synthesized and shown to displace [³H]estradiol from the rat uterine cytosol receptor, demonstrating their ability to interact with biologically relevant targets and highlighting the potential of this moiety in designing receptor ligands.[14] The incorporation of this group into novel molecular scaffolds is an active area of research for developing new therapeutic agents, including potential anticancer compounds.[13]

Conclusion

This compound is a molecule defined by the electronic consequences of placing two strongly electron-withdrawing atoms onto a highly strained carbocyclic ring. This unique structural arrangement leads to a non-uniform distribution of bond lengths, a lowered HOMO energy, and the introduction of low-lying σ*(C-Cl) antibonding orbitals that function as the LUMO. These fundamental electronic properties provide a clear and predictive framework for understanding its chemical behavior, from its characteristic thermal rearrangement to its potential as a valuable and tunable pharmacophore in drug discovery. For the medicinal or synthetic chemist, a firm grasp of these principles is essential for harnessing the full potential of this versatile building block.

References

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  • Durig, J. R., & Hedberg, K. (1982). The molecular structure of 1, 1-dichlorocyclopropane by gaseous electron diffraction using rotational constants as constraints a. AIP Publishing. [Link]
  • Google Patents. (1968). Preparation of 1, 1-dichlorocyclopropane compounds. US3375286A.
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1,1-Dichlorocyclopropane ring strain energy calculation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Determination of 1,1-Dichlorocyclopropane Ring Strain Energy

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane motif is a cornerstone in medicinal chemistry, valued for the unique conformational constraints and electronic properties it imparts to bioactive molecules.[1] The inherent ring strain energy (RSE) of the cyclopropane ring, approximately 27.5 kcal/mol, is a primary driver of its chemical reactivity and utility as a synthetic building block.[1][2][3] Substitution on the ring, particularly with bulky and electronegative groups like halogens, can significantly modulate this strain, thereby altering the molecule's stability, reactivity, and pharmacological profile. This technical guide provides a comprehensive framework for the determination of the ring strain energy of this compound, a common substituted cyclopropane. We present both field-proven experimental and robust computational methodologies, offering detailed, step-by-step protocols designed for practical application in a research setting. This document is structured to serve as a self-validating guide, grounding all claims and protocols in authoritative sources and providing the causal logic behind methodological choices.

The Concept of Ring Strain in Substituted Cyclopropanes

Ring strain is the excess potential energy within a cyclic molecule due to its geometry being forced to deviate from the ideal, strain-free state.[4][5] In cyclopropane, this energy is primarily a combination of two factors:

  • Angle Strain: The C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon. This orbital misalignment weakens the C-C bonds.[2][6][7]

  • Torsional Strain: The C-H bonds on adjacent carbon atoms are fully eclipsed, leading to repulsive steric interactions.[2][6]

The introduction of geminal dichloro-substituents at the C1 position introduces additional complexity. The bulky chlorine atoms can increase steric interactions, and their electronegativity alters the electronic structure and bond lengths of the ring, collectively influencing the total ring strain. Quantifying this change is crucial for predicting the molecule's behavior in chemical reactions and biological systems.

Experimental Determination via Combustion Calorimetry

The classical and most direct experimental method for determining ring strain relies on measuring the molecule's heat of formation (ΔH°f). The ring strain energy is defined as the difference between the experimentally measured ΔH°f and a theoretical ΔH°f for a hypothetical, strain-free analogue of the molecule.[4][8]

Principle of Operation

The experimental heat of formation is typically derived from the heat of combustion (ΔH°c), measured using bomb calorimetry. The process involves:

  • Combusting a precise mass of the substance (this compound) in a high-pressure oxygen environment within a calorimeter.

  • Measuring the temperature change of the surrounding medium (usually water) to calculate the heat released.

  • Using Hess's Law and the known heats of formation of the combustion products (CO₂, H₂O, and HCl) to calculate the standard enthalpy of formation of the compound.

The strain-free enthalpy of formation is calculated using Benson's Group Increment Theory, which assigns specific enthalpy values to atomic groups based on their bonding environment, derived from a large dataset of strain-free acyclic molecules.[9]

Ring Strain Energy (RSE) = ΔH°f (experimental) - ΔH°f (strain-free group increments)

Experimental Data for this compound

The National Institute of Standards and Technology (NIST) Chemistry WebBook provides curated thermochemical data. For liquid this compound, the key experimental value is:

PropertyValueSource
ΔH°f (liquid)-85.8 ± 2.1 kJ/mol (-20.5 ± 0.5 kcal/mol)Kolesov, V.P., et al., 1970[10][11]
ΔH°c (liquid)-1487.8 ± 2.1 kJ/mol (-355.6 ± 0.5 kcal/mol)Kolesov, V.P., et al., 1970[10][11]

Note: For direct comparison with computational results, the gas-phase enthalpy of formation is preferred. This requires the enthalpy of vaporization (ΔH°vap), for which a reliable experimental value is not consistently available.

Computational Determination via Homodesmotic Reactions

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, accurate, and resource-efficient alternative for calculating RSE.[12][13] The most robust method involves the use of theoretical reactions, known as homodesmotic reactions, which are designed to cancel out systematic errors inherent in computational models.[14][15][16]

The Logic of Homodesmotic Reactions

A homodesmotic reaction is a hypothetical reaction where the number of atoms of each element, the number of bonds of each type (e.g., C-C, C-H, C-Cl), and the number of carbon atoms in each state of hybridization with a specific number of attached hydrogens are conserved on both the reactant and product sides.[15][17] By ensuring such a strict balance, the enthalpy change of the reaction (ΔH_rxn) isolates the energy component of interest—in this case, the ring strain—while other energetic contributions (like standard bond energies) are effectively canceled out. The calculated ΔH_rxn is a direct measure of the RSE.[14][16]

For this compound, a properly balanced homodesmotic reaction is:

c-C₃H₄Cl₂ + 2 CH₃-CH₃ → CH₃-CCl₂-CH₃ + CH₃-CH₂-CH₂-CH₃

The calculated enthalpy of this reaction directly corresponds to the ring strain energy of this compound.

G cluster_reactants Reactants cluster_products Products r1 This compound r_plus + r1->r_plus p1 2,2-Dichloropropane r1->p1   ΔH_rxn = RSE    r2 Ethane r_plus->r2 label_r2 2x label_r2->r2 p_plus + p1->p_plus p2 n-Butane p_plus->p2

Caption: Homodesmotic reaction for calculating RSE.

Self-Validating Computational Protocol

This protocol outlines the steps using Density Functional Theory (DFT), a widely accepted method for its balance of accuracy and computational cost.

G cluster_workflow Computational Workflow for RSE Calculation start 1. Build Molecules (4 species) opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->opt Input Structures freq 3. Frequency Calculation (Validation Step) opt->freq Optimized Geometries verify Verify: No Imaginary Frequencies? freq->verify verify->opt No (Re-optimize) extract 4. Extract Energies (Electronic + ZPVE) verify->extract Yes (True Minimum) calculate 5. Calculate RSE (ΔH_rxn) extract->calculate E_total(0K) end Final RSE Value calculate->end

Caption: A self-validating DFT workflow for RSE.

Step-by-Step Methodology:

  • Molecular Structure Generation:

    • Using a molecular modeling program (e.g., Avogadro, GaussView), construct the 3D structures for all four molecules in the homodesmotic reaction: this compound, ethane, 2,2-dichloropropane, and n-butane.

  • Geometry Optimization:

    • Causality: This step finds the lowest energy conformation (the most stable structure) for each molecule on the potential energy surface. An inaccurate geometry will lead to an inaccurate energy and a flawed final result.

    • Protocol: Submit each structure for geometry optimization using a quantum chemistry software package (e.g., Gaussian, ORCA). A common and reliable level of theory for this task is B3LYP/6-31G(d,p).[12]

  • Frequency Calculation & Verification (Self-Validation):

    • Causality: This is a critical validation step. A true energy minimum on the potential energy surface will have all positive (real) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, not a stable structure. The calculation must be redone if this occurs.

    • Protocol: Perform a frequency calculation on each of the optimized geometries from Step 2 at the same level of theory. Confirm that the output lists zero imaginary frequencies. This calculation also provides the Zero-Point Vibrational Energy (ZPVE), which is a necessary quantum mechanical correction to the total energy.

  • Energy Extraction:

    • From the frequency calculation output file for each molecule, extract two values:

      • The final electronic energy (often labeled SCF Done, E(RB3LYP), or similar).

      • The Zero-Point Vibrational Energy (ZPVE).

    • Calculate the total energy at 0 Kelvin: E₀ = E_electronic + ZPVE .

  • Ring Strain Energy Calculation:

    • Apply the energies obtained in Step 4 to the homodesmotic reaction equation: RSE = [E₀(c-C₃H₄Cl₂) + 2 * E₀(ethane)] - [E₀(CH₃-CCl₂-CH₃) + E₀(CH₃-CH₂-CH₂-CH₃)]

    • Convert the final energy from Hartrees (the standard output unit) to a more conventional unit like kcal/mol (1 Hartree = 627.509 kcal/mol).

Summary of Findings and Comparative Analysis

The table below compares the known RSE of the parent cyclopropane with the expected outcome for this compound based on the described methodologies.

CompoundMethodKey Parameter / ValueRing Strain Energy (kcal/mol)
Cyclopropane (C₃H₆)ExperimentalΔH°f (gas) = +12.7 kcal/mol~27.5[1][3]
Cyclopropane (C₃H₆)Computational (Typical)ΔH_rxn for c-C₃H₆ + 3CH₃CH₃ → 3CH₃CH₂CH₃~27-28[6][9]
This compound ExperimentalΔH°f (liquid) = -20.5 kcal/mol[10][11]Requires group increments
This compound Computational (DFT)ΔH_rxn for c-C₃H₄Cl₂ + 2CH₃CH₃ → CH₃CCl₂CH₃ + C₄H₁₀To be calculated

Discussion: The substitution of two hydrogen atoms with two chlorine atoms on the same carbon is expected to increase the ring strain relative to the parent cyclopropane. This is due to a combination of factors including Thorpe-Ingold effects that can compress the internal ring angles and potential steric repulsion between the chlorine atoms and the adjacent methylene groups. The computational protocol described above provides a robust and reliable means to quantify this increase in strain energy, offering critical insights for synthetic planning and molecular design.

References

  • Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. ChemRxiv. [Link]
  • Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society. [Link]
  • How to calculate ring strain energy? Chemistry Stack Exchange. [Link]
  • Stability of Cycloalkanes: Ring Strain. Organic Chemistry - OpenStax. [Link]
  • The group equivalent reaction: An improved method for determining ring strain energy. ScienceDirect. [Link]
  • Experimental determination of ring strain energy. Chemistry Stack Exchange. [Link]
  • Fast and Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. JACS Au. [Link]
  • Accurate Ring Strain Energies of Unsaturated Three-Membered Heterocycles with One Group 13–16 Element. National Institutes of Health (NIH). [Link]
  • Cyclopropane, 1,1-dichloro-. NIST Chemistry WebBook. [Link]
  • Calculation of Ring Strain In Cycloalkanes. Master Organic Chemistry. [Link]
  • Conventional strain energy estimates for cyclopropane...
  • Strain Energy of Small Ring Hydrocarbons. Influence of C−H Bond Dissociation Energies.
  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]
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  • Chemical Properties of Cyclopropane, 1,1-dichloro- (CAS 2088-35-9). Cheméo. [Link]
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  • Comparing Models for Measuring Ring Strain of Common Cycloalkanes. The Journal of the South Carolina Academy of Science. [Link]
  • CYCLOPROPANE RING STRAIN.
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  • Highly Nitrated Cyclopropanes as New High Energy Materials: DFT Calculations on the Properties of C3H6−n(NO2)n (n = 3–6). EngagedScholarship@CSU. [Link]
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A Guide to the Spectroscopic Characterization of 1,1-Dichlorocyclopropane by Nuclear Magnetic Resonance (NMR)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 1,1-dichlorocyclopropane. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles and practical application of ¹H and ¹³C NMR for the unambiguous structural elucidation of this key chemical entity. We will explore the theoretical underpinnings of its unique spectral features, provide detailed experimental protocols, and present field-proven insights to ensure accurate and reproducible results.

Introduction: The Significance of this compound

This compound is a geminal dihalocyclopropane, a class of compounds that serve as versatile synthetic intermediates in organic chemistry. Their utility stems from the inherent ring strain of the cyclopropyl group and the reactivity imparted by the halogen atoms, making them valuable precursors for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Accurate structural verification of this compound and its derivatives is paramount for ensuring reaction success and purity of downstream products. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose, offering detailed information about the molecular structure, connectivity, and stereochemistry. This guide will dissect the ¹H and ¹³C NMR spectra of this compound, providing a foundational understanding for its characterization.

Foundational Principles: Understanding the Cyclopropane Ring in NMR

The cyclopropane ring possesses a unique electronic structure that significantly influences its NMR spectrum. The carbon-carbon bonds are composed of sp⁵-hybridized orbitals, resulting in "bent bonds" that exhibit partial π-character. This creates a distinct magnetic environment, characterized by:

  • Anisotropic Effects: The circulation of electrons within the ring generates a local magnetic field. This field shields the cyclopropyl protons, causing them to resonate at an unusually high field (low ppm value) compared to protons in acyclic alkanes.

  • Distinct Coupling Constants: The rigid, strained geometry of the ring fixes the dihedral angles between protons, leading to characteristic spin-spin coupling constants (J-values) that are invaluable for stereochemical assignments.

In this compound, these intrinsic properties are further modulated by the strong electron-withdrawing effect of the two chlorine atoms attached to the same carbon (a geminal arrangement).

Experimental Protocol: Acquiring a High-Quality NMR Spectrum

The validity of any spectral interpretation rests upon the quality of the acquired data. The following protocol outlines a self-validating system for obtaining high-resolution ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Analyte & Solvent Selection: Weigh approximately 15-25 mg of this compound directly into a clean, dry NMR tube.

  • Solvent & Standard: Add approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃). CDCl₃ is an excellent choice for its ability to dissolve a wide range of organic compounds and for its single, well-characterized residual solvent peak. Ensure the solvent contains an internal standard, most commonly tetramethylsilane (TMS, 0.03% v/v), which is defined as 0.0 ppm and serves as the reference point for the chemical shift scale.[1]

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the formation of a homogeneous solution. If necessary, use a vortex mixer for a few seconds.

  • Final Check: Visually inspect the solution to ensure it is clear and free of any particulate matter before inserting it into the spectrometer.

NMR Spectrometer Setup & Acquisition

The following diagram illustrates the generalized workflow for NMR data acquisition and analysis.

NMR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Analysis SamplePrep Sample Preparation (Dissolve in CDCl3 + TMS) Shimming Magnetic Field Shimming SamplePrep->Shimming Tuning Probe Tuning & Matching Shimming->Tuning Acquisition Pulse Program Execution (1H, 13C, etc.) Tuning->Acquisition FID Free Induction Decay (FID) Acquisition->FID FT Fourier Transform (FT) FID->FT Phase Phase & Baseline Correction FT->Phase Integration Integration & Peak Picking Phase->Integration Analysis Structural Elucidation Integration->Analysis

Caption: General workflow for NMR sample analysis.

  • Standard Acquisition Parameters: For a typical 400 MHz spectrometer:

    • ¹H NMR: Spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 2 seconds, and 16 scans.

    • ¹³C NMR: Spectral width of 240 ppm, acquisition time of 1.5 seconds, relaxation delay of 2 seconds, and 512 scans. Employ proton decoupling (e.g., zgpg30) to produce a spectrum of singlets.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is a classic example that beautifully illustrates the difference between chemical and magnetic equivalence.

Chemical Shift and Equivalence

Due to a C₂ axis of symmetry that bisects the CCl₂ group and the bond between the two CH₂ groups, all four protons in this compound are chemically equivalent.[2][3][4][5] This means they experience the same average electronic environment and, as a result, give rise to only one signal in the ¹H NMR spectrum.[2][3][4] This signal typically appears around 1.47 ppm .[6] The upfield shift, despite the presence of electronegative chlorines, is a testament to the strong shielding effect of the cyclopropane ring current.

Spin-Spin Coupling and Magnetic Non-Equivalence

While all four protons are chemically equivalent, they are not magnetically equivalent. This is because the coupling relationship of a given proton to its neighbors is not identical for all protons. For instance, a proton has a geminal relationship (²J) to the other proton on the same carbon, a cis relationship (³J) to one proton on the adjacent carbon, and a trans relationship (³J) to the other.

This magnetic non-equivalence means the simple n+1 rule does not apply. Instead of a simple singlet, the signal is a complex, second-order multiplet that cannot be easily interpreted by first-order analysis. However, the underlying coupling constants can be extracted through spectral simulation or analysis of related, less symmetrical compounds.

The key coupling constants for this compound are:[6][7]

Coupling TypeDescriptionTypical Value (Hz)
²Jgem Coupling between protons on the same CH₂ group-6.0
³Jcis Coupling between protons on the same face of the ring11.2
³Jtrans Coupling between protons on opposite faces of the ring8.0

The following diagram illustrates these distinct coupling relationships.

Caption: Proton coupling relationships in the molecule.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a clear and direct count of the unique carbon environments in the molecule.

Chemical Shifts and Assignments

This compound has two distinct carbon environments:

  • The single carbon atom bonded to the two chlorine atoms (C Cl₂).

  • The two equivalent methylene carbons (C H₂).

The strong electron-withdrawing inductive effect of the two chlorine atoms dramatically deshields the CCl₂ carbon, shifting its resonance significantly downfield. The CH₂ carbons are less affected and appear at a higher field.

Carbon AtomAssignmentChemical Shift (δ, ppm)
C1CCl₂~59.3
C2, C3CH₂~23.4
(Note: Exact chemical shifts can vary slightly based on solvent and concentration. Data referenced from spectral databases.)[8]

The presence of only two signals in the ¹³C NMR spectrum provides conclusive evidence for the C₂ symmetry of the 1,1-disubstituted isomer.[9]

Conclusion

The NMR spectroscopic characterization of this compound is a study in fundamental principles. The ¹H NMR spectrum, with its single complex multiplet, demonstrates the crucial distinction between chemical and magnetic equivalence. The ¹³C NMR spectrum provides a straightforward confirmation of the molecular symmetry. By understanding the influence of the cyclopropane ring's unique electronics and the effects of the gem-dichloro substituents, researchers can confidently and accurately identify this compound, ensuring the integrity of their synthetic workflows. This guide provides the necessary theoretical background and practical protocols to achieve that goal.

References

  • Weiner, P. H., & Malinowski, E. R. (1967). Substituent Effects. VII. Carbon-13 Nuclear Magnetic Resonance of Substituted Cyclopropanes. Journal of the American Chemical Society.
  • ChemicalBook. (n.d.). This compound(2088-35-9) 1H NMR spectrum.
  • Filo. (2025). There are three isomeric dichlorocyclopropanes. Their ¹H NMR....
  • Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society, 85(20), 3218–3223.
  • SpectraBase. (n.d.). Cyclopropane, 1,1-dichloro-.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6.
  • Brainly. (2023). Draw an isomer of dichlorocyclopropane that gives an ^1H NMR spectrum with: a. One signal b. Two.
  • Gauth. (n.d.). PROBLEM 6 Draw an isomer of dichlorocyclopropane that gives an 'H NMR spectrum a. with one.
  • Chegg. (2023). Question: Number of Signals - A signal will appear from each unique atom.

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A Spectroscopic Investigation of 1,1-Dichlorocyclopropane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the infrared (IR) and Raman vibrational spectra of 1,1-dichlorocyclopropane. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles of vibrational spectroscopy and their application in characterizing the structural intricacies of this halogenated cyclopropane derivative. We will explore experimental methodologies, spectral interpretation, and the complementary role of computational analysis in elucidating the molecule's vibrational behavior.

Introduction to this compound and its Spectroscopic Significance

This compound (C₃H₄Cl₂) is a halogenated hydrocarbon featuring a strained three-membered cyclopropane ring with two chlorine atoms geminally substituted on one of the carbon atoms.[1][2] This substitution pattern significantly influences the molecule's symmetry, bond strengths, and vibrational modes, making it an interesting subject for spectroscopic analysis. The inherent ring strain and the presence of heavy chlorine atoms result in a unique vibrational fingerprint that can be effectively probed using IR and Raman spectroscopy.

Understanding the vibrational characteristics of such molecules is crucial in various scientific domains. In synthetic chemistry, spectroscopic techniques are indispensable for reaction monitoring and product confirmation, especially in reactions involving dichlorocarbene addition to alkenes.[3] For material scientists, the vibrational data can offer insights into the intermolecular forces and conformational properties of materials incorporating cyclopropane moieties. Furthermore, in the context of drug development, the cyclopropane ring is a valuable structural motif, and a thorough understanding of its spectroscopic properties is essential for the characterization of novel therapeutic agents.

This guide will provide a detailed examination of the IR and Raman spectra of this compound, offering a foundational understanding that can be extended to the analysis of more complex cyclopropane-containing molecules.

The Principles of Vibrational Spectroscopy: A Primer

Vibrational spectroscopy explores the quantized vibrational states of a molecule. The two primary techniques, infrared (IR) and Raman spectroscopy, provide complementary information based on different selection rules.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibrational mode to be "IR active," it must be associated with a change in the molecule's dipole moment. The resulting IR spectrum is a plot of absorbance or transmittance as a function of frequency (typically expressed in wavenumbers, cm⁻¹).

Raman Spectroscopy: Raman spectroscopy, on the other hand, is a light-scattering technique. A sample is irradiated with a monochromatic laser, and the scattered light is analyzed. While most of the scattered light has the same frequency as the incident laser (Rayleigh scattering), a small fraction is scattered at different frequencies (Raman scattering). This frequency shift corresponds to the vibrational energy levels of the molecule. For a vibrational mode to be "Raman active," it must involve a change in the polarizability of the molecule's electron cloud.

The complementary nature of IR and Raman spectroscopy arises from these different selection rules. For molecules with a center of symmetry, vibrational modes can be either IR or Raman active, but not both (the rule of mutual exclusion). While this compound does not possess a center of symmetry, the relative intensities of bands in its IR and Raman spectra can still provide valuable structural information.

Vibrational Analysis of this compound

The vibrational spectrum of this compound is complex due to the presence of the three-membered ring and the two chlorine atoms. A complete vibrational analysis involves assigning the observed spectral bands to specific molecular motions. The molecule has C₂ᵥ symmetry, and its 21 normal modes of vibration can be classified into different symmetry species.

A detailed vibrational analysis of this compound was reported by Freeman and Robinson, who recorded both the infrared and Raman spectra and performed force constant calculations.[4][5] Their work provides a solid foundation for understanding the vibrational spectra of this molecule.

Key Vibrational Modes and Their Expected Frequencies

The vibrational modes of this compound can be broadly categorized as:

  • C-H Stretching: These vibrations occur at high frequencies, typically in the range of 3000-3100 cm⁻¹, and are characteristic of the C-H bonds in the cyclopropane ring.

  • CH₂ Scissoring/Wagging/Twisting/Rocking: The methylene groups in the cyclopropane ring give rise to a series of bending vibrations. These are expected in the 1000-1500 cm⁻¹ region.

  • Ring Deformation Modes: These involve the stretching and bending of the carbon-carbon bonds within the cyclopropane ring. These modes are often coupled and appear in the fingerprint region of the spectrum (below 1500 cm⁻¹).

  • C-Cl Stretching: The carbon-chlorine stretching vibrations are expected at lower frequencies, typically in the 500-800 cm⁻¹ range, due to the larger mass of the chlorine atoms.

  • CCl₂ Deformation Modes: These include scissoring, wagging, twisting, and rocking motions of the CCl₂ group and are found at even lower frequencies.

Interpreting the Experimental Spectra

The following table summarizes some of the key vibrational frequencies observed in the IR and Raman spectra of this compound, along with their proposed assignments based on the work of Freeman and Robinson.[4][5]

Frequency (cm⁻¹)IR IntensityRaman IntensityAssignment
~3080MediumStrongCH₂ Asymmetric Stretch
~3020MediumStrongCH₂ Symmetric Stretch
~1440MediumMediumCH₂ Scissoring
~1212MediumWeakCH₂ Wagging
~1164StrongMediumRing Breathing
~1040StrongMediumCH₂ Twisting
~870StrongMediumCH₂ Rocking
~809WeakWeakRing Deformation
~650Very StrongStrongC-Cl Asymmetric Stretch
~550StrongVery StrongC-Cl Symmetric Stretch
~300MediumStrongCCl₂ Scissoring
~250StrongCCl₂ Wagging
~180MediumCCl₂ Rocking

Note: The intensities are qualitative descriptions.

The NIST WebBook provides a gas-phase IR spectrum of this compound which can be used for comparison.[1] It's important to note that spectra recorded in different phases (gas, liquid, or solid) can exhibit slight shifts in band positions and changes in band shapes due to intermolecular interactions.

Experimental Protocols for Spectroscopic Analysis

Obtaining high-quality IR and Raman spectra is paramount for accurate analysis. This section outlines the general experimental procedures.

Synthesis of this compound

For spectroscopic analysis, a pure sample of this compound is required. A common synthetic route is the addition of dichlorocarbene to cyclopropene. Dichlorocarbene is typically generated in situ from chloroform and a strong base, often under phase-transfer catalysis conditions.[3]

A general procedure involves the reaction of an olefin with chloroform and an alkali metal hydroxide in the presence of a phase-transfer catalyst like benzyltriethylammonium chloride.[6][7] The product can then be purified by distillation.

Infrared Spectroscopy Protocol
  • Sample Preparation: For liquid samples like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution can be prepared using a suitable solvent that has minimal absorption in the regions of interest (e.g., carbon tetrachloride or carbon disulfide).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition:

    • A background spectrum of the empty sample holder (or the solvent) is recorded.

    • The sample is placed in the beam path, and the sample spectrum is acquired.

    • The instrument software automatically subtracts the background from the sample spectrum to produce the final IR spectrum.

    • Typically, multiple scans are co-added to improve the signal-to-noise ratio.

Raman Spectroscopy Protocol
  • Sample Preparation: A small amount of the liquid sample is placed in a glass capillary tube or an NMR tube.

  • Instrumentation: A Raman spectrometer equipped with a laser source (e.g., a 532 nm or 785 nm laser), a sample illumination system, and a sensitive detector (e.g., a CCD camera) is used.

  • Data Acquisition:

    • The laser is focused on the sample.

    • The scattered light is collected and passed through a filter to remove the Rayleigh scattering.

    • The Raman scattered light is dispersed by a grating and detected.

    • The spectrum is typically calibrated using a known standard (e.g., the Raman spectrum of silicon).

The Role of Computational Vibrational Spectroscopy

Computational methods have become an invaluable tool in vibrational spectroscopy, aiding in the assignment of complex spectra and providing insights into molecular structure and dynamics.[8][9][10][11]

By employing quantum chemical calculations, it is possible to:

  • Predict Vibrational Frequencies: Ab initio and density functional theory (DFT) methods can be used to calculate the vibrational frequencies and intensities of a molecule. While there are often systematic errors in the calculated frequencies, they can be corrected using scaling factors, providing a powerful predictive tool.

  • Visualize Vibrational Modes: The calculations also provide the normal coordinates for each vibrational mode, allowing for the visualization of the atomic motions associated with each spectral band. This is extremely helpful in making definitive assignments.

  • Confirm Experimental Assignments: By comparing the calculated spectrum with the experimental one, researchers can confirm or revise the assignments of the observed bands.

A typical computational workflow for vibrational analysis is illustrated below:

G cluster_0 Computational Workflow cluster_1 Experimental Workflow Geometry Optimization Geometry Optimization Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Optimized Structure Spectral Simulation Spectral Simulation Frequency Calculation->Spectral Simulation Frequencies & Intensities Comparison with Experiment Comparison with Experiment Spectral Simulation->Comparison with Experiment Simulated Spectrum Vibrational Assignment Vibrational Assignment Comparison with Experiment->Vibrational Assignment Validated Assignments Sample Preparation Sample Preparation Spectrometer Spectrometer Sample Preparation->Spectrometer Prepared Sample Experimental Spectrum Experimental Spectrum Spectrometer->Experimental Spectrum Raw Data Experimental Spectrum->Comparison with Experiment

Caption: A typical workflow for computational vibrational analysis.

Conclusion

The IR and Raman spectra of this compound provide a rich source of information about its molecular structure and vibrational dynamics. This technical guide has provided a comprehensive overview, from the fundamental principles of vibrational spectroscopy to the detailed analysis of the molecule's spectra, experimental protocols, and the valuable role of computational methods. A thorough understanding of the spectroscopic properties of this and related molecules is essential for researchers and scientists across various disciplines, from fundamental chemical research to the development of new materials and pharmaceuticals. The interplay between experimental measurements and theoretical calculations offers a powerful approach to unraveling the complexities of molecular vibrations.

References

  • Freeman, J. M., & Robinson, P. J. (1971). Vibrational Spectra of this compound. Canadian Journal of Chemistry, 49(15), 2533–2537. [Link]
  • Freeman, J. M., & Robinson, P. J. (1971). Vibrational Spectra of this compound. Canadian Science Publishing. [Link]
  • National Institute of Standards and Technology. (n.d.). Cyclopropane, 1,1-dichloro-. In NIST Chemistry WebBook.
  • ResearchGate. (n.d.). Vibrational Spectra of this compound.
  • National Center for Biotechnology Information. (n.d.). This compound. In PubChem.
  • SpectraBase. (n.d.). 1,1-Dichloro-2-ethoxycyclopropane.
  • arXiv. (2022).
  • arXiv. (2022).
  • Google Patents. (n.d.). Preparation of 1, 1-dichlorocyclopropane compounds.
  • Canadian Journal of Chemistry. (1990). This compound derivatives of a and P ionones. Structure determination of 3R,3'S. Canadian Journal of Chemistry, 68(5), 701-704. [Link]
  • Pearson+. (n.d.). Draw an isomer of dichlorocyclopropane that gives an 1H NMR spect....
  • CHIMIA. (2022). Computational Vibrational Spectroscopy. CHIMIA, 76(6), 589-593. [Link]
  • ACS Publications. (2001). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews, 101(7), 2039-2092. [Link]
  • PubMed. (2022). Computational Vibrational Spectroscopy. Chimia, 76(6), 589-593. [Link]
  • MOspace. (n.d.). CHEMICAL AND BIOCHEMICAL APPLICATIONS OF VIBRATIONAL SPECTROSCOPY.
  • Computational Spectroscopy Lab. (n.d.). Publications.

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An In-depth Technical Guide to the Discovery and Synthetic History of 1,1-Dichlorocyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,1-Dichlorocyclopropane, a strained cyclic compound, emerged as a cornerstone in the development of carbene chemistry and has since become a versatile intermediate in organic synthesis. Its discovery is intrinsically linked to the generation and trapping of dichlorocarbene, a highly reactive species. This guide provides a comprehensive exploration of the historical context of its discovery, the elucidation of its formation, and the evolution of its synthetic methodologies. We will delve into the seminal work of early researchers, the mechanistic intricacies of dichlorocarbene generation and cycloaddition, and the development of robust synthetic protocols, including phase-transfer catalysis. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this pivotal molecule.

Introduction: The Advent of Dichlorocarbene Chemistry

The story of this compound is inseparable from the story of dichlorocarbene (:CCl₂). Carbenes, neutral molecules featuring a divalent carbon atom with only six valence electrons, were once purely hypothetical.[1] Their existence as transient, highly reactive intermediates was confirmed through trapping experiments, most notably the cycloaddition to alkenes to form cyclopropanes.[1][2]

The generation of dichlorocarbene from the simple and inexpensive starting material, chloroform (CHCl₃), opened a new chapter in synthetic organic chemistry.[3][4] The reaction, typically initiated by a strong base, provided an accessible route to this unique reactive species, paving the way for the synthesis of a vast array of gem-dihalocyclopropanes, with this compound being a fundamental example.[1][5] These strained three-membered rings proved to be more than mere chemical curiosities; they became valuable precursors for a variety of molecular scaffolds.[3]

The Seminal Discovery and the Doering-LaFlamme Allene Synthesis

The first definitive synthesis of a 1,1-dihalocyclopropane derivative and its subsequent transformation into an allene was a landmark achievement reported by W. von E. Doering and P. M. LaFlamme.[6][7] This two-stage process, now known as the Doering-LaFlamme allene synthesis, first involves the reaction of an alkene with dichlorocarbene to form the corresponding this compound intermediate.[6][7][8]

In the second stage, this isolated dichlorocyclopropane is treated with a reducing metal, like sodium or magnesium, or an organolithium reagent.[6][7] This step results in a metal-halogen exchange followed by an α-elimination and a concerted electrocyclic ring-opening to furnish the allene.[6][7] This discovery was pivotal not only for providing a novel route to allenes but also for solidifying the synthetic utility of 1,1-dichlorocyclopropanes as key reactive intermediates.[6][9]

Synthetic Methodologies and Mechanistic Insights

The synthesis of this compound hinges on the successful generation and in-situ trapping of dichlorocarbene.

Generation of Dichlorocarbene from Chloroform

The classical and most common method for generating dichlorocarbene involves the α-elimination of hydrogen chloride from chloroform using a strong base.[1][2][4]

The mechanism proceeds in two key steps:

  • Deprotonation: A strong base, such as potassium tert-butoxide or sodium hydroxide, abstracts the acidic proton from chloroform to form the trichloromethanide anion (-:CCl₃).[1][5]

  • α-Elimination: The unstable trichloromethanide anion spontaneously expels a chloride ion (Cl⁻) to yield the neutral, electron-deficient dichlorocarbene (:CCl₂).[1][5]

Caption: Mechanism of Dichlorocarbene Generation from Chloroform.

Cycloaddition to Alkenes

Once generated, the electrophilic dichlorocarbene readily reacts with the nucleophilic π-bond of an alkene in a concerted [1+2] cycloaddition reaction.[5] This reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. For instance, a cis-alkene yields a cis-disubstituted cyclopropane, while a trans-alkene gives a trans-disubstituted product.[1]

Caption: Concerted Cycloaddition of Dichlorocarbene to an Alkene.

The Makosza Reaction: Phase-Transfer Catalysis (PTC)

A significant advancement in the synthesis of dichlorocyclopropanes was the application of phase-transfer catalysis (PTC), pioneered by Mieczysław Mąkosza.[10][11][12] This methodology addresses the challenge of reacting a water-insoluble organic substrate (the alkene and chloroform) with a water-soluble reagent (aqueous sodium hydroxide).[13]

A phase-transfer catalyst, typically a quaternary ammonium salt like benzyltriethylammonium chloride (TEBA), facilitates the transport of hydroxide ions from the aqueous phase to the organic phase.[4][10][13] At the interface, the hydroxide deprotonates the chloroform. The resulting organic anion is then carried by the catalyst into the bulk organic phase where it generates dichlorocarbene, which then reacts with the alkene.[10] This method avoids the need for expensive and anhydrous reagents like potassium tert-butoxide, making the synthesis more economical, scalable, and safer.[12][14]

Caption: Workflow of Phase-Transfer Catalysis for Dichlorocyclopropanation.

Experimental Protocols

General Protocol for 1,1-Dichlorocyclopropanation via Phase-Transfer Catalysis

This protocol is a generalized procedure based on the principles of the Makosza reaction.

Materials:

  • Alkene (e.g., cyclohexene)

  • Chloroform (CHCl₃)

  • 50% (w/w) aqueous sodium hydroxide (NaOH) solution

  • Benzyltriethylammonium chloride (TEBA) or other suitable phase-transfer catalyst

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alkene, chloroform, and the phase-transfer catalyst (typically 1-5 mol% relative to the alkene).

  • Begin vigorous stirring to ensure good mixing between the organic and aqueous phases.

  • Slowly add the 50% aqueous sodium hydroxide solution dropwise via an addition funnel. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux or a desired reaction temperature (e.g., 40-50 °C).

  • After the addition is complete, continue stirring the mixture vigorously for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

  • Allow the mixture to cool to room temperature. Dilute with water and an organic solvent like dichloromethane.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure to yield the pure this compound derivative.

Physicochemical and Spectroscopic Data

This compound is a colorless liquid with characteristic physical properties.

PropertyValueReference(s)
Molecular FormulaC₃H₄Cl₂[15]
Molecular Weight110.97 g/mol [15][16]
CAS Number2088-35-9[15][17]
Boiling Point~350 K (77 °C)[18]
Density~1.21 g/cm³(Typical value)

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is simple, typically showing a complex multiplet for the four cyclopropyl protons around δ 1.47 ppm (in CCl₄).[19] The exact appearance is an AA'BB' system.

  • ¹³C NMR: The spectrum shows two signals: one for the dichlorinated carbon (C1) at a lower field and one for the two equivalent methylene carbons (C2, C3) at a higher field.

  • IR Spectroscopy: The infrared spectrum displays characteristic C-H stretching frequencies for the cyclopropyl ring and strong C-Cl stretching bands.[15][20]

Conclusion

The discovery of this compound was a direct and significant consequence of the burgeoning field of carbene chemistry. From its initial synthesis and application in the Doering-LaFlamme allene synthesis to the development of highly efficient and practical protocols like the Makosza phase-transfer catalysis method, this molecule has proven to be a versatile and indispensable building block in organic synthesis. Its continued use in the construction of complex molecular architectures underscores the enduring legacy of the fundamental research into reactive intermediates that led to its discovery.

References

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Sources

1,1-Dichlorocyclopropane: A Versatile C3 Building Block for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Utility of a Strained Ring

In the vast toolkit of organic synthesis, strained ring systems often serve as powerful intermediates, their inherent reactivity enabling a diverse array of chemical transformations. Among these, 1,1-dichlorocyclopropane stands out as a particularly versatile and cost-effective three-carbon (C3) building block. The presence of the gem-dichloro functionality on the cyclopropane ring imparts a unique combination of steric and electronic properties, making it a precursor to a wide range of valuable molecular architectures. This technical guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of 1,1-dichlorocyclopropanes, offering field-proven insights for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative literature.

Part 1: Synthesis of 1,1-Dichlorocyclopropanes via Dichlorocarbene Addition

The most prevalent and practical method for the synthesis of 1,1-dichlorocyclopropanes is the [1+2] cycloaddition of dichlorocarbene (:CCl₂) to an alkene.[1] Dichlorocarbene is a highly reactive and electrophilic intermediate that is typically generated in situ.[2]

Mechanism of Dichlorocarbene Generation and Cycloaddition

The generation of dichlorocarbene is commonly achieved through the α-elimination of hydrogen chloride from chloroform (CHCl₃) using a strong base.[3] The reaction proceeds through a two-step mechanism:

  • Deprotonation: A strong base, such as potassium tert-butoxide or sodium hydroxide, abstracts the acidic proton from chloroform to form the trichloromethyl anion (⁻CCl₃).[3][4]

  • α-Elimination: The unstable trichloromethyl anion rapidly expels a chloride ion to yield the singlet dichlorocarbene.[3][4]

The generated dichlorocarbene then readily undergoes a concerted cycloaddition with an alkene, where the alkene's π-bond donates into the empty p-orbital of the carbene, and simultaneously, the carbene's lone pair forms the second C-C bond.[5] This concerted mechanism ensures that the stereochemistry of the starting alkene is retained in the resulting this compound product; cis-alkenes afford cis-substituted cyclopropanes, and trans-alkenes yield trans-substituted products.[1][4]

Dichlorocarbene_Generation_and_Cycloaddition cluster_generation Dichlorocarbene Generation cluster_cycloaddition Cycloaddition CHCl3 CHCl₃ CCl3_anion ⁻CCl₃ CHCl3->CCl3_anion + Base Base Base (e.g., OH⁻) Dichlorocarbene :CCl₂ CCl3_anion->Dichlorocarbene - Cl⁻ Cl_ion Cl⁻ Alkene R₂C=CR₂ Cyclopropane This compound Alkene->Cyclopropane + :CCl₂ Dichlorocarbene_reac :CCl₂

Caption: Generation of Dichlorocarbene and Subsequent Cycloaddition.

Practical Methods for Dichlorocarbene Generation

While various methods exist for generating dichlorocarbene, the use of chloroform with a strong base under phase-transfer catalysis (PTC) conditions is one of the most operationally simple and widely adopted procedures.[6] The phase-transfer catalyst, typically a quaternary ammonium salt like benzyltriethylammonium chloride (TEBAC), facilitates the transfer of the hydroxide anion from the aqueous phase to the organic phase, where it can deprotonate chloroform.[6] This method is advantageous as it avoids the need for strictly anhydrous conditions and often provides high yields of the desired dichlorocyclopropane.[6]

Part 2: Reactivity and Synthetic Applications of 1,1-Dichlorocyclopropanes

The synthetic utility of 1,1-dichlorocyclopropanes stems from their ability to undergo a variety of transformations, primarily driven by the relief of ring strain and the reactivity imparted by the chlorine atoms.

Ring-Opening Reactions

The strained three-membered ring of 1,1-dichlorocyclopropanes can be opened under thermal or chemical conditions to afford various acyclic products. For instance, the gas-phase thermal isomerization of this compound at high temperatures yields 2,3-dichloropropene.[7] Ring-opening can also be initiated by electrophiles, leading to 1,3-difunctionalized products.[8][9]

Synthesis of Allenes

One of the most powerful applications of 1,1-dichlorocyclopropanes is their conversion to allenes.[10][11] This transformation is typically achieved by reacting the this compound derivative with an alkyllithium reagent, such as n-butyllithium.[10] The proposed mechanism involves a lithium-halogen exchange to form a 1-lithio-1-chlorocyclopropane intermediate, which then undergoes ring-opening and elimination of lithium chloride to furnish the allene.[10] This method provides a versatile route to a wide range of substituted allenes, which are themselves valuable building blocks in organic synthesis.[12][13][14]

Allene_Synthesis Dichlorocyclopropane R₂C(C(Cl)₂)CR₂ Lithiochloro_intermediate [R₂C(C(Li)(Cl))CR₂] Dichlorocyclopropane->Lithiochloro_intermediate + R'Li Alkyllithium R'Li Carbene_intermediate [Cyclopropylidene Carbene Intermediate] Lithiochloro_intermediate->Carbene_intermediate - LiCl Allene R₂C=C=CR₂ Carbene_intermediate->Allene Ring Opening

Caption: Conversion of this compound to Allene.

Precursors to Cyclopropanones and Cyclopropenes

1,1-Dichlorocyclopropanes can serve as precursors to other functionalized cyclopropane derivatives. For example, hydrolysis of 1,1-dichloro-2-alkoxycyclopropanes can lead to the formation of cyclopropanones.[15] Furthermore, elimination of HCl from 1,1-dichlorocyclopropanes can be a route to cyclopropenes, although this is often more challenging and can lead to ring-opened products.

Role in Natural Product Synthesis

The unique reactivity of 1,1-dichlorocyclopropanes has been harnessed in the total synthesis of several natural products. For instance, derivatives of 1,1-dichloro-2-ethoxycyclopropane have been utilized as precursors to vinylidenecyclopropanes, which are key intermediates in the synthesis of the dictyopterene family of marine pheromones.[16]

Part 3: Experimental Protocols

The following protocols are representative examples of the synthesis and transformation of 1,1-dichlorocyclopropanes.

Protocol 1: Synthesis of 7,7-Dichlorobicyclo[4.1.0]heptane from Cyclohexene

This protocol is adapted from established methods for the dichlorocyclopropanation of alkenes using phase-transfer catalysis.[6]

Materials:

  • Cyclohexene

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH), 50% aqueous solution (w/w)

  • Benzyltriethylammonium chloride (TEBAC)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel, combine cyclohexene (41.1 g, 0.5 mol), chloroform (60 g, 0.5 mol), and benzyltriethylammonium chloride (1.15 g, 0.005 mol).

  • Cool the mixture to 0-5 °C using an ice bath.

  • With vigorous stirring, slowly add the 50% aqueous sodium hydroxide solution (100 mL) via the addition funnel over a period of 1-2 hours, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue to stir vigorously for an additional 4-6 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by the slow addition of 100 mL of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with water (100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to afford 7,7-dichlorobicyclo[4.1.0]heptane.

Protocol 2: Synthesis of 1,2-Cyclononadiene from 9,9-Dichlorobicyclo[6.1.0]nonane

This protocol is a general representation of allene synthesis from a this compound derivative using an alkyllithium reagent.[10]

Materials:

  • 9,9-Dichlorobicyclo[6.1.0]nonane

  • n-Butyllithium (in hexanes)

  • Anhydrous diethyl ether

  • Water (H₂O)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 9,9-dichlorobicyclo[6.1.0]nonane (0.1 mol) in 100 mL of anhydrous diethyl ether.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (0.11 mol) in hexanes via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for an additional 1 hour.

  • Allow the reaction to slowly warm to room temperature and stir for another 2 hours.

  • Carefully quench the reaction by the slow addition of 50 mL of water.

  • Transfer the mixture to a separatory funnel, separate the ether layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • The crude 1,2-cyclononadiene can be purified by distillation under reduced pressure.

Part 4: Data Presentation

Table 1: Representative Transformations of 1,1-Dichlorocyclopropanes

Starting MaterialReagents and ConditionsProductYield (%)Reference
AlkeneCHCl₃, NaOH, PTCThis compoundGenerally Good to Excellent[6][17]
This compoundHeat (342–441°C, gas phase)2,3-Dichloropropene-[7]
1,1-DihalocyclopropaneAlkyllithium (e.g., BuLi)AlleneGood[10]
1,1-Dichloro-2-ethoxycyclopropaneH₂O, Acid or BaseCyclopropanone derivatives-[15]
This compound derivativeStrong, non-nucleophilic baseVinylidenecyclopropane-[16]

Conclusion

This compound and its derivatives have firmly established their place as indispensable building blocks in the arsenal of the synthetic organic chemist. Their straightforward preparation, coupled with a rich and diverse reactivity profile, provides access to a multitude of valuable and often complex molecular scaffolds. From the synthesis of allenes and other strained ring systems to their strategic application in the total synthesis of natural products, the utility of 1,1-dichlorocyclopropanes continues to expand. A thorough understanding of the principles governing their synthesis and reactivity, as outlined in this guide, is crucial for leveraging their full potential in the design and execution of innovative synthetic strategies in both academic and industrial research.

References

  • Fiveable. (n.d.). Dichlorocarbene Definition - Organic Chemistry Key Term.
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  • Chemistry LibreTexts. (2024, October 3). 8.9: Addition of Carbenes to Alkenes - Cyclopropane Synthesis.
  • College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Addition to Alkenes EA9. Cyclopropanation.
  • Parry, K. A. W., & Robinson, P. J. (1969). Kinetics of the reactions of cyclopropane derivatives. Part I. The gas-phase unimolecular thermal isomerisation of this compound. Journal of the Chemical Society B: Physical Organic, 49-52. [Link]
  • Skattebøl, L. (1963). The Synthesis of Allenes from 1,1-Dihalocyclopropane Derivatives and Alkyllithium. Acta Chemica Scandinavica, 17, 1683-1693. [Link]
  • Google Patents. (1968). US3375286A - Preparation of 1, 1-dichlorocyclopropane compounds.
  • SciSpace. (2025, August 6). The Synthesis of Allenes from 1,1-Dihalocyclopropane Derivatives and Alkyllithium.
  • Organic Chemistry Portal. (n.d.). Allene synthesis by olefination or allenation.
  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals.
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  • National Institutes of Health. (n.d.). Oxidative radical ring-opening/cyclization of cyclopropane derivatives.
  • RSC Publishing. (n.d.). Ring-opening reactions of cyclopropanes. Part 7.1 Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates.
  • Semantic Scholar. (n.d.). Recent advances in the syntheses, transformations and applications of 1,1-dihalocyclopropanes.
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The 1,1-Dichlorocyclopropane Motif: A Strategic Tool in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist Name/Group]

Abstract

The deliberate and strategic incorporation of unique chemical motifs is a cornerstone of contemporary drug discovery, enabling the fine-tuning of molecular properties to achieve desired therapeutic outcomes. Among the vast arsenal of functional groups available to the medicinal chemist, the 1,1-dichlorocyclopropane moiety presents a compelling and underexplored tool for molecular design. This technical guide provides a comprehensive exploration of the potential applications of the this compound group in medicinal chemistry. It delves into the synthetic accessibility of this moiety, its role as a versatile bioisostere, and its capacity to enforce bioactive conformations. Through a detailed analysis of the marketed drug Ciprofibrate and other relevant examples, this guide illuminates the nuanced effects of the this compound unit on critical drug-like properties, including metabolic stability, lipophilicity, and target engagement. This document is intended to serve as an in-depth resource for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical methodologies to leverage this unique structural element in the design of next-generation therapeutics.

Introduction: The Allure of a Strained and Halogenated Scaffold

The quest for novel drug candidates with enhanced efficacy, selectivity, and pharmacokinetic profiles has driven medicinal chemists to explore beyond the traditional chemical space. Small, strained ring systems, and in particular cyclopropanes, have garnered significant interest due to their ability to impart conformational rigidity and act as bioisosteres for various functional groups. The introduction of geminal dichloro substituents onto the cyclopropane ring creates the this compound moiety, a functional group with a unique confluence of steric and electronic properties.

The inherent strain of the cyclopropane ring, combined with the strong electron-withdrawing nature of the two chlorine atoms, results in a distinctive electronic character and a defined three-dimensional geometry. This guide will explore the multifaceted potential of this moiety, from its synthesis to its strategic deployment in lead optimization campaigns.

Synthetic Accessibility: Building the this compound Core

A key consideration for the adoption of any functional group in drug discovery is its synthetic accessibility. Fortunately, the this compound motif can be readily introduced into a wide range of molecular scaffolds through the well-established dichlorocyclopropanation of alkenes.

Dichlorocarbene Generation and Cycloaddition

The most common and practical method for the synthesis of 1,1-dichlorocyclopropanes involves the generation of dichlorocarbene (:CCl₂) and its subsequent [1+2] cycloaddition to an olefin.[1] Dichlorocarbene is a highly reactive intermediate that can be generated from readily available and inexpensive precursors.

A widely employed method for dichlorocarbene generation is the α-elimination of chloroform (CHCl₃) using a strong base.[1] To facilitate the reaction between the aqueous base and the organic-soluble alkene and chloroform, phase-transfer catalysis is often utilized.[2] A quaternary ammonium salt, such as benzyltriethylammonium chloride (BTEAC), shuttles the hydroxide anion from the aqueous phase to the organic phase, where it deprotonates chloroform to generate the trichloromethyl anion. This anion then rapidly eliminates a chloride ion to form dichlorocarbene, which immediately reacts with the present alkene.

General workflow for dichlorocyclopropanation using phase-transfer catalysis.
Experimental Protocol: Dichlorocyclopropanation of an Olefin

The following is a representative protocol for the dichlorocyclopropanation of an alkene using phase-transfer catalysis. This can be adapted for various substrates.

Materials:

  • Alkene (e.g., styrene)

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH), 50% aqueous solution

  • Benzyltriethylammonium chloride (BTEAC)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alkene (1.0 eq), dichloromethane, and BTEAC (0.05 eq).

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution.

  • Carefully add chloroform (1.5 eq) dropwise via an addition funnel. The reaction is often exothermic.

  • After the addition is complete, continue stirring at room temperature or with gentle heating (e.g., 40-50 °C) for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water and dichloromethane.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

The this compound Moiety as a Bioisostere

Bioisosteric replacement is a powerful strategy in drug design to modulate the physicochemical and pharmacokinetic properties of a lead compound while maintaining or improving its biological activity.[3] The this compound group can be considered a bioisostere for several common functional groups.

Bioisostere for the gem-Dimethyl Group

The gem-dimethyl group is a common structural motif in drug molecules, often used to introduce steric bulk and block metabolic oxidation of an adjacent position. The this compound group can serve as a conformationally restricted mimic of the gem-dimethyl group.

Propertygem-DimethylThis compoundRationale for Replacement
Steric Bulk SignificantComparableThe dichlorocyclopropane offers a similar steric footprint.
Conformation Freely rotating C-C bondsRigid, locked conformationCan pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding.
Lipophilicity Increases lipophilicityIncreases lipophilicity (LogP of this compound is ~1.9)The impact on lipophilicity needs to be carefully considered in the context of the overall molecule.
Metabolic Stability Can be metabolically stable, but oxidation of methyl groups can occur.Generally considered more resistant to oxidative metabolism at the cyclopropyl carbon.The C-Cl bonds are strong, and the cyclopropyl C-H bonds are less susceptible to enzymatic oxidation.
Bioisostere for the Carbonyl Group

While less common, the electron-withdrawing nature of the two chlorine atoms can allow the this compound group to mimic some of the electronic properties of a carbonyl group, such as its ability to act as a hydrogen bond acceptor. This is an area that warrants further investigation.

Conformational Constraint: Locking in Bioactivity

The rigid, three-dimensional structure of the this compound ring can be a powerful tool for conformational constraint in drug design. By replacing a flexible alkyl chain or a rotatable single bond with a dichlorocyclopropanated scaffold, medicinal chemists can reduce the number of accessible conformations of a molecule.[4] This can lead to several advantages:

  • Increased Potency: By pre-organizing the molecule into its bioactive conformation, the entropic penalty of binding to the target is reduced, which can lead to a significant increase in binding affinity.[4]

  • Improved Selectivity: A more rigid analog may fit better into the binding site of the desired target while being a poorer fit for off-targets, leading to improved selectivity.

  • Enhanced Understanding of SAR: By studying the activity of conformationally restricted analogs, a clearer picture of the bioactive conformation can be developed, guiding further optimization efforts.

The this compound moiety can enforce a bioactive conformation.

Case Study: Ciprofibrate - A Marketed Drug

The most prominent example of a marketed drug containing the this compound moiety is Ciprofibrate.[5] Ciprofibrate is a fibric acid derivative used for the treatment of hyperlipidemia. It acts as an agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism.[6]

The synthesis of Ciprofibrate involves the dichlorocyclopropanation of p-hydroxystyrene, followed by etherification and hydrolysis.[5]

The Role of the this compound Moiety in Ciprofibrate

While the precise rationale for the inclusion of the this compound group in Ciprofibrate is not extensively detailed in the public literature, several hypotheses can be put forward based on medicinal chemistry principles:

  • Metabolic Stability: The dichlorocyclopropyl group is likely more resistant to oxidative metabolism compared to a more traditional alkyl or unsaturated linker. The primary route of metabolism for Ciprofibrate is glucuronidation of the carboxylic acid moiety.[5]

  • Optimal Conformation: The rigid cyclopropane ring likely orients the phenoxy and isobutyric acid moieties in a conformation that is optimal for binding to the PPARα ligand-binding domain.

  • Physicochemical Properties: The lipophilic nature of the dichlorocyclopropane group contributes to the overall lipophilicity of the molecule, which is a critical factor for its absorption and distribution.

Synthesis of Ciprofibrate

The synthesis of Ciprofibrate can be achieved through various routes, with a common strategy outlined below.[1][5]

Ciprofibrate_Synthesis p_hydroxystyrene p-Hydroxystyrene dichlorocyclopropyl_phenol 4-(2,2-Dichlorocyclopropyl)phenol p_hydroxystyrene->dichlorocyclopropyl_phenol 1. CHCl3, NaOH, Phase Transfer Catalyst ciprofibrate_ester Ciprofibrate Ester dichlorocyclopropyl_phenol->ciprofibrate_ester 2. Alkylation with 2-bromo-2-methylpropanoate ciprofibrate Ciprofibrate ciprofibrate_ester->ciprofibrate 3. Hydrolysis

A synthetic route to Ciprofibrate.

Impact on Drug-like Properties

The incorporation of a this compound moiety can have a profound impact on the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

Lipophilicity

The this compound group is lipophilic, and its inclusion will generally increase the LogP of a molecule. This can be advantageous for crossing biological membranes, but excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance.[7] Careful consideration of the overall molecular properties is therefore crucial.

Metabolic Stability

As previously mentioned, the this compound group is generally considered to be metabolically robust, particularly with respect to oxidative metabolism by cytochrome P450 enzymes.[8] The strong C-Cl bonds and the nature of the C-H bonds on the cyclopropane ring make it less susceptible to enzymatic attack compared to, for example, a benzylic position or an unsubstituted alkyl chain.

In Vitro ADME Assays

To experimentally assess the impact of the this compound moiety on drug-like properties, a panel of in vitro ADME assays should be employed.[9][10][11][12]

Table of Key In Vitro ADME Assays:

AssayPurposeExperimental System
Solubility To determine the aqueous solubility of the compound.Thermodynamic or kinetic solubility assays in various buffers.
LogD To measure the lipophilicity at a physiological pH.Shake-flask method using octanol and buffer at pH 7.4.
Microsomal Stability To assess the metabolic stability in the presence of Phase I enzymes.Incubation with liver microsomes and an NADPH regenerating system.[13]
Hepatocyte Stability To evaluate metabolic stability in a more complete cellular system (Phase I and II enzymes).Incubation with cryopreserved hepatocytes.
CYP Inhibition To identify potential for drug-drug interactions by inhibiting major CYP isoforms.Incubation with specific CYP-expressing recombinant enzymes or human liver microsomes and probe substrates.
Caco-2 Permeability To predict intestinal absorption.Measurement of compound transport across a monolayer of Caco-2 cells.[10]
Plasma Protein Binding To determine the extent of binding to plasma proteins, which affects the free drug concentration.Equilibrium dialysis or ultrafiltration.

Future Perspectives and Conclusion

The this compound moiety represents a valuable yet underutilized functional group in the medicinal chemist's toolbox. Its ready synthetic accessibility, coupled with its unique steric and electronic properties, makes it an attractive candidate for bioisosteric replacement and conformational constraint strategies. The successful example of Ciprofibrate demonstrates the clinical viability of compounds containing this motif.

Future research in this area should focus on a more systematic exploration of the this compound group as a bioisostere for other functional groups, supported by quantitative structure-activity relationship (QSAR) studies and computational modeling. Further investigation into the metabolic fate of dichlorocyclopropanated compounds beyond Ciprofibrate is also warranted to build a more comprehensive understanding of their biotransformation pathways.

References

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The Electrophilic Nature of Dichlorocarbene: A Technical Guide for Synthetic Advancement

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals vested in the intricate world of drug development and organic synthesis, a deep, mechanistic understanding of reactive intermediates is not merely academic—it is the bedrock of innovation. Among these transient species, dichlorocarbene (:CCl₂), particularly when generated from the accessible precursor chloroform, stands out as a cornerstone of synthetic strategy. This guide provides an in-depth exploration of the electrophilic character of dichlorocarbene, moving beyond simple reaction schemes to elucidate the underlying principles that govern its reactivity and empower its application in the synthesis of complex molecular architectures.

Unveiling Dichlorocarbene: A Dichotomy of Electronic Structure

Dichlorocarbene is a neutral, divalent carbon species possessing only six valence electrons, rendering it inherently electron-deficient and highly reactive. Its electronic structure is a key determinant of its chemical behavior. The carbon atom in dichlorocarbene is sp²-hybridized, with a vacant p orbital and a lone pair of electrons occupying one of the sp² hybrid orbitals. This electronic configuration is analogous to that of a carbocation, bestowing upon dichlorocarbene a potent electrophilic character. The two electron-withdrawing chlorine atoms further accentuate this electron deficiency, making the carbene carbon a prime target for nucleophilic attack.

However, the presence of the lone pair also imparts a degree of nucleophilicity. This dual nature allows dichlorocarbene to participate in concerted cycloaddition reactions, a hallmark of its synthetic utility.

Generation of Dichlorocarbene from Chloroform: The α-Elimination Pathway

The most prevalent and practical method for generating dichlorocarbene in the laboratory is through the α-elimination of chloroform (CHCl₃) using a strong base. This process, first reported by William von Eggers Doering in 1954, involves a two-step mechanism.

First, a strong base, such as potassium tert-butoxide or aqueous sodium hydroxide, deprotonates chloroform to yield the trichloromethanide anion (⁻:CCl₃). This anion is unstable and spontaneously expels a chloride ion (Cl⁻) to form dichlorocarbene (:CCl₂).

G Generation of Dichlorocarbene via α-Elimination cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: α-Elimination CHCl3 Chloroform (CHCl₃) CCl3_anion Trichloromethanide Anion (⁻:CCl₃) CHCl3->CCl3_anion Proton Abstraction BH Conjugate Acid (e.g., H₂O) Base Strong Base (e.g., OH⁻) Base->CCl3_anion CCl2 Dichlorocarbene (:CCl₂) CCl3_anion->CCl2 Loss of Cl⁻ Cl_ion Chloride Ion (Cl⁻) CCl3_anion->Cl_ion

Caption: Mechanism for dichlorocarbene generation from chloroform.

The Role of Phase-Transfer Catalysis

When using aqueous sodium hydroxide, the reaction is typically performed in a biphasic system. Chloroform and the substrate are in an organic phase, while the base is in the aqueous phase. To facilitate the reaction, a phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., benzyltriethylammonium chloride), is employed.

The PTC transports the hydroxide ions from the aqueous phase to the organic phase, or facilitates deprotonation at the interface, allowing for the efficient generation of dichlorocarbene in close proximity to the organic substrate. This technique, often referred to as the Makosza method, is operationally simple, cost-effective, and avoids the need for strictly anhydrous conditions.

The Electrophilic Reactivity of Dichlorocarbene in Synthesis

The electron-deficient nature of dichlorocarbene dictates its reactivity towards electron-rich species (nucleophiles). This electrophilic character is the driving force behind its most valuable synthetic transformations.

Cyclopropanation of Alkenes

The hallmark reaction of dichlorocarbene is its [1+2] cycloaddition with alkenes to form gem-dichlorocyclopropanes. This reaction is highly valuable in synthetic chemistry as cyclopropane rings are key structural motifs in many biologically active molecules and are versatile synthetic intermediates.

The reaction proceeds in a concerted fashion, where the dichlorocarbene adds to the double bond in a single step. A significant feature of this reaction is its stereospecificity. The stereochemistry of the starting alkene is retained in the cyclopropane product; a cis-alkene will yield a cis-disubstituted cyclopropane, and a trans-alkene will result in a trans-disubstituted cyclopropane. This stereospecificity is a direct consequence of the concerted mechanism and underscores the predictability and control offered by this methodology.

The electrophilicity of dichlorocarbene dictates the regioselectivity of this reaction. Electron-rich alkenes, such as those with alkyl or alkoxy substituents, react more readily than electron-poor alkenes.

G Cyclopropanation of an Alkene with Dichlorocarbene Alkene Alkene C=C TransitionState [Transition State] Alkene->TransitionState Carbene :CCl₂ Carbene->TransitionState Cyclopropane gem-Dichlorocyclopropane C-C-C(Cl)₂ TransitionState->Cyclopropane Concerted [1+2] Cycloaddition

Caption: Concerted mechanism of alkene cyclopropanation.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic example of dichlorocarbene acting as an electrophile in an aromatic substitution reaction. This reaction achieves the ortho-formylation of phenols. In this process, a phenol is treated with chloroform in the presence of a strong base.

The mechanism involves the deprotonation of the phenol to form a highly nucleophilic phenoxide ion. The electron-rich aromatic ring of the phenoxide then attacks the electrophilic dichlorocarbene. Subsequent hydrolysis of the resulting intermediate yields an ortho-hydroxybenzaldehyde. The preference for ortho-substitution is a notable feature of this reaction.

The Carbylamine Reaction (Isocyanide Synthesis)

The carbylamine reaction, also known as the Hoffmann isocyanide synthesis, provides a method for the synthesis of isocyanides from primary amines. The reaction involves treating a primary amine with chloroform and a strong base.

Dichlorocarbene, generated in situ, is the key electrophilic species. The primary amine acts as a nucleophile, attacking the dichlorocarbene. A series of dehydrochlorination steps then leads to the formation of the isocyanide product. This reaction serves as a qualitative test for primary amines due to the characteristic foul odor of the isocyanide product.

Experimental Protocols: A Practical Approach

The successful application of dichlorocarbene chemistry hinges on robust and reproducible experimental procedures. Below are detailed protocols for the generation of dichlorocarbene and its application in a typical cyclopropanation reaction.

Protocol: Generation and Cyclopropanation of Styrene using Phase-Transfer Catalysis

Objective: To synthesize 1,1-dichloro-2-phenylcyclopropane from styrene.

Materials:

  • Styrene

  • Chloroform

  • 50% (w/v) aqueous sodium hydroxide

  • Benzyltriethylammonium chloride (TEBAC)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Stirring apparatus

  • Ice bath

Procedure:

  • To a vigorously stirred solution of styrene (1 equivalent) and TEBAC (0.02 equivalents) in dichloromethane, add chloroform (1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the 50% aqueous sodium hydroxide solution (3 equivalents) dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or vacuum distillation.

Self-Validation: The stereospecificity of the reaction can be confirmed by using cis or trans substituted styrenes and analyzing the stereochemistry of the resulting cyclopropane product using NMR spectroscopy.

Quantitative Data Summary

The reactivity of dichlorocarbene is influenced by the electronic and steric properties of the substrate. The following table summarizes representative yields for the dichlorocyclopropanation of various alkenes, illustrating the influence of substrate structure on reaction efficiency.

AlkeneSubstituent TypeTypical Yield (%)
StyreneAryl85-95%
CyclohexeneCyclic, di-substituted90-98%
1-OcteneTerminal, mono-substituted70-85%
α-MethylstyreneTri-substituted60-75%

Conclusion: The Enduring Utility of an Electrophilic Intermediate

Dichlorocarbene, generated from the readily available and inexpensive precursor chloroform, remains a powerful tool in the arsenal of the synthetic chemist. Its pronounced electrophilicity, coupled with the predictability of its reactions, allows for the efficient construction of valuable molecular scaffolds. A thorough understanding of its electronic structure, the mechanism of its generation, and the factors governing its reactivity is paramount for its effective application in the synthesis of novel therapeutics and advanced materials. The protocols and insights provided herein are intended to serve as a practical guide for researchers, enabling them to harness the full potential of this versatile reactive intermediate.

References

  • Balasubramanian, S., & Jayachandran, J. P. (2000). Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by. Journal of Chemical Sciences, 112(6), 785-793.
  • Chemistry LibreTexts. (2023, October 3). 8.9: Addition of Carbenes to Alkenes - Cyclopropane Synthesis.
  • Mąkosza, M. (2020). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Catalysts, 10(12), 1436.
  • Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC).
  • OrgoSolver. (n.d.). Formation of Dichlorocyclopropanes of Alkenes with :CCl₂.
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  • Mąkosza, M., & Fedoryński, M. (2018). Mechanism of generation and reactions of dichlorocarbene in two-phase systems. Polish Journal of Chemistry, 92(1-2), 1-18.
  • Lin, H., Yang, M., Huang, P., & Cao, W. (2003). A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation. Semantic Scholar.

Unimolecular Gas-Phase Isomerization of 1,1-Dichlorocyclopropane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The study of unimolecular gas-phase reactions provides fundamental insights into chemical kinetics and reaction mechanisms, crucial for fields ranging from atmospheric chemistry to drug metabolism. The isomerization of 1,1-dichlorocyclopropane serves as a model system for understanding the intricate dance of atoms and electrons in the absence of solvent effects. This technical guide delves into the core principles governing this reaction, offering a detailed exploration of its mechanism, kinetics, and the experimental and theoretical methodologies used for its investigation. By synthesizing seminal research with practical insights, this document aims to equip researchers with the knowledge to both comprehend and potentially apply these principles in their own work.

Introduction: The Significance of a Strained Ring System

Cyclopropane and its derivatives have long captured the interest of chemists due to their unique strained-ring structure. This inherent strain makes them susceptible to ring-opening reactions, providing a rich landscape for mechanistic studies. The gas-phase isomerization of this compound is a classic example of a unimolecular rearrangement, where the molecule, energized by thermal collision, contorts and transforms into a more stable isomeric form. Understanding this process is not merely an academic exercise; the principles of unimolecular reactions are foundational to predicting the stability and reactivity of molecules in various environments, including the high-temperature conditions of combustion or the physiological temperatures relevant to drug stability. This guide will provide a detailed examination of this reaction, highlighting the interplay of experimental observation and theoretical modeling in elucidating its pathway.

The Reaction Mechanism: A Tale of Atomic Migration

The thermal isomerization of this compound in the gas phase primarily yields 2,3-dichloropropene.[1][2][3] However, studies have also indicated the formation of 1,1-dichloropropene as a minor product, suggesting the existence of parallel reaction channels.[4] The dominant pathway is understood to proceed through a concerted mechanism involving an intramolecular migration of a chlorine atom and the simultaneous opening of the cyclopropane ring.[1][2] This proposed mechanism is supported by the fact that the reaction is unimolecular and its rate is unaffected by the addition of radical scavengers, ruling out a radical chain mechanism.[1][3]

The nature of the primary product, 2,3-dichloropropene, strongly indicates that a chlorine atom, rather than a hydrogen atom, migrates. This process is believed to occur through a transition state where one of the chlorine atoms shifts from its geminal position to an adjacent carbon atom as the carbon-carbon bond of the ring cleaves. This concerted pericyclic reaction avoids the formation of a high-energy biradical intermediate.[1]

ReactionMechanism cluster_main Primary Isomerization Pathway cluster_side Minor Isomerization Pathway This compound Cl2C(CH2)2 TransitionState1 [Transition State]‡ This compound->TransitionState1 Δ TransitionState2 [Transition State]‡ This compound->TransitionState2 Δ 2,3-Dichloropropene CH2ClCCl=CH2 TransitionState1->2,3-Dichloropropene 1,1-Dichloropropene Cl2C=CHCH3 TransitionState2->1,1-Dichloropropene

Experimental Determination of Kinetic Parameters

The study of gas-phase kinetics relies on precise control of temperature and pressure, and accurate monitoring of reactant and product concentrations over time. High-temperature reactions like the isomerization of this compound are often investigated using shock tubes.

The Shock Tube Technique: A Window into High-Temperature Reactions

A shock tube is a powerful apparatus for studying chemical kinetics at elevated temperatures and pressures.[5] It consists of a long tube separated by a diaphragm into a high-pressure "driver" section and a low-pressure "driven" section containing the reactant gas mixture diluted in an inert gas.

ShockTube cluster_setup Shock Tube Apparatus cluster_process Experimental Sequence Driver {Driver Section | High Pressure Gas (e.g., He)} Diaphragm Diaphragm Driver->Diaphragm Driven {Driven Section | Low Pressure Reactant Mixture} Diaphragm->Driven Endplate End Plate Driven->Endplate Start 1. Diaphragm Rupture Shockwave 2. Shockwave Propagation Start->Shockwave Reflection 3. Shockwave Reflection Shockwave->Reflection Heating 4. Rapid Heating & Reaction Reflection->Heating Analysis 5. Product Analysis Heating->Analysis

Experimental Protocol: Shock Tube Kinetics

  • Preparation of Gas Mixture: A dilute mixture of this compound in a large excess of an inert buffer gas (e.g., argon) is prepared. The low concentration of the reactant ensures that the temperature rise upon reaction is negligible and that the reaction remains unimolecular.

  • Shock Tube Operation:

    • The driven section is filled with the prepared gas mixture to a specific low pressure.

    • The driver section is pressurized with a light gas, typically helium, until the diaphragm ruptures.

    • The rupture generates a shock wave that travels through the driven section, rapidly heating and compressing the reactant mixture.

    • The shock wave reflects off the end plate of the driven section, further heating and compressing the gas, initiating the reaction.

  • Data Acquisition: The progress of the reaction is monitored by time-resolved measurements of species concentrations. This can be achieved using various techniques, such as laser absorption spectroscopy or by rapidly quenching the reaction and analyzing the products.

  • Product Analysis: The quenched gas mixture is analyzed to determine the concentrations of the reactant and products. Gas chromatography is the method of choice for separating and quantifying the dichloropropene isomers.

Gas Chromatography for Isomer Separation

Gas chromatography (GC) is a crucial analytical technique for separating and quantifying the products of the isomerization reaction.

Experimental Protocol: Gas Chromatography Analysis

  • Sample Injection: A known volume of the post-reaction gas mixture is injected into the gas chromatograph.

  • Separation: The components of the mixture are separated based on their differential partitioning between a stationary phase in a capillary column and a mobile carrier gas (e.g., helium). A column with a polar stationary phase, such as a Carbowax column, is effective for separating the dichloropropene isomers.[4]

  • Detection: As the separated components elute from the column, they are detected by a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS).

  • Quantification: The concentration of each isomer is determined by comparing its peak area in the chromatogram to a calibration curve generated using standards of known concentration.

Kinetic Data and Arrhenius Parameters

The thermal isomerization of this compound to 2,3-dichloropropene has been shown to be a first-order reaction.[1] The rate constants are independent of pressure over the studied range, indicating that the reaction is in the high-pressure limit under these conditions. The temperature dependence of the rate constant, k, is well-described by the Arrhenius equation:

k = A exp(-Ea / RT)

where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature.

Parameter Value Reference
Temperature Range342–441 °C[6]
Pressure Range20–120 torr[6]
log10(A/s⁻¹)15.13 ± 0.10[1]
Activation Energy (Ea)57.81 ± 0.30 kcal/mol[1]

Theoretical Insights from Computational Chemistry

While experimental studies provide invaluable kinetic data, computational chemistry offers a powerful lens to probe the reaction mechanism at a molecular level. Quantum mechanical calculations, particularly Density Functional Theory (DFT), can be employed to map the potential energy surface of the reaction, locate transition states, and calculate activation energies.

Methodology for Computational Analysis

  • Geometry Optimization: The geometries of the reactant (this compound) and the products (2,3-dichloropropene and 1,1-dichloropropene) are optimized to find their lowest energy conformations.

  • Transition State Search: A search for the transition state connecting the reactant to each product is performed. This involves finding a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions.

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized structures. A stable minimum will have all real frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state to confirm that it connects the intended reactant and product.

  • Energy Profile: The relative energies of the reactant, transition states, and products are calculated to construct a reaction energy profile, providing a theoretical estimate of the activation energies and reaction enthalpies.

ComputationalWorkflow Reactant Reactant Geometry (this compound) TS_Guess1 Transition State 1 Guess Reactant->TS_Guess1 TS_Guess2 Transition State 2 Guess Reactant->TS_Guess2 Product1 Product 1 Geometry (2,3-Dichloropropene) Product1->TS_Guess1 Product2 Product 2 Geometry (1,1-Dichloropropene) Product2->TS_Guess2 TS_Opt1 Transition State 1 Optimization TS_Guess1->TS_Opt1 TS_Opt2 Transition State 2 Optimization TS_Guess2->TS_Opt2 Freq_Analysis1 Frequency Analysis 1 TS_Opt1->Freq_Analysis1 Freq_Analysis2 Frequency Analysis 2 TS_Opt2->Freq_Analysis2 IRC1 IRC Calculation 1 Freq_Analysis1->IRC1 IRC2 IRC Calculation 2 Freq_Analysis2->IRC2 Energy_Profile Reaction Energy Profile IRC1->Energy_Profile IRC2->Energy_Profile

Such theoretical studies on related halocyclopropane systems have provided valuable insights into the nature of the transition states and the factors influencing the reaction pathways. For instance, calculations can reveal the extent of bond breaking and bond formation in the transition state, providing a detailed picture of the concerted atomic motions.

Conclusion and Future Directions

The unimolecular gas-phase isomerization of this compound stands as a well-characterized example of a pericyclic reaction, proceeding primarily through an intramolecular chlorine atom migration. The combination of classic kinetic experiments and modern analytical techniques has provided a robust understanding of its macroscopic behavior.

Future research in this area could focus on several key aspects. More detailed computational studies employing higher levels of theory could further refine our understanding of the potential energy surface and the dynamics of the reaction. Experimental investigations at a wider range of pressures and temperatures could provide data to test and refine theoretical models of unimolecular reaction rates. Furthermore, extending these studies to more complex substituted dichlorocyclopropanes could reveal the subtle electronic and steric effects that govern the regioselectivity and stereoselectivity of these fascinating rearrangements. The foundational knowledge gained from studying this seemingly simple molecule continues to have a lasting impact on our ability to predict and control chemical reactivity.

References

  • Kastl, P. E., & Hermann, E. A. (1983). Analytical procedure for the determination of cis- and trans-1,3-dichloropropene in whole rat blood. Journal of Analytical Toxicology, 7(5), 237-240. [Link]
  • Di Marzio, A., et al. (2010). A rapid method to determine 1,3-dichloropropene (1,3-D) by gas chromatography ion trap mass spectrometry on fruits and vegetables. Food and Chemical Toxicology, 48(1), 335-339. [Link]
  • Sankaran, R., et al. (2020). A Shock-Tube Facility for Gas-Phase Chemical Kinetics Studies: Design, Validation, and Application for Methane Oxidation. Energy & Fuels, 34(12), 16568-16580. [Link]
  • Parry, K. A. W., & Robinson, P. J. (1968). Kinetics of the reactions of cyclopropane derivatives. Part I. The gas-phase unimolecular thermal isomerisation of this compound. Journal of the Chemical Society B: Physical Organic, 49-53. [Link]
  • Ribaucour, M., et al. (2005). Deliverable 31 Report on experiments needed for kinetic model development (Shock Tube approach). SAFETECH. [Link]
  • Tsang, W. (1981). Shock Tube Techniques in Chemical Kinetics. Annual Review of Physical Chemistry, 32, 559-580. [Link]
  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Dichloropropenes. [Link]
  • Holbrook, K. A., & Parry, K. A. W. (1970). The thermal unimolecular decomposition of this compound. Journal of the Chemical Society B: Physical Organic, 1019-1022. [Link]
  • Olzmann, M. (2020). Combustion Chemistry and Shock Tube Experiments. Karlsruhe Institute of Technology. [Link]
  • Wong, Y.-C., et al. (2000). Sensitive method for the determination of 1,3-dichloropropan-2-ol and 3-chloropropane-1,2-diol in soy sauce by capillary gas chromatography with mass spectrometric detection.
  • Holbrook, K. A., & Parry, K. A. W. (1971). Kinetics of the gas-phase unimolecular thermal isomerisation and decomposition of 1,1-dichloro-2,3-dimethylcyclopropane. Part II. trans-1,1-Dichloro-2,3-dimethylcyclopropane. Journal of the Chemical Society, Perkin Transactions 2, 1762-1765. [Link]
  • Fields, R., Haszeldine, R. N., & Peter, D. (1967). Cyclopropane chemistry. Part I. Thermal isomerisation of gem-dichlorocyclopropanes to olefins. Journal of the Chemical Society C: Organic, 165-172. [Link]
  • Parry, K. A. W., & Robinson, P. J. (1967). Kinetics of the gas-phase thermal isomerisation of this compound.
  • Wong, Y.-C., et al. (2000). Sensitive method for the determination of 1,3-dichloropropan-2-ol and 3-chloropropane-1,2-diol in soy sauce by capillary gas chromatography with mass spectrometric detection.
  • Parry, K. A. W., & Robinson, P. J. (1967). Kinetics of the Gas-phase Thermal Isomerisation of this compound. RSC Publishing. [Link]

Sources

An In-depth Technical Guide to the Solubility and Physical Properties of 1,1-Dichlorocyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dichlorocyclopropane is a halogenated cycloalkane that serves as a valuable building block in organic synthesis. Its strained three-membered ring and the presence of two chlorine atoms on the same carbon atom impart unique reactivity, making it a precursor for various more complex molecules. A thorough understanding of its physical and solubility properties is paramount for its effective use in research and development, particularly in reaction design, solvent selection, process scale-up, and safety assessments. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, supported by available data and established scientific principles.

Core Physical Properties of this compound

The physical characteristics of a compound are dictated by its molecular structure. In the case of this compound, the compact, strained cyclopropyl ring and the polar C-Cl bonds are key determinants of its properties.

PropertyValueSource(s)
Molecular Formula C₃H₄Cl₂[1][2]
Molecular Weight 110.97 g/mol [1][2]
Appearance Colorless liquid (at room temperature)[3]
Density 1.34 g/cm³[1][4]
Boiling Point 109.3 °C at 760 mmHg[1][4]
Melting Point (Calculated) 225.25 K (-47.9 °C)
Flash Point 33 °C[1][4]
Vapor Pressure 29.2 mmHg at 25 °C[1]
Refractive Index 1.484[1]
Dipole Moment 1.58 D[5]

Solubility Profile of this compound

The solubility of a compound is a critical parameter for its application in synthesis and formulation. The principle of "like dissolves like" provides a foundational understanding of solubility behavior.

Water Solubility

Halogenated alkanes generally exhibit low solubility in water.[6] This is because significant energy is required to overcome the strong hydrogen bonds between water molecules, and the new interactions formed between the haloalkane and water are weaker dipole-dipole forces.[6]

For this compound, a calculated Log10 of water solubility (log₁₀WS) is reported as -1.89 . This can be converted to an approximate molar and mass solubility:

  • Molar Solubility: 10⁻¹⁸⁹ mol/L ≈ 0.0129 mol/L

  • Mass Solubility: 0.0129 mol/L * 110.97 g/mol ≈ 1.43 g/L

This low but non-negligible solubility is important to consider in aqueous workups and environmental fate assessments.

Solubility in Organic Solvents

This compound is expected to be readily soluble in a wide range of common organic solvents.[7] This is due to the similar nature of the intermolecular forces (van der Waals forces and dipole-dipole interactions) between the solute and the solvent molecules.[7]

  • Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran): High solubility is anticipated due to favorable dipole-dipole interactions. A structurally related compound, 1,1-dichloro-2-methoxy-cyclopropane, is noted to be soluble in acetone.[3]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is expected. Again, by analogy, 1,1-dichloro-2-methoxy-cyclopropane is soluble in ethanol.[3]

  • Non-Polar Solvents (e.g., Hexane, Toluene): While the molecule possesses a dipole moment, the nonpolar hydrocarbon backbone should allow for significant solubility in non-polar solvents through van der Waals interactions. However, a related compound with an ether linkage shows limited solubility in such solvents, suggesting that polarity plays a significant role.[3]

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Excellent solubility is predicted due to the chemical similarity.

Experimental Determination of Solubility

For precise applications, experimental determination of solubility is recommended. The following protocols outline standard methodologies.

Workflow for Aqueous Solubility Determination (Adapted from OECD Guideline 105)

The OECD Guideline 105 provides a framework for determining the water solubility of chemical substances.[2][8][9] The flask method is suitable for substances with solubilities above 10⁻² g/L, which would be appropriate for this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Equilibrate water to test temperature (e.g., 20 °C) prep2 Add excess this compound to a flask with water equil1 Stir the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours) prep2->equil1 equil2 Allow the mixture to stand to permit phase separation equil1->equil2 analysis1 Centrifuge or filter the aqueous phase to remove undissolved droplets equil2->analysis1 analysis2 Take an aliquot of the clear aqueous phase analysis1->analysis2 analysis3 Determine the concentration of this compound using a suitable analytical method (e.g., GC-MS) analysis2->analysis3 analysis4 Repeat the determination at different time points to confirm equilibrium analysis3->analysis4

Caption: Workflow for Aqueous Solubility Determination.

Step-by-Step Protocol:

  • Preparation:

    • Bring the solvent (deionized water) and the test substance to the desired, constant temperature (e.g., 20 ± 0.5 °C).

    • In a stoppered flask, add a volume of water and an excess amount of this compound. The excess is necessary to ensure saturation.

  • Equilibration:

    • Agitate the mixture at a constant temperature for a period sufficient to reach equilibrium. A preliminary test can determine the necessary time, but 24 to 48 hours is common.

    • After agitation, allow the mixture to stand for at least 24 hours at the test temperature to allow for the separation of the aqueous and organic phases.

  • Sampling and Analysis:

    • To ensure the removal of any undissolved micro-droplets of this compound, centrifuge the aqueous phase.

    • Carefully withdraw a known volume of the clear, saturated aqueous solution.

    • Quantify the concentration of this compound in the sample using a validated analytical method, such as gas chromatography with mass spectrometry (GC-MS), against a calibration curve.

    • It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

Protocol for Determining Solubility in Organic Solvents

A common method for determining the solubility of a liquid in an organic solvent involves the preparation of a saturated solution and subsequent quantification.

G cluster_prep_org Preparation cluster_dissolution Dissolution cluster_calc Calculation prep1_org Add a known mass of this compound to a vial prep2_org Incrementally add the organic solvent while agitating diss1_org Continue adding solvent until the this compound is fully dissolved prep2_org->diss1_org diss2_org Record the total volume of solvent added diss1_org->diss2_org calc1_org Calculate the solubility in g/L or mol/L diss2_org->calc1_org

Caption: Protocol for Solubility in Organic Solvents.

Step-by-Step Protocol:

  • Preparation:

    • Accurately weigh a small amount of this compound into a tared vial.

    • Have the desired organic solvent in a calibrated burette or pipette for accurate volume dispensing.[10]

  • Dissolution:

    • Slowly add the organic solvent to the vial containing the this compound in small, known increments.[10]

    • After each addition, vigorously agitate the vial (e.g., using a vortex mixer) until the solute is fully dissolved or it is clear that the solution is saturated.

    • Continue adding the solvent until the this compound is completely dissolved.

  • Calculation:

    • Record the total volume of the solvent required for complete dissolution.

    • Calculate the solubility based on the initial mass of this compound and the final volume of the solvent.

Stability and Reactivity

This compound is a relatively stable compound under standard conditions. However, due to the strained cyclopropane ring, it can undergo thermal isomerization at high temperatures (500–670 °C) to yield 2,3-dichloropropene.[7] It should be stored in a cool, well-ventilated area away from heat and sources of ignition.[4]

Safety and Handling

As with any chlorinated hydrocarbon, appropriate safety precautions must be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.[4]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable synthetic intermediate with a well-defined set of physical properties. Its low solubility in water and high solubility in organic solvents are key considerations for its practical application. The protocols outlined in this guide provide a framework for the experimental determination of its solubility, ensuring accurate and reliable data for research and development endeavors. Adherence to proper safety and handling procedures is essential when working with this compound.

References

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
  • OECD. (2006). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1.
  • PubChem. (n.d.). Cyclopropane, 1,1-dichloro-. National Center for Biotechnology Information.
  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.
  • Solubility of Things. (n.d.). 1,1-dichloro-2-methoxycyclopropane.
  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?.
  • Cheméo. (n.d.). Chemical Properties of Cyclopropane, 1,1-dichloro- (CAS 2088-35-9).
  • Stenutz. (n.d.). This compound.
  • YouTube. (2025). How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone.
  • CK-12 Foundation. (n.d.). Physical Properties of Haloalkanes and Haloarenes.
  • Chem Service. (2014). Safety Data Sheet - 1,2-Dichloropropane.
  • Journal of the Chemical Society C: Organic. (1968). Cyclopropane chemistry. Part I. Thermal isomerisation of gem-dichlorocyclopropanes to olefins.
  • NIST. (n.d.). Cyclopropane, 1,1-dichloro-. NIST Chemistry WebBook.
  • ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • Slideshare. (n.d.). Solubility & Method for determination of solubility.
  • Stenutz. (n.d.). This compound.

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Methodological & Application

Application Notes and Protocols for the Synthesis of 1,1-Dichlorocyclopropane Derivatives via Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Power of Phase Transfer Catalysis in Dichlorocyclopropanation

The synthesis of gem-dichlorocyclopropanes is a cornerstone transformation in organic chemistry, providing versatile intermediates for the construction of complex molecular architectures, pharmaceuticals, and agrochemicals.[1] Phase-transfer catalysis (PTC) has emerged as a highly efficient, cost-effective, and safer methodology for the generation of dichlorocarbene (:CCl₂) and its subsequent addition to alkenes.[2] This technique circumvents the need for hazardous and expensive reagents like organometallics or anhydrous conditions, instead utilizing a biphasic system of aqueous sodium hydroxide and an organic solvent.[3]

The key to this process is the phase transfer catalyst, typically a quaternary ammonium salt, which facilitates the transfer of reactive species between the immiscible aqueous and organic phases.[4] This application note provides a comprehensive guide to the synthesis of 1,1-dichlorocyclopropane derivatives using PTC, with a focus on the underlying mechanism, detailed experimental protocols, and practical insights for optimization and troubleshooting.

The Interfacial Mechanism: A Tale of Two Phases

The dichlorocyclopropanation reaction under PTC conditions is widely accepted to proceed via the "interfacial mechanism" proposed by Mąkosza.[2] This mechanism elegantly explains how the reaction is initiated at the interface of the two liquid phases.

The critical steps are as follows:

  • Deprotonation at the Interface: Hydroxide ions (OH⁻) from the concentrated aqueous sodium hydroxide solution deprotonate chloroform (CHCl₃) at the boundary between the aqueous and organic phases. This generates the highly reactive trichloromethyl anion (CCl₃⁻).[2]

  • Anion Transfer: A lipophilic phase transfer catalyst, such as benzyltriethylammonium chloride (BTEAC), facilitates the transport of the trichloromethyl anion from the interface into the bulk organic phase.[5] The large organic groups on the catalyst's cation (Q⁺) render the ion pair [Q⁺][CCl₃⁻] soluble in the organic medium.

  • Carbene Formation: Within the organic phase, the unstable trichloromethyl anion undergoes α-elimination, expelling a chloride ion to form the neutral, yet highly electrophilic, dichlorocarbene (:CCl₂).[2]

  • Cycloaddition: The dichlorocarbene, generated in close proximity to the alkene substrate in the organic phase, rapidly undergoes a concerted [2+1] cycloaddition to the double bond, forming the desired this compound product. This proximity minimizes competing side reactions of the carbene, such as hydrolysis.[3][6]

  • Catalyst Regeneration: The catalyst cation (Q⁺) then pairs with the newly formed chloride ion (Cl⁻) and returns to the interface, ready to transport another trichloromethyl anion, thus completing the catalytic cycle.[2]

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_interface Interface cluster_organic Organic Phase NaOH NaOH OH_ion OH⁻ NaOH->OH_ion Na_ion Na⁺ NaOH->Na_ion deprotonation CHCl₃ + OH⁻ → CCl₃⁻ + H₂O OH_ion->deprotonation PTC_CCl3 Q⁺CCl₃⁻ deprotonation->PTC_CCl3 Anion Transfer CHCl3 Chloroform (CHCl₃) CHCl3->deprotonation Alkene Alkene Product This compound Alkene->Product PTC_Cl Q⁺Cl⁻ PTC_Cl->deprotonation Catalyst at Interface Carbene :CCl₂ PTC_CCl3->Carbene α-elimination Carbene->Product [2+1] Cycloaddition Chloride Cl⁻ Carbene->Chloride Chloride->PTC_Cl Catalyst Regeneration

Figure 1: Interfacial mechanism of phase transfer catalyzed dichlorocyclopropanation.

Experimental Protocol: Synthesis of 7,7-Dichloronorcarane

This protocol details the synthesis of 7,7-dichloronorcarane from cyclohexene as a representative example.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Amount (mmol)Quantity
CyclohexeneC₆H₁₀82.151008.22 g (10.1 mL)
ChloroformCHCl₃119.3840047.75 g (32.7 mL)
Sodium HydroxideNaOH40.0040016.0 g
Benzyltriethylammonium Chloride (BTEAC)C₁₃H₂₂ClN227.771.00.23 g
EthanolC₂H₅OH46.07-1.0 mL
WaterH₂O18.02-16.0 mL
Dichloromethane (for extraction)CH₂Cl₂84.93-As needed
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed

Equipment:

  • 1000 mL three-neck round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Mechanical or magnetic stirrer

  • Thermometer

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

Experimental_Workflow start Start: Assemble Apparatus charge_flask 1. Charge Flask Cyclohexene, Chloroform, BTEAC, Ethanol start->charge_flask cool 2. Cool to 0°C (Ice Bath) charge_flask->cool add_naoh 4. Add NaOH Dropwise (Vigorous Stirring, <5°C) cool->add_naoh prep_naoh 3. Prepare NaOH Solution (16g in 16mL H₂O) prep_naoh->add_naoh stir_cold 5. Stir at 0°C (20 minutes) add_naoh->stir_cold stir_rt 6. Stir at Room Temp (1 hour) stir_cold->stir_rt heat 7. Heat to 50°C (3 hours) stir_rt->heat workup 8. Work-up heat->workup add_water 9. Add Water (100 mL) workup->add_water extract 10. Extract with CH₂Cl₂ (3 x 50 mL) add_water->extract wash 11. Wash Organic Layer (Water, Brine) extract->wash dry 12. Dry over Na₂SO₄ wash->dry filter_evap 13. Filter & Evaporate dry->filter_evap distill 14. Purify by Vacuum Distillation filter_evap->distill end End: Characterize Product distill->end

Figure 2: Step-by-step experimental workflow for the synthesis of 7,7-dichloronorcarane.
  • Reaction Setup: In a 1000 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, combine cyclohexene (10.1 mL, 100 mmol), chloroform (32.7 mL, 400 mmol), benzyltriethylammonium chloride (0.23 g, 1.0 mmol), and ethanol (1 mL).[7]

  • Cooling: Cool the mixture to 0°C using an ice bath with vigorous stirring.[7]

  • Base Addition: Prepare a solution of sodium hydroxide (16.0 g, 400 mmol) in water (16 mL). Add this solution dropwise to the reaction mixture via the addition funnel over a period of 20-30 minutes, ensuring the internal temperature is maintained below 5°C.[8]

  • Reaction Progression: After the addition is complete, continue to stir the mixture vigorously at 0°C for 20 minutes.[8] Subsequently, remove the ice bath and allow the reaction to stir at room temperature for 1 hour, followed by heating at 50°C for 3 hours.[3][8]

  • Work-up: Cool the reaction mixture to room temperature and add 100 mL of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).[7]

  • Washing and Drying: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate.[7]

  • Isolation and Purification: Filter the drying agent and remove the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation to yield 7,7-dichloronorcarane as a colorless liquid.[3]

Data and Performance Insights

Catalyst Selection:

The choice of the phase transfer catalyst significantly impacts the reaction rate and overall efficiency. Quaternary ammonium salts are the most common and cost-effective catalysts. Their lipophilicity is a key factor; bulkier alkyl groups enhance solubility in the organic phase, often leading to higher activity.

A kinetic study on the dichlorocyclopropanation of α-methylstyrene revealed the following order of reactivity for common quaternary ammonium salts: BTEAC > BTEAB > TBAC > TBAB.[5] This highlights that for this specific reaction, benzyltriethylammonium (BTEA) cations are more effective than tetrabutylammonium (TBA) cations, and chloride as the counter-ion is superior to bromide.[5]

CatalystAbbreviationRelative Rate Constant (k_app)
Benzyltriethylammonium ChlorideBTEACHighest
Benzyltriethylammonium BromideBTEABHigh
Tetrabutylammonium ChlorideTBACModerate
Tetrabutylammonium BromideTBABLower
Table 1: Comparison of relative rate constants for various quaternary ammonium salts in the dichlorocyclopropanation of α-methylstyrene.[5]

Product Characterization (7,7-Dichloronorcarane):

PropertyValue
Molecular FormulaC₇H₁₀Cl₂
Molecular Weight165.06 g/mol
Boiling Point197-198 °C
Density1.219 g/mL at 25 °C

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inefficient stirring. 2. Deactivated catalyst. 3. Low concentration of NaOH. 4. Reaction temperature too low.1. Ensure vigorous stirring to maximize the interfacial area. Mechanical stirring is often superior to magnetic stirring for biphasic reactions. 2. Use a fresh, high-purity catalyst. 3. Use a concentrated (e.g., 50% w/w) NaOH solution. 4. While initial addition is exothermic and requires cooling, subsequent heating may be necessary to drive the reaction to completion.
Formation of Side Products 1. Hydrolysis of chloroform and dichlorocarbene. 2. Reaction of dichlorocarbene with the solvent.1. Ensure efficient transfer of the CCl₃⁻ anion into the organic phase by using an appropriate catalyst and vigorous stirring. 2. Chloroform acts as both the carbene precursor and the organic solvent. Avoid other reactive solvents.
Exothermic Reaction Runaway Rapid addition of concentrated NaOH solution.Add the NaOH solution slowly and dropwise, while carefully monitoring the internal temperature and ensuring efficient cooling with an ice bath.
Emulsion Formation during Work-up Presence of the catalyst and fine solids.Add brine during the work-up to help break the emulsion. If necessary, filter the mixture through a pad of Celite before extraction.

Safety and Handling Precautions

  • Chloroform: Chloroform is a suspected carcinogen and is toxic upon inhalation, ingestion, and skin absorption. All manipulations must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (Viton or PVA gloves are recommended as nitrile gloves offer limited protection).[9]

  • Sodium Hydroxide (50%): Concentrated sodium hydroxide is highly corrosive and can cause severe skin and eye burns. Handle with extreme care, wearing appropriate PPE, including chemical splash goggles, a face shield, and heavy-duty gloves.

  • Exothermic Reaction: The deprotonation of chloroform by concentrated NaOH is highly exothermic. Proper cooling and slow, controlled addition of the base are crucial to prevent the reaction from becoming uncontrollable.

Conclusion

The synthesis of 1,1-dichlorocyclopropanes via phase transfer catalysis is a robust and versatile method with significant advantages in terms of safety, cost, and efficiency. By understanding the interfacial mechanism, selecting the appropriate catalyst, and adhering to detailed experimental protocols, researchers can reliably access these valuable synthetic intermediates. This guide provides the foundational knowledge and practical steps necessary for the successful implementation and optimization of this important chemical transformation.

References

  • Synthesis of 7,7-dichlorobicyclo[4.1.0]heptane (7,7-dichlornorcarane) from cyclohexene. (n.d.). OC-Praktikum.
  • Synthesis of 7,7-dichloronorcarane. (n.d.). PrepChem.com.
  • 7,7-dichlorobicyclo[4.1.0]heptane (7,7-dichloronorcarane). (2014). Organic Synthesis International.
  • 7,7-dichloronorcarane. (2024). ChemBK.
  • Selvaraj, L. P., & Rajendran, V. (2012). Dichlorocyclopropanation of α-methyl styrene using phase-transfer Catalyst - A kinetic study. International Journal of Current Microbiology and Applied Sciences, 1(1), 17-22.
  • Balakrishnan, T., & Murugan, E. (n.d.). Preparation of surface-enriched polymer- supported phase transfer catalysts and kinetics of dichlorocarbene addition to cycylohe.
  • Phase Transfer 0. (n.d.). Scribd.
  • Phase-transfer catalyst – Knowledge and References. (n.d.). Taylor & Francis.
  • Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals.
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
  • Wang, M.-L., & Ou, C.-C. (2003). Kinetic study of dichlorocyclopropanation of 4-vinyl-1-cyclohexene by a novel multisite phase transfer catalyst.
  • Platte, H. J. (1968). Preparation of 1, 1-dichlorocyclopropane compounds. U.S. Patent No. 3,375,286.
  • Balakrishnan, T., & Jayachandran, J. P. (1991). Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by triethylbenzylammonium chloride. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 103(6), 785-793.
  • Handling Chloroform. (n.d.). UMass Lowell.
  • Corrosives – Strong Bases. (2016). University of California, Berkeley.
  • Preparation method for 1-acetyl-1-chloro-cyclopropane. (n.d.). Google Patents.
  • Li, J. T., Li, X. L., Li, T. S., & Wang, J. X. (2003). A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation. Molecules, 8(12), 944-948.
  • Industrial Phase-Transfer Catalysis. (n.d.).
  • Kinetic study of the synthesis of dichlorocyclopropane by trialkylammonium propansultans as new phase-transfer catalysts. (n.d.). ResearchGate.
  • Kharchouf, S., & Ansari, A. (2022). Synthesis of Gem-Dichlorocyclopropane Allylcarveol and Their Effect in Protecting Against Corrosion of Mild Steel in 1.0 M HCl. Analytical and Bioanalytical Electrochemistry, 14(7), 649-666.

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Application Note & Protocol: Dichlorocyclopropanation of Electron-Deficient Alkenes via Phase-Transfer Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

gem-Dichlorocyclopropanes are highly versatile synthetic intermediates, serving as precursors to a wide array of molecular architectures in medicinal and materials chemistry.[1] Their synthesis via the addition of dichlorocarbene (:CCl₂) to alkenes is a cornerstone reaction in organic chemistry. This application note provides a comprehensive guide to the dichlorocyclopropanation of electron-deficient alkenes, a substrate class that requires careful optimization due to the electrophilic nature of the carbene and the potential for competing side reactions. We present a robust protocol utilizing phase-transfer catalysis (PTC) for the in situ generation of dichlorocarbene from chloroform, detailing the underlying mechanism, experimental setup, safety considerations, and expected outcomes for various substrates.

Theoretical Background & Mechanism

The dichlorocyclopropanation of an alkene is a [1+2] cycloaddition reaction.[2] The reactive intermediate, dichlorocarbene (:CCl₂), is a neutral, divalent carbon species with only six valence electrons, making it highly electrophilic.[3][4] Due to its high reactivity, dichlorocarbene is almost always generated in situ for immediate use.[5]

Generation of Dichlorocarbene

The most common and cost-effective method for generating dichlorocarbene is the alpha-elimination of hydrogen chloride from chloroform (CHCl₃) using a strong base.[6][7] The reaction proceeds in two key steps:

  • Deprotonation: A strong base removes the relatively acidic proton from chloroform, generating the trichloromethanide anion (⁻:CCl₃).[8][9]

  • Alpha-Elimination: The unstable trichloromethanide anion spontaneously expels a chloride ion (Cl⁻) to yield the singlet dichlorocarbene intermediate (:CCl₂).[2]

The Cycloaddition Step

Once formed, the electron-deficient dichlorocarbene readily reacts with the nucleophilic π-bond of an alkene.[3] The reaction is a concerted, single-step process where both new carbon-carbon bonds are formed simultaneously.[2] A critical feature of this reaction is its stereospecificity; the stereochemistry of the starting alkene is preserved in the cyclopropane product.[3][8] For instance, a cis-alkene will yield a cis-substituted dichlorocyclopropane, while a trans-alkene will produce the corresponding trans product.[4]

Mechanism cluster_gen Carbene Generation cluster_cyclo Cycloaddition CHCl3 Chloroform CCl3_anion Trichloromethanide Anion CHCl3->CCl3_anion Deprotonation Carbene Dichlorocarbene (:CCl₂) CCl3_anion->Carbene α-Elimination Cl_ion Cl⁻ CCl3_anion->Cl_ion Carbene_cyclo :CCl₂ Base Base (e.g., OH⁻) Base->CHCl3 Alkene Electron-Deficient Alkene Product gem-Dichlorocyclopropane Alkene->Product Concerted [1+2] Cycloaddition Carbene_cyclo->Alkene

Figure 1: Reaction mechanism for dichlorocarbene generation and cycloaddition.

The Role of Phase-Transfer Catalysis (PTC)

Reacting electron-deficient alkenes, such as α,β-unsaturated ketones or nitriles, presents a challenge. These substrates can undergo undesirable side reactions, like Michael addition, under strongly basic conditions.[10] Furthermore, the reagents (aqueous base and organic substrate/chloroform) are immiscible. Phase-transfer catalysis (PTC) elegantly solves both problems.[11]

A phase-transfer catalyst, typically a quaternary ammonium salt like benzyltriethylammonium bromide (TEBA) or chloride (TEBAC), facilitates the transfer of the hydroxide anion (OH⁻) from the aqueous phase into the organic phase.[12][13] This is often described by the Starks extraction mechanism.[13] Alternatively, under the Makosza interfacial mechanism, deprotonation occurs at the aqueous-organic interface, and the catalyst then shuttles the resulting trichloromethanide anion into the bulk organic phase for reaction.[11][14]

This methodology offers several advantages:

  • It avoids the need for expensive anhydrous solvents or hazardous bases like alkali metal alkoxides.[13]

  • It allows the reaction to proceed under mild, controlled conditions, minimizing substrate degradation.[13]

  • The concentration of the base in the organic phase remains low, suppressing side reactions.

Experimental Protocol

This protocol provides a general method for the dichlorocyclopropanation of an electron-deficient alkene on a 10 mmol scale.

Critical Safety Precautions
  • Chemical Hazards: Chloroform is a toxic, volatile, and suspected carcinogen that can decompose into highly toxic phosgene gas.[5][15] Strong bases like sodium hydroxide are highly corrosive. All operations must be performed in a certified chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a flame-resistant lab coat, and double-glove with nitrile or neoprene gloves.[5]

  • Reaction Hazards: The generation of dichlorocarbene can be exothermic. Proper temperature control is essential. Unreacted dichlorocarbene may decompose to carbon monoxide; ensure adequate ventilation.[5][16]

  • Waste Disposal: Dispose of all chemical waste, including aqueous and organic layers from the workup, in accordance with institutional and local regulations.

Materials and Reagents
Reagent/MaterialGradeTypical SupplierNotes
Electron-Deficient AlkeneReagentSigma-Aldrich, etc.e.g., Chalcone, Cinnamaldehyde
Chloroform (CHCl₃)Stabilized, ACS GradeFisher Scientific, etc.Must be free of phosgene.[15]
Sodium Hydroxide (NaOH)Pellets, ACS GradeVWR, etc.
Benzyltriethylammonium Chloride (TEBAC)ReagentTCI, etc.The phase-transfer catalyst.
Dichloromethane (DCM)ACS GradeVariousFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)ReagentVariousFor drying.
Deionized WaterN/AIn-house
Step-by-Step Procedure
  • Reagent Preparation: Prepare a 50% (w/v) aqueous solution of sodium hydroxide by carefully and slowly adding 20 g of NaOH pellets to 40 mL of deionized water in a beaker cooled in an ice bath. Caution: Highly exothermic. Stir until fully dissolved and allow to cool to room temperature.

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add the electron-deficient alkene (10.0 mmol, 1.0 equiv.).

    • Add chloroform (25 mL). Note: Chloroform serves as both the carbene precursor and the organic solvent.[1]

    • Add the phase-transfer catalyst, TEBAC (0.23 g, 1.0 mmol, 0.1 equiv.).

    • Fit the flask with a reflux condenser and ensure a gentle flow of cooling water.

  • Reaction Execution:

    • Begin vigorous stirring to ensure efficient mixing between the organic and aqueous phases. A stirring rate of ~500 RPM is recommended.[13]

    • Using a dropping funnel, add the 50% NaOH solution dropwise to the stirring organic mixture over 30 minutes. Control the addition rate to maintain the reaction temperature below 30 °C. An ice bath may be necessary to manage the initial exotherm.

    • After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times can vary from 4 to 24 hours depending on the substrate's reactivity.

  • Workup and Isolation:

    • Once the reaction is complete, carefully add 50 mL of cold deionized water to the flask to quench the reaction and dissolve the sodium salts.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane (2 x 25 mL).

    • Combine all organic layers and wash them sequentially with 50 mL of deionized water and 50 mL of brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification and Characterization:

    • The crude product is typically a dark oil or solid. Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) or by recrystallization.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Workflow start Start prep 1. Reagent Preparation (50% aq. NaOH) start->prep setup 2. Reaction Setup (Alkene, CHCl₃, PTC) prep->setup reaction 3. Reaction Execution (Base Addition, Stirring) setup->reaction workup 4. Workup (Quench, Extract, Dry) reaction->workup purify 5. Purification (Chromatography/Recrystallization) workup->purify end Final Product purify->end

Figure 2: Experimental workflow for dichlorocyclopropanation.

Substrate Scope and Expected Results

The reactivity of electron-deficient alkenes towards dichlorocarbene can vary. The electrophilic carbene reacts more readily with electron-rich double bonds.[10] Therefore, substrates with strong electron-withdrawing groups may react more slowly or require slightly elevated temperatures. The choice of phase-transfer catalyst can also influence the outcome, with some substrates giving better yields or fewer side products with specific catalysts.[10]

Substrate TypeExampleTypical Time (h)Typical Yield (%)Notes
α,β-Unsaturated KetoneChalcone6 - 1265 - 85Generally good reactivity.
α,β-Unsaturated EsterEthyl Cinnamate8 - 1660 - 80Slightly less reactive than ketones.
α,β-Unsaturated NitrileCinnamonitrile12 - 2450 - 75Michael addition can be a competing pathway, but PTC minimizes this.[10]
α,β-Unsaturated SulfonePhenyl Vinyl Sulfone12 - 2440 - 70Can be less reactive; Michael adducts may form depending on conditions.[10]

Troubleshooting

  • Low or No Conversion:

    • Cause: Inefficient stirring or inactive catalyst.

    • Solution: Ensure vigorous stirring (>500 RPM) to create a large interfacial area. Use a fresh, high-purity phase-transfer catalyst.

  • Formation of Side Products (e.g., Michael Adducts):

    • Cause: Reaction temperature is too high, or the base concentration in the organic phase is excessive.

    • Solution: Maintain good temperature control with an ice bath during base addition. Ensure slow, dropwise addition of the base.

  • Low Isolated Yield:

    • Cause: Product loss during workup or decomposition on silica gel.

    • Solution: Perform extractions carefully. If the product is sensitive, consider deactivating the silica gel with triethylamine before chromatography or using an alternative purification method like recrystallization.

Conclusion

The dichlorocyclopropanation of electron-deficient alkenes is a powerful transformation for accessing valuable synthetic building blocks. The use of phase-transfer catalysis provides a safe, efficient, and scalable method for generating dichlorocarbene from chloroform and reacting it under mild conditions. By carefully controlling the reaction parameters and adhering to strict safety protocols, researchers can reliably synthesize a diverse range of gem-dichlorocyclopropanes in good to excellent yields.

References

  • Wikipedia. (n.d.). Dichlorocarbene.
  • BenchChem. (2025, December). Safeguarding Your Research: A Comprehensive Guide to Handling Dichlorocarbene.
  • BenchChem. (n.d.). A Comparative Guide to Dichlorocarbene Generation: Exploring Alternatives to Chloroform.
  • Chemistry LibreTexts. (2023, August 1). 5: Carbene Reactions.
  • Dichlorocyclopropanation of - methyl styrene using phase-transfer Catalyst - A kinetic study. (n.d.).
  • Chemistry LibreTexts. (2024, October 3). 8.9: Addition of Carbenes to Alkenes - Cyclopropane Synthesis.
  • MCC Organic Chemistry. (n.d.). Addition of Carbenes to Alkenes: Cyclopropane Synthesis.
  • Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes.
  • Mąkosza, M., & Fedorynski, M. (2020). Mechanism of interfacially initiated generation of dichlorocarbene. ResearchGate.
  • Fedoryński, M. (2003). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1099–1132.
  • OpenStax. (2023, September 20). 8.9 Addition of Carbenes to Alkenes: Cyclopropane Synthesis. Organic Chemistry.
  • Chemistry LibreTexts. (2024, July 10). 8.11: Addition of Carbenes to Alkenes - Cyclopropane Synthesis.
  • OrgoSolver. (n.d.). Formation of Dichlorocyclopropanes of Alkenes with :CCl₂.
  • Balakrishnan, T., et al. (n.d.). Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by. Indian Academy of Sciences.
  • Sciencemadness.org. (2024, April 26). Dichlorocarbene decomposition safety.
  • Wikipedia. (n.d.). Chloroform.

Sources

preparation of allenes from 1,1-Dichlorocyclopropane and alkyllithium reagents

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Preparation of Allenes from 1,1-Dichlorocyclopropanes and Alkyllithium Reagents

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Doering-LaFlamme Synthesis for Allenic Scaffolds

Allenes, compounds featuring cumulative carbon-carbon double bonds (C=C=C), are a unique and highly reactive functional group. Their distinct axial chirality and versatile reactivity make them valuable building blocks in the synthesis of complex molecules, including natural products and pharmacologically active compounds.[1][2] Among the various methods for their synthesis, the reaction of gem-dihalocyclopropanes with organolithium reagents stands out as a robust and historically significant transformation.

This application note provides a detailed guide to the preparation of allenes from 1,1-dichlorocyclopropanes and alkyllithium reagents, a process often referred to as the Doering-LaFlamme allene synthesis or a variant of the Skattebøl rearrangement.[3][4][5] We will explore the underlying mechanism, provide field-tested experimental protocols, and discuss critical parameters and troubleshooting strategies to empower researchers in leveraging this powerful reaction for drug discovery and development.

Scientific Foundation: Mechanism and Rationale

The conversion of an alkene to an allene via this method is a two-stage process that effectively inserts a single carbon atom into the original double bond.[4][6] Understanding the mechanism is crucial for optimizing reaction conditions and predicting outcomes.

Stage 1: Synthesis of the 1,1-Dichlorocyclopropane Precursor

The journey begins with the synthesis of the requisite this compound. This is typically achieved by the addition of dichlorocarbene (:CCl₂) to an alkene. Dichlorocarbene is a highly reactive intermediate generated in situ from a precursor, most commonly chloroform (CHCl₃), and a strong base like potassium tert-butoxide or aqueous sodium hydroxide under phase-transfer catalysis conditions.[7][8] The choice of the phase-transfer catalysis method is often preferred for its operational simplicity and high yields.[7]

Mechanism start This compound inter1 1-Lithio-1-chlorocyclopropane (Carbenoid) start->inter1 + RLi - RCl inter2 Cyclopropylidene Carbene inter1->inter2 - LiCl (α-elimination) product Allene inter2->product Electrocyclic Ring Opening dummy1 dummy2

Sources

Application Notes and Protocols for the Synthesis of Cyclopropene Derivatives from 1,1-Dichlorocyclopropanes

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Strained Ring

Cyclopropenes, the smallest unsaturated carbocycles, are highly strained and reactive molecules that have garnered significant attention in organic synthesis and medicinal chemistry.[1][2] This inherent reactivity, a consequence of substantial ring strain, makes them versatile intermediates for the construction of complex molecular architectures.[1] In the realm of drug discovery, the rigid cyclopropane and cyclopropene scaffolds are valuable design elements.[3][4] Their incorporation into drug candidates can enhance metabolic stability, improve binding affinity to biological targets by locking molecules into bioactive conformations, and introduce novel pharmacological properties.[4][5] Consequently, the development of efficient synthetic routes to functionalized cyclopropenes is of paramount importance.

This guide provides a comprehensive overview of the conversion of readily accessible 1,1-dichlorocyclopropanes into a variety of cyclopropene derivatives. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven experimental protocols, and discuss the characterization of the resulting products.

Chemical Principles and Mechanistic Insights

The conversion of 1,1-dichlorocyclopropanes to cyclopropenes is primarily achieved through a base-induced dehydrochlorination reaction. This process involves the elimination of two molecules of hydrogen chloride (HCl) from the starting material. The reaction typically proceeds via a sequence of elimination steps, with the exact mechanism (E1, E2, or E1cB) being influenced by the substrate, base, and reaction conditions.

A common pathway involves an initial elimination to form a chlorocyclopropene intermediate, which then undergoes a second elimination to yield the desired cyclopropene. The choice of base is critical and can range from strong, sterically hindered bases like potassium tert-butoxide to organometallic reagents.

Visualizing the Transformation: Reaction Workflow

Reaction_Workflow cluster_start Starting Material cluster_reaction Dehydrochlorination cluster_product Product start 1,1-Dichlorocyclopropane Derivative reaction Base-Mediated Elimination start->reaction Strong Base (e.g., t-BuOK) Solvent (e.g., THF, DMSO) product Cyclopropene Derivative reaction->product - 2 HCl

Caption: General workflow for the conversion of 1,1-dichlorocyclopropanes to cyclopropenes.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of representative cyclopropene derivatives. These protocols are designed to be self-validating, with clear instructions for reaction setup, monitoring, workup, and purification.

Protocol 1: Synthesis of 3,3-Diphenylcyclopropene

This protocol details the synthesis of 3,3-diphenylcyclopropene from 1,1-dibromo-2,2-diphenylcyclopropane. While the starting material is a dibromo-analog, the dehydrohalogenation principle is identical for dichlorocyclopropanes and this procedure is well-documented and illustrative.[6]

Materials:

  • 1,1-Dibromo-2,2-diphenylcyclopropane

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1,1-dibromo-2,2-diphenylcyclopropane.

  • Solvent Addition: Add anhydrous THF to the flask via a syringe or cannula.

  • Base Addition: While stirring the solution at room temperature under a nitrogen atmosphere, add potassium tert-butoxide in one portion.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up: After the reaction is complete (typically after several hours), quench the reaction by the slow addition of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane.

  • Washing: Wash the combined organic layers with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as hexane to yield pure 3,3-diphenylcyclopropene.[6]

Data Summary Table:

ParameterValueReference
Starting Material1,1-Dibromo-2,2-diphenylcyclopropane[6]
BasePotassium tert-butoxide (t-BuOK)[6]
SolventAnhydrous THF[6]
Reaction TemperatureRoom Temperature[6]
Typical YieldHigh (e.g., 99%)[6]
Protocol 2: General Procedure for the Synthesis of 3,3-Disubstituted Cyclopropenes

This protocol provides a general framework for the synthesis of 3,3-disubstituted cyclopropenes from their corresponding 1,1-dihalocyclopropanes.[7]

Materials:

  • 1,1-Dihalo-2,2-disubstituted-cyclopropane

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF)

  • Deionized water

  • Diethyl ether or other suitable organic solvent for extraction

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of the 1,1-dihalo-2,2-disubstituted-cyclopropane in anhydrous DMSO or THF, add potassium tert-butoxide at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or Gas Chromatography (GC).

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous phase with diethyl ether.

  • Washing: Wash the combined organic extracts with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure.

  • Purification: The resulting cyclopropene can be purified by distillation or column chromatography.

Characterization of Cyclopropene Derivatives

The successful synthesis of cyclopropene derivatives must be confirmed by thorough analytical characterization. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for this purpose.

NMR Spectroscopy:

  • ¹H NMR: The vinylic protons of the cyclopropene ring typically appear in the downfield region of the spectrum, often as a singlet or a multiplet depending on the substitution pattern. The chemical shifts and coupling constants of the substituents on the ring provide crucial structural information.

  • ¹³C NMR: The olefinic carbons of the cyclopropene ring exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy:

The C=C stretching vibration of the cyclopropene ring is a key diagnostic peak in the IR spectrum, typically appearing in the region of 1640-1900 cm⁻¹. The exact position of this peak is influenced by the substituents on the ring.

Typical Spectroscopic Data for Cyclopropenes:

Spectroscopic TechniqueCharacteristic FeatureTypical Range/Value
¹H NMRVinylic Protons (C=C-H)δ 6.5 - 7.5 ppm
¹³C NMROlefinic Carbons (C=C)δ 100 - 120 ppm
IR SpectroscopyC=C Stretch1640 - 1900 cm⁻¹

Mechanism Visualization: E2 Elimination Pathway

E2_Mechanism cluster_mech E2 Dehydrochlorination of this compound start This compound ts1 Transition State 1 start->ts1 intermediate Chlorocyclopropene ts1->intermediate hcl1 H-B+ + Cl- ts1->hcl1 ts2 Transition State 2 intermediate->ts2 intermediate->ts2 Second proton abstraction and chloride elimination (concerted) product Cyclopropene ts2->product hcl2 H-B+ + Cl- ts2->hcl2 base1 Base (B:) base1->ts1 base2 Base (B:) base2->ts2

Caption: A simplified representation of the stepwise E2 elimination mechanism.

Conclusion

The conversion of 1,1-dichlorocyclopropanes to cyclopropene derivatives via dehydrochlorination is a robust and versatile synthetic strategy. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the synthesis of these valuable compounds. The unique structural and electronic properties of cyclopropenes will undoubtedly continue to inspire innovation in both academic research and the development of new therapeutics.

References

  • Nizovtsev, A. V. (2020). A Simple Synthesis of 3,3-Diphenylcyclopropene.
  • EPFL. (2024). New method unlocks cyclopropenes' potential for drug discovery. [Link]
  • Lauterbach, T., et al. (2020). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry – A European Journal, 26(46), 10469-10478. [Link]
  • Tantak, M. P., & Kumar, D. (2018). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 61(20), 8997-9033. [Link]
  • Breslow, R., & Posner, J. (1967). Diphenylcyclopropenone. Organic Syntheses, 47, 62. [Link]
  • Penn State. (2023). New, simple and accessible method creates potency-increasing structure in drugs. [Link]
  • Fox, J. M., et al. (2007). 3-Hydroxymethyl-3-phenylcyclopropene. Organic Syntheses, 84, 192. [Link]
  • Aggarwal, V. K., et al. (2014). Dichloromethyl(diaryl) Sulfonium Salts as gem-Dichlorocyclopropanation Reagents. Organic Letters, 16(23), 6032-6035. [Link]
  • Brown, M. K. (2012).
  • Skancke, P. N. (1992). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Acta Chemica Scandinavica, 46, 789-793. [Link]
  • Wiberg, K. B., & Nist, B. J. (1961). Cyclopropene. IV. The Infrared, Ultraviolet and N.m.r. Spectra of Cyclopropene and Some Related Compounds. Journal of the American Chemical Society, 83(6), 1226-1230. [Link]
  • PubChem. (n.d.). 3-Methyl-3-phenylcyclopropene.
  • Rubin, M., & Gevorgyan, V. (2004). Simple Large-Scale Preparation of 3,3-Disubstituted Cyclopropenes: Easy Access to Stereodefined Cyclopropylmetals via Transition Metal-Catalyzed Hydrometalation. Synthesis, 2004(5), 796-800. [Link]
  • Wojaczyńska, E., & Wojaczyński, J. (2022). Enantioselective Synthesis of Cyclopropenes.
  • Binger, P., et al. (1996). Tricyclo[3.2.1.02,4]oct-6-ene, (1α,2α,4α,5α)-. Organic Syntheses, 73, 246. [Link]
  • Al-Tel, T. H. (2022). Heterocycles from cyclopropenones. RSC Advances, 12(23), 14757-14782. [Link]
  • Mas-Roselló, J., et al. (2019). Synthesis of 1,2-divinylcyclopropanes by metal-catalyzed cyclopropanation of 1,3-dienes with cyclopropenes as vinyl carbene precursors. Beilstein Journal of Organic Chemistry, 15, 285-290. [Link]
  • Case, D. A. (2000). Interpretation of chemical shifts and coupling constants in macromolecules. Current Opinion in Structural Biology, 10(2), 197-203. [Link]
  • Mas-Roselló, J., et al. (2019). Scheme 3: Synthesis of 1,2-divinylcyclopropanes 3 from cyclopropenes 1... [Image].
  • Scribd. (n.d.). NMR Spectroscopy: Coupling Constants. [Link]
  • Reich, H. (2020). NMR Spectroscopy. University of Wisconsin-Madison. [Link]
  • Bakulina, O. Y., et al. (2022). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Molbank, 2022(2), M1386. [Link]
  • Britton, E. C., & Lange, N. A. (1969). Methods for the synthesis of 1-nitro-3-(1-methyl - 3,3,3 - tetrachloropropyl) styrene and intermediate useful for same. U.S.
  • CN111393272A. (2020). Synthetic method of 3' -methyl propiophenone.

Sources

Application Notes and Protocols for the Stereoselective Synthesis of Substituted 1,1-Dichlorocyclopropanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Utility of a Strained Ring

Substituted 1,1-dichlorocyclopropanes are far more than mere chemical curiosities. These highly strained, three-membered rings are powerful and versatile intermediates in modern organic synthesis.[1] Their inherent ring strain, coupled with the presence of the gem-dichloro moiety, provides a thermodynamic driving force for a variety of selective ring-opening and rearrangement reactions. This reactivity has been harnessed to construct complex molecular architectures, including allenes, cyclopentadienes, and other valuable carbocyclic systems.[2] Consequently, chiral 1,1-dichlorocyclopropanes serve as key building blocks in the synthesis of pharmaceuticals, agrochemicals, and natural products, making their stereoselective synthesis a topic of significant interest for researchers in drug discovery and process development.[3][4]

This guide provides an in-depth exploration of the principal strategies for achieving stereocontrol in the synthesis of 1,1-dichlorocyclopropanes. We will delve into the mechanistic underpinnings of each method, present field-proven protocols, and offer insights into the causality behind experimental design, empowering researchers to select and optimize the ideal approach for their synthetic targets.

Core Mechanistic Principle: The Generation and Trapping of Dichlorocarbene

The cornerstone of most 1,1-dichlorocyclopropanation reactions is the generation of dichlorocarbene (:CCl₂), a highly reactive and electrophilic intermediate.[5] The most common and cost-effective method for generating dichlorocarbene involves the α-elimination of hydrogen chloride from chloroform (CHCl₃) using a strong base.[2][6][7]

The process occurs in two key steps:

  • Deprotonation: A strong base removes the relatively acidic proton from chloroform, yielding the trichloromethyl anion (⁻:CCl₃).[5]

  • α-Elimination: The unstable trichloromethyl anion rapidly expels a chloride ion (Cl⁻) to form the neutral, six-electron dichlorocarbene species.[5][6]

Once formed, the singlet dichlorocarbene undergoes a concerted [2+1] cycloaddition with an alkene.[6] This concerted mechanism is crucial for stereocontrol, as it ensures that the stereochemistry of the starting alkene is faithfully transferred to the resulting cyclopropane.[8] A cis-alkene will yield a cis-substituted cyclopropane, while a trans-alkene will produce a trans-substituted product.[6][8]

G cluster_0 Dichlorocarbene Generation cluster_1 Stereospecific Cycloaddition CHCl3 CHCl₃ (Chloroform) CCl3_anion ⁻:CCl₃ (Trichloromethyl Anion) CHCl3->CCl3_anion + Base - H-Base⁺ Base Base (e.g., OH⁻) Carbene :CCl₂ (Dichlorocarbene) CCl3_anion->Carbene α-Elimination (Fast) Cl_ion Cl⁻ TS [Transition State] Carbene->TS Alkene Alkene (cis or trans) Alkene->TS Cyclopropane 1,1-Dichlorocyclopropane (Stereochemistry Retained) TS->Cyclopropane Concerted [2+1] Cycloaddition

Caption: General mechanism for dichlorocarbene generation and cycloaddition.

Strategy 1: Phase-Transfer Catalysis (PTC) for Stereoselective Dichlorocyclopropanation

The primary challenge in using the chloroform/strong base method is the mutual insolubility of the aqueous base (like 50% NaOH) and the organic phase containing the alkene and chloroform. Phase-Transfer Catalysis (PTC) elegantly solves this problem.[9] A phase-transfer catalyst, typically a lipophilic quaternary ammonium salt such as benzyltriethylammonium chloride (BTEAC or TEBA), facilitates the transport of hydroxide ions (OH⁻) into the organic phase or, more accurately, brings the reactants together at the aqueous-organic interface.[10][11][12]

Causality of Catalysis: According to the widely accepted Makosza mechanism, the deprotonation of chloroform occurs at the interface.[2][9] The quaternary ammonium cation (Q⁺) then forms a lipophilic ion pair with the resulting trichloromethyl anion (Q⁺ ⁻CCl₃). This ion pair migrates into the bulk organic phase, where it dissociates to release dichlorocarbene for reaction with the alkene, regenerating the catalyst in the process.[2] This sequestration of the carbene generation into the organic phase minimizes competing hydrolysis of the carbene, leading to higher yields.[2]

Enantioselective PTC Dichlorocyclopropanation

To achieve enantioselectivity, a chiral, non-racemic phase-transfer catalyst is employed. Chiral quaternary ammonium salts derived from cinchona alkaloids are the most common and effective. The chiral catalyst forms a diastereomeric ion pair with the prochiral trichloromethyl anion. This intimate association creates a chiral environment that directs the subsequent α-elimination and cycloaddition, favoring the approach of the alkene from one face over the other, thus inducing enantioselectivity in the final product.

PTC_Cycle cluster_cycle Catalytic Cycle node_aq Aqueous Phase (NaOH) catalyst_int Q⁺OH⁻ (int) node_aq->catalyst_int OH⁻ exchange node_org Organic Phase (Alkene, CHCl₃) node_int Interface catalyst_aq Q⁺X⁻ (aq) (Catalyst) ion_pair Q⁺ ⁻CCl₃ (org) catalyst_int->ion_pair + CHCl₃ - H₂O carbene_gen :CCl₂ + Q⁺Cl⁻ (org) ion_pair->carbene_gen α-Elimination carbene_gen->node_org + Alkene → Product carbene_gen->catalyst_aq Regeneration

Caption: Simplified workflow of Phase-Transfer Catalysis for dichlorocyclopropanation.

Protocol 1: General Procedure for PTC Dichlorocyclopropanation of Styrene

This protocol describes a standard, achiral dichlorocyclopropanation. For an enantioselective reaction, substitute the achiral catalyst with a suitable chiral equivalent (e.g., a derivative of a cinchona alkaloid).

Materials:

  • Styrene (1.0 eq)

  • Chloroform (CHCl₃) (3.0 eq, serves as reagent and solvent)

  • 50% (w/w) Aqueous Sodium Hydroxide (NaOH) solution

  • Benzyltriethylammonium chloride (BTEAC) (0.02 - 0.05 eq)

  • Dichloromethane (DCM) or Toluene (as optional co-solvent)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Ice-water bath

Procedure:

  • To a round-bottom flask, add styrene (1.0 eq) and BTEAC (0.05 eq).

  • Add chloroform (3.0 eq) and any optional co-solvent. Begin vigorous stirring to create an emulsion.

  • Cool the flask in an ice-water bath to 0-5 °C. The reaction is exothermic.

  • Slowly, add the 50% aqueous NaOH solution dropwise via an addition funnel over 30-60 minutes, maintaining the internal temperature below 10 °C. Caution: The reaction can be vigorous.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, carefully add water to dissolve the precipitated salts and dilute the mixture.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product, 1,1-dichloro-2-phenylcyclopropane, can be purified by silica gel column chromatography or distillation.

Data Summary: Stereoselective PTC Dichlorocyclopropanations

Alkene SubstrateChiral PTC CatalystYield (%)dree (%)Reference
StyreneCinchona-derived Quat Salt85-94[12]
1,1-DiphenylethyleneCinchona-derived Quat Salt92-90[12]
trans-StilbeneCinchona-derived Quat Salt78>99:188[12]
IndeneCinchona-derived Quat Salt95-96[12]

Strategy 2: Transition Metal-Catalyzed Stereoselective Cyclopropanation

While PTC methods are robust, transition metal catalysis offers a complementary and powerful alternative, often providing access to different reactivity profiles and accommodating a broader range of functional groups.[13][14] These reactions typically involve the formation of a metal-carbene (or carbenoid) intermediate, which then transfers the CCl₂ unit to the alkene.

Causality of Catalysis and Stereocontrol: The key to enantioselectivity in these systems is the use of a chiral ligand coordinated to the transition metal (e.g., Rh, Co, Cu).[13][14] The reaction between a carbene precursor (such as a diazo compound or a gem-dihaloalkane) and the chiral metal complex generates a chiral metal-carbene intermediate. The steric and electronic properties of the chiral ligand create a highly organized, asymmetric environment around the reactive carbene center. This environment dictates the trajectory of the incoming alkene, forcing it to approach from a specific face and orientation to minimize steric hindrance, thereby leading to high levels of enantioselectivity.[14]

TM_Catalysis catalyst [M]-L (Chiral Catalyst) metal_carbene [M]=CCl₂-L (Chiral Metal-Carbene Intermediate) catalyst->metal_carbene + Precursor precursor Carbene Precursor (e.g., R-N₂ or R-CCl₃) byproduct Byproduct (e.g., N₂ or R-Cl) precursor->byproduct - Byproduct product Chiral This compound metal_carbene->product + Alkene alkene Alkene product->catalyst Catalyst Regeneration

Caption: General catalytic cycle for transition metal-catalyzed cyclopropanation.

Protocol 2: Cobalt-PDI Catalyzed Enantioselective Dichlorocyclopropanation

This protocol is representative of methods using gem-dichloroalkanes as the carbene source, as developed in recent literature.[13]

Materials:

  • Alkene substrate (1.0 eq)

  • 1,1,1-Trichloroethane (as :CCl₂ precursor surrogate) (1.5 eq)

  • (PDI)Co Complex (chiral Pyridinediimine Cobalt catalyst) (5 mol%)

  • Zinc powder (Zn) (2.0 eq, as reductant)

  • Anhydrous Toluene

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Inside a glovebox, add the chiral (PDI)Co catalyst (0.05 eq) and zinc powder (2.0 eq) to an oven-dried vial.

  • Add anhydrous toluene, followed by the alkene substrate (1.0 eq).

  • Add the 1,1,1-trichloroethane (1.5 eq).

  • Seal the vial, remove it from the glovebox, and place it in a pre-heated oil bath at the desired temperature (e.g., 60-80 °C).

  • Stir the reaction for 12-24 hours. Monitor progress by GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the zinc and catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting product by silica gel chromatography to obtain the enantiomerically enriched this compound.

  • Determine enantiomeric excess (ee) by chiral HPLC or SFC analysis.

Data Summary: Enantioselective Transition Metal-Catalyzed Dichlorocyclopropanations

Alkene SubstrateCatalyst SystemYield (%)ee (%)Reference
StyreneChiral (PDI)Co8895[13]
4-ChlorostyreneChiral (PDI)Co8594[13]
4-MethylstyreneChiral Rh₂(OAc)₄ / Chiral Ligand7590[14]
CyclohexeneChiral Cu(I)-Box6885[15]

Strategy 3: Organocatalytic Enantioselective Cyclopropanation

Organocatalysis has emerged as a powerful third pillar for asymmetric synthesis, avoiding the use of metals.[15] For cyclopropanation, these methods often rely on activating the substrate through the formation of transient, chiral intermediates like iminium ions or by using chiral counter-ions to direct the reaction.[16][17]

Causality of Catalysis and Stereocontrol: A prominent strategy involves the reaction of α,β-unsaturated aldehydes (enals) with a chiral secondary amine catalyst (e.g., a MacMillan catalyst).[18] The catalyst reversibly forms a chiral iminium ion with the enal. This activation lowers the LUMO of the substrate and, crucially, the bulky catalyst effectively shields one face of the molecule. A suitable nucleophile (which can be a precursor to the CCl₂ unit) is then directed to attack the opposite, unshielded face. Subsequent intramolecular cyclization and catalyst regeneration yield the highly enantioenriched cyclopropane.[18] The stereochemistry is therefore a direct consequence of the steric environment created by the chiral organocatalyst.

Organo_Catalysis enal α,β-Unsaturated Aldehyde iminium Chiral Iminium Ion (Face is Blocked) enal->iminium + Catalyst - H₂O catalyst Chiral Amine Catalyst (R₂NH*) adduct Chiral Adduct iminium->adduct + Nucleophile (Stereoselective Attack) nucleophile Nucleophile (+ C1 Source) product Enantioenriched Cyclopropane adduct->product Intramolecular Ring Closure product->enal Hydrolysis & Catalyst Regeneration

Caption: Iminium ion activation pathway in organocatalytic cyclopropanation.

Protocol 3: Organocatalytic Cyclopropanation of an Enal

This protocol outlines a general procedure for forming a cyclopropane aldehyde, which can be a precursor to the corresponding dichlorocyclopropane through subsequent transformations.

Materials:

  • α,β-Unsaturated aldehyde (e.g., cinnamaldehyde) (1.0 eq)

  • Chiral secondary amine catalyst (e.g., (S)-diphenylprolinol silyl ether) (10-20 mol%)

  • A suitable C1-synthon/nucleophile (e.g., a sulfur ylide) (1.2 eq)

  • Anhydrous solvent (e.g., Toluene, CHCl₃)

  • Acid co-catalyst (e.g., benzoic acid) (10-20 mol%)

Procedure:

  • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the chiral amine catalyst (0.2 eq), acid co-catalyst (0.2 eq), and the anhydrous solvent.

  • Stir the solution at room temperature for 10 minutes.

  • Add the α,β-unsaturated aldehyde (1.0 eq).

  • Add the nucleophile/C1 source (1.2 eq) portion-wise or via syringe pump over 1 hour.

  • Stir the reaction at the specified temperature (can range from -20 °C to room temperature) for 12-48 hours. Monitor by TLC or ¹H NMR.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via silica gel chromatography to yield the enantioenriched cyclopropane aldehyde.

  • Determine enantiomeric excess by chiral HPLC or GC after conversion to a suitable derivative if necessary.

Data Summary: Representative Organocatalytic Cyclopropanations

Enal SubstrateCatalystNucleophile/C1 SourceYield (%)ee (%)Reference
CinnamaldehydeMacMillan CatalystSulfur Ylide9196[18]
CrotonaldehydeJørgensen-Hayashi CatalystBenzyl Chloride8592[16]
2-HexenalChiral Phosphoric AcidVinylboronic Acid7894[17]

Conclusion and Outlook

The stereoselective synthesis of 1,1-dichlorocyclopropanes is a well-developed field offering multiple robust strategies. Chiral phase-transfer catalysis represents a practical, scalable, and often cost-effective method. Transition metal catalysis provides high levels of enantioselectivity and functional group tolerance, albeit sometimes requiring more specialized ligands and conditions. Finally, organocatalysis offers a metal-free alternative that operates through distinct mechanistic pathways, further broadening the synthetic toolkit. The choice of method will ultimately depend on the specific substrate, desired scale, functional group compatibility, and the availability of the required chiral catalyst or ligand. Future research will likely focus on developing more sustainable catalysts, expanding the substrate scope, and discovering novel transformations of the resulting chiral dichlorocyclopropanes.

References

  • Selvaraj, S., & Rajendran, V. (2011). Dichlorocyclopropanation of - methyl styrene using phase-transfer Catalyst - A kinetic study.
  • Wang, M.-L., & Hsieh, Y.-M. (2003). Kinetic Study of Dichlorocyclopropanation of 1,7-Octadiene under Phase-Transfer Catalysis Conditions at High Alkaline Concentration. Industrial & Engineering Chemistry Research, 42(22), 5439–5446. [Link]
  • Balakrishnan, T., & Thirumalaikumar, M. (2000). Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by triethylbenzylammonium chloride. Journal of Chemical Sciences, 112(4), 387-394. [Link]
  • Silvi, M., et al. (2016). Enantioselective Organocatalytic Cyclopropanation of Enals Using Benzyl Chlorides. The Journal of Organic Chemistry, 81(9), 3488–3500. [Link]
  • OrgoSolver. (n.d.). Formation of Dichlorocyclopropanes of Alkenes with :CCl₂. OrgoSolver. [Link]
  • Tu, H.-F., et al. (2018). Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions. Chemical Science, 9(28), 6138–6143. [Link]
  • Hernandez, G. (2023). ASYMMETRIC TRANSITION METAL CATALYZED CYCLOPROPANATIONS.
  • Scribd. (n.d.). Phase Transfer 0. Scribd. [Link]
  • Uyeda, C., et al. (2019). Alkene Cyclopropanation with gem-Dichloroalkanes Catalyzed by (PNN)Co Complexes: Scope and Mechanism.
  • Semantic Scholar. (n.d.). Recent advances in the syntheses, transformations and applications of 1,1-dihalocyclopropanes. Semantic Scholar. [Link]
  • Ashenhurst, J. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
  • ResearchGate. (n.d.). Dichlorocyclopropanation.
  • Meggers, E., et al. (2023). Organocatalytic regio- and stereoselective cyclopropanation of olefins.
  • Kunz, R. K., & MacMillan, D. W. C. (2005). Enantioselective organocatalytic cyclopropanations. The identification of a new class of iminium catalyst based upon directed electrostatic activation. Journal of the American Chemical Society, 127(10), 3240–3241. [Link]
  • LibreTexts Chemistry. (2024, July 30). 8.10: Addition of Carbenes to Alkenes - Cyclopropane Synthesis. Chemistry LibreTexts. [Link]
  • OpenStax. (2023, September 20). 8.9 Addition of Carbenes to Alkenes: Cyclopropane Synthesis. OpenStax. [Link]
  • Lambert, T. H., et al. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. Accounts of Chemical Research, 48(4), 977–987. [Link]
  • Fedoryński, M. (2003). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1099–1132. [Link]
  • Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. [Link]
  • Wikipedia. (n.d.).
  • Dong, G., et al. (2021).
  • ResearchGate. (n.d.). Enantioselective organocatalytic cyclopropanation.
  • Paquette, L. A., & Belmont, D. T. (1985). Stereoselective reduction of gem-dichlorocyclopropanes by potassium diphenylphosphide. The Journal of Organic Chemistry, 50(3), 410–412. [Link]
  • ResearchGate. (2022, September 26). Synthesis of gem-Difluorocyclopropanes.
  • Fasan, R., & Arnold, F. H. (2017). Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. Angewandte Chemie International Edition, 56(29), 8444–8448. [Link]
  • Varga, J., et al. (2020). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Medicinal Chemistry Letters, 11(6), 1239–1244. [Link]
  • Fedoryński, M. (2003). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1099-1132. [Link]
  • Kharchouf, S., & Ansari, A. (2022). Synthesis of Gem-Dichlorocyclopropane Allylcarveol and Their Effect in Protecting Against Corrosion of Mild Steel in 1.0 M HCl. Analytical and Bioanalytical Electrochemistry, 14(7), 649-666. [Link]
  • Fasan, R., et al. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society, 143(5), 2263–2273. [Link]
  • Beilstein Journals. (n.d.).

Sources

The Three-Membered Ring Workhorse: A Guide to 1,1-Dichlorocyclopropane in Natural Product Total Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in natural product synthesis, the strategic incorporation of strained ring systems offers a powerful approach to building molecular complexity. Among these, the 1,1-dichlorocyclopropane moiety stands out as a versatile and highly reactive building block. Its inherent ring strain, coupled with the presence of the geminal dichloro substituents, unlocks a diverse array of synthetic transformations, enabling the construction of intricate carbocyclic and heterocyclic frameworks found in numerous biologically active natural products. This guide provides an in-depth exploration of the generation and application of 1,1-dichlorocyclopropanes, offering both theoretical understanding and practical protocols for their successful implementation in total synthesis endeavors.

The Genesis of a Strained Ring: Synthesis of 1,1-Dichlorocyclopropanes

The primary and most efficient method for the synthesis of 1,1-dichlorocyclopropanes is the [2+1] cycloaddition of dichlorocarbene (:CCl₂) to an alkene.[1][2] Dichlorocarbene is a highly reactive intermediate that is typically generated in situ from readily available and inexpensive precursors.[3] The choice of carbene generation method is crucial and depends on the substrate's sensitivity and the desired scale of the reaction.

Dichlorocarbene Generation: A Comparative Overview

Several methods have been developed for the generation of dichlorocarbene. The most common and practical approaches are summarized below.

MethodPrecursorBase/ConditionsPhase-Transfer Catalyst (PTC)AdvantagesDisadvantages
Makosza's Method Chloroform (CHCl₃)50% aq. NaOHBenzyltriethylammonium chloride (TEBAC) or other quat. saltsInexpensive, scalable, operationally simple, avoids anhydrous conditions.[4]Requires vigorous stirring, may not be suitable for highly base-sensitive substrates.
Potassium tert-butoxide Chloroform (CHCl₃)Potassium tert-butoxide (KOt-Bu)NoneHomogeneous reaction, can be performed at low temperatures.Requires anhydrous conditions, KOt-Bu is more expensive than NaOH.
Seyferth's Reagent Phenyl(trichloromethyl)mercury (PhHgCCl₃)Thermal decompositionNoneNeutral conditions, suitable for base-sensitive alkenes.[1]High toxicity of mercury reagents limits its use.[4]
Experimental Protocol: Dichlorocyclopropanation of (E)-stilbene via Phase-Transfer Catalysis

This protocol details the dichlorocyclopropanation of (E)-stilbene using the robust and widely applicable Makosza method.

Materials:

  • (E)-stilbene

  • Chloroform (CHCl₃)

  • 50% (w/v) aqueous sodium hydroxide (NaOH) solution

  • Benzyltriethylammonium chloride (TEBAC)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a magnetic stir bar and a reflux condenser

  • Separatory funnel

Procedure:

  • To a 250 mL round-bottom flask, add (E)-stilbene (10.0 g, 55.5 mmol), benzyltriethylammonium chloride (0.63 g, 2.78 mmol), and dichloromethane (100 mL).

  • Stir the mixture vigorously to ensure proper mixing of the two phases.

  • Slowly add the 50% aqueous sodium hydroxide solution (50 mL) to the reaction mixture.

  • Carefully add chloroform (13.2 g, 110.9 mmol) dropwise over 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully add 100 mL of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with water (100 mL) and then brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol to afford 1,1-dichloro-2,3-diphenylcyclopropane as a white solid.

Dichlorocyclopropanation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Stilbene (E)-stilbene in CH₂Cl₂ Add_CHCl3 Add CHCl₃ dropwise Stilbene->Add_CHCl3 TEBAC TEBAC TEBAC->Add_CHCl3 NaOH 50% aq. NaOH NaOH->Add_CHCl3 Stir Stir vigorously at RT Add_CHCl3->Stir Exothermic Quench Quench with H₂O Stir->Quench Reaction complete Extract Extract with CH₂Cl₂ Quench->Extract Wash Wash with H₂O & Brine Extract->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Purify Recrystallize Dry->Purify Product 1,1-dichloro-2,3-diphenylcyclopropane Purify->Product

Caption: Experimental workflow for dichlorocyclopropanation.

Unlocking Synthetic Potential: Key Reactions of 1,1-Dichlorocyclopropanes

The synthetic utility of 1,1-dichlorocyclopropanes stems from their ability to undergo a variety of ring-opening and rearrangement reactions, providing access to a diverse range of functionalized acyclic and cyclic structures.

Thermal Rearrangement: The Vinylcyclopropane-Cyclopentene Connection

Upon heating, vinyl-substituted 1,1-dichlorocyclopropanes can undergo a thermal rearrangement, known as the Cloke-Wilson rearrangement, to afford cyclopentene derivatives.[5] This transformation is a powerful tool for the construction of five-membered rings, a common motif in natural products. The reaction proceeds through a[6][7]-sigmatropic rearrangement.[5]

Cloke_Wilson_Rearrangement Start 1-Vinyl-2,2-dichlorocyclopropane Heat (Δ) Transition [1,3]-Sigmatropic Shift Start:f1->Transition Thermal Activation Product 4,4-Dichlorocyclopentene Transition->Product Rearrangement

Caption: The Cloke-Wilson rearrangement mechanism.

Base-Induced Ring Opening: A Gateway to Allenes and Halogenated Dienes

Treatment of 1,1-dichlorocyclopropanes with a strong base can induce ring-opening through elimination of HCl. The nature of the product depends on the substrate and reaction conditions. A common outcome is the formation of allenes via a carbene intermediate. Alternatively, ring-opening can lead to the formation of 2-chloro-1,3-dienes.

Silver(I)-Promoted Ring Opening: Accessing Cationic Intermediates

Silver(I) salts can promote the ring-opening of gem-dihalocyclopropanes by abstracting a halide ion, leading to the formation of a cyclopropyl cation. This cation can then undergo various transformations, including electrocyclic ring-opening to form an allyl cation. This strategy has been elegantly applied in the synthesis of alkaloids like (+/-)-γ-lycorane.[6]

Case Study: The Total Synthesis of (±)-Dictyopterene C'

The dictyopterenes are a family of C₁₁-hydrocarbons isolated from marine brown algae, some of which act as sexual pheromones. The total synthesis of (±)-Dictyopterene C' provides an excellent example of the strategic use of a this compound intermediate.[7]

The key step in this synthesis involves the dichlorocyclopropanation of a diene, followed by a reductive ring-opening of the resulting this compound.

Synthetic Strategy:

  • Dichlorocyclopropanation: The synthesis commences with the dichlorocyclopropanation of a suitable diene precursor using chloroform and potassium tert-butoxide.

  • Reductive Ring Opening: The resulting this compound is then treated with a reducing agent, such as lithium in liquid ammonia, to effect a reductive ring-opening, which ultimately leads to the formation of the characteristic vinylcyclopropane moiety of the dictyopterenes.

This approach highlights the utility of 1,1-dichlorocyclopropanes as precursors to other functionalized cyclopropanes, which can then be further manipulated to achieve the target natural product.

Conclusion

1,1-Dichlorocyclopropanes are undeniably powerful and versatile intermediates in the realm of natural product total synthesis. Their facile preparation and the diverse array of subsequent transformations they can undergo provide synthetic chemists with a robust toolkit for the construction of complex molecular architectures. A thorough understanding of their reactivity, coupled with the careful selection of reaction conditions, will undoubtedly continue to fuel innovation in the synthesis of biologically important molecules.

References

  • Martin, S. F., & Li, W. (2000). Electrocyclic ring-opening/pi-allyl cation cyclization reaction sequences involving gem-dihalocyclopropanes as substrates: application to syntheses of (+/-)-, (+)-, and (-)-gamma-lycorane. The Journal of Organic Chemistry, 65(14), 4241–4250. [Link]
  • Parham, W. E., & Schweizer, E. E. (1963). Chemistry of gem-dihalocyclopropanes. VII. Ring opening of 7,7-dichloro-2-oxabicyclo[4.1.0]heptane. Synthesis of 2H-3,4-dihydropyran-5-carboxaldehyde. The Journal of Organic Chemistry, 28(2), 559–561. [Link]
  • Fedorov, A. V., & Fedorova, O. A. (2025). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic & Biomolecular Chemistry. [Link]
  • Krenske, E. H., & Bodero, L. R. (2019). Mechanistic Studies on the Base-Promoted Ring Opening of Glycal-derived gem-Dibromocyclopropanes. UQ eSpace. [Link]
  • Yadav, J. S., & Reddy, B. V. S. (2023). Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles. RSC Advances, 13(52), 36567-36585. [Link]
  • Parham, W. E., & Schweizer, E. E. (1963). Chemistry of gem-Dihalocyclopropanes. IV. Ring Opening of gem-Dichlorocyclopropyl Ethers. The Journal of Organic Chemistry, 28(2), 559-561. [Link]
  • Xia, Y., & Li, X. (2023). Ring-opening and ring-expansion reactions of gem-difluorinated cyclopropanes and cyclopropenones. Beilstein Journal of Organic Chemistry, 19, 1686-1704. [Link]
  • Fedoryński, M. (2003). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1099-1132. [Link]
  • Carreira, E. M. (2018).
  • Ferreira Batista, G. M., De Castro, P. P., Carpanez, A., & Amarante, G. W. (2019). gem-Dichlorocyclopropanation of Dicarbonyl Derivatives. The Journal of Organic Chemistry, 84(24), 16049-16058. [Link]
  • Ashenhurst, J. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
  • Holbrook, K. A. (1981). The Thermal Decomposition of this compound. Zeitschrift für Physikalische Chemie, 125(2), 255-259. [Link]
  • Bondarenko, O. B., Gavrilova, A. Y., Murodov, D. S., Zefirov, N. S., & Zyk, N. V. (2013). Transformations of gem-Dichloroarylcyclopropanes in the Reaction with NOCl·2SO3. Synthesis of 3-Aryl-5-chloroisoxazoles. Russian Journal of Organic Chemistry, 49(2), 186-194. [Link]
  • MCC Organic Chemistry. (n.d.). Addition of Carbenes to Alkenes: Cyclopropane Synthesis. [Link]
  • OpenStax. (2023, September 20). 8.9 Addition of Carbenes to Alkenes: Cyclopropane Synthesis. In Organic Chemistry. [Link]

Sources

Application Note & Protocol: Generation of Dichlorocarbene from Chloroform and Sodium Hydroxide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Dichlorocarbene (:CCl₂) is a highly reactive intermediate with significant utility in organic synthesis, primarily for the construction of dichlorocyclopropanes and in formylation reactions.[1][2] This document provides a comprehensive guide to the generation of dichlorocarbene via the α-elimination of chloroform (CHCl₃) using aqueous sodium hydroxide (NaOH). We delve into the mechanistic underpinnings of this transformation, explain the critical role of phase-transfer catalysis in bridging the immiscible aqueous and organic phases, and provide a detailed, field-proven protocol for the dichlorocyclopropanation of an alkene. This guide is designed to equip researchers with the knowledge to safely and effectively implement this valuable synthetic method.

Introduction: The Synthetic Utility of Dichlorocarbene

Dichlorocarbene (:CCl₂) is an electrophilic, neutral species containing a divalent carbon atom with six valence electrons.[3] Although too reactive to be isolated, it serves as a powerful intermediate for forming new carbon-carbon bonds.[1] Its primary applications in synthetic chemistry include:

  • Cyclopropanation: In a [1+2] cycloaddition reaction, dichlorocarbene reacts with alkenes to form geminal dichlorocyclopropanes.[1][4] These products are versatile intermediates that can be subsequently reduced to cyclopropanes or hydrolyzed to cyclopropanones.[1]

  • Reimer-Tiemann Reaction: This reaction achieves the ortho-formylation of phenols, where dichlorocarbene acts as the key electrophile that attacks the electron-rich phenoxide ring.[2][5][6]

  • Carbylamine Reaction (Isocyanide Synthesis): Primary amines react with chloroform and a base to form isocyanides through a dichlorocarbene intermediate.[1]

The generation of dichlorocarbene from the inexpensive and readily available reagents chloroform and sodium hydroxide makes this method particularly attractive for both academic and industrial laboratories.[7]

Mechanism of Dichlorocarbene Generation

The formation of dichlorocarbene from chloroform and a strong base proceeds via a two-step mechanism known as α-elimination .

  • Deprotonation: The hydrogen atom on chloroform is weakly acidic (pKa ≈ 15.5) due to the inductive electron-withdrawing effect of the three chlorine atoms.[8] A strong base, such as hydroxide (OH⁻), abstracts this proton to form the trichloromethanide anion (⁻CCl₃).[2][3][4]

  • Expulsion of Chloride: The trichloromethanide anion is unstable and rapidly eliminates a chloride ion (Cl⁻) to yield the neutral dichlorocarbene intermediate (:CCl₂).[2][4][9]

This process is termed α-elimination because both the proton and the leaving group (chloride) are attached to the same carbon atom.

The Challenge of a Biphasic System: Phase-Transfer Catalysis (PTC)

A significant practical challenge is that chloroform is organic-soluble, while sodium hydroxide is typically used as an aqueous solution, creating an immiscible two-phase system. For the hydroxide ion to deprotonate the chloroform, it must be transported into the organic phase. This is efficiently achieved using a phase-transfer catalyst (PTC) .[1][7]

Quaternary ammonium salts, such as benzyltriethylammonium chloride (TEBA), are common PTCs for this reaction.[7][10] The lipophilic organic groups on the cation (Q⁺) allow it to be soluble in the organic phase. At the interface of the two layers, the catalyst exchanges its chloride anion for a hydroxide anion from the aqueous phase. This new, organic-soluble salt, [Q⁺][OH⁻], can then travel into the bulk organic phase and act as the base to deprotonate chloroform, initiating the α-elimination.[10]

Caption: Dichlorocarbene generation via α-elimination and the PTC cycle.

Experimental Protocol: Dichlorocyclopropanation of Cyclohexene

This protocol details the synthesis of 7,7-dichlorobicyclo[4.1.0]heptane from cyclohexene as a representative example.[11] The principles can be adapted for a wide range of alkene substrates.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
CyclohexeneReagentPlus®, ≥99%Sigma-AldrichEnsure alkene is pure and free of peroxides.
Chloroform (CHCl₃)ACS Reagent, ≥99.8%Fisher ScientificStabilized with ethanol or amylene.
Sodium Hydroxide (NaOH)Pellets, ≥97%VWRUsed to prepare a 50% (w/w) aqueous solution.
Benzyltriethylammonium Chloride (TEBA)≥98%TCI AmericaPhase-Transfer Catalyst.
Diethyl EtherAnhydrous, ≥99%EMD MilliporeFor extraction.
Magnesium Sulfate (MgSO₄)AnhydrousAcros OrganicsDrying agent.
Deionized Water--For workup.

CAUTION: This reaction is exothermic and involves hazardous materials. Strict adherence to safety protocols is mandatory.

Equipment
  • Three-necked round-bottom flask (250 mL)

  • Mechanical stirrer with a paddle attachment

  • Reflux condenser

  • Addition (dropping) funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure
  • Preparation of NaOH Solution: Carefully and slowly add 50 g of NaOH pellets to 50 g of deionized water in a beaker with stirring. This process is highly exothermic. Allow the 50% (w/w) solution to cool to room temperature before use.

  • Reaction Setup: Assemble the three-necked flask with the mechanical stirrer, reflux condenser, and addition funnel. Place the flask in an ice-water bath on a magnetic stir plate (if mechanical stirring is not available, vigorous magnetic stirring is a less effective alternative).

  • Charge the Flask: To the flask, add cyclohexene (10.0 mL, ~98 mmol), chloroform (12.0 mL, ~149 mmol), and benzyltriethylammonium chloride (0.45 g, ~2.0 mmol).

  • Initiate Reaction: Begin vigorous stirring to create an emulsion. The efficiency of the phase transfer is highly dependent on the interfacial surface area, making vigorous agitation crucial.

  • Base Addition: Slowly add the cooled 50% NaOH solution (20 mL) dropwise from the addition funnel over approximately 45-60 minutes. It is critical to maintain the internal reaction temperature below 20 °C to prevent excessive chloroform evaporation and uncontrolled exotherm.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature for an additional 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting alkene.

  • Workup - Quenching and Extraction:

    • Once the reaction is complete, cool the mixture and cautiously add 100 mL of cold deionized water.

    • Transfer the entire mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers.

  • Workup - Washing and Drying:

    • Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual NaOH and salts.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Purification:

    • Remove the solvent from the filtrate using a rotary evaporator.

    • The resulting crude product can be purified by vacuum distillation to yield pure 7,7-dichlorobicyclo[4.1.0]heptane.

Safety and Hazard Management

This protocol must be performed in a certified chemical fume hood.

  • Chloroform (CHCl₃): A suspected human carcinogen and reproductive toxin.[12][13] It is harmful if swallowed, inhaled, or absorbed through the skin. It can cause damage to the liver, kidneys, and central nervous system.[12][14]

  • Sodium Hydroxide (50% aq.): Highly corrosive. Causes severe skin burns and eye damage.[15] The dissolution of NaOH in water is extremely exothermic.

  • Reaction Hazards: The reaction is exothermic and can accelerate if the base is added too quickly, potentially leading to boiling of the chloroform (b.p. 61 °C).

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles are mandatory. A face shield is recommended during the addition of the caustic solution.[12]

  • Hand Protection: Use appropriate chemical-resistant gloves. Chloroform readily penetrates standard nitrile gloves.[14] Viton or polyvinyl alcohol (PVA) gloves, or double-gloving with nitrile gloves for short-duration tasks, are recommended.[14]

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[12]

Waste Disposal: All organic and aqueous waste must be collected in appropriately labeled hazardous waste containers. Do not mix chloroform waste with acetone, as this can form a highly toxic substance.[13]

Troubleshooting

IssuePossible Cause(s)Recommended Solution
Low Yield 1. Insufficient stirring.2. Base added too quickly.3. Inactive catalyst.1. Use a mechanical stirrer and ensure a fine emulsion is formed.2. Maintain low temperature and slow addition rate.3. Use fresh, dry PTC.
No Reaction 1. Base concentration too low.2. No PTC used.1. Ensure 50% (w/w) NaOH is used.2. Add the required catalytic amount of TEBA or another suitable PTC.
Dark Brown Color Side reactions or decomposition at high temperature.Improve cooling and slow the rate of base addition to maintain temperature control.

References

  • Wikipedia. Dichlorocarbene. [Link]
  • BYJU'S. Reimer Tiemann Reaction Mechanism. [Link]
  • NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. [Link]
  • Vedantu. In the Reimer Tiemann reaction dichlorocarbene acts class 12 chemistry CBSE. [Link]
  • Unacademy. Reimer-Tiemann Reaction | JEE Chemistry. [Link]
  • Indian Academy of Sciences.
  • OrgoSolver. Formation of Dichlorocyclopropanes of Alkenes with :CCl₂. [Link]
  • Scribd. Phase Transfer 0 | PDF | Chemical Reactions | Solubility. [Link]
  • Taylor & Francis Online. Dichlorocarbene – Knowledge and References. [Link]
  • Wikipedia. Chloroform. [Link]
  • Purdue University.
  • Master Organic Chemistry.
  • MCC Organic Chemistry. Addition of Carbenes to Alkenes: Cyclopropane Synthesis. [Link]
  • PubMed. Cyclopropanation of Alkenes with Dichloromethane and Chloroform via Halogen Atom Transfer Using Amine Carboxyborane. [Link]
  • Chemistry LibreTexts. 8.9: Addition of Carbenes to Alkenes - Cyclopropane Synthesis. [Link]
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Chloroform. [Link]
  • Quora.
  • LSU Health Shreveport. Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of chloroform. [Link]

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Application Note & Protocol: A Guide to the Thermal Rearrangement of Dichlorocyclopropanes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the experimental setup and execution of the thermal rearrangement of gem-dichlorocyclopropanes. This powerful transformation serves as a synthetically valuable method for accessing substituted 2,3-dichloro-1,3-dienes and other related structures. We will delve into the underlying mechanistic principles, provide detailed step-by-step protocols for both batch and flow systems, discuss critical safety considerations, and offer insights into reaction optimization and troubleshooting. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction and Scientific Background

gem-Dichlorocyclopropanes are strained, three-membered ring systems that are readily accessible through the addition of dichlorocarbene to a corresponding alkene.[1][2] The high ring strain inherent in these molecules makes them amenable to a variety of ring-opening reactions. One of the most synthetically useful transformations is the thermal rearrangement, an electrocyclic ring-opening reaction that typically occurs at elevated temperatures to yield isomeric chlorodienes.[3]

The reaction proceeds through a concerted, disrotatory opening of the carbon-carbon bond opposite the dichlorinated carbon.[1] This process alleviates ring strain and results in the formation of a more stable, conjugated diene system. The specific products formed and the required reaction conditions are highly dependent on the substitution pattern of the cyclopropane ring. For instance, the pyrolysis of 1,1-dichlorocyclopropane affords 2,3-dichloropropene in high yield, while substituted analogs can produce mixtures of isomeric olefins.[3] This rearrangement is a key step in the synthesis of various complex molecules and natural products.[4]

Reaction Mechanism: Electrocyclic Ring Opening

The thermal rearrangement of gem-dichlorocyclopropanes is a classic example of a pericyclic reaction. The core mechanism involves the cleavage of the C2-C3 bond and the simultaneous migration of a chlorine atom. This is generally understood to be a concerted, unimolecular process governed by orbital symmetry rules.[1][3]

The process can be visualized as follows:

  • Initiation: Thermal energy is supplied to the molecule, promoting it to a higher vibrational state.

  • Transition State: A concerted transition state is formed where the C2-C3 bond begins to break, and one of the chlorine atoms starts to migrate. The stereochemistry of this process is disrotatory.

  • Product Formation: The ring fully opens to form an allylic cation intermediate which is then captured by the chloride counterion, or it can directly form the 2,3-dichloro-1,3-diene product.[1]

Caption: Figure 1: Mechanism of Thermal Rearrangement

Experimental Design: Materials and Apparatus

A successful thermal rearrangement requires careful selection of equipment and high-purity reagents.

3.1. Reagents and Materials

  • Substrate: The appropriate gem-dichlorocyclopropane. These are typically synthesized via dichlorocarbene addition to an alkene using methods like the Makosza reaction (chloroform, 50% aq. NaOH, and a phase-transfer catalyst).[1][2]

  • Solvent (Optional): High-boiling, inert solvents such as toluene, xylene, or diphenyl ether can be used for solution-phase rearrangements. For many substrates, the reaction can be run neat (without solvent).

  • Inert Gas: Nitrogen (N₂) or Argon (Ar) for reactions sensitive to oxidation.

  • Standard Reagents for Workup: Diethyl ether or dichloromethane, saturated sodium bicarbonate solution, brine, and anhydrous magnesium or sodium sulfate.

3.2. Apparatus

  • Reaction Vessel: A round-bottom flask appropriately sized for the reaction scale.

  • Heating and Temperature Control: A heating mantle or an oil bath connected to a temperature controller (e.g., a thermocouple) is essential for precise temperature management.

  • Condenser: A reflux condenser is necessary to prevent the loss of volatile materials.

  • Stirring: A magnetic stirrer and a Teflon-coated stir bar.

  • Inert Atmosphere: Schlenk line or a manifold with a supply of inert gas, connected via an adapter to the reaction flask.

  • For Flow Pyrolysis: A tube furnace, a quartz or ceramic tube, a system for introducing the substrate (e.g., a syringe pump), and a cold trap for product collection.

Detailed Experimental Protocols

4.1. Protocol 1: Batch Thermal Rearrangement in Solution

This protocol is suitable for small to medium-scale laboratory syntheses.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried and cooled under a stream of inert gas if the substrate is sensitive to moisture or air.

  • Charging the Flask: To the flask, add the gem-dichlorocyclopropane substrate (e.g., 10 mmol). If using a solvent, add the appropriate volume of a high-boiling solvent like xylene (e.g., 20 mL).

  • Inert Atmosphere: Purge the system with nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Heating: Immerse the flask in the oil bath or place it in the heating mantle. Begin stirring and gradually heat the reaction mixture to the target temperature (typically ranging from 120 °C to 250 °C, depending on the substrate).[5]

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete (or has reached equilibrium), cool the flask to room temperature. Dilute the mixture with a suitable organic solvent like diethyl ether. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

G Figure 2: Workflow for Batch Rearrangement A 1. Assemble & Dry Glassware (Flask, Condenser) B 2. Charge Flask (Substrate, Solvent) A->B C 3. Purge with Inert Gas (Nitrogen or Argon) B->C D 4. Heat to Target Temperature (120-250°C) with Stirring C->D E 5. Monitor Reaction (TLC, GC-MS) D->E F 6. Cool & Quench (Dilute with Ether, Wash) E->F Reaction Complete G 7. Dry & Concentrate (MgSO4, Rotary Evaporator) F->G H 8. Purify Product (Distillation or Chromatography) G->H

Caption: Figure 2: Workflow for Batch Rearrangement

4.2. Protocol 2: Gas-Phase Flow Pyrolysis

This method is ideal for substrates requiring very high temperatures and for larger-scale preparations.[3]

Step-by-Step Methodology:

  • Apparatus Setup: Set up a tube furnace with a quartz tube. The outlet of the tube should be connected to a cold trap (e.g., a flask cooled in a dry ice/acetone bath).

  • Temperature Equilibration: Heat the furnace to the desired pyrolysis temperature (e.g., 500–670 °C).[3]

  • Substrate Introduction: Use a syringe pump to introduce the neat gem-dichlorocyclopropane substrate into the hot zone of the quartz tube at a slow, controlled rate. The substrate will vaporize, undergo rearrangement in the gas phase, and then condense in the cold trap.

  • Product Collection: The rearranged product is collected in the cooled flask.

  • Purification: The collected pyrolysate can be purified by fractional distillation.

Key Parameters and Data Summary

The outcome of the thermal rearrangement is highly sensitive to several parameters. The following table summarizes their effects.

ParameterTypical RangeEffect on Reaction & Causality
Temperature 120 °C – 670 °CPrimary driver of the reaction. Higher temperatures increase the reaction rate but may also lead to decomposition or undesired side reactions. The optimal temperature depends on the activation energy of the specific substrate's ring-opening.
Reaction Time 1 – 24 hours (Batch)Determines conversion. Insufficient time leads to incomplete reaction. Excessive time can promote the formation of polymeric byproducts or rearrangement to more thermodynamically stable, but undesired, isomers.
Substrate Various substituted dichlorocyclopropanesDictates product structure. Electron-donating or withdrawing groups on the cyclopropane ring can influence the rate and regioselectivity of the ring-opening.[3] Bulky substituents can also introduce steric effects.
Solvent Neat or High-Boiling SolventsCan influence reaction rate and prevent polymerization. In solution, the solvent can help maintain a homogeneous temperature. For neat reactions, intermolecular reactions (polymerization) can be more prevalent.

Safety and Hazard Management

Strict adherence to safety protocols is mandatory.

  • Chemical Hazards:

    • Chloroform (Precursor): Toxic, a suspected carcinogen, and harmful if swallowed or inhaled.[6] Always handle in a certified chemical fume hood.

    • Dichlorocyclopropanes: These compounds should be treated as toxic and potentially carcinogenic. Avoid contact with skin and eyes.[7][8] Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[9]

    • Flammability: Many organic solvents and some dichlorocyclopropanes are flammable. Keep away from heat, sparks, and open flames.[6][9]

  • Operational Hazards:

    • High Temperatures: Risk of severe burns from the heating apparatus. Use appropriate thermal gloves when handling hot glassware.

    • Pressure: Heating a closed system can lead to a dangerous buildup of pressure. Ensure the reaction is conducted in a system open to an inert gas line or a condenser.

    • Ventilation: All operations must be performed in a well-ventilated chemical fume hood to avoid inhalation of toxic vapors.[7][9]

References

  • Kuznetsova T.S., et al. Synthesis and reactions of alkenyl-gem-dichlorocyclopropanes obtained from piperylene. Russian Journal of General Chemistry.
  • Fedoryński, M. Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews.
  • Kharchouf, S., & Ansari, A. (2022). Synthesis of Gem-Dichlorocyclopropane Allylcarveol and Their Effect in Protecting Against Corrosion of Mild Steel in 1.0 M HCl. Analytical and Bioanalytical Electrochemistry, 14(7), 649-666.
  • Gimalova, F. A., et al. Preparation of Substituted gem-Dichlorocyclopropanes and 1,3-Dioxacycloalkanes and Their Biological Activity: A Review. Petroleum Chemistry.
  • American Chemical Society. Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis.
  • TCI Chemicals. SAFETY DATA SHEET.
  • Chem Service. SAFETY DATA SHEET.
  • Thermo Fisher Scientific. SAFETY DATA SHEET.
  • CDN Isotopes. Safety Data Sheet.
  • Airgas. SAFETY DATA SHEET.
  • Dong, G., et al. (2023). Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles. Organic & Biomolecular Chemistry.
  • Jankowski, C., et al. Unusual Rearrangement of Dihalocyclopropanes. ResearchGate.
  • Sarpong, R., et al. (2015). Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropanes. Journal of the American Chemical Society, 137(1), 322-7.
  • Unknown. Thermal Rearrangements of Cyclopropanes and Cyclobutanes.
  • Davies, H. G., et al. (1971). Cyclopropane chemistry. Part I. Thermal isomerisation of gem-dichlorocyclopropanes to olefins. Journal of the Chemical Society C: Organic.

Sources

Application Note & Protocols: The Synthesis of Bicyclic Compounds via 1,1-Dichlorocyclopropane Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclic scaffolds are privileged structures in medicinal chemistry and materials science, offering rigid conformational constraints and three-dimensional diversity that are highly sought after in modern drug design. 1,1-Dichlorocyclopropanes, derived from the addition of dichlorocarbene to alkenes, serve as exceptionally versatile and powerful intermediates for the synthesis of these complex bicyclic systems. This guide provides an in-depth exploration of the generation of gem-dichlorobicyclo[n.1.0]alkanes and their subsequent transformations into a variety of valuable bicyclic frameworks. We will delve into the causality behind key experimental choices and provide detailed, field-proven protocols for reductive dehalogenation and thermal rearrangement reactions, enabling access to diverse molecular architectures.

Introduction: The Strategic Value of gem-Dichlorocyclopropanes

The cyclopropane ring, with its inherent strain and unique electronic properties, is a cornerstone of modern synthetic chemistry. When substituted with two chlorine atoms on the same carbon (gem-dichloro configuration), its synthetic utility is magnified. The chlorine atoms act as versatile functional handles, enabling a wide array of transformations that would otherwise be difficult to achieve.

The primary route to these intermediates is the [1+2] cycloaddition of dichlorocarbene (:CCl₂) to a cyclic olefin.[1] This reaction is stereospecific, preserving the geometry of the starting alkene in the product, a feature of significant strategic importance in complex target synthesis.[1] Once formed, the resulting gem-dichlorobicyclo[n.1.0]alkane can undergo several key transformations:

  • Reductive Dechlorination: Selective removal of one or both chlorine atoms provides access to monohalo- or the parent bicyclo[n.1.0]alkane systems.[1][2]

  • Thermal Rearrangements: Under thermal activation, these strained systems can undergo facile ring-opening and rearrangement cascades to yield larger, functionalized ring systems.[3][4]

  • Ring Expansion: Lewis acid-mediated reactions can trigger ring expansion, providing a pathway to larger bicyclic ketones and other valuable scaffolds.[5][6]

This document provides the foundational knowledge and practical protocols for leveraging these transformations in a research and development setting.

Core Synthesis: Preparation of gem-Dichlorobicyclo[n.1.0]alkanes

The most reliable and widely used method for generating dichlorocarbene is the α-elimination of hydrogen chloride from chloroform.[2] To overcome the challenge of reacting an aqueous base with an organic-soluble alkene, phase-transfer catalysis (PTC) is the method of choice.[1][7] A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transport of the trichloromethanide anion (⁻CCl₃) into the organic phase, where it eliminates a chloride ion to form dichlorocarbene in close proximity to the target alkene, minimizing hydrolysis.[1][2]

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH (50% aq.) CCl3_anion [Q⁺ ⁻CCl₃] NaOH->CCl3_anion Deprotonation at Interface NaCl NaCl QCl_aq Q⁺Cl⁻ QCl_aq->CCl3_anion Phase Transfer CHCl3 Chloroform (CHCl₃) Alkene Cyclic Alkene Product gem-Dichlorobicyclo[n.1.0]alkane Alkene->Product Carbene Dichlorocarbene (:CCl₂) CCl3_anion->Carbene - Q⁺Cl⁻ Carbene->Product [1+2] Cycloaddition

Figure 1: Workflow for Phase-Transfer Catalysis (PTC) Dichlorocyclopropanation.
Protocol: Dichlorocyclopropanation of Cyclohexene

This protocol details the synthesis of 7,7-dichlorobicyclo[4.1.0]heptane, a common precursor for further transformations.

Materials and Reagents:

Reagent Formula MW ( g/mol ) Amount Moles
Cyclohexene C₆H₁₀ 82.15 20.5 g (25 mL) 0.25
Chloroform CHCl₃ 119.38 60.0 g (40.4 mL) 0.50
Sodium Hydroxide NaOH 40.00 50 g 1.25
Water H₂O 18.02 50 mL -
Benzyltriethylammonium chloride (TEBAC) C₁₃H₂₂ClN 227.77 1.14 g 0.005
Diethyl Ether (C₂H₅)₂O 74.12 200 mL -

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - |

Procedure:

  • Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add cyclohexene (20.5 g), chloroform (60.0 g), and TEBAC (1.14 g).

  • Reaction Initiation: Begin vigorous stirring to ensure efficient mixing of the organic phase.

  • Base Addition: Prepare a 50% (w/v) solution of NaOH by carefully dissolving 50 g of NaOH pellets in 50 mL of water (Note: this is highly exothermic and should be done in an ice bath). Allow the solution to cool to room temperature.

  • Exothermic Control: Add the cooled NaOH solution dropwise via the dropping funnel over a period of 60-90 minutes. The reaction is exothermic; maintain the internal temperature between 30-40 °C using a water bath.

    • Scientist's Note: Vigorous stirring is critical. The reaction occurs at the interface of the two phases. Inefficient stirring leads to low yields and the potential for uncontrolled side reactions, such as carbene hydrolysis.[2]

  • Reaction Completion: After the addition is complete, continue to stir the mixture vigorously for an additional 3 hours at room temperature to ensure complete conversion.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Add 100 mL of cold water and 100 mL of diethyl ether. Shake and separate the layers.

  • Extraction: Extract the aqueous layer with an additional 2 x 50 mL of diethyl ether.

  • Washing: Combine the organic layers and wash with 100 mL of water, followed by 100 mL of brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, it can be purified by vacuum distillation.

    • Expected Yield: ~30-35 g (74-86%).

    • Characterization (¹H NMR, CDCl₃): δ 1.05-1.40 (m, 4H), 1.60-1.85 (m, 4H), 1.85-2.05 (m, 2H).

Key Transformations and Protocols

Reductive Dechlorination: Accessing Bicyclo[n.1.0]alkanes

The removal of the chlorine atoms from the cyclopropane ring is a powerful method to generate the parent bicyclo[n.1.0]alkane scaffold. This transformation is typically achieved using reducing agents that proceed through radical or anionic intermediates.[1] The choice of reagent can sometimes allow for selective removal of a single chlorine atom, although mixtures are common.

Protocol: Reductive Dechlorination of 7,7-dichlorobicyclo[4.1.0]heptane This protocol uses samarium(II) iodide (SmI₂), a mild and effective single-electron transfer agent, for the reduction.[2]

Materials and Reagents:

Reagent Formula MW ( g/mol ) Amount Moles
7,7-Dichlorobicyclo[4.1.0]heptane C₇H₁₀Cl₂ 165.06 4.12 g 0.025
Samarium(II) iodide solution SmI₂ 404.16 550 mL (0.1 M in THF) 0.055
Benzenethiol C₆H₅SH 110.18 5.5 g (5.1 mL) 0.05
Tetrahydrofuran (THF), anhydrous C₄H₈O 72.11 100 mL -
Saturated aq. NaHCO₃ - - 150 mL -

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - |

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add a solution of 7,7-dichlorobicyclo[4.1.0]heptane (4.12 g) and benzenethiol (5.5 g) in 50 mL of anhydrous THF to the 0.1 M solution of SmI₂ in THF at room temperature.

    • Scientist's Note: Benzenethiol acts as a hydrogen atom donor to quench the cyclopropyl radical intermediate formed after the initial reduction step.[2] A 4-fold excess of SmI₂ is often recommended to ensure good yields.[1]

  • Reaction: Stir the deep blue-green solution at room temperature. The reaction progress can be monitored by the color change to yellow. This typically takes 2-4 hours.

  • Quenching: Once the reaction is complete (as indicated by the color change), quench the reaction by adding 150 mL of saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluting with hexanes) to yield bicyclo[4.1.0]heptane.

    • Expected Yield: ~1.9 g (80%).

Thermal Rearrangement: Ring Expansion to Functionalized Olefins

gem-Dichlorocyclopropanes fused to other rings are prone to thermal rearrangement. In the gas phase or in high-boiling solvents, these compounds can isomerize to form ring-opened products like 2,3-dichloropropene derivatives or undergo more complex rearrangements.[3][4] The reaction proceeds via a unimolecular process, often interpreted as a concerted chlorine atom migration coupled with ring-opening, avoiding a discrete biradical intermediate.[3]

G Start 7,7-Dichlorobicyclo[4.1.0]heptane TS Transition State (Cl migration & C-C bond cleavage) Start->TS Δ (Heat) ~350-450 °C Product 1-(Dichloromethyl)cyclohexene TS->Product Rearrangement

Figure 2: Simplified Mechanism for Thermal Rearrangement.

Protocol: Gas-Phase Pyrolysis of 7,7-dichlorobicyclo[4.1.0]heptane This protocol requires specialized equipment for gas-phase pyrolysis but serves as a representative example of this powerful transformation.

Procedure:

  • Setup: The pyrolysis is conducted in a flow system using a packed quartz tube heated by a tube furnace. The system is connected to a vacuum pump, and the pressure is maintained at approximately 20-100 torr.

  • Pyrolysis: 1,1-Dichlorocyclopropane is slowly vaporized and passed through the heated tube (maintained at 340–440 °C).[3]

    • Scientist's Note: The product distribution can be highly dependent on the temperature and contact time in the hot zone. Lower temperatures may lead to incomplete reaction, while excessively high temperatures can cause decomposition. This method is primarily used for producing isomeric olefins.[4]

  • Product Collection: The products exiting the furnace are collected in a cold trap (liquid nitrogen or dry ice/acetone).

  • Analysis: The collected liquid is analyzed by GC-MS and NMR to determine the product composition. The primary product from the pyrolysis of 7,7-dichlorobicyclo[4.1.0]heptane is 1-(dichloromethyl)cyclohexene, along with other isomers.

Safety and Handling

  • Chloroform: A suspected carcinogen and harmful if inhaled or swallowed. All manipulations must be performed in a well-ventilated chemical fume hood.[8]

  • Sodium Hydroxide (50%): Extremely corrosive and can cause severe burns. The dissolution process is highly exothermic. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.

  • Flammable Solvents: Diethyl ether and THF are highly flammable. Ensure all operations are performed away from ignition sources, and use proper grounding procedures to avoid static discharge.[9]

  • Pressurized Systems: Thermal reactions can build up pressure. Ensure appropriate pressure-relief systems are in place if conducting reactions in sealed vessels.

Conclusion

The dichlorocyclopropanation of cyclic olefins provides a robust and efficient entry point to a diverse range of bicyclic scaffolds. The resulting gem-dichlorobicyclo[n.1.0]alkanes are not merely inert products but are highly valuable, chemically versatile intermediates. Through straightforward transformations such as reductive dehalogenation and thermal rearrangement, researchers can access parent bicyclic alkanes, functionalized monocyclic olefins, and expanded ring systems. The protocols and principles outlined in this guide serve as a foundational toolkit for chemists in drug discovery and synthetic sciences to harness the power of this compound chemistry for the construction of novel and complex molecular architectures.

References

  • Benchchem. (n.d.). Preparation of 1,1-Dichloro-2-ethoxycyclopropane: A Technical Guide. Benchchem.
  • Google Patents. (1968). Preparation of 1, 1-dichlorocyclopropane compounds (US Patent No. 3,375,286A).
  • Fedoryński, M. (2003). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1099-1132. ACS Publications.
  • Synquest Labs. (n.d.). 1,1-Dichloropropene Safety Data Sheet.
  • Benchchem. (n.d.). Synthesis of 1,1-Dichloro-2-ethoxycyclopropane: A Technical Guide. Benchchem.
  • Sigma-Aldrich. (2025). This compound Safety Data Sheet.
  • American Chemical Society. (n.d.). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis.
  • Fisher Scientific. (2025). 2,3-Dichloro-1-propene Safety Data Sheet.
  • CDN Isotopes. (n.d.). Cyclopropane-1,1,2,2-d4 Safety Data Sheet.
  • ECHEMI. (2019). 1,1-Dichlorocyclopentane Safety Data Sheets.
  • Benchchem. (n.d.). The Synthetic Versatility of Dichlorinated Bicyclic Compounds: A Comparative Guide. Benchchem.
  • Li, J. T., et al. (n.d.). A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation. NIH.
  • Holbrook, K. A., & Parry, K. A. (1970). Kinetics of the reactions of cyclopropane derivatives. Part I. The gas-phase unimolecular thermal isomerisation of this compound. Journal of the Chemical Society B: Physical Organic. RSC Publishing.
  • Piers, E., & Burmeister, M. S. (1988). Thermal rearrangement of 1,2-divinylcyclopropanes as applied to the total synthesis of (±)-β-himachalene and the synthesis of bicyclo [3.2.1.] octadienes. UBC Library Open Collections. The University of British Columbia.
  • ResearchGate. (n.d.). Interrupted Nazarov Reactions Using Dichlorocyclopropanes: A Novel Mode of Arene Trapping.
  • Fields, R., Haszeldine, R. N., & Peter, D. (1967). Cyclopropane chemistry. Part I. Thermal isomerisation of gem-dichlorocyclopropanes to olefins. Journal of the Chemical Society C: Organic. RSC Publishing.

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Application Notes & Protocols: The Strategic Use of gem-Dichlorocyclopropanation in the Synthesis of Pyrethroid Insecticides

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Importance of the Cyclopropane Ring in Pyrethroids

Pyrethroids represent a dominant class of synthetic insecticides, engineered to mimic the potent, naturally occurring pyrethrins found in chrysanthemum flowers.[1][2] Their widespread use in agriculture and public health stems from their high insecticidal potency, rapid action, and generally low mammalian toxicity.[2][3] A defining structural feature of most potent pyrethroids is the cyclopropanecarboxylate core, which is essential for binding to and modulating the function of voltage-gated sodium channels in insect neurons.[2]

The synthesis of this sterically hindered, three-membered ring with specific stereochemistry and substituents is a critical challenge in the industrial production of these vital agrochemicals. One of the most robust and versatile strategies for constructing this key motif involves the creation of a gem-dichlorocyclopropane intermediate. This application note provides an in-depth guide to the synthesis and application of this intermediate, focusing on the generation of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DV-acid), a cornerstone precursor for blockbuster pyrethroids such as Permethrin and Cypermethrin.[4][5]

Part 1: The Core Synthetic Strategy: From Alkene to Pyrethroid Acid

The overall strategy hinges on the construction of the pyrethroid "acid half" by first forming a stable, functionalized cyclopropane ring, which can then be esterified with the appropriate "alcohol half" to yield the final active ingredient.[6][7] The gem-dichloro functionality serves as a masked form of the dichlorovinyl group required for potent insecticidal activity.

The Central Intermediate: 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic Acid (DV-Acid)

DV-acid is the pivotal building block for a multitude of Type I and Type II pyrethroids.[8][9] Its structure contains the essential gem-dimethyl group, the cyclopropane ring, and the dichlorovinyl side chain. The stereochemistry of the substituents on the cyclopropane ring (cis or trans) significantly influences the final product's biological efficacy, with the cis-isomers often exhibiting higher insecticidal activity.[10]

The Key Transformation: gem-Dichlorocyclopropanation via Phase-Transfer Catalysis

The most efficient method for creating the gem-dichlorocyclopropane ring is through the addition of dichlorocarbene (:CCl₂) to a suitable alkene substrate.[11][12]

Causality Behind the Method: Dichlorocarbene is a highly reactive, electrophilic species that is too unstable to be stored. Therefore, it must be generated in situ. The classic method involves the α-elimination of a proton and a chloride ion from chloroform using a strong base.[13][14] However, this presents a challenge: the base (e.g., NaOH) is typically in an aqueous phase, while the chloroform and the alkene substrate are in an immiscible organic phase. Furthermore, dichlorocarbene is rapidly hydrolyzed by water.[12]

Phase-Transfer Catalysis (PTC) elegantly solves this problem. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., benzyltriethylammonium chloride), transports the hydroxide anion (OH⁻) from the aqueous phase into the organic phase.[12][15] In the anhydrous environment of the organic phase, the hydroxide ion can efficiently deprotonate chloroform to generate the trichloromethanide anion (CCl₃⁻), which then eliminates a chloride ion to form dichlorocarbene. The carbene immediately reacts with the co-localized alkene, minimizing hydrolysis and leading to high yields of the desired dichlorocyclopropane product.[12]

Dichlorocarbene Generation and Cycloaddition cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH Na⁺ OH⁻ PTC PTC Catalyst (Q⁺X⁻) NaOH->PTC Transports OH⁻ CHCl3 CHCl₃ Anion ⁻CCl₃ (Trichloromethanide anion) CHCl3->Anion α-elimination Alkene R₂C=CR₂ Product Dichlorocyclopropane Alkene->Product [1+2] Cycloaddition Carbene :CCl₂ (Dichlorocarbene) Carbene->Product [1+2] Cycloaddition Anion->Carbene - Cl⁻ PTC->CHCl3 Deprotonation

Caption: Mechanism of Phase-Transfer Catalyzed Dichlorocyclopropanation.

Part 2: Experimental Protocols and Methodologies

The following protocols outline a representative, multi-step synthesis of a pyrethroid, starting from a suitable alkene precursor and proceeding through the key DV-acid intermediate.

Protocol 1: Synthesis of Ethyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate

This protocol describes the dichlorocyclopropanation of an appropriate alkene, in this case, ethyl 4-methylpenta-2,4-dienoate, to directly form the precursor to the DV-acid ester. This is a modification of established industrial routes.[10][16]

Materials & Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )AmountMoles
Ethyl 4-methylpenta-2,4-dienoateC₈H₁₂O₂140.1814.0 g0.10
ChloroformCHCl₃119.3835.8 g (24.1 mL)0.30
Sodium Hydroxide (50% w/w aq.)NaOH40.0048.0 g0.60
Benzyltriethylammonium ChlorideC₁₃H₂₂ClN227.771.14 g0.005
TolueneC₇H₈92.14150 mL-

Step-by-Step Procedure:

  • Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a condenser with a nitrogen inlet.

  • Initial Charge: Charge the flask with ethyl 4-methylpenta-2,4-dienoate (14.0 g, 0.10 mol), benzyltriethylammonium chloride (1.14 g, 0.005 mol), and toluene (100 mL).

  • Reaction Initiation: Begin vigorous stirring and add the 50% aqueous sodium hydroxide solution (48.0 g) to the flask.

  • Chloroform Addition: Add chloroform (35.8 g, 0.30 mol) dropwise via the dropping funnel over a period of 1-2 hours. A moderate exotherm will be observed; maintain the reaction temperature between 30-40 °C using a water bath if necessary.

    • Causality Note: Slow addition of chloroform is critical to control the rate of the exothermic carbene formation and to ensure it reacts with the alkene rather than undergoing side reactions.

  • Reaction & Monitoring: After the addition is complete, continue stirring the mixture at 40 °C for an additional 4-6 hours. Monitor the reaction progress by TLC or GC analysis until the starting alkene is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully add 100 mL of water to dissolve the precipitated salts. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with toluene (2 x 50 mL). Combine all organic layers.

  • Washing: Wash the combined organic phase with 1 M HCl (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.

  • Purification: The crude product, a mixture of cis and trans isomers, can be purified by vacuum distillation to yield the title compound. The typical yield is 75-85%.

Protocol 2: Hydrolysis to cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic Acid

This protocol focuses on the selective hydrolysis and isolation of the more biologically active cis-isomer.[17]

  • Saponification: Dissolve the crude ethyl ester mixture from Protocol 1 in ethanol (200 proof, 150 mL). Add a solution of potassium hydroxide (11.2 g, 0.20 mol) in water (50 mL).

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours until saponification is complete (monitored by TLC).

  • Solvent Removal: Remove the ethanol under reduced pressure.

  • Extraction: Dilute the remaining aqueous solution with water (100 mL) and extract with diethyl ether (2 x 50 mL) to remove any non-acidic impurities and the alcohol byproduct from the trans-ester.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH < 2 with concentrated HCl. A white precipitate of the DV-acid will form.

  • Isolation of cis-Isomer: The cis- and trans-acids have different solubilities. The cis-isomer can often be preferentially crystallized or separated. For instance, stirring the mixed acid precipitate in a solvent like benzene or hexane can dissolve the more soluble trans-isomer, allowing the solid cis-isomer to be isolated by filtration.[17]

  • Drying: Dry the isolated solid cis-DV-acid in a vacuum oven. Purity should be confirmed by NMR and melting point analysis.

Protocol 3: Synthesis of cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl Chloride

The carboxylic acid is activated by conversion to the acid chloride for efficient esterification.[18]

  • Setup: In a flask equipped with a stirrer and reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), place cis-DV-acid (20.9 g, 0.10 mol).

  • Reagent Addition: Add thionyl chloride (14.3 g, 8.8 mL, 0.12 mol) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-3 hours, then gently heat to 50-60 °C for 1 hour to drive the reaction to completion.

  • Purification: Remove the excess thionyl chloride by vacuum distillation. The crude product, cis-DV-acid chloride, is often used directly in the next step without further purification. For higher purity, it can be distilled under high vacuum (e.g., 66-67 °C at 0.5 mmHg).[18]

Protocol 4: Esterification to Synthesize cis-Permethrin

This final step couples the acid and alcohol moieties.[19]

  • Setup: In a dry, nitrogen-flushed flask, dissolve 3-phenoxybenzyl alcohol (20.0 g, 0.10 mol) and pyridine (8.7 g, 8.9 mL, 0.11 mol) in anhydrous toluene (150 mL).

    • Causality Note: Pyridine acts as a base to neutralize the HCl generated during the esterification, driving the reaction to completion.

  • Addition of Acid Chloride: Cool the solution in an ice bath. Add a solution of the crude cis-DV-acid chloride (from Protocol 3) in toluene (50 mL) dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Workup: Quench the reaction by adding 100 mL of water. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude cis-Permethrin as a viscous oil.

  • Purification: The product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like methanol/water to achieve high purity.[19][20]

Part 3: Visualization of the Synthetic Workflow

The following diagram illustrates the complete synthetic pathway from the alkene precursor to the final pyrethroid product, cis-Permethrin.

Pyrethroid Synthesis Workflow cluster_protocol1 Protocol 1: Dichlorocyclopropanation cluster_protocol2 Protocol 2: Hydrolysis & Isomer Separation cluster_protocol3 Protocol 3: Acid Chloride Formation cluster_protocol4 Protocol 4: Esterification A Ethyl 4-methylpenta-2,4-dienoate B Ethyl 3-(2,2-dichlorovinyl)- 2,2-dimethylcyclopropanecarboxylate A->B  :CCl₂ (from CHCl₃/NaOH)  PTC, Toluene C cis-3-(2,2-Dichlorovinyl)- 2,2-dimethylcyclopropanecarboxylic Acid (cis-DV-Acid) B->C  1. KOH, EtOH/H₂O  2. HCl (aq)  3. Selective Crystallization D cis-DV-Acid Chloride C->D  SOCl₂ F cis-Permethrin D->F  Pyridine, Toluene E 3-Phenoxybenzyl Alcohol E->F  Pyridine, Toluene

Caption: Overall workflow for the synthesis of cis-Permethrin via a dichlorocyclopropane intermediate.

Conclusion

The strategic application of gem-dichlorocyclopropanation is fundamental to the modern synthesis of many essential pyrethroid insecticides. By leveraging the in situ generation of dichlorocarbene under phase-transfer catalysis, chemists can efficiently construct the vital cyclopropanecarboxylate core from readily available alkene precursors. The resulting gem-dichlorocyclopropane serves as a stable and versatile intermediate, readily converted to the 3-(2,2-dichlorovinyl) side chain characteristic of highly active pyrethroids. The protocols and principles outlined in this guide provide a comprehensive framework for researchers engaged in the synthesis, development, and optimization of this critical class of crop protection and public health agents.

References

  • Yan, S., Zhang, Y., Chen, L., & Jin, Z. (2025). The Synthesis of Pyrethroids. Journal of Agricultural and Food Chemistry.[1]
  • ACS Publications. (n.d.). The Synthesis of Pyrethroids. Journal of Agricultural and Food Chemistry.[21]
  • Hodoșan, C., et al. (2023).
  • Beyond Pesticides. (n.d.). Synthetic Pyrethroids.[2]
  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews.[8]
  • The Journal of Organic Chemistry. (n.d.). Stereoselective synthesis of cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid.
  • BenchChem. (2025). (-)
  • PrepChem.com. (n.d.). Synthesis of cis-permethric acid.[17]
  • National Center for Biotechnology Inform
  • Google Patents. (n.d.). Process for preparing cis-3-(2,2-dihalovinyl)-2,2-dimethylcyclopropanecarboxylic acid.[22]
  • Southern Illinois University Edwardsville. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Reactions of 1,1-Dichloro-2-ethoxycyclopropane.[15]
  • Fedoryński, M. (2003). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews.[12][13][24]
  • National Center for Biotechnology Inform
  • Wikipedia. (n.d.).
  • Tőke, L., et al. (n.d.). CONTRIBUTION TO THE SYNTHESIS OF PERMETHRIN. Periodica Polytechnica Chemical Engineering.[16][25]
  • Wikipedia. (n.d.). Deltamethrin.[26]
  • PrepChem.com. (n.d.). Synthesis of (cis)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid chloride.[18]
  • Google Patents. (n.d.). Improved method for the synthesis of permethrin.[20]
  • National Center for Biotechnology Information. (n.d.). Deltamethrin. PubChem.[27]
  • European Patent Office. (n.d.). Process for the preparation of cyclopropane derivatives, intermediates in the synthesis of pyrethroid insecticides.[10]
  • BenchChem. (2025). Synthesis of 1,1-Dichloro-2-ethoxycyclopropane: A Technical Guide.[14]
  • National Center for Biotechnology Information. (n.d.). cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid. PubChem.[28]
  • It's Chemistry Time. (2023, May 8). Synthesis of Pyrethroids - Reaction & Mechanism. YouTube.[7]
  • Kharchouf, S., & Ansari, A. (n.d.). Synthesis of Gem-Dichlorocyclopropane Allylcarveol and Their Effect in Protecting Against Corrosion of Mild Steel in 1.0 M HCl. Journal of Chemical Research.[29]
  • National Pesticide Information Center. (n.d.). Deltamethrin Technical Fact Sheet.[30]

Sources

Application Notes and Protocols for Diastereoselective Dichlorocyclopropanation of Chiral Alkenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The cyclopropane ring is a fundamental structural motif in a vast array of biologically active natural products and pharmaceutical agents. Its unique conformational rigidity and electronic properties allow it to serve as a versatile building block in medicinal chemistry for modulating the potency, selectivity, and pharmacokinetic properties of drug candidates.[1] The introduction of two chlorine atoms onto a cyclopropane ring to form a gem-dichlorocyclopropane further enhances its synthetic utility, providing a gateway to a variety of valuable transformations and molecular scaffolds.[2]

However, the synthesis of chiral dichlorocyclopropanes with precise control over stereochemistry presents a significant challenge. When a chiral alkene undergoes dichlorocyclopropanation, the formation of two new stereocenters can lead to a mixture of diastereomers. The ability to selectively synthesize a single diastereomer is paramount for applications in drug development, where the biological activity of stereoisomers can differ dramatically.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the principles and practices of diastereoselective dichlorocyclopropanation of chiral alkenes. We will delve into the mechanistic underpinnings of the reaction, explore predictive models for diastereoselectivity, present detailed experimental protocols, and showcase the synthetic utility of the resulting chiral building blocks.

Theoretical Background & Mechanistic Insights

Generation of Dichlorocarbene (:CCl₂) and the [1+2] Cycloaddition

The most common and practical method for generating dichlorocarbene is the α-elimination of hydrogen chloride from chloroform (CHCl₃) using a strong base.[3] This reaction is often carried out in a biphasic system with a phase-transfer catalyst (PTC) to facilitate the interaction between the aqueous base and the organic-soluble chloroform and alkene.[4]

The mechanism proceeds in two key steps:

  • Deprotonation: A strong base, such as potassium tert-butoxide (KOt-Bu) or aqueous sodium hydroxide (NaOH) with a PTC, abstracts the acidic proton from chloroform to generate a trichloromethanide anion (:CCl₃⁻).

  • α-Elimination: The unstable trichloromethanide anion spontaneously expels a chloride ion (Cl⁻) to form the highly reactive dichlorocarbene intermediate (:CCl₂).[5]

Once generated, the electrophilic dichlorocarbene undergoes a concerted [1+2] cycloaddition reaction with the nucleophilic π-bond of the alkene to form the dichlorocyclopropane ring. This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the product. For instance, a cis-alkene will yield a cis-substituted cyclopropane, while a trans-alkene will give a trans-substituted cyclopropane.[3]

G cluster_0 Dichlorocarbene Generation cluster_1 [1+2] Cycloaddition CHCl3 CHCl₃ (Chloroform) CCl3_anion ⁻:CCl₃ (Trichloromethanide anion) CHCl3->CCl3_anion Base Strong Base (e.g., KOtBu) Base->CHCl3 Deprotonation CCl2 :CCl₂ (Dichlorocarbene) CCl3_anion->CCl2 α-Elimination Cl_ion Cl⁻ CCl2_reac :CCl₂ CCl2->CCl2_reac Reaction with Alkene Alkene Chiral Alkene TransitionState [Transition State] Alkene->TransitionState Product Diastereomeric Dichlorocyclopropanes TransitionState->Product CCl2_reac->TransitionState

Sources

Application Notes and Protocols: Strategic Functionalization of the 1,1-Dichlorocyclopropane Ring

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,1-dichlorocyclopropane unit is a strained, three-membered ring system whose unique stereoelectronic properties make it a valuable building block in modern organic synthesis. Its prevalence in agrochemicals, materials science, and particularly as a bioisosteric replacement for gem-dimethyl or carbonyl groups in medicinal chemistry has driven the development of diverse synthetic methodologies for its subsequent functionalization. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth overview of the primary strategies for transforming the this compound ring, complete with detailed mechanistic insights and field-proven laboratory protocols.

Introduction: The Strategic Value of the this compound Motif

The synthetic utility of gem-dihalocyclopropanes stems from a combination of high ring strain and the presence of two reactive carbon-halogen bonds.[1][2] This strained system serves as a versatile synthetic intermediate, readily undergoing ring-opening, reduction, elimination, and substitution reactions to afford a wide array of more complex molecular architectures.[1][3] In the context of drug discovery, the cyclopropane ring, and specifically its dichlorinated form, offers a rigid scaffold that can lock in specific conformations, modulate lipophilicity, and improve metabolic stability when replacing more labile functional groups. The development of robust methods to prepare and functionalize these rings is therefore of paramount importance.[3]

The primary and most efficient route to 1,1-dichlorocyclopropanes is the [2+1] cycloaddition of dichlorocarbene (:CCl₂) with an alkene.[1] Historically, the generation of dichlorocarbene required harsh, anhydrous conditions. However, the advent of phase-transfer catalysis (PTC) revolutionized this transformation, allowing for the efficient synthesis of 1,1-dichlorocyclopropanes under mild, biphasic conditions, making them exceptionally accessible starting materials.[1]

This document will detail the principal pathways for the functionalization of the this compound ring, providing both the mechanistic rationale and step-by-step protocols for key transformations.

Core Functionalization Strategies: A Mechanistic Overview

The reactivity of the this compound ring can be broadly categorized into several key transformation classes. The choice of reagent and reaction conditions dictates which pathway is favored, allowing for selective manipulation of the cyclopropyl core.

A This compound B Reductive Monodechlorination A->B Reduction (e.g., Bu₃SnH) C Ring-Opening Reactions A->C Organolithium Reagents or Heat D Substitution / Elimination A->D Hydrolysis/ Elimination E Metal-Catalyzed Cross-Coupling A->E Pd or Ni Catalysis (Potential Route) F Monochlorocyclopropane B->F G Allenes C->G H 2,3-Dichloropropenes C->H I Cyclopropenones D->I J Functionalized Cyclopropanes E->J

Caption: Key functionalization pathways for the this compound ring.

Detailed Protocols and Methodologies

Synthesis of 1,1-Dichlorocyclopropanes via Phase-Transfer Catalysis

Causality: This method is widely adopted due to its operational simplicity, safety, and high efficiency. A phase-transfer catalyst, typically a quaternary ammonium salt, transports the hydroxide anion from the aqueous phase to the organic phase. Here, it deprotonates chloroform to generate the trichloromethyl anion, which then undergoes α-elimination to form dichlorocarbene in situ. The electrophilic carbene is immediately trapped by the alkene present in the organic phase.[1]

Experimental Protocol: Synthesis of 1,1-dichloro-2-phenylcyclopropane

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add styrene (10.4 g, 100 mmol), chloroform (60 mL), and benzyltriethylammonium chloride (0.45 g, 2 mmol).

  • Addition of Base: While stirring vigorously, slowly add a solution of sodium hydroxide (20 g, 500 mmol) in water (20 mL) dropwise over 30 minutes. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, continue to stir the mixture vigorously at 50°C for 4 hours. Monitor the reaction progress by TLC or GC analysis.

  • Workup: Cool the reaction mixture to room temperature and add 100 mL of water and 50 mL of dichloromethane. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with hexanes) to yield 1,1-dichloro-2-phenylcyclopropane as a colorless oil.

SubstrateProductTypical YieldReference
Styrene1,1-dichloro-2-phenylcyclopropane70-85%[1]
Cyclohexene7,7-dichlorobicyclo[4.1.0]heptane80-95%[1]
Reductive Monodechlorination

Causality: The selective removal of a single chlorine atom can be achieved using radical-based reducing agents. Tributyltin hydride (Bu₃SnH) is a classic reagent for this transformation.[1][4] The reaction is initiated by a radical initiator (e.g., AIBN), which abstracts a hydrogen atom from Bu₃SnH to generate the tributyltin radical (Bu₃Sn•). This radical then abstracts a chlorine atom from the this compound, forming a cyclopropyl radical. This radical subsequently abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the monochlorocyclopropane product and regenerate the Bu₃Sn• radical, thus propagating the chain reaction. Due to the higher bond dissociation energy of the C-Cl bond compared to the C-Br bond, monodehalogenation is the predominant outcome for gem-dichlorocyclopropanes.[1]

Experimental Protocol: Synthesis of 1-chloro-2-phenylcyclopropane

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 1,1-dichloro-2-phenylcyclopropane (9.35 g, 50 mmol) in 50 mL of dry benzene or toluene.

  • Addition of Reagents: Add tributyltin hydride (16.0 g, 55 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.164 g, 1 mmol).

  • Reaction: Heat the mixture to reflux (approximately 80-90°C) for 2-4 hours. Monitor the reaction by GC-MS to confirm the consumption of the starting material.

  • Workup and Purification: Cool the reaction to room temperature and concentrate the solvent in vacuo. The crude product will contain tin byproducts. Purification can be achieved by flash chromatography on silica gel. Alternatively, add a solution of potassium fluoride in water to precipitate the tin salts, filter, and then purify the filtrate by distillation or chromatography.

Ring-Opening Reactions

The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions under various conditions, leading to valuable acyclic structures.

Causality: Upon heating, gem-dichlorocyclopropanes can undergo a concerted, disrotatory electrocyclic ring-opening. This process involves the cleavage of the C2-C3 bond and a concomitant migration of a chlorine atom to form a more stable allylic system.[1][5] This rearrangement provides a direct route to substituted 2,3-dichloropropenes.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1,1-Dichlorocyclopropane by Fractional Distillation

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the purification of 1,1-dichlorocyclopropane. As a crucial, yet reactive intermediate in organic synthesis, achieving high purity is paramount for the success of subsequent reactions. This document provides practical, field-tested insights in a direct question-and-answer format to address common challenges encountered during its purification by fractional distillation.

Frequently Asked Questions (FAQs)

This section addresses foundational knowledge and common inquiries regarding the properties and handling of this compound and the principles of its purification.

Q1: What are the critical physical properties for the distillation of this compound and its likely impurities?

A1: Understanding the boiling points of the target compound and potential contaminants is the cornerstone of designing an effective fractional distillation protocol. This compound is often synthesized via the addition of dichlorocarbene (generated from chloroform) to an alkene.[1] Consequently, impurities may include starting materials, solvents, and reaction byproducts.

Table 1: Boiling Points of this compound and Common Impurities

CompoundMolecular FormulaBoiling Point (°C at 760 mmHg)
This compound C₃H₄Cl₂ 109.3 [2][3]
Chloroform (Starting Material)CHCl₃61.2
Diethyl Ether (Solvent)C₄H₁₀O34.6
1,1-Dichloropropene (Byproduct)C₃H₄Cl₂~76
2,3-Dichloropropene (Byproduct)C₃H₄Cl₂~94
1,2-Dichlorocyclopropane (Isomer)C₃H₄Cl₂N/A (Expected to be close to 1,1-isomer)
Monochlorocyclopropane (Byproduct)C₃H₅Cl43

Note: The thermal isomerization of this compound can yield 2,3-dichloropropene and 1,1-dichloropropene, although this typically occurs at temperatures significantly higher than its boiling point.[4]

Q2: Why is fractional distillation the recommended method for purifying this compound?

A2: Fractional distillation is necessary when the boiling points of the components in a liquid mixture are close (typically differing by less than 70°C).[5] As shown in Table 1, several potential impurities have boiling points that are too close to that of this compound for effective separation by simple distillation. A fractionating column provides a large surface area (through packing or indentations) for repeated vaporization-condensation cycles, known as "theoretical plates".[5][6] Each cycle enriches the vapor phase with the more volatile component (the lower-boiling point liquid), allowing for a much finer separation.

Q3: What are the primary safety concerns when handling and distilling this compound?

A3: Safety is non-negotiable. This compound is a flammable liquid with a flash point of 33°C.[2][3] Key safety precautions include:

  • Ventilation: Always handle the compound in a certified chemical fume hood to avoid inhalation of vapors.[7]

  • Ignition Sources: Use explosion-proof equipment and ensure no open flames, sparks, or hot surfaces are present in the vicinity.[7][8] Take measures to prevent the buildup of electrostatic charge.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a flame-resistant lab coat, and safety glasses or a face shield.[7][9]

  • Containment: Conduct the distillation within secondary containment to manage potential spills.

  • Emergency Preparedness: Ensure a safety shower, eye wash station, and a suitable fire extinguisher (e.g., dry chemical, foam) are readily accessible.[7]

Q4: Which type of fractionating column is best suited for this purification?

A4: The choice of column depends on the required purity and the boiling point differences of the specific impurities in your crude mixture.

  • Vigreux Column: This column has a series of downward-pointing glass indentations. It offers lower efficiency (fewer theoretical plates) but has a higher throughput and lower product holdup, making it suitable for separating components with a moderate boiling point difference (>30-40°C).[6]

  • Packed Columns: For more challenging separations, a column packed with materials like Raschig rings, Berl saddles, or structured packing provides a much larger surface area and thus higher separation efficiency.[10][11][12][13] Glass beads are also an effective packing material for laboratory scale.[6][12] For high-purity applications, a packed column is generally recommended.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the fractional distillation of this compound.

Problem: Poor Separation Efficiency (Overlapping Fractions)

  • Possible Cause 1: Distillation rate is too fast.

    • Causality: An excessively high heating rate forces the vapor up the column too quickly, preventing the necessary number of vaporization-condensation cycles required to establish equilibrium on the theoretical plates. This results in a vapor composition that is not significantly enriched in the lower-boiling component.

    • Solution: Reduce the heat input from the heating mantle. A good rule of thumb is a collection rate of 1-2 drops per second. A slow, steady distillation is the key to good separation.[5]

  • Possible Cause 2: Insufficient column efficiency.

    • Causality: The chosen column may not have enough theoretical plates to separate components with very close boiling points.

    • Solution: Switch to a longer fractionating column or one with more efficient packing material (e.g., from a Vigreux to a Raschig ring-packed column).

  • Possible Cause 3: Poor column insulation.

    • Causality: Heat loss to the surrounding environment can disrupt the smooth temperature gradient within the column, causing premature condensation and preventing the establishment of equilibrium.

    • Solution: Loosely wrap the fractionating column (from the pot to the distillation head) with glass wool or aluminum foil to ensure an adiabatic process.[5]

Problem: Distillation Temperature is Unstable or Fluctuates

  • Possible Cause 1: Uneven boiling (bumping).

    • Causality: Superheating of the liquid followed by sudden, violent boiling can send slugs of liquid and vapor up the column, disrupting the equilibrium and causing temperature spikes.

    • Solution: Add a few boiling chips or a magnetic stir bar to the distillation flask before heating to promote smooth boiling. Ensure the stir bar is actively spinning if used.

  • Possible Cause 2: Thermometer bulb is incorrectly positioned.

    • Causality: The thermometer must accurately measure the temperature of the vapor that is in equilibrium with the condensing liquid.

    • Solution: Position the top of the thermometer bulb just below the level of the side arm leading to the condenser.[5] If it's too high, the temperature will read low; if too low, it will be influenced by the boiling liquid in the flask and read high.

Problem: Distillation Stalls or Proceeds Too Slowly

  • Possible Cause 1: Insufficient heat input.

    • Causality: The heating mantle is not providing enough energy to vaporize the liquid at a steady rate and overcome heat losses.

    • Solution: Gradually increase the temperature setting on the heating mantle. Ensure the flask is seated properly in the mantle for good heat transfer.

  • Possible Cause 2: System is not properly sealed.

    • Causality: Vapor is escaping through loose joints, preventing it from reaching the condenser.

    • Solution: Check that all ground glass joints are properly sealed. Use Keck clips to secure connections. Ensure there are no cracks in the glassware.

Problem: Evidence of Product Decomposition (Distillation pot darkens)

  • Possible Cause 1: Excessive heating or hotspots.

    • Causality: While this compound is reasonably stable at its atmospheric boiling point, prolonged exposure to high temperatures or localized hotspots from a heating mantle can cause thermal rearrangement or decomposition.[4]

    • Solution: Use a heating mantle controlled by a variable transformer and ensure the liquid is stirred to distribute heat evenly. For particularly sensitive materials, consider using a water or oil bath for more uniform heating.

  • Possible Cause 2: High boiling point requires excessive temperature.

    • Causality: If the compound is sensitive to temperatures near its atmospheric boiling point, decomposition may be unavoidable under these conditions.

    • Solution: Switch to a vacuum fractional distillation.[14] Reducing the system pressure will lower the boiling point of all components, allowing the distillation to be performed at a much lower, less destructive temperature.[15][16]

Below is a troubleshooting decision tree to guide your process.

troubleshooting start Problem Observed p1 Poor Separation start->p1 p2 Unstable Temperature start->p2 p3 Distillation Stalled start->p3 c1_1 Check Distillation Rate (1-2 drops/sec?) p1->c1_1 s1_1 Reduce Heat Input c1_1->s1_1 Too Fast c1_2 Check Column Insulation c1_1->c1_2 OK s1_2 Insulate Column (Glass Wool/Foil) c1_2->s1_2 Not Insulated s1_3 Use More Efficient Column (Longer/Packed) c1_2->s1_3 Insulated c2_1 Check for Smooth Boiling p2->c2_1 s2_1 Add Boiling Chips or Use Stir Bar c2_1->s2_1 Bumping c2_2 Check Thermometer Position c2_1->c2_2 Smooth s2_2 Adjust Bulb Position c2_2->s2_2 c3_1 Check Heat Input p3->c3_1 s3_1 Increase Heat Setting c3_1->s3_1 Too Low c3_2 Check System Joints c3_1->c3_2 OK s3_2 Ensure All Joints are Sealed c3_2->s3_2

Caption: Troubleshooting decision tree for fractional distillation.

Standard Operating Protocol: Atmospheric Fractional Distillation

This protocol outlines the essential steps for purifying this compound.

1. Apparatus Setup:

  • Assemble the fractional distillation apparatus in a fume hood as shown in the workflow diagram below. Use a heating mantle, a round-bottom flask, a packed or Vigreux fractionating column, a distillation head with a thermometer, a condenser, and a collection flask.

  • Ensure all glassware is clean and dry.

  • Lightly grease all ground-glass joints to prevent seizing and ensure a good seal.

  • Set up a cooling water supply to the condenser, with water entering the lower inlet and exiting from the upper outlet.[17]

2. Charging the Flask:

  • Add the crude this compound to the round-bottom flask, filling it to no more than two-thirds of its volume.

  • Add a magnetic stir bar or a few fresh boiling chips.

3. Distillation Process:

  • Turn on the cooling water to the condenser and begin stirring (if applicable).

  • Slowly apply heat to the distillation flask.

  • Observe the "condensate ring" as it slowly ascends the column. A slow ascent is indicative of good separation.[5]

  • Collect the initial low-boiling fraction (forerun), which will contain volatile impurities like residual solvents.

  • As the temperature stabilizes at the boiling point of the desired product (approx. 109°C), change the receiving flask to collect the main fraction of pure this compound.

  • Maintain a steady distillation rate. If the temperature drops, it may indicate that the main component has finished distilling.

  • Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides or residues.

4. Purity Analysis:

  • Analyze the collected fractions for purity. The most common and effective method is Gas Chromatography (GC), either with a Flame Ionization Detector (FID) for quantification or coupled with a Mass Spectrometer (GC-MS) for impurity identification.[18][19]

workflow cluster_prep Preparation cluster_distill Distillation cluster_analysis Analysis a1 Assemble Clean, Dry Apparatus in Fume Hood a2 Charge Flask with Crude Product & Boiling Chips a1->a2 a3 Start Condenser Water & Stirring a2->a3 b1 Apply Heat Gradually a3->b1 b2 Observe Slow Rise of Condensate Ring b1->b2 b3 Collect Forerun (Low-Boiling Impurities) b2->b3 b4 Collect Main Fraction at Stable Boiling Point b3->b4 b5 Stop Distillation Before Flask is Dry b4->b5 c1 Analyze Purity of Fractions via GC/GC-MS b5->c1

Sources

Technical Support Center: Dichlorocarbene Addition to Alkenes

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with dichlorocarbene addition to alkenes. Here, we address common side reactions, troubleshooting strategies, and frequently asked questions to help you optimize your synthetic protocols and achieve higher yields of your desired dichlorocyclopropanes.

Introduction to Dichlorocarbene Reactivity

Dichlorocarbene (:CCl₂) is a highly reactive intermediate, prized for its ability to undergo [1+2] cycloaddition with alkenes to form gem-dichlorocyclopropanes. These products are valuable synthetic precursors. The most common method for generating dichlorocarbene in situ is the alpha-elimination of chloroform (CHCl₃) using a strong base.[1] Phase-transfer catalysis (PTC) is often employed in a biphasic system (e.g., aqueous NaOH and an organic solvent) to facilitate this reaction under milder conditions, minimizing certain side reactions.[2] However, the high reactivity of dichlorocarbene also makes it susceptible to several competing reaction pathways that can significantly lower the yield of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of dichlorocarbene formation under phase-transfer catalysis?

A1: The most widely accepted mechanism is the "interfacial mechanism" proposed by Mąkosza.[2][3] It involves the deprotonation of chloroform at the interface of the aqueous and organic phases by a strong base, typically concentrated sodium hydroxide. The resulting trichloromethyl anion (CCl₃⁻) is then transferred into the organic phase by a phase-transfer catalyst (e.g., a quaternary ammonium salt like benzyltriethylammonium chloride, BTEAC).[2] Within the organic phase, the CCl₃⁻ anion eliminates a chloride ion to generate dichlorocarbene, which can then react with the alkene substrate.[4]

Q2: Why is the dichlorocyclopropanation of alkenes a stereospecific reaction?

A2: The addition of singlet dichlorocarbene to an alkene is a concerted process, meaning the new carbon-carbon bonds are formed simultaneously without the formation of a discrete intermediate that could allow for bond rotation.[5][6] This results in the retention of the alkene's original stereochemistry. For instance, a cis-alkene will yield a cis-substituted dichlorocyclopropane, and a trans-alkene will produce a trans-substituted product.[1][7]

Q3: My alkene has multiple double bonds. How can I control the selectivity of the dichlorocarbene addition?

A3: Dichlorocarbene is an electrophilic species, meaning it preferentially reacts with electron-rich double bonds.[8] Therefore, more substituted double bonds are generally more reactive. To achieve mono-addition on a polyene, it is crucial to control the stoichiometry, typically by using a limiting amount of the dichlorocarbene precursor (chloroform).[8] Conversely, using an excess of the carbene precursor will favor poly-addition.[8] Under phase-transfer catalysis conditions, poly-addition is often favored.[8] For dienes with sterically different double bonds, good selectivity for the less hindered double bond can often be achieved.[9]

Troubleshooting Guide: Common Side Reactions and Their Mitigation

Low yields and the presence of unexpected byproducts are common challenges in dichlorocarbene chemistry. The following troubleshooting guide addresses the most prevalent side reactions and provides actionable solutions.

Issue 1: Low Yield of Dichlorocyclopropane and Formation of an Insertion Product.

Symptom: You observe a significant byproduct that is isomeric with your starting material but contains a -CHCl₂ group, or you notice a decrease in the overall recovery of your starting alkene without a corresponding increase in the desired cyclopropane. This is often indicative of C-H insertion.

Cause: Dichlorocarbene can insert into carbon-hydrogen (C-H) bonds, a competing side reaction to the desired cycloaddition.[10] This reaction is more likely to occur with substrates that have activated C-H bonds, such as allylic or benzylic positions, and in the gas phase at high temperatures.[11] In some cases, particularly with sterically hindered alkenes, C-H insertion can become the dominant reaction pathway.[8]

Troubleshooting Workflow for C-H Insertion:

start Low Yield & Suspected C-H Insertion check_substrate Analyze Substrate Structure: - Sterically hindered alkene? - Activated C-H bonds (allylic, benzylic)? start->check_substrate ptc_conditions Optimize PTC Conditions: - Increase alkene concentration. - Choose a more active PTC (see Table 1). check_substrate->ptc_conditions Yes temp_control Lower Reaction Temperature: - Run reaction at 0°C or lower. ptc_conditions->temp_control alternative_method Consider Alternative Generation Method: - Ultrasound-assisted generation from CCl₄/Mg. - Seyferth's reagent (PhHgCCl₃) for sensitive substrates. temp_control->alternative_method outcome Improved Yield of Dichlorocyclopropane alternative_method->outcome

Caption: Troubleshooting workflow for minimizing C-H insertion.

Solutions:

  • Optimize Phase-Transfer Catalysis Conditions: Under PTC conditions, the dichlorocarbene is generated in the organic phase in close proximity to the alkene, which generally favors cycloaddition over insertion.[12] Ensure vigorous stirring to maintain a high interfacial area between the aqueous and organic phases.

  • Increase Alkene Concentration: A higher concentration of the alkene in the organic phase will increase the probability of a bimolecular reaction with the dichlorocarbene, outcompeting the unimolecular C-H insertion.

  • Lower the Reaction Temperature: C-H insertion reactions often have a higher activation energy than cycloaddition. Running the reaction at lower temperatures (e.g., 0 °C) can favor the desired cyclopropanation.

  • Consider Alternative Dichlorocarbene Precursors: For particularly challenging substrates, alternative methods of dichlorocarbene generation that do not involve strong bases may be beneficial. For example, the use of phenyl(trichloromethyl)mercury (Seyferth's reagent) or the ultrasound-assisted reaction of carbon tetrachloride with magnesium can be effective, especially for base-sensitive substrates.[9]

Issue 2: Significant Formation of Formate and Chloride Salts, and Low Reaction Efficiency.

Symptom: You observe a significant amount of solid precipitate (NaCl) and your reaction mixture has a distinct odor of formic acid upon acidification. Your starting materials are consumed, but the yield of the desired product is low. This points to the hydrolysis of dichlorocarbene.

Cause: Dichlorocarbene can react with water and hydroxide ions, leading to its decomposition.[8] In a biphasic system, this primarily occurs at the interface between the aqueous and organic layers. The hydrolysis of the trichloromethyl anion at the interface is a key competing reaction.[8]

Troubleshooting Workflow for Dichlorocarbene Hydrolysis:

start Low Yield & Evidence of Hydrolysis vigorous_stirring Ensure Vigorous Stirring: - Maximize interfacial area for efficient  transfer of CCl₃⁻ into the organic phase. start->vigorous_stirring ptc_choice Select an Optimal Phase-Transfer Catalyst: - Use a lipophilic catalyst (see Table 1). - Ensure adequate catalyst loading (1-5 mol%). vigorous_stirring->ptc_choice base_concentration Use Concentrated Base: - Employ 50% (w/w) NaOH to minimize  the amount of water in the system. ptc_choice->base_concentration outcome Reduced Hydrolysis & Higher Yield base_concentration->outcome

Caption: Workflow to minimize dichlorocarbene hydrolysis.

Solutions:

  • Vigorous Stirring: In a phase-transfer catalyzed reaction, efficient stirring is crucial. It increases the interfacial surface area, promoting the transfer of the trichloromethyl anion into the organic phase where it is protected from hydrolysis.[2]

  • Choice of Phase-Transfer Catalyst: The lipophilicity of the phase-transfer catalyst plays a critical role. More lipophilic catalysts are more effective at transporting the CCl₃⁻ anion into the organic phase.[13] Benzyltriethylammonium chloride (BTEAC) is often a good choice.[3][13]

    Table 1: Comparison of Quaternary Ammonium Salts in Dichlorocyclopropanation

    Catalyst Abbreviation Relative Rate Constant (k_app)
    Benzyltriethylammonium Chloride BTEAC Higher
    Benzyltriethylammonium Bromide BTEAB
    Tetrabutylammonium Chloride TBAC
    Tetrabutylammonium Bromide TBAB Lower

    Data based on kinetic studies of the dichlorocyclopropanation of α-methylstyrene. A higher rate constant indicates a faster reaction.[13]

  • Concentration of the Base: Using a highly concentrated solution of sodium hydroxide (e.g., 50% w/w) reduces the amount of water present in the reaction system, thereby disfavoring the hydrolysis of the dichlorocarbene and its precursor.

Issue 3: Formation of Isocyanides from Amine-Containing Substrates.

Symptom: If your substrate contains a primary amine, you may observe the formation of a foul-smelling isocyanide byproduct.

Cause: Dichlorocarbene reacts with primary amines in the presence of a base to form isocyanides. This is known as the carbylamine reaction or the Hoffmann isocyanide synthesis.[14]

Solutions:

  • Protect the Amine: The most effective way to prevent this side reaction is to protect the primary amine functionality before subjecting the substrate to dichlorocarbene addition. Common protecting groups for amines, such as Boc or Cbz, are generally stable under these reaction conditions.

  • Alternative Synthetic Route: If amine protection is not feasible, consider an alternative synthetic strategy where the dichlorocyclopropane moiety is introduced before the primary amine is installed.

Issue 4: Formation of Ortho-Formylated Phenols.

Symptom: If your substrate contains a phenolic hydroxyl group, you may isolate an ortho-formylated byproduct.

Cause: Dichlorocarbene reacts with phenols to give ortho-formylated products in a reaction known as the Reimer-Tiemann reaction.

Solutions:

  • Protect the Phenolic Hydroxyl Group: Similar to amines, protecting the phenolic hydroxyl group as an ether (e.g., a methyl or benzyl ether) will prevent this side reaction. The ether can be cleaved later in the synthetic sequence to regenerate the phenol.

Experimental Protocols

General Protocol for Dichlorocyclopropanation using Phase-Transfer Catalysis

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine the alkene (1.0 eq), chloroform (1.2-3.0 eq), and the phase-transfer catalyst (e.g., BTEAC, 1-5 mol%).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Base Addition: With vigorous stirring, slowly add a 50% (w/w) aqueous solution of sodium hydroxide (3.0-5.0 eq) via the dropping funnel over a period of 30-60 minutes. Maintain the internal temperature below 10 °C during the addition, as the reaction can be exothermic.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 2-24 hours. Monitor the progress of the reaction by TLC or GC.

  • Workup: Upon completion, cautiously pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with an appropriate organic solvent (e.g., dichloromethane or diethyl ether).

  • Washing and Drying: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.[15]

Protocol for Purification of Dichlorocyclopropanes
  • Distillation: For liquid products, vacuum distillation is often an effective method for purification, especially for separating the product from non-volatile impurities.[9]

  • Column Chromatography: Silica gel column chromatography can be used to separate the desired dichlorocyclopropane from side products. A non-polar eluent system, such as hexane/ethyl acetate, is typically employed.[14]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique.

References

  • Harikumar, K., & Rajendran, V. (2012). Dichlorocyclopropanation of α-methyl styrene using phase-transfer Catalyst - A kinetic study. International Journal of Current Microbiology and Applied Sciences, 1(1), 17-22.
  • Fedoryński, M. (2003). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1099-1132.
  • Balakrishnan, T., Shabeer, T. K., & Nellie, K. (1991). Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by triethylbenzylammonium chloride. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 103(6), 785-793.
  • Dichlorocarbene - Wikipedia. (n.d.).
  • Sahoo, B., et al. (2020). Photoinduced C–Cl Bond Activation of Polychloroalkanes with Triplet Carbenes: Synthetic Applications and Mechanistic Studies. Organic Letters, 22(19), 7515-7520.
  • Why don't dihalocarbenes react with carbonyl group? (2016). Quora.
  • Phase-transfer catalyst – Knowledge and References - Taylor & Francis. (n.d.).
  • Carbene Reactions. (2023). Chemistry LibreTexts.
  • Dichlorocarbene and analogs: discovery, properties and reactions | Request PDF. (2025).
  • Dichlorocarbene – Knowledge and References - Taylor & Francis. (n.d.).
  • Troubleshooting low yields in fluorocyclopropane synthesis. (2025). Benchchem.
  • Dichlorocarbene: reaction with alkenes. (2018). YouTube.
  • Lin, H., Yang, M., Huang, P., & Cao, W. (2003).
  • Cyclopropanation of Alkenes. (2023). Master Organic Chemistry.
  • Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Sciences, 05(05), 4166-4175.
  • Addition of Carbenes to Alkenes - Cyclopropane Synthesis. (2024). Chemistry LibreTexts.
  • 8.9 Addition of Carbenes to Alkenes: Cyclopropane Synthesis. (2023). Organic Chemistry | OpenStax.
  • Carbene chemistry. Part IX. Some C-H insertion reactions of dichlorocarbene in the gas phase. (1975). Journal of the Chemical Society, Perkin Transactions 1, 1638-1640.
  • Evaluation of catalytic efficiency of a triple-site phase transfer catalyst and the kinetics of dichlorocarbene addition to 5-vinyl-2-norbornene | Request PDF. (2025).
  • Formation of Dichlorocyclopropanes of Alkenes with :CCl₂. (n.d.). OrgoSolver.
  • Mieusset, J. L., & Brinker, U. H. (2007). Toward selective reactions with C-H bonds: a rationale for the regio- and stereochemistry of dichlorocarbene insertions into cyclic hydrocarbons. The Journal of Organic Chemistry, 72(26), 10211-10219.
  • Mąkosza, M., & Fedoryński, M. (2011). Phase transfer catalysis in dichlorocarbene chemistry: basic principles and specific features. Russian Chemical Bulletin, 60(11), 2141-2146.
  • REACTIONS OF SUBSTITUTED gem-DICHLOROCYCLOPROPANES WITH PHENOLS. Revue Roumaine de Chimie.
  • Lambert, T. H., et al. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. Accounts of chemical research, 48(4), 1037-1049.
  • Application Notes and Protocols for Dichlorocarbene Generation in Cyclopropan
  • Technical Support Center: Troubleshooting Low Yields in (S)-1-Chloro-2-propanol Reactions. (2025). Benchchem.
  • 8.11: Addition of Carbenes to Alkenes - Cyclopropane Synthesis. (2024). Chemistry LibreTexts.
  • Dihalocarbene Insertion Reactions into C−H Bonds of Compounds Containing Small Rings: Mechanisms and Regio- and Stereoselectivities | Request PDF. (2025).
  • Synthesis of gem ‐Dichlorocyclopropanes Using Liquid–Liquid Slug Flow | Request PDF. (2025).
  • Application Notes and Protocols: Reactions of 1,1-Dichloro-2-ethoxycyclopropane. (2025). Benchchem.

Sources

Technical Support Center: Optimizing 1,1-Dichlorocyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 1,1-dichlorocyclopropanation. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful synthetic transformation. Dichlorocyclopropanes are exceptionally versatile intermediates, serving as precursors to allenes, cyclopropanones, and other valuable motifs in complex molecule synthesis.[1][2] The most common and practical method for their synthesis involves the generation of dichlorocarbene (:CCl₂) from chloroform and a strong base, often under phase-transfer catalysis (PTC) conditions.[1][3][4] While robust, the reaction is sensitive to several parameters that can significantly impact yield and purity.

This document provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common issues and rationally optimize your reaction conditions.

Mechanism Deep Dive: The Makosza Reaction

The generation of dichlorocarbene under biphasic, phase-transfer catalysis conditions is often referred to as the Makosza method.[3] Understanding this mechanism is the first step to effective troubleshooting. The process, known as an α-elimination, occurs at the interface of the organic and aqueous layers.[5][6][7]

  • Deprotonation: A hydroxide ion (OH⁻) from the concentrated aqueous base deprotonates chloroform (CHCl₃) at the interface, forming the trichloromethyl anion (CCl₃⁻).[1][5]

  • Anion Transfer: A phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), exchanges its counter-ion for the CCl₃⁻ anion, forming a lipophilic ion pair (Q⁺CCl₃⁻).[1][8] This ion pair is soluble in the organic phase.

  • α-Elimination: Within the organic phase, the unstable CCl₃⁻ anion eliminates a chloride ion (Cl⁻) to generate the highly reactive dichlorocarbene (:CCl₂).[5]

  • Cycloaddition: The electrophilic dichlorocarbene undergoes a rapid, concerted [1+2] cycloaddition with the alkene substrate to form the 1,1-dichlorocyclopropane product.[4][5][9] This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the product.[5][10][11]

  • Catalyst Regeneration: The catalyst cation (Q⁺) pairs with the newly formed chloride ion and returns to the interface to repeat the cycle.[1]

Dichlorocyclopropanation_Mechanism CHCl3 CHCl₃ (Organic) CCl3_anion CCl₃⁻ CHCl3->CCl3_anion OH_aq OH⁻ (Aqueous) OH_aq->CCl3_anion Deprotonation QCCl3 Q⁺CCl₃⁻ (Organic) CCl3_anion->QCCl3 Anion Transfer QX Q⁺X⁻ (Catalyst in Organic) QX->QCCl3 CCl2 :CCl₂ (Dichlorocarbene) QCCl3->CCl2 α-Elimination (-Cl⁻) Product This compound CCl2->Product [1+2] Cycloaddition Alkene Alkene Alkene->Product

Caption: Mechanism of phase-transfer catalyzed dichlorocyclopropanation.

Frequently Asked Questions (FAQs)

Q1: Why is a phase-transfer catalyst necessary?

A: In this biphasic system, the base (e.g., NaOH) is in the aqueous phase, while the chloroform and alkene are in the organic phase. The reactants are separated and cannot react effectively. The phase-transfer catalyst (PTC) acts as a shuttle, transporting the reactive anion (initially hydroxide, then the trichloromethyl anion) across the phase boundary into the organic phase where the reaction can occur.[1][8][12] Without a catalyst, the reaction is extremely slow, often yielding less than 1% conversion.[12]

Q2: What are the most common phase-transfer catalysts for this reaction?

A: Quaternary ammonium salts are the most common and effective PTCs.[8][12] Their lipophilic alkyl groups make them soluble in the organic phase. Benzyltriethylammonium chloride (TEBA or BTEAC) is a widely used, effective, and economical choice.[3][12][13] Other common options are listed in the table below.

Q3: Is this reaction sensitive to air or moisture?

A: One of the major advantages of the Makosza method is that it does not require anhydrous conditions; in fact, it uses an aqueous solution of the base.[1][3] The reaction is also not typically sensitive to air. This operational simplicity makes it highly practical for both small and large-scale synthesis.

Q4: What are the main safety concerns?

A:

  • Chloroform: A suspected carcinogen and toxic. Always handle it in a well-ventilated fume hood.[3]

  • Concentrated Base: 50% (w/w) sodium hydroxide is highly corrosive and can cause severe chemical burns.[3] Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Exothermicity: The reaction can be significantly exothermic, especially during the addition of the base.[3] Proper cooling and slow, controlled addition are critical to prevent a runaway reaction.

Troubleshooting Guide

This section addresses the most common issues encountered during 1,1-dichlorocyclopropanation.

Troubleshooting_Workflow Start Experiment Completed Low Yield or No Reaction CheckStirring Was stirring vigorous enough to create an emulsion? Start->CheckStirring CheckReagents Are reagents (Base, PTC, CHCl₃) of sufficient quality/concentration? CheckStirring->CheckReagents Yes Sol_Stir Solution: Increase stirring speed. Use a mechanical stirrer for larger scales. CheckStirring->Sol_Stir No CheckTemp Was the temperature controlled properly? CheckReagents->CheckTemp Yes Sol_Reagents Solution: Use fresh 50% NaOH. Ensure PTC is active. Use stabilized CHCl₃. CheckReagents->Sol_Reagents No CheckSubstrate Is the alkene substrate electron-deficient or sterically hindered? CheckTemp->CheckSubstrate Yes Sol_Temp Solution: Maintain cooling during base addition. Allow to warm to RT for full conversion. CheckTemp->Sol_Temp No End Problem Solved CheckSubstrate->End No Sol_Substrate Solution: Increase reaction time/temp. Consider a more lipophilic PTC. Increase reagent stoichiometry. CheckSubstrate->Sol_Substrate Yes Sol_Stir->End Sol_Reagents->End Sol_Temp->End Sol_Substrate->End

Caption: Troubleshooting workflow for dichlorocyclopropanation.

Problem 1: Low to no conversion of the starting alkene.

  • Probable Cause 1: Inefficient Mixing. The reaction occurs at the phase interface. If stirring is not vigorous enough to create a fine emulsion, the surface area between the two phases is too low, leading to a drastically reduced reaction rate.[14][15] This is the most common cause of failure.

    • Solution: Use a high-torque mechanical stirrer, especially for scales larger than a few millimoles. The mixture should appear as a thick, homogenous emulsion. For very small scales, rapid magnetic stirring may suffice, but its effectiveness decreases significantly as volume increases.

  • Probable Cause 2: Inactive Reagents.

    • Base: The concentration of the aqueous sodium hydroxide is critical. The reaction requires a concentrated solution (typically 50% w/w) to be effective.[3][12] Dilute base will not be sufficient to deprotonate chloroform.

    • Phase-Transfer Catalyst: The PTC can degrade over time. If it is old or has been improperly stored, it may be inactive.

    • Solutions:

      • Prepare a fresh 50% (w/w) NaOH solution. Be mindful of the heat generated upon dissolution.

      • Use a fresh bottle of the phase-transfer catalyst or purchase from a reputable supplier.

  • Probable Cause 3: Low Reaction Temperature. While initial cooling is necessary to control the exotherm during base addition, maintaining the reaction at 0-5 °C for the entire duration may be too cold for less reactive alkenes, resulting in a slow reaction rate.

    • Solution: After the controlled addition of the base is complete, allow the reaction to warm to room temperature and stir for several hours (4-6 h or overnight) to ensure complete conversion.[3] For particularly unreactive substrates, gentle heating (e.g., 40-50 °C) may be required.

Problem 2: The reaction works, but the yield is consistently low (<50%).

  • Probable Cause 1: Substrate Reactivity. Dichlorocarbene is an electrophile, so it reacts fastest with electron-rich alkenes.[5][6] Electron-deficient alkenes (e.g., α,β-unsaturated ketones) or sterically hindered alkenes react much more slowly.[6] This slow reaction allows side reactions of the dichlorocarbene to compete, reducing the yield.

    • Solution:

      • Increase Reaction Time/Temperature: For sluggish substrates, extend the reaction time to 12-24 hours or gently heat the mixture to 40-50 °C after the initial exotherm has subsided.

      • Increase Stoichiometry: Use a larger excess of chloroform and aqueous base.

      • Change Catalyst: For very nonpolar substrates, a more lipophilic PTC like tetrabutylammonium bromide (TBAB) might improve transfer efficiency.

  • Probable Cause 2: Dichlorocarbene Side Reactions. Dichlorocarbene is highly reactive and can be consumed by side reactions if not trapped efficiently by the alkene.[3][15] The primary side reaction is hydrolysis at the interface or reaction with the hydroxide ion, which can ultimately lead to the formation of carbon monoxide and tars.[15]

    • Solution: Ensure the reaction conditions favor the rapid trapping of the carbene. This links back to efficient stirring and ensuring the alkene concentration is sufficient. For very precious or unreactive alkenes, adding the base slowly to a vigorously stirred mixture of all other components ensures that the carbene is generated in the immediate vicinity of the substrate, minimizing its lifetime and potential for side reactions.[12]

Problem 3: Formation of a tarry, intractable material.

  • Probable Cause: Polymerization of Dichlorocarbene. If the dichlorocarbene is generated too quickly (e.g., by adding the base too fast) or in the absence of an efficient trapping agent (the alkene), it can polymerize, leading to the formation of tarry materials.[15] This is particularly problematic in large-scale reactions where heat dissipation is less efficient.

    • Solution:

      • Controlled Addition: Add the aqueous base solution dropwise via an addition funnel over 1-2 hours.[3]

      • Temperature Control: Maintain a low internal temperature (e.g., below 10-15 °C) during the base addition using an ice bath.[3]

      • Stirring: Ensure vigorous stirring throughout the addition to dissipate heat and mix the reagents effectively.

Key Parameter Optimization

Fine-tuning your reaction can lead to significant improvements in yield and purity. Use the following tables as a guide.

Table 1: Selection of Phase-Transfer Catalyst

CatalystCommon NameKey Characteristics
Benzyltriethylammonium ChlorideTEBA / BTEACMost common, cost-effective, and broadly applicable.[3][12]
Tetrabutylammonium BromideTBABMore lipophilic (organic-loving); potentially better for very nonpolar substrates.[13]
Tetrabutylammonium Hydrogen SulfateTBAHSOften used and effective; can offer different solubility profiles.
Methyltricaprylylammonium chlorideAliquat 336Highly lipophilic; useful for challenging substrates but more expensive.

Table 2: Typical Reaction Parameters

ParameterRecommended RangeRationale & Notes
Alkene 1.0 equivThe limiting reagent.
Chloroform 1.2 - 3.0 equivOften used as both reagent and part of the organic phase. A moderate excess ensures availability.
NaOH (50% w/w aq.) 4.0 - 10.0 equivA large excess is needed to drive the deprotonation and absorb the generated HCl equivalent.
PTC 1 - 5 mol%Catalytic amount. Higher loading (up to 10 mol%) can help for unreactive substrates.[15]
Temperature 0-10 °C (addition), then RT-50°CControl exotherm initially, then allow warming to drive the reaction to completion.[3]
Stirring Speed >1000 RPM (Mechanical)Critical for creating an emulsion and maximizing interfacial area.[14][15]

Standard Experimental Protocol

This protocol is a reliable starting point for the dichlorocyclopropanation of a generic alkene like cyclohexene.[3]

Materials:

  • Alkene (e.g., Cyclohexene, 1.0 mol)

  • Chloroform (CHCl₃, 1.2 mol)

  • Benzyltriethylammonium chloride (TEBA, 0.01-0.02 mol)

  • Sodium Hydroxide (NaOH), 50% solution (w/w) in water (approx. 200 mL for a 1 mol scale)

Procedure:

  • Setup: Equip a three-necked round-bottom flask with a high-torque overhead mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel.

  • Charging Flask: To the flask, add the alkene (1.0 equiv), chloroform (1.2 equiv), and TEBA (1-2 mol%).

  • Cooling: Cool the mixture in an ice-water bath to an internal temperature of 0-5 °C.

  • Base Addition: Begin vigorous stirring (>1000 RPM) to create an emulsion. Slowly add the 50% aqueous NaOH solution via the dropping funnel over 1-2 hours. Crucially, monitor the internal temperature and maintain it below 10-15 °C throughout the addition.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue to stir vigorously for 4-6 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Workup:

    • Carefully quench the reaction by adding water to dissolve the precipitated salts.

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer twice with a suitable organic solvent (e.g., dichloromethane or ether).

    • Combine the organic layers, wash with water and then with brine.[8]

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

References

  • Application Notes and Protocols for Dichlorocarbene Generation in Cyclopropan
  • Phase Transfer 0. Scribd.
  • Dichlorocyclopropanation of - methyl styrene using phase-transfer Catalyst - A kinetic study. Semantic Scholar.
  • Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene c
  • Cyclopropanation of Alkenes. Master Organic Chemistry.
  • Phase-Transfer C
  • Application Notes & Protocols: Phase-Transfer Catalysis for Dichlorocarbene Reactions. BenchChem.
  • Dichlorocarbene. Wikipedia.
  • A Comparative Guide to Dichlorocarbene Generation: Exploring Altern
  • Formation of Dichlorocyclopropanes of Alkenes with :CCl₂. OrgoSolver.
  • Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis.
  • Carbene Reactions. Chemistry LibreTexts.
  • Enhanced mixing of biphasic liquid-liquid systems for the synthesis of gem-dihalocyclopropanes using packed bed reactors. SciSpace.
  • Interfacial Processes—The Key Steps of Phase Transfer C
  • Addition of Carbenes to Alkenes: Cyclopropane Synthesis. Chemistry LibreTexts.

Sources

Technical Support Center: 1,1-Dichlorocyclopropane Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,1-Dichlorocyclopropane. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. Here, you will find in-depth guidance to prevent its decomposition during storage, ensuring the integrity of your starting materials and the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound decomposition?

A1: The most common indicators of decomposition include a noticeable change in color (developing a yellow or brownish tint), the appearance of a pungent, acidic odor (suggesting the formation of hydrochloric acid), and the presence of solid precipitates. For quantitative assessment, a decrease in purity as measured by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive sign of degradation.

Q2: What is the expected shelf-life of this compound?

A2: When stored under optimal conditions, this compound is expected to remain stable for extended periods. However, its stability is highly dependent on storage conditions. Exposure to heat, light, moisture, and certain metals can significantly accelerate decomposition. We recommend re-analyzing the purity of the compound if it has been stored for more than six months or if any visual signs of degradation are present.

Q3: Are there any materials that should be avoided for storing this compound?

A3: Yes. Avoid contact with reactive metals such as aluminum, zinc, and magnesium, as they can catalyze decomposition, particularly if acidic byproducts have formed.[1] Strong bases should also be avoided as they can promote elimination reactions. Use containers made of amber glass or other inert materials to prevent photo-induced degradation.

Q4: I suspect my this compound has started to decompose. Can it still be used?

A4: If minor degradation is observed, the material can sometimes be purified by distillation. However, this should be done with caution, as heating can promote further thermal decomposition.[2][3] It is crucial to first identify the impurities and assess their potential impact on your specific reaction. For sensitive applications, using a fresh, high-purity lot is always the best practice.

Troubleshooting Guide: Common Storage Issues

This guide addresses specific problems you might encounter during the storage and handling of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Discoloration (Yellowing) Photo-decomposition or oxidation.Store in an amber glass bottle, under an inert atmosphere (e.g., argon or nitrogen), and in a dark, cool place.
Acidic Odor (HCl) Hydrolysis due to moisture contamination.Ensure the storage container is tightly sealed. Use of a desiccant in the storage cabinet can help. Consider adding an acid acceptor/stabilizer.
Cloudiness or Precipitation Polymerization or formation of insoluble degradation products.Filter the material before use. However, this indicates significant decomposition, and the material's purity should be re-assessed.
Decreased Purity on GC/NMR Thermal isomerization or other decomposition pathways.Review storage temperature; ensure it is kept cool. For long-term storage, refrigeration is recommended.

In-Depth Technical Guidance

Understanding the Decomposition of this compound

The stability of this compound is compromised by three primary pathways: thermal isomerization, hydrolysis, and photodegradation.

  • Thermal Isomerization: At elevated temperatures, this compound can undergo a unimolecular rearrangement to form its isomers, primarily 2,3-dichloropropene and to a lesser extent, 1,1-dichloropropene.[2][3][4] This process involves the migration of a chlorine atom and the opening of the cyclopropane ring.

  • Hydrolysis: Although a strained ring system, the gem-dichloro functionality can be susceptible to hydrolysis, especially in the presence of acid or base catalysts. This reaction would lead to the formation of cyclopropanone derivatives which are often unstable, and ultimately ring-opened products, with the concurrent release of hydrochloric acid (HCl). The presence of HCl can then catalyze further degradation.

  • Photodegradation: Like many halogenated hydrocarbons, this compound can be sensitive to light, particularly UV radiation.[5][6] Light can provide the energy to initiate radical chain reactions, leading to a variety of degradation products and potential polymerization.

Below is a diagram illustrating the primary decomposition pathways.

DecompositionPathways cluster_thermal Thermal Isomerization cluster_hydrolysis Hydrolysis cluster_photo Photodegradation DCP This compound DCP_iso1 2,3-Dichloropropene DCP->DCP_iso1 Heat DCP_iso2 1,1-Dichloropropene DCP->DCP_iso2 Heat Hydrolysis_Intermediate Unstable Intermediates DCP->Hydrolysis_Intermediate H₂O Radicals Radical Species DCP->Radicals Light (UV) HCl HCl Hydrolysis_Intermediate->HCl RingOpened Ring-Opened Products Hydrolysis_Intermediate->RingOpened Polymers Polymerization Radicals->Polymers

Sources

removal of unreacted starting material from dichlorocyclopropanation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for post-reaction purification of dichlorocyclopropanation products. This guide is designed for researchers, scientists, and drug development professionals to navigate the common, and often challenging, process of isolating pure dichlorocyclopropanated compounds from unreacted starting materials. Here, we move beyond simple protocols to explain the underlying principles that govern separation, enabling you to troubleshoot effectively and optimize your purification strategy.

Purification Troubleshooting Guide

Frequently Asked Questions (FAQs)
Q1: Why is it often difficult to separate my dichlorocyclopropanated product from the unreacted starting alkene?

A1: The primary challenge arises from the often-subtle differences in physical properties between the starting alkene and the resulting dichlorocyclopropane. Both molecules are typically non-polar hydrocarbons, which can lead to similar behaviors during purification.

  • Polarity: The addition of a dichloromethylene group (:CCl₂) to a double bond does increase the molecule's polarity and molecular weight. The two C-Cl bonds introduce a significant dipole moment. However, if the starting alkene has a large, non-polar hydrocarbon backbone, this increase in polarity may be minor, resulting in similar affinities for chromatography adsorbents like silica gel.[1][2]

  • Boiling Point: The addition of a CCl₂ group (molar mass ≈ 83 g/mol ) significantly increases the molecular weight, which generally leads to a higher boiling point. However, for a successful separation by distillation, a substantial difference in boiling points is required, typically greater than 70-100°C for a simple distillation.[3][4][5] If the starting alkene is already high-boiling, or if the compounds are thermally sensitive, distillation may not be a viable option.[3][6]

The key to successful purification lies in exploiting these modest differences in polarity and boiling point.

Section 1: Initial Assessment & Monitoring with Thin-Layer Chromatography (TLC)

Properly assessing your crude reaction mixture is the critical first step in designing a purification strategy. TLC is the most effective tool for this purpose.[7]

Q2: I can't see the spots for my starting material or product on the TLC plate using a UV lamp. How can I visualize them?

A2: This is a very common issue. Simple alkenes and their corresponding dichlorocyclopropanes often lack a chromophore that absorbs UV light at 254 nm.[8] Therefore, you must use a chemical stain for visualization. The double bond of the unreacted alkene and, to a lesser extent, the strained cyclopropane ring are susceptible to oxidation, which is the basis for visualization with certain stains.

A potassium permanganate (KMnO₄) stain is highly effective. It reacts with the C=C double bond of the starting material, appearing as a bright yellow or white spot on a purple background.[8][9] The dichlorocyclopropane product will react much more slowly or not at all, allowing you to distinguish between the two. Other stains can also be used, as detailed in the table below.

Data Presentation: Recommended TLC Stains for Non-UV Active Alkenes & Cyclopropanes
StainPreparationVisualizationTarget Functionality & Notes
Potassium Permanganate (KMnO₄) 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water.Dip plate, gently warm with a heat gun. Yellow/white spots appear on a purple background.Excellent for oxidizing functional groups like alkenes and alkynes.[8][9] The starting material will stain intensely, while the product may stain weakly or not at all.
Phosphomolybdic Acid (PMA) 10 g phosphomolybdic acid in 100 mL ethanol.Dip plate, heat strongly with a heat gun. Blue/green spots appear on a yellow/green background.A good general-purpose stain for most organic compounds.[8]
Iodine Chamber A few crystals of I₂ in a sealed chamber.Place the dried TLC plate in the chamber. Brown spots appear against a light-brown background.A non-destructive method based on the affinity of iodine for organic compounds, particularly unsaturated ones.[8][9][10] The spots will fade over time.
Q3: My starting material and product spots are too close on the TLC plate (ΔRf < 0.1). What should I do?

A3: A small difference in the Retention Factor (Rf) indicates that separation by column chromatography will be difficult. The goal is to find a solvent system that maximizes this difference.

Causality: The separation on a silica gel TLC plate is based on polarity.[1] The dichlorocyclopropane is more polar than the alkene. Therefore, the product should have a lower Rf value than the starting material. Your mobile phase (eluent) is likely too polar, moving both compounds up the plate too quickly.

Troubleshooting Steps:

  • Decrease Solvent Polarity: Start with a very non-polar solvent like pure hexanes or petroleum ether. The starting alkene will move off the baseline, while the more polar product should lag behind.

  • Fine-Tune with a Polar Co-solvent: If both spots remain at the baseline, begin adding a slightly more polar solvent (e.g., ethyl acetate or diethyl ether) dropwise or in very small percentages (0.5-2%) to your non-polar solvent. This gradually increases the eluting power of the mobile phase, allowing you to achieve optimal separation.[1] An ideal Rf for the desired product is typically between 0.2 and 0.4 to ensure good separation on a column.[11]

Mandatory Visualization: TLC Analysis Workflow

TLC_Workflow cluster_prep Preparation cluster_develop Development cluster_visualize Visualization cluster_analysis Analysis spot Spot crude mixture, starting material (SM), and co-spot on TLC plate. develop Develop plate in an appropriate solvent system (e.g., 100% Hexanes). spot->develop dry Dry the plate. develop->dry uv Visualize under UV light (254 nm). dry->uv stain Visualize with a chemical stain (e.g., KMnO₄). uv->stain analyze Analyze Rf values and spot separation. Product (P) should be below SM. stain->analyze decision Is ΔRf sufficient for column chromatography? analyze->decision optimize Optimize solvent system (decrease polarity). decision->optimize No proceed Proceed to purification. decision->proceed Yes optimize->develop Re-run TLC

Caption: Workflow for assessing reaction mixture by TLC.

Section 2: Troubleshooting Purification Methods

Based on your TLC analysis, you can now choose and optimize a purification method.

Mandatory Visualization: Purification Decision Workflow

Purification_Decision start Crude Reaction Mixture tlc Perform TLC Analysis (See TLC Workflow) start->tlc check_rf Is ΔRf > 0.1 and separation is clean? tlc->check_rf column Purify via Flash Column Chromatography check_rf->column Yes check_bp Are boiling points significantly different (>70°C) AND is the product thermally stable? check_rf->check_bp No distillation Purify via Distillation (Simple or Vacuum) check_bp->distillation Yes reoptimize Re-optimize TLC. If unsuccessful, consider chemical separation. check_bp->reoptimize No

Caption: Decision tree for selecting a purification method.

Q4: I'm trying to run a column, but the separation is poor and my fractions are all mixed. What's going wrong?

A4: Poor separation on a column, despite promising TLC results, usually points to issues with column packing, loading, or elution technique.

Expert Insights & Troubleshooting:

  • Improper Column Packing: Air bubbles or channels in the silica gel bed will ruin separation. Always pack your column carefully as a slurry and ensure the silica is fully settled and level before loading your sample.

  • Overloading the Column: A common mistake is loading too much crude material. A general rule of thumb is to use a silica gel mass that is 50-100 times the mass of your crude product.

  • Sample Loading Technique: The sample should be applied to the column in the most concentrated form possible and in a very narrow band.

    • Dry Loading: For samples not easily soluble in the eluent, pre-adsorb the crude material onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder, and carefully add this to the top of your packed column. This is often the most reliable method.

    • Wet Loading: Dissolve the crude material in a minimal amount of the column eluent (or a less polar solvent) and apply it carefully to the top of the silica bed.

  • Incorrect Eluent Polarity: Never start a column with a solvent that is more polar than the one used for your optimal TLC. Begin with the non-polar solvent system identified during TLC optimization and run several column volumes before gradually increasing polarity if necessary.[11]

Q5: Can I use distillation? When is it preferred over chromatography?

A5: Distillation is an excellent choice for large-scale purifications (>5-10 g) if your product is thermally stable and has a significantly different boiling point from the starting alkene.[3]

Causality & Considerations:

  • Boiling Point Difference: The addition of the CCl₂ group increases molecular weight and should raise the boiling point. A difference of at least 70-100°C is ideal for simple distillation.[4][5] If the difference is smaller, fractional distillation is required, which is more complex.

  • Thermal Stability: Dichlorocyclopropanes can be sensitive to high temperatures. Always perform distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize the risk of decomposition.[3]

  • Non-Volatile Impurities: Distillation is highly effective at removing non-volatile impurities, such as salts or the phase-transfer catalyst, which will remain in the distillation flask.[3]

Q6: I've tried both chromatography and distillation, but I still can't get a pure product. Are there any other options?

A6: Yes. If physical separation methods fail, you can resort to a chemical separation by exploiting the differential reactivity of the alkene and the cyclopropane.

Strategy: Selective Reaction of the Unreacted Alkene The unreacted alkene's double bond is significantly more reactive towards certain reagents than the dichlorocyclopropane ring.

  • Bromination: Treat the impure mixture with a solution of bromine (Br₂) in an inert solvent like dichloromethane. The bromine will selectively add across the alkene's double bond, forming a dibromoalkane. This new compound is much more polar and has a much higher boiling point than your desired dichlorocyclopropane.

  • Purification: After the reaction, the high-polarity dibromide can be easily removed by a simple filtration through a plug of silica gel or by a quick distillation, leaving the pure dichlorocyclopropane.

Trustworthiness Note: This method is destructive to your unreacted starting material. It should only be used on smaller scales or when recovery of the starting material is not a priority. Always run a small test reaction first to ensure your desired product is unreactive under the chosen conditions.

Section 3: Field-Proven Protocols
Experimental Protocol 1: Workup and Flash Column Chromatography

This protocol assumes a standard dichlorocyclopropanation using the phase-transfer catalysis method.[12]

  • Quenching & Extraction: After the reaction is complete (as determined by TLC), transfer the reaction mixture to a separatory funnel. Dilute with water and an organic solvent like dichloromethane or diethyl ether. Separate the layers.

  • Aqueous Wash: Wash the organic layer sequentially with water and then with brine to remove water-soluble impurities like salts and the phase-transfer catalyst.[13]

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[14][15] You will be left with the crude product as an oil or solid.

  • Column Preparation: Based on your optimized TLC (e.g., 2% Ethyl Acetate in Hexanes), prepare the eluent. Pack a glass column with silica gel (slurry packing is recommended).

  • Sample Loading: Use the dry loading method described in Q4 for best results.

  • Elution: Begin eluting with your chosen solvent system. Collect fractions and monitor them by TLC (using a visualization stain). The non-polar alkene will elute first, followed by the more polar dichlorocyclopropane product.

  • Isolation: Combine the pure fractions containing your product and remove the solvent via rotary evaporation to yield the purified compound.[16][17]

Experimental Protocol 2: Purification by Vacuum Distillation
  • Initial Cleanup: Perform steps 1-3 from the chromatography protocol to obtain a crude oil free of salts and water. A rapid filtration through a small plug of silica gel can also be beneficial to remove baseline impurities.[13]

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Use a round-bottom flask of an appropriate size (it should be no more than two-thirds full). Ensure all glass joints are properly sealed with vacuum grease.

  • Distillation: Begin stirring and slowly reduce the pressure to the desired level. Gently heat the distillation flask using an oil bath.

  • Fraction Collection: Collect any low-boiling fractions, which may include residual solvent or unreacted starting material. As the temperature rises and stabilizes, collect the main fraction corresponding to the boiling point of your product.

  • Completion: Stop the distillation before the flask goes to dryness to prevent the formation of non-volatile, potentially unstable residues.

References
  • Rathore, R., Burns, C. L., & Deselnicu, M. I. (n.d.). A. 1,4:5,8-Dimethano-1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione (1). Organic Syntheses Procedure.
  • (n.d.). 3. Organic Syntheses Procedure.
  • Rood, D. (1998). Gas Chromatography Problem Solving and Troubleshooting. Journal of Chromatographic Science, 36(1).
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Distillation. Organic Chemistry at CU Boulder.
  • University of Rochester, Department of Chemistry. (n.d.). TLC Visualization Methods.
  • Do, N., McDermott, R. E., & Ragan, J. A. (n.d.). 1-trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one. Organic Syntheses Procedure.
  • (n.d.). 8. Organic Syntheses Procedure.
  • Nichols, L. (2022). 5: Distillation. Chemistry LibreTexts.
  • (n.d.). cyclopropanation using an iron-containing methylene transfer reagent. Organic Syntheses Procedure.
  • University of Calgary, Department of Chemistry. (n.d.). ORGANIC LABORATORY TECHNIQUES 10: DISTILLATION.
  • Columbia University, Department of Chemistry. (n.d.). Column chromatography.
  • Nichols, L. (2022). 5.2B: Separation Theory. Chemistry LibreTexts.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder.
  • Fedoryński, M. (2003). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1099–1132.
  • University of California, Los Angeles, Department of Chemistry & Biochemistry. (n.d.). Distillation.
  • Various Authors. (2017). Two substances are temperature sensitive and have almost the same boiling points. What is the best way to separate the two substances? Quora.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Stains for Developing TLC Plates.
  • Nichols, L. (2020). 5.2: TLC Overview. Chemistry LibreTexts.
  • Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry.
  • OrgoSolver. (n.d.). Formation of Dichlorocyclopropanes of Alkenes with :CCl₂.
  • Fukatsu, A., et al. (2024). Cyclopropanation Using Electrons Derived from Hydrogen: Reaction of Alkenes and Hydrogen without Hydrogenation. JACS Au.
  • Various Authors. (2019). How to separate compounds almost with similar polarity (polar compounds) on thin layer chromatography. Quora.
  • Wikipedia. (n.d.). Cyclopropanation.
  • Fukatsu, A., et al. (2024). Cyclopropanation Using Electrons Derived from Hydrogen: Reaction of Alkenes and Hydrogen without Hydrogenation. PMC - NIH.
  • DeMuynck, B., et al. (n.d.). Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes. PMC - NIH.
  • Various Authors. (2023). Purification of strong polar and basic compounds. Reddit.
  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
  • LibreTexts. (2024). 8.9: Addition of Carbenes to Alkenes - Cyclopropane Synthesis. Chemistry LibreTexts.
  • Chad's Prep. (2020). 1.5 Polarity | Organic Chemistry. YouTube.
  • Wang, F., et al. (2007). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 819-23.

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Technical Support Center: Synthesis of 1,1-Dichlorocyclopropanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 1,1-dichlorocyclopropanes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes. The formation of the dichlorocyclopropane moiety, a valuable synthetic intermediate, relies on the efficient generation and trapping of the highly reactive dichlorocarbene (:CCl₂) intermediate.[1] Low yields often stem from issues in this critical step. This document provides a series of troubleshooting guides and frequently asked questions in a direct question-and-answer format to address common challenges encountered in the laboratory.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section addresses the most common and frustrating issues encountered during 1,1-dichlorocyclopropane synthesis, providing potential causes and actionable solutions based on established chemical principles.

Issue 1: Low Conversion with High Recovery of Starting Alkene

Question: I am running a dichlorocyclopropanation reaction using chloroform and aqueous sodium hydroxide with a phase-transfer catalyst. My final work-up shows a very low yield of the desired this compound, and I've recovered most of my starting alkene. What is the likely cause?

Answer: This scenario almost always points to inefficient generation of the dichlorocarbene intermediate. If the carbene is not formed effectively, there is nothing to react with your alkene. Several factors are likely culprits:

  • Ineffective Phase-Transfer Catalysis: The phase-transfer catalyst (PTC), such as Benzyltriethylammonium Chloride (BTEAC) or a Tetrabutylammonium salt (TBAB), is essential for transporting the hydroxide ion from the aqueous phase into the organic phase to deprotonate the chloroform at the interface.[2][3] If the catalyst is old, impure, or used in insufficient quantity, carbene generation will be severely hampered.

  • Insufficient Base Concentration: The deprotonation of chloroform is an equilibrium process. A high concentration of aqueous sodium hydroxide (typically 50% w/w) is required to drive the reaction forward and generate the trichloromethyl anion (CCl₃⁻) efficiently.[3][4]

  • Poor Agitation: In a biphasic system, the reaction occurs at the interface between the organic and aqueous layers.[5] If stirring is not vigorous enough, the surface area of the interface is too small, leading to a very slow reaction rate.[4]

  • Low Reaction Temperature: While the reaction is exothermic and requires cooling, a temperature that is too low (e.g., well below 0 °C) can significantly slow the rate of dichlorocarbene formation.[3][6]

Solutions & Optimization Strategies:

  • Verify Reagent Quality: Use a fresh, reputable source of phase-transfer catalyst. Ensure the sodium hydroxide solution is freshly prepared and has the correct concentration.

  • Increase Catalyst Loading: If you suspect catalyst inefficiency, increase the loading from a typical 1-2 mol% to 5 mol%.

  • Ensure Vigorous Stirring: Use an overhead mechanical stirrer for larger-scale reactions or a large, football-shaped stir bar on a powerful stir plate for smaller flasks to create a vortex and maximize the interfacial area.

  • Optimize Temperature: Maintain the reaction temperature between 0-10 °C during the initial, slow addition of the base to control the exotherm, then allow it to warm to room temperature to ensure the reaction goes to completion.[5][6]

Issue 2: Low Yield with Formation of Tars or Polymeric Byproducts

Question: My reaction has a low isolated yield, and the crude product is a dark, tarry substance that is difficult to purify. What is causing this, and how can I prevent it?

Answer: The formation of tars or polymers indicates that while dichlorocarbene is likely being generated, it is participating in undesired side reactions instead of reacting cleanly with your alkene.

  • Uncontrolled Exotherm: The generation of dichlorocarbene is often exothermic.[5] If the temperature is not controlled, the localized heating can cause the dichlorocarbene to decompose, or it may initiate polymerization of the starting alkene, especially with sensitive substrates like styrene.[3]

  • Carbene Hydrolysis: Dichlorocarbene is highly reactive and can be hydrolyzed by water and hydroxide ions.[7] If the concentration of the alkene is too low or the carbene is not trapped quickly, it will be consumed by these side reactions in the aqueous phase.

  • High Local Concentration of Reagents: Adding the base solution too quickly creates a high local concentration of both hydroxide and dichlorocarbene. This increases the rate of side reactions relative to the desired cycloaddition.

  • Base-Sensitive Substrates: If your starting alkene or product contains functional groups sensitive to strong bases (e.g., esters, some ketones), they may be degraded under the reaction conditions, contributing to the formation of complex mixtures.[5]

Solutions & Optimization Strategies:

  • Strict Temperature Control: The most critical factor is temperature management. Conduct the reaction in a flask equipped with an efficient external cooling bath (e.g., an ice-water bath) to dissipate heat.

  • Slow & Controlled Addition: Use a dropping funnel or a syringe pump to add the aqueous base solution slowly and controllably to the vigorously stirred reaction mixture. This maintains a low, steady-state concentration of dichlorocarbene, favoring the reaction with the alkene.[3][5]

  • Use Purified Reagents: Use freshly distilled or filtered alkene to remove any polymerization inhibitors or initiators. Use stabilized, high-purity chloroform.[3]

  • Consider Alternative Methods: For highly base-sensitive substrates, consider generating dichlorocarbene under non-basic, anhydrous conditions, such as the thermal decomposition of sodium trichloroacetate.[1][5]

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and solving low-yield issues in dichlorocyclopropanation reactions.

G start Low Yield Observed check_sm Check for Unreacted Starting Material (SM) start->check_sm high_sm High SM Recovery check_sm->high_sm Yes low_sm Low SM Recovery (Tars/Byproducts) check_sm->low_sm No cause_carbene Inefficient :CCl₂ Generation high_sm->cause_carbene sol_reagents Solution: - Use fresh PTC/Base - Increase catalyst loading - Ensure vigorous stirring - Optimize temperature cause_carbene->sol_reagents cause_side_reactions Side Reactions Dominating low_sm->cause_side_reactions sol_control Solution: - Strict temperature control (ice bath) - Slow, controlled addition of base - Use purified reagents - Consider alternative methods for  sensitive substrates cause_side_reactions->sol_control

Caption: Troubleshooting workflow for low yields.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for dichlorocyclopropanation under phase-transfer catalysis?

A1: The reaction proceeds via the "interfacial mechanism" proposed by Makosza.[2] First, the hydroxide ion deprotonates chloroform at the interface of the organic and aqueous layers to form the trichloromethanide anion (CCl₃⁻). This anion is then paired with the cation of the phase-transfer catalyst (e.g., Q⁺ from BTEAC) and drawn into the organic phase. In the anhydrous environment of the organic phase, the CCl₃⁻Q⁺ ion pair undergoes α-elimination, losing a chloride ion to generate dichlorocarbene (:CCl₂). This highly electrophilic carbene is then rapidly trapped by the alkene in a concerted [1+2] cycloaddition to form the this compound product.[6][8]

G cluster_interface Aqueous/Organic Interface cluster_organic Organic Phase CHCl3 CHCl₃ CCl3_anion CCl₃⁻ CHCl3->CCl3_anion + OH⁻ OH OH⁻ PTC_CCl3 Q⁺CCl₃⁻ CCl3_anion->PTC_CCl3 + Q⁺ PTC Q⁺X⁻ Carbene :CCl₂ PTC_CCl3->Carbene - Q⁺Cl⁻ Product This compound Carbene->Product Alkene Alkene (R₂C=CR₂) Alkene->Product

Caption: Interfacial mechanism of dichlorocyclopropanation.

Q2: My starting material is sensitive to strong bases. What are some alternative methods for generating dichlorocarbene?

A2: For substrates that cannot tolerate strongly basic conditions, several alternative methods are available. These methods avoid aqueous hydroxide and often run under anhydrous, neutral, or milder conditions.

Precursor/MethodConditionsAdvantagesDisadvantages
Sodium Trichloroacetate Thermal decomposition in an aprotic solvent (e.g., DME) at elevated temperatures.[5][9]Anhydrous and non-basic conditions.[1]Requires high temperatures; reagent can be hygroscopic.[5]
Ethyl Trichloroacetate Reaction with a non-nucleophilic base like sodium methoxide in an anhydrous solvent.[5][10]Milder conditions than PTC; can be performed in a single organic phase.Requires strictly anhydrous conditions; more expensive reagents.[5]
Phenyl(trichloromethyl)mercury (Seyferth Reagent) Thermal decomposition in a suitable solvent.[10]Very clean source of :CCl₂; suitable for base-sensitive alkenes.[7]Highly toxic mercury reagent.
Carbon Tetrachloride / Mg Sonication (ultrasound) with magnesium powder.[1]High-yielding and mild conditions.Carbon tetrachloride is also a toxic reagent.[1]

Q3: How critical is the choice of phase-transfer catalyst?

A3: The choice is quite critical as the catalyst's structure influences its lipophilicity and, therefore, its efficiency. Quaternary ammonium salts are the most common and cost-effective.[2] Catalysts with greater lipophilicity, such as those with longer alkyl chains (e.g., tetrabutylammonium salts), are generally very effective. Benzyltriethylammonium chloride (BTEAC) is a widely used, robust, and effective catalyst that represents a good balance of reactivity and cost.[2][11]

Q4: What are the primary safety precautions I should take?

A4: Safety is paramount when working with this reaction.

  • Chloroform: is a suspected carcinogen and is toxic. Always handle it in a certified chemical fume hood.[12][13]

  • Concentrated Base: 50% sodium hydroxide is highly corrosive and can cause severe chemical burns. Always wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and heavy-duty gloves.[5][12]

  • Exothermic Reaction: The reaction can generate significant heat. Be prepared with an adequate cooling bath and add reagents slowly to maintain control.[5]

  • Dichlorocarbene: This intermediate is unstable. While it is generated in situ, unreacted carbene can decompose. Ensure good ventilation.[12][14]

Validated Experimental Protocol: Dichlorocyclopropanation of Styrene via PTC

This protocol describes a general and reliable method for the synthesis of 1,1-dichloro-2-phenylcyclopropane from styrene using phase-transfer catalysis.

Materials & Reagents:

  • Styrene (1.0 equiv)

  • Chloroform (CHCl₃) (3.0 equiv, acts as reagent and solvent)

  • Sodium Hydroxide (NaOH), 50% aqueous solution (w/w) (4.0 equiv)

  • Benzyltriethylammonium chloride (BTEAC) (0.02 equiv)

  • Dichloromethane (DCM) for extraction

  • Water (H₂O)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath for cooling.

  • Initial Charge: To the flask, add styrene (1.0 equiv) and BTEAC (0.02 equiv). Add the chloroform (3.0 equiv).

  • Reaction Initiation: Begin vigorous stirring of the organic mixture.

  • Base Addition: Slowly add the 50% aqueous NaOH solution (4.0 equiv) dropwise via the dropping funnel over a period of 1-2 hours. Crucially, maintain the internal reaction temperature below 15 °C during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature for an additional 4-6 hours, or until TLC/GC analysis indicates complete consumption of the starting material.

  • Work-up:

    • Carefully quench the reaction by adding cold water to dissolve the precipitated salts.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane (DCM).

    • Combine all organic layers. Wash sequentially with water and then brine.

    • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator at low temperature and pressure to remove the solvent and excess chloroform.

    • The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure 1,1-dichloro-2-phenylcyclopropane.

References

  • Title: Dichlorocarbene - Wikipedia Source: Wikipedia URL:[Link]
  • Title: 5: Carbene Reactions - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]
  • Title: Dichlorocarbene Source: KEMI URL:[Link]
  • Title: Dichlorocarbene Definition - Organic Chemistry Key Term Source: Fiveable URL:[Link]
  • Title: Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column Source: Chemistry – A European Journal URL:[Link]
  • Title: Isolation, synthesis and optimization of cyclopropanation process of 4-allyl-2-methoxyphenol Source: IISTE URL:[Link]
  • Title: KINETIC STUDY OF THE SYNTHESIS OF DICHLOROCYCLOPROPANE BY TRIALKYLAMMONIUM PROPANSULTANS AS NEW PHASE-TRANSFER CATALYSTS Source: Taylor & Francis Online URL:[Link]
  • Title: Stereoselective Cyclopropanation Reactions Source: ACS Public
  • Title: Formation of Dichlorocyclopropanes of Alkenes with :CCl₂ Source: OrgoSolver URL:[Link]
  • Title: Kinetic study of the synthesis of dichlorocyclopropane by trialkylammonium propansultans as new phase-transfer catalysts Source: ResearchG
  • Title: Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis Source: ACS Public
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  • Title: Organic chemistry on surfaces: Direct cyclopropanation by dihalocarbene addition to vinyl terminated self-assembled monolayers (SAMs) Source: Beilstein Journal of Organic Chemistry URL:[Link]
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  • Title: Phase-Transfer Catalysis in Organic Syntheses Source: CRDEEP Journals URL:[Link]
  • Title: Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis Source: ACS Public
  • Title: Kinetics of the reactions of cyclopropane derivatives. Part I. The gas-phase unimolecular thermal isomerisation of this compound Source: RSC Publishing URL:[Link]
  • Title: 2-oxa-7,7-dichloronorcarane Source: Organic Syntheses URL:[Link]
  • Title: What precautions should you take into consideration when handling chloroform? Source: Quora URL:[Link]
  • Title: Mechanism of interfacially initiated generation of dichlorocarbene.
  • Title: Vicarious Nucleophilic Substitution (VNS) Source: Organic Chemistry Portal URL:[Link]
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  • Title: Design, Development, and Scale-Up of a Stereoselective Synthesis of (1R,3R)-3-(3,5-Bis(trifluoromethyl)phenyl)
  • Title: How to purify esterefication product?
  • Title: 6 - Organic Syntheses Procedure Source: Organic Syntheses URL:[Link]
  • Title: Synthesis of Gem-Dichlorocyclopropane Allylcarveol and Their Effect in Protecting Against Corrosion of Mild Steel in 1.0 M HCl Source: IntechOpen URL:[Link]

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Technical Support Center: Identification and Troubleshooting of Byproducts in 1,1-Dichlorocyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,1-Dichlorocyclopropanes are highly valuable synthetic intermediates, prized for their utility in constructing complex molecular frameworks through subsequent ring-opening and rearrangement reactions.[1][2] The most prevalent and efficient synthesis route involves the [1+2] cycloaddition of dichlorocarbene (:CCl₂) to an alkene.[3][4] This carbene is typically generated in situ from the α-elimination of chloroform using a strong base, a reaction often accelerated by phase-transfer catalysis (PTC) to bridge the immiscible aqueous and organic phases.[5][6]

While robust, this synthesis is not without its challenges. The high reactivity of the dichlorocarbene intermediate means it can be diverted into non-productive pathways, leading to a range of byproducts that complicate purification and reduce yields. This guide serves as a technical resource for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and mitigate the formation of these impurities. We will explore the mechanistic origins of common byproducts and provide actionable protocols for their identification and elimination.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for the synthesis of 1,1-dichlorocyclopropane?

The synthesis relies on the generation of dichlorocarbene (:CCl₂) from a precursor, most commonly chloroform (CHCl₃), by reaction with a strong base like sodium hydroxide (NaOH).[3] The base deprotonates chloroform to form the trichloromethanide anion (⁻CCl₃), which is unstable and rapidly eliminates a chloride ion to yield the highly electrophilic dichlorocarbene. This carbene is then trapped by an electron-rich alkene in a concerted cycloaddition to form the stable this compound ring.[7] To facilitate the interaction between the aqueous base and the organic-soluble chloroform and alkene, a phase-transfer catalyst (PTC) such as benzyltriethylammonium chloride (TEBAC) is often employed.[8][9]

Q2: What are the most common classes of byproducts I should expect to see?

Byproducts can generally be categorized into three main groups:

  • Carbene-Derived Impurities: These arise from undesired reactions of the dichlorocarbene intermediate itself, such as hydrolysis or polymerization.

  • Substrate/Product-Related Impurities: This category includes unreacted starting materials and isomers of the desired product formed under the reaction or workup conditions.

  • Reagent-Derived Impurities: These originate from side reactions of the reagents, such as the degradation of chloroform.

Q3: How does the choice of phase-transfer catalyst impact byproduct formation?

The efficiency of the phase-transfer catalyst is critical. A good PTC, like a quaternary ammonium salt, effectively transports hydroxide ions (or their equivalent) into the organic phase to generate the dichlorocarbene at the aqueous-organic interface.[6][10] This localized generation allows the carbene to react immediately with the high concentration of alkene in the organic phase. If the catalyst is inefficient, the carbene may have a longer residence time in or near the aqueous phase, increasing the probability of hydrolysis.[10] An effective PTC, therefore, directly minimizes byproduct formation by maximizing the rate of the desired cycloaddition.[11]

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low Yield with Significant Formation of Water-Soluble Salts

Question: My reaction yield is significantly lower than expected, and the aqueous layer from my workup contains a high concentration of salts, more than just the expected NaCl. What is the likely cause?

Answer: This is a classic symptom of dichlorocarbene hydrolysis. The highly electrophilic dichlorocarbene, if not immediately trapped by the alkene, can react with water or hydroxide ions present in the reaction medium. This reaction ultimately produces sodium formate and additional sodium chloride, which account for the excess water-soluble byproducts and the corresponding loss of carbene available for cyclopropanation.[12][13]

Causality and Mechanism: The reaction proceeds in two main steps. First, the dichlorocarbene reacts with a hydroxide ion. This is followed by a rapid series of proton and chloride transfers, ultimately leading to the stable formate salt.

  • :CCl₂ + 2 OH⁻ → HCOO⁻ + 2 Cl⁻ + H₂O (Overall reaction)

This competing pathway is particularly problematic under conditions of poor mixing, low alkene concentration, or inefficient phase-transfer catalysis.

Troubleshooting Protocol:

  • Improve Mass Transfer: Ensure vigorous mechanical stirring (e.g., >800 RPM) to maximize the interfacial area between the aqueous and organic phases. This promotes the immediate reaction of the generated carbene with the alkene.[14]

  • Optimize Reagent Stoichiometry: Use a slight excess of the alkene relative to chloroform to ensure the carbene is more likely to encounter an alkene molecule before it encounters a hydroxide ion.

  • Verify PTC Efficacy: Ensure your phase-transfer catalyst is active and used at an appropriate loading (typically 1-5 mol%). For challenging substrates, consider a more lipophilic catalyst like tetrabutylammonium bromide.

  • Control Reagent Addition: Add the aqueous base solution slowly to the stirred organic phase. This maintains a low steady-state concentration of dichlorocarbene, favoring the bimolecular reaction with the alkene over competing side reactions.[14]

Diagram 1: Competing Reaction Pathways for Dichlorocarbene

CHCl3 Chloroform (CHCl₃) + NaOH Carbene Dichlorocarbene (:CCl₂) CHCl3->Carbene α-elimination Product This compound (Desired Product) Carbene->Product [1+2] Cycloaddition (Productive Pathway) Byproduct Formate Salts + NaCl (Byproduct) Carbene->Byproduct Hydrolysis (Non-Productive Pathway) Alkene Alkene Alkene->Product Hydroxide Hydroxide (OH⁻) / H₂O Hydroxide->Byproduct

Caption: Dichlorocarbene can either react with the alkene to form the desired product or with hydroxide to form byproducts.

Problem 2: Appearance of Dark, Tarry, or Polymeric Material

Question: During my reaction, the mixture turned dark, and a tarry solid precipitated. What is this material, and how can it be avoided?

Answer: The formation of dark, insoluble material is often due to the polymerization of dichlorocarbene.[14] This occurs when the local concentration of the carbene becomes too high, leading to self-reaction rather than cycloaddition with the alkene. This process is highly exothermic and can be difficult to control if it initiates.

Causality and Mechanism: Dichlorocarbene can react with itself in a complex cascade to form oligomers and polymers of varying structures, often resulting in intractable tarry substances.

Troubleshooting Protocol:

  • Maintain Dilution: Ensure the reaction is not overly concentrated. The use of an appropriate amount of an inert organic solvent (e.g., dichloromethane or toluene) is crucial.

  • Temperature Control: Perform the reaction at a controlled temperature, typically between 0–25 °C.[7] Runaway polymerization is more likely at elevated temperatures. Use an ice bath to manage any exotherms, especially during base addition.

  • Slow Base Addition: As with preventing hydrolysis, a slow, controlled addition of the base is the most effective way to prevent the buildup of a high carbene concentration. A syringe pump is ideal for this purpose.

Problem 3: Product Isomerization Detected During or After Purification

Question: My initial analysis showed a clean product, but after distillation, a new major peak appeared in my GC-MS analysis. What is this new compound?

Answer: The most likely culprit is the thermal isomerization of your this compound product into 2,3-dichloropropene.[15] This rearrangement is a known thermal process for this class of compounds and is a common issue when purification is performed at elevated temperatures.

Causality and Mechanism: The strained cyclopropane ring can open upon heating, followed by a rearrangement and migration of a chlorine atom to form the more thermodynamically stable allylic halide.

Troubleshooting Protocol:

  • Purification via Vacuum Distillation: To avoid thermal rearrangement, purify the this compound by distillation under reduced pressure. This significantly lowers the boiling point, allowing the purification to proceed at a temperature where the isomerization rate is negligible.

  • Alternative Purification: If the product is thermally sensitive even under vacuum, consider alternative methods like column chromatography on silica gel.

  • Proper Storage: Store the purified product in a refrigerator or freezer, protected from light, to prevent slow isomerization over time.

Compound Structure Boiling Point (1 atm) Comments
This compoundC₃H₄Cl₂~75 °CTarget Product
2,3-DichloropropeneC₃H₄Cl₂~93 °CCommon thermal isomerization byproduct[15]
Problem 4: Systematic Identification of Unknown Peaks by GC-MS

Question: My GC-MS chromatogram shows several unknown peaks in addition to my product and starting materials. How can I systematically identify them?

Answer: A systematic approach is key to identifying unknown byproducts. The combination of Gas Chromatography (GC) for separation and Mass Spectrometry (MS) for identification is the most powerful tool for this analysis.[16][17]

Analytical Workflow Protocol:

  • Confirm Knowns: First, identify the peaks corresponding to your solvent, unreacted alkene, unreacted chloroform, and the desired this compound product by comparing their retention times and mass spectra to known standards or library data.

  • Analyze Mass Spectra of Unknowns:

    • Isotopic Patterns: Look for the characteristic isotopic pattern of chlorine. A compound with two chlorine atoms (like the product or its isomers) will show a distinctive pattern of three peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1.

    • Fragmentation: Analyze the fragmentation pattern. For example, the loss of a chlorine atom (M-35) is a common fragmentation pathway.

  • Hypothesize Structures: Based on the mass spectra and potential side reactions, hypothesize the structures of the unknowns. Common possibilities are listed in the table below.

  • Confirm with Standards: If possible, confirm the identity of a significant byproduct by synthesizing an authentic sample or purchasing a standard and comparing its GC retention time and mass spectrum.

Table of Potential Byproducts and Their Characteristics:

Potential Byproduct Origin Expected Mass (m/z) Key MS Fragments
2,3-DichloropropeneProduct Isomerization110 (M⁺)M-Cl (75), C₃H₃ (39)
Carbon TetrachlorideOver-chlorination of CHCl₃152 (M⁺)CCl₃ (117)
PhosgeneChloroform Oxidation[5]98 (M⁺)COCl (63)
Dichlorocarbene Dimer/TrimerCarbene Polymerization164, 246, etc.Complex, may not be volatile

Diagram 2: Analytical Workflow for Byproduct Identification

Sample Crude Reaction Mixture GCMS GC-MS Analysis Sample->GCMS Data Chromatogram & Mass Spectra GCMS->Data Identify Identify Knowns (Solvent, SM, Product) Data->Identify Isolate Isolate Unknown Peaks Data->Isolate Analyze Analyze MS Data (Isotopes, Fragments) Isolate->Analyze Hypothesize Hypothesize Structures (Isomers, Dimers, etc.) Analyze->Hypothesize Confirm Confirm via Standards or Spectral Data Hypothesize->Confirm

Caption: A systematic workflow for identifying unknown impurities using GC-MS analysis.

References

  • Sciencemadness Wiki. (n.d.). Chloroform.
  • Filo. (n.d.). What happens when chloroform reacts with aqueduct NaOH.
  • Quora. (2023, February 5). Why does NaOH react with chloroform?
  • Wikipedia. (n.d.). Chloroform.
  • Wikipedia. (n.d.). Dichlorocarbene.
  • ResearchGate. (n.d.). Dichlorocarbene and analogs: discovery, properties and reactions. Request PDF.
  • Chemistry LibreTexts. (2023, August 1). 5: Carbene Reactions.
  • Quora. (2018, September 21). What happen when chloroform is allowed to react with NaOH solution?
  • National Institutes of Health. (n.d.). A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation.
  • Google Patents. (n.d.). US3375286A - Preparation of 1, 1-dichlorocyclopropane compounds.
  • OrgoSolver. (n.d.). Formation of Dichlorocyclopropanes of Alkenes with :CCl₂.
  • MDPI. (n.d.). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions.
  • ResearchGate. (n.d.). Dichlorocyclopropanation.
  • CRDEEP Journals. (2018, May 31). Phase-Transfer Catalysis in Organic Syntheses.
  • National Center for Biotechnology Information. (n.d.). Table 7-2, Analytical Methods for Determining 1,1-Dichloroethane in Environmental Samples.
  • SciSpace. (n.d.). The Synthesis of Allenes from 1,1-Dihalocyclopropane Derivatives and Alkyllithium.
  • International Journal of Research in Pharmaceutical and Nano Sciences. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.
  • ACS Publications. (n.d.). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews.
  • Industrial Phase-Transfer Catalysis. (n.d.). Using Multiple Consecutive PTC Steps to Achieve Advantage.
  • Royal Society of Chemistry. (n.d.). Kinetics of the reactions of cyclopropane derivatives. Part I. The gas-phase unimolecular thermal isomerisation of this compound. Journal of the Chemical Society B: Physical Organic.
  • National Center for Biotechnology Information. (n.d.). Cyclopropane, 1,1-dichloro-. PubChem.
  • National Institutes of Health. (n.d.). The preparation and properties of 1,1-difluorocyclopropane derivatives.
  • Google Patents. (n.d.). CN110759840B - Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for 1,1-Dichloroethane.
  • National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Dichloropropenes.

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Technical Support Center: Optimizing Selectivity in Dichlorocarbene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for dichlorocarbene reactions. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the selectivity of their dichlorocarbene-mediated transformations. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory. Our focus is on providing practical, field-proven insights grounded in established chemical principles to help you achieve your desired regioselectivity, stereoselectivity, and chemoselectivity.

Troubleshooting Guide: Enhancing Reaction Selectivity

This guide addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying rationale to empower your experimental design.

Issue 1: Poor Regioselectivity with Polyunsaturated Substrates

Question: My reaction with a diene or polyene is yielding a mixture of dichlorocyclopropanated products at different double bonds. How can I improve the regioselectivity?

Answer: Dichlorocarbene is an electrophilic species, and its addition to an alkene is a concerted process.[1][2] Consequently, the regioselectivity of the reaction is governed by the nucleophilicity of the various double bonds in your substrate. More electron-rich double bonds, typically those with more alkyl substituents, will react faster.[1] However, steric hindrance can also play a crucial role.

Root Causes and Solutions:

  • Insufficient Electronic Differentiation: If the double bonds in your substrate have similar substitution patterns and thus similar reactivity, achieving high regioselectivity can be challenging.

    • Solution: Modifying the substrate to electronically differentiate the double bonds is a potential, albeit synthetically intensive, solution. A more practical approach is to carefully control the reaction stoichiometry. By using a substoichiometric amount of the dichlorocarbene precursor (e.g., 0.8-0.9 equivalents of chloroform), you can favor the reaction at the most reactive double bond, leaving the less reactive ones untouched.

  • Steric Hindrance: While electronically favored, a double bond might be sterically hindered, leading to reaction at a more accessible, less substituted site.

    • Solution: The choice of the dichlorocarbene generation method can influence the effective steric bulk of the reacting species. While free dichlorocarbene is the ultimate reactive intermediate, the conditions under which it is generated can matter. For highly sensitive substrates, exploring different phase-transfer catalysts or even alternative generation methods that might offer different steric environments could be beneficial.

  • Solvent Effects: The solvent can influence the reaction pathway and selectivity by stabilizing transition states differently.[3]

    • Solution: While phase-transfer catalysis (PTC) typically involves a biphasic system with an organic solvent and aqueous base, the choice of the organic solvent can still have an impact. Non-polar solvents generally favor the cyclopropanation reaction. A systematic screen of aprotic solvents with varying polarities (e.g., hexane, dichloromethane, toluene) may reveal an optimal medium for your specific substrate. For instance, a study on the generation of dichlorocarbene from carbon tetrachloride and magnesium showed that a mixture of ethyl ether and tetrahydrofuran under sonication provided better yields and shorter reaction times compared to ethyl ether alone in the conventional reaction.[3]

Issue 2: Undesired C-H Insertion or Other Side Reactions

Question: I am observing significant side products, which appear to be from C-H insertion or reactions with other functional groups in my molecule. How can I improve the chemoselectivity for cyclopropanation?

Answer: Dichlorocarbene is a highly reactive species and, while it preferentially undergoes cycloaddition with alkenes, it can also insert into C-H bonds or react with other nucleophilic functional groups.[4] The key to improving chemoselectivity is to favor the kinetics of cyclopropanation over these undesired pathways.

Root Causes and Solutions:

  • Reaction with Other Functional Groups: Functional groups such as alcohols, amines, and thiols can react with dichlorocarbene. For instance, primary amines can undergo the carbylamine reaction to form isocyanides.[5]

    • Solution 1: Protecting Groups: The most robust solution is to protect reactive functional groups prior to the dichlorocarbene reaction. For example, alcohols can be protected as silyl ethers or benzyl ethers, which are generally stable under PTC conditions.

    • Solution 2: Neutral Reaction Conditions: The standard generation of dichlorocarbene involves a strong base, which can promote side reactions like saponification of esters. A method for generating dichlorocarbene under neutral conditions, such as the reaction of carbon tetrachloride with magnesium under ultrasonic irradiation, can be advantageous for base-sensitive substrates.[3] This method has been shown to be compatible with ester and carbonyl groups.[3]

  • C-H Insertion: While less common, C-H insertion can compete with cyclopropanation, particularly with substrates lacking accessible double bonds or having highly activated C-H bonds (e.g., tertiary C-H bonds).

    • Solution: The use of phase-transfer catalysis is highly beneficial here. Under PTC conditions, the dichlorocarbene is generated in the organic phase in close proximity to the alkene substrate, which favors the bimolecular cyclopropanation reaction over the often slower C-H insertion.[6] Ensuring efficient mixing and an appropriate concentration of the alkene can further enhance the desired reaction rate.

Issue 3: Low or Inconsistent Yield of the Dichlorocyclopropane Product

Question: My reaction yields are low and vary between runs. What are the common pitfalls that lead to poor yields in dichlorocarbene reactions?

Answer: Low and inconsistent yields often point to issues with the generation and stability of the dichlorocarbene, as well as the overall reaction setup.

Root Causes and Solutions:

  • Inefficient Dichlorocarbene Generation: The generation of dichlorocarbene via α-elimination of chloroform is a critical step.

    • Solution 1: Choice and Concentration of Base: Concentrated aqueous sodium hydroxide (typically 50% w/v) is commonly used in PTC reactions. Using a less concentrated base can significantly slow down the deprotonation of chloroform and thus the entire reaction.

    • Solution 2: Ineffective Phase-Transfer Catalyst: The phase-transfer catalyst is crucial for transporting the hydroxide or trichloromethanide anion into the organic phase. The efficiency of the catalyst depends on its lipophilicity and structure. Benzyltriethylammonium chloride (BTEAC) is a commonly used and effective catalyst. If yields are low, consider increasing the catalyst loading or trying a different catalyst.

    Table 1: Comparison of Quaternary Ammonium Salts in the Dichlorocyclopropanation of α-Methylstyrene

    Catalyst Abbreviation Relative Rate Constant (k_app)
    Benzyltriethylammonium Chloride BTEAC Higher
    Benzyltriethylammonium Bromide BTEAB
    Tetrabutylammonium Chloride TBAC
    Tetrabutylammonium Bromide TBAB Lower

    Note: This data is based on kinetic studies, where a higher rate constant indicates a faster and often more efficient reaction.

  • Hydrolysis of Dichlorocarbene: Dichlorocarbene can react with water, leading to its decomposition.

    • Solution: Vigorous stirring is essential in PTC reactions to ensure a large interfacial area for the reaction to occur, but also to quickly bring the generated dichlorocarbene in contact with the alkene substrate before it has a chance to hydrolyze. The principle of PTC is to generate the reactive species in the organic phase where the substrate resides, thus minimizing contact with the aqueous phase.

  • Reaction Temperature: Dichlorocarbene is thermally unstable.

    • Solution: Most dichlorocarbene cyclopropanations are run at or below room temperature. It is often beneficial to control the initial exotherm by slowly adding the base or by using an ice bath, especially for large-scale reactions.

Frequently Asked Questions (FAQs)

Q1: Is the addition of dichlorocarbene to an alkene stereospecific?

A1: Yes, the cycloaddition of singlet dichlorocarbene to an alkene is a concerted process and is stereospecific.[2][7] This means that the stereochemistry of the starting alkene is retained in the cyclopropane product. For example, a cis-alkene will give a cis-substituted dichlorocyclopropane, and a trans-alkene will yield a trans-substituted product.[7][8]

Q2: How do I choose the right phase-transfer catalyst?

A2: The ideal phase-transfer catalyst should have sufficient lipophilicity to be soluble in the organic phase while still facilitating ion exchange at the interface. Quaternary ammonium salts are the most common and cost-effective choice. The structure of the alkyl groups and the nature of the counter-ion influence the catalyst's effectiveness. Generally, catalysts with larger, more lipophilic alkyl groups (like tetrabutylammonium) or a benzyl group (like BTEAC) are very effective. The choice of the counter-ion can also play a role, with chlorides sometimes showing better performance than bromides in dichlorocarbene generation from chloroform.

Q3: Can I run dichlorocarbene reactions without a phase-transfer catalyst?

A3: While it is possible to generate dichlorocarbene using strong bases like potassium t-butoxide in an anhydrous organic solvent, this method has several disadvantages.[1] It requires strictly anhydrous conditions, the base is more expensive and hazardous, and the reaction can be less efficient, especially with unreactive alkenes. Phase-transfer catalysis, using aqueous sodium hydroxide, is generally safer, more cost-effective, and highly efficient.

Q4: What is the mechanism of dichlorocarbene generation under PTC conditions?

A4: The most widely accepted mechanism is the "interfacial mechanism". The key steps are:

  • Deprotonation at the Interface: The hydroxide ion from the concentrated aqueous NaOH solution deprotonates chloroform at the interface between the aqueous and organic phases, generating the trichloromethanide anion (CCl₃⁻).

  • Anion Exchange and Transfer: The lipophilic cation of the phase-transfer catalyst (Q⁺) pairs with the CCl₃⁻ anion at the interface, forming a lipophilic ion pair ([Q⁺CCl₃⁻]). This ion pair is soluble in the organic phase and moves from the interface into the bulk organic solvent.

  • α-Elimination: In the organic phase, the trichloromethanide anion spontaneously eliminates a chloride ion to form dichlorocarbene (:CCl₂).

  • Cycloaddition and Catalyst Regeneration: The highly reactive dichlorocarbene immediately reacts with the alkene substrate. The catalyst cation (Q⁺) then pairs with the chloride anion and returns to the interface to repeat the cycle.

Experimental Protocols & Visualizations

Protocol: Dichlorocyclopropanation of Cyclohexene using Phase-Transfer Catalysis

This protocol provides a general procedure for the dichlorocyclopropanation of an alkene using BTEAC as the phase-transfer catalyst.

Materials:

  • Cyclohexene

  • Chloroform (CHCl₃)

  • 50% (w/v) aqueous Sodium Hydroxide (NaOH)

  • Benzyltriethylammonium chloride (BTEAC)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

Procedure:

  • In a round-bottom flask, combine cyclohexene (1.0 eq), chloroform (1.2 eq), and BTEAC (0.02-0.05 eq).

  • Add dichloromethane as a solvent (if needed, depending on the scale and substrate).

  • Cool the mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add the 50% aqueous NaOH solution (3.0 eq) dropwise via a dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours, or until the reaction is complete (monitor by TLC or GC).

  • Upon completion, carefully quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers and wash with water, then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude 7,7-dichloronorcarane.

  • Purify the product by distillation or column chromatography as needed.

Visualizations

Dichlorocarbene_Generation cluster_aqueous Aqueous Phase cluster_interface Interface cluster_organic Organic Phase NaOH NaOH ⇌ Na⁺ + OH⁻ CHCl3_deprotonation CHCl₃ + OH⁻ ⇌ ⁻CCl₃ + H₂O Anion_Exchange Q⁺X⁻ + ⁻CCl₃ ⇌ [Q⁺⁻CCl₃] + X⁻ CHCl3_deprotonation->Anion_Exchange Trichloromethanide formation Carbene_Formation [Q⁺⁻CCl₃] → :CCl₂ + Q⁺Cl⁻ Anion_Exchange->Carbene_Formation Transfer to Organic Phase Product Dichlorocyclopropane Carbene_Formation->Product Alkene Alkene Alkene->Product [2+1] Cycloaddition

Caption: Mechanism of Dichlorocarbene Generation via PTC.

Troubleshooting_Workflow start Poor Selectivity Observed regio Poor Regioselectivity? start->regio chemo Poor Chemoselectivity? start->chemo regio->chemo No sol_regio1 Substoichiometric Reagent regio->sol_regio1 Yes sol_chemo1 Protect Functional Groups chemo->sol_chemo1 Yes end Reaction Optimized chemo->end No (Consult further resources) sol_regio2 Optimize Solvent sol_regio1->sol_regio2 sol_regio2->end sol_chemo2 Use Neutral Generation Method sol_chemo1->sol_chemo2 sol_chemo3 Optimize PTC Conditions sol_chemo2->sol_chemo3 sol_chemo3->end

Sources

Technical Support Center: Phase Transfer Catalyzed (PTC) Dichlorocyclopropanation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide expert advice and field-proven solutions for the critical workup stage of phase transfer catalyzed (PTC) dichlorocyclopropanation reactions. As chemists, we understand that a successful reaction is only half the battle; efficient and effective product isolation is paramount. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering you to troubleshoot and optimize your workup procedures with confidence.

Introduction: The Challenge of the Biphasic Workup

Phase transfer catalyzed dichlorocyclopropanation is a powerful tool for synthesizing gem-dichlorocyclopropanes, valuable intermediates in organic synthesis.[1] The reaction is typically performed in a biphasic system, often consisting of an organic solvent (e.g., chloroform, which also serves as the dichlorocarbene precursor), the alkene substrate, and a highly concentrated aqueous solution of a strong base like sodium hydroxide.[2][3] The phase transfer catalyst, commonly a quaternary ammonium salt, facilitates the reaction at the interface of these two immiscible layers.[4]

This heterogeneous nature, while crucial for the reaction's success, presents unique challenges during the workup. The presence of the catalyst, unreacted strong base, and potential for side reactions necessitates a carefully planned and executed workup strategy. This guide addresses the most common issues encountered, from persistent emulsions to catalyst removal, providing both preventative measures and corrective actions.

Frequently Asked Questions (FAQs)

Q1: Why is quenching the reaction the first and most critical step of the workup?

A: The primary goal of quenching is to neutralize any remaining reactive species, particularly the highly reactive dichlorocarbene (:CCl₂) and the strong base (e.g., 50% NaOH).[5][6] Dichlorocarbene is typically generated in situ and will react with any available nucleophile.[3] Its reaction with water or hydroxide ions, while often slow in the PTC system, can occur, leading to hydrolysis byproducts.[1][7] More importantly, unquenched base can promote undesirable side reactions during the workup, such as hydrolysis of the product or other base-sensitive functional groups. The quench is typically performed by the slow, controlled addition of a large volume of cold water. This serves two purposes: it dilutes the concentrated base, significantly reducing its reactivity, and it helps to hydrolyze any residual dichlorocarbene.[5]

Q2: My product, a gem-dichlorocyclopropane, seems to be decomposing during the workup. What could be the cause?

A: Gem-dichlorocyclopropanes can be sensitive to prolonged exposure to strong bases, especially at elevated temperatures, which can lead to ring-opening or other rearrangements.[3] While generally stable, this sensitivity can be substrate-dependent. The most likely cause of decomposition during workup is an inefficient quench, leaving residual concentrated base in contact with the product. Ensure the quench is thorough by adding a sufficient volume of water and ensuring good mixing before proceeding to extraction. If the product is known to be particularly base-sensitive, consider quenching with a buffered aqueous solution or a dilute acid, followed by a standard aqueous workup.

Q3: Is it necessary to wash the combined organic layers with brine?

A: Yes, a final wash with a saturated aqueous solution of sodium chloride (brine) is highly recommended. This step serves two key functions. First, it helps to remove the last traces of water from the organic layer before the drying step, as the high ionic strength of the brine reduces the solubility of water in the organic solvent. Second, and often more critically, washing with brine can help to break up minor emulsions that may have formed during previous aqueous washes.[8][9]

Troubleshooting Guide: Common Workup Problems & Solutions

Navigating the workup of a PTC reaction can present several challenges. This section provides a systematic approach to identifying and solving the most common issues.

Problem 1: Persistent Emulsion Formation

An emulsion is a stable dispersion of microscopic droplets of one liquid within another, preventing the clean separation of the aqueous and organic layers.[9] In PTC reactions, the catalyst itself, often a quaternary ammonium salt, has surfactant-like properties that can stabilize these emulsions.[9]

Problem SymptomPrimary Cause(s)Recommended Solutions & The Science Behind Them
A thick, opaque layer forms between the aqueous and organic phases that does not resolve upon standing.High Catalyst Concentration: Excess catalyst acts as a powerful emulsifying agent. Intense Agitation: Shaking the separatory funnel too vigorously can shear the liquids into very fine, stable droplets.[9] Unfavorable Phase Volume Ratio: A ratio close to 1:1 can sometimes stabilize emulsions.1. Add Saturated Brine (NaCl solution): This is the most common and effective first step. Why it works: Adding brine dramatically increases the ionic strength of the aqueous phase. This makes the aqueous layer more polar, reducing the solubility of the organic components and disrupting the interactions at the droplet interface, forcing the small droplets to coalesce.[9][10] 2. Gentle Swirling, Not Shaking: During washes, gently invert and swirl the separatory funnel rather than shaking it vigorously. This minimizes the energy input that creates fine droplets. 3. Filtration through Celite®: Pass the entire emulsified mixture through a pad of Celite® or anhydrous sodium sulfate in a Büchner funnel. Why it works: The porous filter aid helps to physically break up the droplets, promoting coalescence and separation of the layers in the filtrate.[9][10] 4. Add a Different Solvent: Judiciously add a small amount of a solvent like methanol (if your product is stable to it) to the aqueous layer or hexane to the organic layer. Why it works: This can alter the polarity and interfacial tension of the system, destabilizing the emulsion. Use this sparingly as it can complicate solvent removal later.[9]
Problem 2: Difficulty Removing the Phase Transfer Catalyst

The phase transfer catalyst is, by design, soluble in the organic phase.[11] Its removal is essential for obtaining a pure product. Residual catalyst can interfere with subsequent reactions, chromatographic purification, and spectroscopic analysis.

Problem SymptomPrimary Cause(s)Recommended Solutions & The Science Behind Them
Oily or waxy residue co-elutes with the product during column chromatography. NMR spectrum shows broad signals corresponding to the catalyst's alkyl chains.High Lipophilicity of the Catalyst: Catalysts with long alkyl chains (e.g., tetrabutylammonium or tetraoctylammonium salts) are highly soluble in organic solvents and difficult to wash out with water.[12]1. Acidic Wash: Perform several washes with dilute aqueous HCl (e.g., 0.1 M to 1 M). Why it works: While quaternary ammonium salts are charged, washing with acid can sometimes help partition them into the aqueous phase, particularly if the counter-ion exchange (e.g., from bromide to chloride) increases water solubility. 2. Adsorption on Silica/Alumina: If the product is relatively non-polar, pass the crude material through a short plug of silica gel or alumina, eluting with a non-polar solvent (e.g., hexane/ether). Why it works: The polar catalyst will be strongly adsorbed onto the stationary phase, while the less polar product passes through.[12] 3. Distillation (for volatile products): If the desired dichlorocyclopropane is sufficiently volatile and thermally stable, it can be distilled away from the non-volatile catalyst.[12] 4. Catalyst Selection (Proactive): For future experiments, consider using a less lipophilic catalyst like benzyltriethylammonium chloride (BTEAC) if reaction efficiency permits, as it is generally easier to remove with aqueous washes.[8]

Experimental Protocols

Protocol 1: Standard Workup Procedure

This protocol outlines a general and robust workup for a typical phase transfer catalyzed dichlorocyclopropanation reaction.

  • Quenching: Once the reaction is deemed complete by TLC or GC analysis, cool the reaction vessel in an ice-water bath. With vigorous stirring, slowly and carefully add 5-10 volumes of cold deionized water to the reaction mixture. Causality: This step safely neutralizes the reactive dichlorocarbene and dilutes the concentrated NaOH, preventing product degradation and side reactions.[5]

  • Phase Separation: Transfer the entire quenched mixture to a separatory funnel. Allow the layers to fully separate. Drain the lower organic layer (typically chloroform/dichloromethane). Note: Always perform a solubility test if you are unsure which layer is which.[13]

  • Extraction: Extract the remaining aqueous layer two more times with fresh portions of the organic solvent (e.g., dichloromethane). This ensures complete recovery of the product from the aqueous phase.[8]

  • Combine & Wash: Combine all the organic extracts in the separatory funnel. Wash the combined organic layer sequentially with:

    • Deionized water (2 x 5 volumes) to remove the bulk of water-soluble impurities.

    • Saturated aqueous NaCl (brine) (1 x 5 volumes). Causality: The brine wash removes residual water and helps break any minor emulsions.[8][9]

  • Drying: Drain the washed organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Let it stand for 10-15 minutes.[5]

  • Filtration & Concentration: Filter the dried organic solution to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can then be purified by standard methods such as column chromatography on silica gel or vacuum distillation.[5][8]

Workup Decision Workflow

The following diagram illustrates the logical flow and decision points during the workup procedure, particularly when encountering common issues like emulsion formation.

Workup_Workflow Start Reaction Mixture (Alkene, CHCl3, Aq. NaOH, PTC) Quench 1. Quench with Cold H2O Start->Quench SepFunnel 2. Transfer to Separatory Funnel Quench->SepFunnel PhaseCheck Clear Phase Separation? SepFunnel->PhaseCheck Emulsion Emulsion Formed PhaseCheck->Emulsion No SeparateLayers 3. Separate Layers & Extract Aqueous Phase PhaseCheck->SeparateLayers Yes BreakEmulsion Troubleshoot: - Add Brine - Filter through Celite® - Gentle Swirling Emulsion->BreakEmulsion BreakEmulsion->SepFunnel Re-evaluate Wash 4. Wash Combined Organic Layers (H2O, Brine) SeparateLayers->Wash Dry 5. Dry with Anhydrous MgSO4 / Na2SO4 Wash->Dry Concentrate 6. Filter & Concentrate Dry->Concentrate Purify 7. Purify Product (Chromatography/Distillation) Concentrate->Purify

Caption: Decision workflow for PTC dichlorocyclopropanation workup.

References

  • What are the consequences of removing some of the phase transfer catalyst along with the hot reaction mixture after refluxing? | Homework.Study.com. (n.d.).
  • Phase transfer catalysis (PTC) - OperaChem. (2023, July 2).
  • Separation of PTC Catalyst from Product by Distillation. (n.d.).
  • Formation of Dichlorocyclopropanes of Alkenes with :CCl₂ - OrgoSolver. (n.d.).
  • Pliego, J. R., & Riveros, J. M. (2002). A New Mechanism for the Reaction of Carbenes with OH Groups. The Journal of Physical Chemistry A, 106(31), 7434–7439. [Link]
  • Tips & Tricks: Emulsions - Department of Chemistry : University of Rochester. (n.d.).
  • WO2002041978A1 - Method for separating a phase transfer catalyst by means of a membrane - Google Patents. (n.d.).
  • Fedoryński, M. (2003). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1099–1132. [Link]
  • Vivekanand, P. A., & Balakrishnan, T. (2014). Dichlorocyclopropanation of - methyl styrene using phase-transfer Catalyst - A kinetic study. Journal of the Serbian Chemical Society, 79(2), 163–173. [Link]
  • Puértolas, B., & T-Raissi, A. (2022). Catalysis at the Solid–Liquid–Liquid Interface of Water–Oil Pickering Emulsions: A Tutorial Review. ACS Engineering Au, 2(4), 311–323. [Link]
  • Mąkosza, M. (2021). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Molecules, 26(21), 6378. [Link]
  • Phase Transfer 0 | PDF | Chemical Reactions | Solubility - Scribd. (n.d.).
  • Wang, M.-L., Hsieh, Y.-M., & Chang, R. Y. (2004). Kinetic study of dichlorocyclopropanation of 4-vinyl-1-cyclohexene by a novel multisite phase transfer catalyst.
  • Reactions and Mechanisms - Master Organic Chemistry. (n.d.).
  • Product purification | Sulzer. (n.d.).
  • Dichlorocarbene - Wikipedia. (n.d.).
  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques - YouTube. (2024, February 25).
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
  • dichlorocyclopropanation - ResearchGate. (n.d.).
  • 5: Carbene Reactions - Chemistry LibreTexts. (2023, August 1).
  • Cyclopropanation of Alkenes - Master Organic Chemistry. (2023, October 18).
  • Dichlorocarbene: reaction with alkenes - YouTube. (2018, February 23).
  • Balakrishnan, T., & Jayachandran, J. P. (1991). Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by triethylbenzyl ammonium chloride. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 103(6), 785–793. [Link]
  • Reaction Work-Up I | MIT Digital Lab Techniques Manual - YouTube. (2010, February 4).

Sources

Technical Support Center: Analysis of 1,1-Dichlorocyclopropane Purity by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the GC-MS analysis of 1,1-dichlorocyclopropane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the accuracy and reliability of your purity assessments. As a volatile and reactive molecule, this compound presents unique analytical challenges. This document provides not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions during your analysis.

Section 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the GC-MS analysis of this compound.

Q1: What is the optimal GC column for analyzing this compound?

A1: A low- to mid-polarity column is generally recommended. A column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms) is an excellent starting point. This type of column provides good separation for volatile and semi-volatile compounds and is robust for routine use.[1] For higher resolution of potential isomers or closely related impurities, a more polar column, such as one containing a wax phase, could be considered, although it may be more susceptible to degradation with halogenated compounds.

Q2: What are the expected mass fragments for this compound?

A2: The molecular weight of this compound (C₃H₄Cl₂) is approximately 110.97 g/mol .[2][3] Due to the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl), you will observe characteristic isotopic patterns in the mass spectrum. The molecular ion peak (M⁺) will appear as a cluster around m/z 110, 112, and 114. Key fragment ions to look for include the loss of a chlorine atom ([M-Cl]⁺) at m/z 75 and 77, and the loss of HCl ([M-HCl]⁺) at m/z 74. The fragmentation pattern is a critical piece of information for confirming the identity of your analyte.[4][5]

Q3: My baseline is noisy. What are the common causes for this when analyzing halogenated compounds?

A3: A noisy baseline can stem from several sources. Column bleed is a common culprit, especially if you are operating at the upper temperature limit of your GC column.[6] Contamination in the carrier gas, septum, or liner can also contribute. For halogenated compounds, it's also possible that you are seeing the signal from previous injections if the compound or its degradation products have adsorbed onto active sites in the inlet or column.[7]

Q4: I am seeing peak tailing for my this compound peak. What should I investigate?

A4: Peak tailing is often an indication of active sites in your GC system.[6] These are locations where your analyte can undergo unwanted interactions, such as adsorption. Key areas to check include the injection port liner, the front of the GC column, and any connectors in the flow path. Using a deactivated liner and ensuring a clean, square cut on the front of your column can significantly reduce tailing. For particularly challenging cases, you might consider using a guard column.

Section 2: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the GC-MS analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • The this compound peak is asymmetrical, with a pronounced "tail" or "front."

Possible Causes & Solutions:

CauseExplanationRecommended Action
Active Sites in Inlet Polar sites in the liner can interact with the analyte.Use a fresh, deactivated liner. Consider a liner with glass wool if your sample is dirty, but be aware that the wool itself can be a source of activity.
Column Contamination Non-volatile residues from previous injections have accumulated at the head of the column.Trim the first 10-15 cm of the column. If the problem persists, the column may need to be replaced.
Improper Column Installation A poor cut on the column can create dead volume and turbulence.Ensure a clean, square cut on the column end using a ceramic wafer. Install the column according to the manufacturer's instructions for your specific instrument.
Sample Overload Injecting too much sample can saturate the column, leading to peak fronting.Dilute your sample and reinject. A typical concentration for GC-MS analysis is in the range of 0.1 to 1 mg/mL.
Inlet Temperature Too Low Incomplete vaporization of the sample in the inlet.Increase the inlet temperature, but be mindful of potential analyte degradation. A starting point for volatile compounds is typically 250 °C.
Problem 2: Low or No Signal for this compound

Symptoms:

  • The peak for this compound is much smaller than expected or absent altogether.

Possible Causes & Solutions:

CauseExplanationRecommended Action
Syringe Issue The autosampler syringe may be clogged or not drawing up the sample correctly.Visually inspect the syringe during injection. Replace the syringe if necessary.
Leak in the System A leak in the inlet or connections will result in sample loss.Use an electronic leak detector to check for leaks at the septum, column fittings, and other connections.
Analyte Degradation This compound can be thermally labile and may degrade in a hot inlet.Try reducing the inlet temperature in 10-20 °C increments. Also, check for active sites as mentioned in the peak tailing section, as these can catalyze degradation.
MS Source Contamination A dirty ion source will have reduced sensitivity.Perform an ion source cleaning as per the manufacturer's instructions.
Incorrect MS Parameters The mass spectrometer may not be scanning for the correct mass range or the detector may not be turned on.Verify your MS method parameters, ensuring the scan range includes the expected m/z values for your analyte and that the detector is active.
Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing and resolving common issues.

TroubleshootingWorkflow Start Problem Observed (e.g., Poor Peak Shape, Low Signal) Check_Sample 1. Verify Sample - Concentration Correct? - Degradation? Start->Check_Sample Check_Inlet 2. Inspect Inlet - Septum Condition? - Liner Contamination? - Correct Temperature? Check_Sample->Check_Inlet Sample OK Action_Sample Remake/Dilute Sample Check_Sample->Action_Sample Check_Column 3. Evaluate Column - Proper Installation? - Contamination at Head? - Column Bleed? Check_Inlet->Check_Column Inlet OK Action_Inlet Replace Septum/Liner Adjust Temperature Check_Inlet->Action_Inlet Check_MS 4. Review MS Settings - Correct Scan Range? - Source Cleanliness? - Detector On? Check_Column->Check_MS Column OK Action_Column Trim/Replace Column Reinstall Check_Column->Action_Column Leak_Check 5. Perform Leak Check - Inlet? - Column Fittings? Check_MS->Leak_Check MS Settings OK Action_MS Clean Source Correct Method Check_MS->Action_MS Solution Problem Resolved Leak_Check->Solution No Leaks Found (Re-evaluate previous steps) Action_Leak Tighten Fittings Replace Ferrules Leak_Check->Action_Leak Action_Sample->Start Re-analyze Action_Inlet->Start Re-analyze Action_Column->Start Re-analyze Action_MS->Start Re-analyze Action_Leak->Start Re-analyze

Caption: A systematic approach to troubleshooting GC-MS issues.

Section 3: Experimental Protocols

This section provides a detailed, step-by-step methodology for the purity analysis of this compound.

Protocol 1: Sample Preparation

Objective: To prepare a sample of this compound suitable for GC-MS analysis.

Materials:

  • This compound sample

  • High-purity solvent (e.g., dichloromethane, hexane)[8][9]

  • Volumetric flasks

  • Micropipettes

  • 2 mL glass autosampler vials with PTFE-lined caps[9]

Procedure:

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent. This creates a 1 mg/mL stock solution.

  • Working Solution Preparation: Perform a serial dilution of the stock solution to achieve a final concentration of approximately 10 µg/mL.[9] This concentration is generally suitable for achieving a good signal-to-noise ratio without overloading the column.

  • Sample Transfer: Transfer the working solution to a 2 mL glass autosampler vial and cap securely. Ensure that no air bubbles are trapped in the vial if using a full-volume injection.

Protocol 2: GC-MS Method Parameters

Objective: To establish a robust GC-MS method for the separation and detection of this compound and potential impurities.

ParameterRecommended SettingRationale
GC System Agilent 7890B or equivalentA standard, reliable GC system.
MS System Agilent 5977B or equivalentA sensitive and robust mass selective detector.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentProvides good separation for volatile compounds.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte.
Injection Mode Split (50:1)Prevents column overload and improves peak shape. A lower split ratio can be used for trace analysis.
Injection Volume 1 µLA standard injection volume.
Carrier Gas Helium, constant flow at 1.0 mL/minInert and provides good chromatographic efficiency.
Oven Program Initial: 40 °C (hold 2 min) Ramp: 10 °C/min to 200 °C (hold 2 min)A starting point for separating volatile compounds. This can be optimized based on the observed chromatogram.
MS Source Temp. 230 °CStandard source temperature.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible fragmentation patterns.
Scan Range m/z 35 - 200Covers the expected mass range of the analyte and potential impurities.
Data Interpretation Workflow

DataInterpretation Start Acquire Chromatogram Identify_Peak 1. Identify Peak of Interest (Based on Retention Time) Start->Identify_Peak Extract_MS 2. Extract Mass Spectrum of the Peak Identify_Peak->Extract_MS Compare_NIST 3. Compare with NIST Library - Match Factor > 800? Extract_MS->Compare_NIST Analyze_Fragments 4. Manually Analyze Fragments - Molecular Ion (M+)? - Isotopic Pattern Correct for Cl₂? - Expected Fragment Ions Present? Compare_NIST->Analyze_Fragments Confirm Identity Check_Impurities 5. Analyze Other Peaks (Potential Impurities) Analyze_Fragments->Check_Impurities Identity Confirmed Quantify 6. Quantify Purity (% Area Normalization) Check_Impurities->Quantify Report Generate Report Quantify->Report

Caption: Workflow for GC-MS data analysis and purity assessment.

References

  • U.S. Environmental Protection Agency. (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846. [Link]
  • SCION Instruments. (n.d.).
  • SCION Instruments. (n.d.).
  • Oud Academia. (n.d.). 3.1 Gas Chromatography–Mass Spectrometry (GC-MS)
  • SCION Instruments. (n.d.).
  • National Institute of Standards and Technology. (n.d.). Cyclopropane, 1,1-dichloro-. NIST Chemistry WebBook. [Link]
  • University of California, Davis. (n.d.).
  • U.S. Environmental Protection Agency. (2018). SW-846 Test Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
  • ASTM International. (2018). Standard Test Method for Determination of Gaseous Organic Compounds by Direct Interface Gas Chromatography-Mass Spectrometry. ASTM D6420-18. [Link]
  • ASTM International. (2001). Standard Guide for Identification and Quantitation of Organic Compounds in Water by Combined Gas Chromatography and Electron Impact Mass Spectrometry. ASTM D4128-01. [Link]
  • Reddit. (2024). Troubleshooting halogenated phenols and anisoles in GC-MS. r/analyticalchemistry. [Link]
  • ASTM International. (2018).
  • SCION Instruments. (n.d.). ASTM D5769 - Standard Test Method by GC-MS. [Link]
  • ASTM International. (2022). Standard Practice for Gas Chromatography Electron Ionization Mass Spectrometry Analysis of Ignitable Liquids. 2022-S-0006. [Link]
  • Books. (2019). 10: How Do I Troubleshoot a Problem on My GC-MS?.
  • National Institute of Standards and Technology. (n.d.). Cyclopropane, 1,1-dichloro-2,2-dimethyl-. NIST Chemistry WebBook. [Link]
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  • Chinese Journal of Chemistry. (2000).
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Technical Support Center: Scale-Up of 1,1-Dichlorocyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 1,1-dichlorocyclopropanes, key intermediates in pharmaceutical and agrochemical development, is most commonly achieved via the addition of dichlorocarbene to an alkene. While the reaction is well-established at the bench scale, its transition to pilot and manufacturing scales introduces significant challenges related to reaction kinetics, heat management, mass transfer, and product purification. This guide provides practical, field-tested solutions to common problems encountered during the scale-up of this synthesis, with a focus on the widely used phase-transfer catalysis (PTC) method.

Troubleshooting Guide: Common Scale-Up Challenges & Solutions

This section addresses specific, frequently encountered issues during the scale-up of 1,1-dichlorocyclopropane synthesis. The solutions provided are based on established chemical engineering principles and practical experience in process development.

Question 1: My reaction yield is significantly lower on a larger scale compared to the lab. What are the likely causes and how can I fix it?

Answer: A drop in yield upon scale-up is a classic process chemistry problem, often rooted in mass and heat transfer limitations.

  • Causality: In the laboratory, efficient stirring and a high surface-area-to-volume ratio ensure rapid mixing and heat dissipation. On a larger scale, inadequate agitation can lead to poor mixing between the aqueous base (e.g., 50% NaOH) and the organic phase containing the alkene, chloroform, and phase-transfer catalyst. This creates localized "hot spots" and areas of low reagent concentration, promoting side reactions and reducing the overall yield. The generation of dichlorocarbene at the interface of the two phases is the rate-limiting step, and its efficiency is directly tied to the interfacial surface area created by mixing.

  • Troubleshooting Steps:

    • Agitation & Baffling Review: Ensure your reactor is equipped with appropriate baffles and an impeller designed for liquid-liquid dispersions (e.g., a Rushton turbine). Simply increasing the stirring speed (RPM) may not be sufficient. You may need to evaluate the power per unit volume (P/V) to ensure you are achieving comparable mixing energy to the lab scale.

    • Phase-Transfer Catalyst (PTC) Optimization: The choice and concentration of the PTC are critical. While tetrabutylammonium bromide (TBAB) is common, sometimes a more lipophilic catalyst like tetrabutylammonium hydrogensulfate or a benzyl-substituted quaternary ammonium salt performs better at scale. Consider increasing the catalyst loading slightly (e.g., from 1 mol% to 1.5-2 mol%) to compensate for any mass transfer limitations.

    • Controlled Reagent Addition: Instead of adding the chloroform or base all at once, implement a slow, controlled addition profile. This maintains a low, steady-state concentration of the highly reactive dichlorocarbene, minimizing side reactions.

start Low Yield at Scale check_mixing Evaluate Agitation & Mixing start->check_mixing mixing_ok Mixing Adequate? check_mixing->mixing_ok check_ptc Review Phase-Transfer Catalyst ptc_ok PTC Performance Verified? check_ptc->ptc_ok check_addition Analyze Reagent Addition Profile addition_ok Addition Controlled? check_addition->addition_ok mixing_ok->check_ptc Yes improve_mixing Action: Increase P/V, Change Impeller mixing_ok->improve_mixing No ptc_ok->check_addition Yes optimize_ptc Action: Screen Catalysts, Increase Loading ptc_ok->optimize_ptc No implement_feed Action: Implement Slow Addition Protocol addition_ok->implement_feed No end_ok Yield Improved addition_ok->end_ok Yes improve_mixing->check_ptc optimize_ptc->check_addition implement_feed->end_ok

Caption: A decision tree for troubleshooting low yields in scale-up.

Question 2: I'm experiencing a dangerous exotherm (runaway reaction) during the addition of sodium hydroxide. How can I ensure thermal safety?

Answer: This is the most critical safety hazard in this synthesis. The reaction of chloroform with a strong base to form dichlorocarbene is highly exothermic.

  • Causality: A runaway reaction occurs when the rate of heat generation exceeds the rate of heat removal by the reactor's cooling system. On a large scale, the surface-area-to-volume ratio decreases, making heat removal less efficient. If the base is added too quickly or cooling is insufficient, the temperature can rise uncontrollably, leading to violent boiling of chloroform (B.P. ~61°C) and a rapid pressure increase.

  • Mitigation Strategies:

    • Reaction Calorimetry: Before scaling up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to determine the heat of reaction (ΔHrxn) and the maximum temperature of the synthesis reaction (MTSR). This data is essential for ensuring your plant reactor's cooling capacity is sufficient.

    • Semi-Batch Operation: The reaction must be run in a semi-batch mode, where the base (or chloroform) is added slowly and controllably over several hours. The addition rate should be directly tied to the temperature of the reaction mixture. An automated control loop can be set up to stop the addition if the temperature exceeds a set point (e.g., >25°C).

    • Subsurface Addition: Add the sodium hydroxide solution below the surface of the organic layer. This ensures it reacts immediately and avoids the accumulation of unreacted base, which could lead to a sudden, delayed exotherm.

    • Emergency Quench Plan: Have a pre-defined and tested emergency quenching procedure. This typically involves having a readily available supply of cold water or a weak acid to quickly neutralize the base and stop the reaction.

Question 3: During the aqueous work-up, I'm struggling with a persistent emulsion that makes phase separation impossible. What can I do?

Answer: Emulsion formation is a common issue in PTC-mediated reactions due to the surfactant-like nature of the quaternary ammonium salts.

  • Causality: The phase-transfer catalyst, by its very nature, is designed to be soluble in both the organic and aqueous phases, reducing interfacial tension. At the end of the reaction, high concentrations of the catalyst, combined with vigorous stirring during the quench and wash steps, can create a stable emulsion that does not break easily.

  • Solutions:

    • Add Brine: Before attempting the phase separation, add a saturated sodium chloride solution (brine). The increased ionic strength of the aqueous phase helps to "salt out" the organic components and destabilizes the emulsion, leading to a sharper phase split.

    • Minimize Agitation: During the wash steps, use gentle agitation—just enough to ensure contact between the phases without creating excessive shear forces.

    • Allow for Settling Time: After agitation, allow the mixture to stand for a sufficient period (30 minutes to several hours) for the phases to separate.

    • Consider a Co-solvent: In difficult cases, adding a small amount of a water-miscible solvent like isopropanol can sometimes help to break the emulsion, although this may complicate downstream purification.

Frequently Asked Questions (FAQs)

Q: What are the recommended in-process controls (IPCs) to monitor the reaction? A: The primary IPC is monitoring the disappearance of the starting alkene. This is typically done by taking small, quenched samples from the reaction mixture at regular intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The reaction is considered complete when the alkene peak area is less than a specified threshold (e.g., <1% of the product peak area).

Q: How should I handle the large volumes of chloroform and 50% sodium hydroxide safely? A: Both reagents are hazardous and require specific handling procedures at scale.

  • Chloroform: A suspected carcinogen and environmentally hazardous. Use in a well-ventilated area within a contained system. All transfers should be done using closed-loop systems (e.g., dedicated pumps and lines) to minimize operator exposure and fugitive emissions.

  • 50% Sodium Hydroxide: Highly corrosive. Personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, coveralls, and face shields. Use dedicated, corrosion-resistant pumps and piping (e.g., Teflon-lined) for transfers.

Q: My final product is contaminated with by-products after distillation. What are they and how can I avoid them? A: A common by-product is the insertion of dichlorocarbene into the C-H bond of other molecules or further reaction with the product. Product decomposition can also occur at high temperatures. To minimize these:

  • Control Temperature: Keep the reaction temperature low and consistent, typically between 10-25°C.

  • Vacuum Distillation: Purify the final product via vacuum distillation. This lowers the boiling point and prevents thermal decomposition that can occur at atmospheric pressure. Ensure the crude product is neutralized (pH 6-7) before heating to prevent acid or base-catalyzed degradation in the distillation pot.

Experimental Protocol: Pilot-Scale Synthesis of 1,1-dichloro-2-phenylcyclopropane

This protocol describes a representative procedure for the synthesis of 1,1-dichloro-2-phenylcyclopropane from styrene on a 50 L scale.

Materials & Equipment:

  • 100 L glass-lined reactor with overhead stirrer, thermocouple, condenser, and subsurface addition line.

  • Styrene (5.0 kg, 48.0 mol)

  • Chloroform (8.6 kg, 72.1 mol)

  • Tetrabutylammonium bromide (TBAB) (0.23 kg, 0.72 mol)

  • 50% (w/w) Sodium Hydroxide solution (11.5 kg, 144.0 mol)

  • Toluene (20 L)

  • Water (for quenching and washing)

  • Saturated Brine solution

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charge Reagents: Charge the reactor with styrene, toluene, chloroform, and TBAB.

  • Cooling: Start agitation (e.g., 150 RPM) and cool the mixture to 10°C.

  • Base Addition: Begin the slow, subsurface addition of the 50% NaOH solution. Monitor the internal temperature closely, ensuring it does not exceed 25°C. The addition should take approximately 4-6 hours.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at 20-25°C for an additional 2 hours. Take an IPC sample to check for the consumption of styrene via GC analysis.

  • Quenching: Once the reaction is complete, cool the mixture to 10°C and slowly add 20 L of cold water to quench the reaction.

  • Work-up: Stop the agitation and allow the phases to separate. Drain the lower aqueous layer.

  • Washing: Add 15 L of brine solution to the organic layer, agitate gently for 15 minutes, and allow the phases to separate. Drain the aqueous layer.

  • Isolation: Transfer the organic layer to a rotary evaporator and concentrate under reduced pressure to remove the toluene.

  • Purification: The resulting crude oil is then purified by vacuum distillation to yield the final product.

cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification reagents Charge Styrene, Toluene, Chloroform, TBAB cool Cool to 10°C reagents->cool add_base Slowly Add 50% NaOH (T < 25°C) cool->add_base react Stir for 2h IPC Monitoring (GC) add_base->react quench Quench with Water react->quench phase_sep Phase Separation quench->phase_sep wash Brine Wash phase_sep->wash concentrate Concentrate Organics wash->concentrate distill Vacuum Distillation concentrate->distill product Final Product: 1,1-dichloro-2- phenylcyclopropane distill->product

Caption: A typical process flow for the scaled-up synthesis of a this compound.

Data Summary Table

Table 1: Comparison of Common Phase-Transfer Catalysts

Catalyst NameAbbreviationTypical Loading (mol%)ProsCons
Tetrabutylammonium BromideTBAB1 - 3Cost-effective, readily available, good general-purpose catalyst.Can be difficult to remove from product; may promote emulsions.
Benzyltriethylammonium ChlorideTEBAC1 - 3Often shows higher reactivity than TBAB.More expensive than TBAB.
Aliquat® 336 (Tricaprylylmethylammonium chloride)-1 - 2Highly effective for challenging substrates; very lipophilic.Can be very difficult to remove during work-up; higher cost.

References

  • Phase-Transfer Catalysis: Fundamentals and Applications. Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Chapman & Hall. [Link]
  • A Safe and Scalable Method for Dichlorocyclopropanation. Fedorynski, M. (2003).
  • Industrial Organic Chemistry. Weissermel, K., & Arpe, H.-J. (2003). Wiley-VCH. [Link]
  • Safety of Dichlorocarbene Generation. Iskra, J., & Stavber, S. (2002). Organic Process Research & Development. [Link]

Technical Support Center: Dichlorocyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Dichlorocyclopropanation Reactions. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance and troubleshooting advice. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can navigate the complexities of your dichlorocyclopropanation reactions with confidence.

Section 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers have when undertaking dichlorocyclopropanation reactions.

Q1: What is the most common and practical method for generating dichlorocarbene for cyclopropanation?

A1: The most prevalent and convenient method for generating dichlorocarbene (:CCl₂) in a standard laboratory setting is the α-elimination of hydrogen chloride from a haloform, typically chloroform (CHCl₃), using a strong base.[1][2] This reaction is often performed under phase-transfer catalysis (PTC) conditions, which involves a biphasic system of an organic solvent containing the alkene and chloroform, and a concentrated aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[3][4] A phase-transfer catalyst, such as a quaternary ammonium salt, is employed to shuttle the hydroxide ions into the organic phase to deprotonate the chloroform, initiating the formation of dichlorocarbene.[4]

Q2: How does a phase-transfer catalyst (PTC) improve the efficiency of dichlorocyclopropanation?

A2: A phase-transfer catalyst is crucial for reactions where reactants are in different, immiscible phases, such as the aqueous NaOH and the organic chloroform/alkene mixture. The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBA), facilitates the transfer of the hydroxide anion (OH⁻) from the aqueous phase into the organic phase.[4] This is achieved through the formation of an ion pair between the lipophilic cation of the PTC and the hydroxide anion. Once in the organic phase, the hydroxide is a potent enough base to deprotonate the chloroform, leading to the formation of the trichloromethyl anion (CCl₃⁻), which then rapidly eliminates a chloride ion to generate dichlorocarbene.[4] This process allows the reaction to proceed at a much faster rate and under milder conditions than without a catalyst.

Q3: My dichlorocyclopropanation reaction is not working or giving very low yields. What are the most common reasons for failure?

A3: Low or no yield in a dichlorocyclopropanation reaction can stem from several factors. One of the most common issues is the quality and purity of the reagents and solvents.[5] Water and oxygen can inhibit many catalysts, so ensuring anhydrous conditions is critical.[5] The activity of the base is also paramount; using a fresh, finely powdered, or highly concentrated aqueous solution is recommended. Catalyst deactivation or "poisoning" is another frequent culprit.[6] This can be caused by impurities in the starting materials or side reactions that consume the catalyst. Insufficient mixing in phase-transfer catalyzed reactions can also lead to poor results, as the interfacial area where the reaction occurs is limited.[7] Finally, the nature of the alkene substrate itself can be a factor; electron-rich alkenes are generally more reactive towards the electrophilic dichlorocarbene.[3]

Q4: How do I choose the right catalyst for my specific alkene?

A4: The choice of catalyst is often dependent on the substrate and the desired reaction conditions. For many standard dichlorocyclopropanation reactions under PTC conditions, common quaternary ammonium salts like TBAB and TEBA are effective and readily available.[4] The structure of the catalyst generally does not have a significant effect on the selectivity of the dichlorocarbene addition.[3] However, the lipophilicity of the catalyst is important for its ability to transfer the hydroxide ion into the organic phase.[3] For substrates that are sensitive to strong bases, alternative methods of dichlorocarbene generation that proceed under neutral conditions, such as the thermal decomposition of phenyl(trichloromethyl)mercury (Seyferth's reagent) or the ultrasound-assisted reaction of carbon tetrachloride with magnesium, may be more suitable.[8]

Q5: What are the primary safety concerns when performing dichlorocyclopropanation reactions?

A5: Safety is a critical consideration in dichlorocyclopropanation. Chloroform is a suspected carcinogen and should always be handled in a well-ventilated fume hood.[7] Concentrated solutions of sodium or potassium hydroxide are highly corrosive and can cause severe burns.[7] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[7] The reaction itself can be exothermic, especially during the addition of the base, and should be adequately cooled to prevent runaway reactions.[7] Some alternative reagents, like phenyl(trichloromethyl)mercury, are extremely toxic and require specialized handling and disposal procedures.[8]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during dichlorocyclopropanation experiments.

Problem Potential Cause Troubleshooting Steps & Recommendations
Low or No Product Formation Inactive Catalyst - Verify Catalyst Quality: Use a fresh batch of catalyst from a reputable supplier.[9] - Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%) to see if conversion improves.[5][10] - Consider Catalyst Type: For PTC reactions, ensure the catalyst is sufficiently lipophilic to be effective.
Poor Quality Reagents - Use Anhydrous Solvents: Ensure all solvents are thoroughly dried, as water can react with the carbene and other intermediates.[5] - Check Base Activity: Use freshly prepared, concentrated aqueous base or finely powdered solid base. The effectiveness of the base is critical for deprotonating chloroform. - Purify Alkene: Impurities in the alkene starting material can sometimes inhibit the reaction.
Insufficient Mixing (for PTC) - Increase Stirring Speed: Vigorous stirring is essential in biphasic systems to maximize the interfacial surface area where the reaction occurs.[7] - Use a Mechanical Stirrer: For larger scale reactions, a mechanical stirrer is more effective than a magnetic stir bar.
Reaction Temperature Too Low - Optimize Temperature: While many reactions are run at or below room temperature to control exothermicity, some less reactive alkenes may require gentle heating to proceed at a reasonable rate.[4]
Formation of Significant Byproducts Side Reactions of Dichlorocarbene - Control Reaction Temperature: Lowering the reaction temperature can sometimes minimize side reactions.[4] - Slow Addition of Base: Adding the base slowly can help maintain a low steady-state concentration of dichlorocarbene, favoring the desired reaction with the alkene over side reactions.
Michael Addition (with electron-deficient alkenes) - Choice of Base/Solvent System: For α,β-unsaturated esters, the choice of catalyst can be critical. For instance, with methyl and ethyl acrylates, TEBA can promote Michael addition, while other catalysts may favor cyclopropanation.[3] - Use a Non-Nucleophilic Base: In some cases, using a non-nucleophilic base can suppress Michael addition.
Reaction with Solvent - Choose an Inert Solvent: Ensure the solvent used is inert to the reaction conditions. While chloroform is a reactant, other solvents should not react with the carbene or the base.
Catalyst Deactivation Presence of Catalyst Poisons - Purify Reagents: Impurities such as sulfur compounds or other nucleophiles can act as catalyst poisons. Purifying the alkene and solvents can help. - Inert Atmosphere: While not always necessary for PTC reactions, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent catalyst oxidation.[5]
Thermal Degradation - Avoid Excessive Heat: If heating is required, do so judiciously, as high temperatures can lead to catalyst decomposition.[6]
Difficulty in Product Purification Removal of Catalyst - Aqueous Wash: For PTC reactions, the quaternary ammonium salt catalyst can often be removed by washing the organic layer with water or brine. - Filtration through Silica Gel: A short plug of silica gel can be effective in removing residual catalyst.
Separation from Starting Material - Optimize Reaction Conversion: Drive the reaction to completion to minimize the amount of unreacted starting material. - Chromatography: Flash column chromatography is a standard method for purifying the dichlorocyclopropane product from any remaining starting alkene and byproducts.[11]

Section 3: Experimental Protocols & Workflows

Protocol 1: Dichlorocyclopropanation of an Alkene using Phase-Transfer Catalysis

This protocol provides a general procedure for the dichlorocyclopropanation of an alkene, such as cyclohexene, using chloroform and aqueous sodium hydroxide with a phase-transfer catalyst.

Materials:

  • Alkene (e.g., cyclohexene)

  • Chloroform (CHCl₃)

  • 50% (w/w) aqueous Sodium Hydroxide (NaOH)

  • Phase-Transfer Catalyst (e.g., Benzyltriethylammonium chloride - TEBA)

  • Dichloromethane (CH₂Cl₂) for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) for drying

  • Ice bath

  • Round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, combine the alkene (1.0 equivalent) and the phase-transfer catalyst (0.01-0.05 equivalents).

  • Addition of Chloroform: Add chloroform (1.2-1.5 equivalents) to the flask.

  • Cooling: Cool the flask to 0-5 °C using an ice bath.[7]

  • Addition of Base: With vigorous stirring, add the 50% aqueous sodium hydroxide solution (2.0-3.0 equivalents) dropwise via the addition funnel over a period of 30-60 minutes. The reaction can be exothermic, so maintain the temperature below 10 °C.[7]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or GC analysis until the starting alkene is consumed.

  • Workup: Once the reaction is complete, add water to dissolve any precipitated salts. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[11]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure dichlorocyclopropane.[11]

Workflow Diagram: Dichlorocyclopropanation via Phase-Transfer Catalysis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Alkene, CHCl3, 50% NaOH, and PTC setup Combine Alkene, CHCl3, and PTC in Flask prep_reagents->setup cool Cool to 0-5 °C setup->cool add_base Slowly Add 50% NaOH with Vigorous Stirring cool->add_base react Stir at Room Temperature and Monitor Progress (TLC/GC) add_base->react quench Add Water react->quench extract Separate Layers and Extract with CH2Cl2 quench->extract dry Dry Combined Organic Layers (MgSO4) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Flash Column Chromatography concentrate->purify product Pure Dichlorocyclopropane purify->product

Caption: A typical experimental workflow for dichlorocyclopropanation.

Section 4: Mechanistic Insights

A deeper understanding of the reaction mechanism can aid in troubleshooting and optimization. The most widely accepted mechanism for dichlorocyclopropanation under phase-transfer catalysis is the Makosza mechanism.

Catalytic Cycle of Dichlorocyclopropanation under PTC

G PTC_OH Q⁺OH⁻ (Organic Phase) CCl3_anion CCl₃⁻ PTC_OH->CCl3_anion Deprotonation CHCl3 CHCl₃ CHCl3->CCl3_anion Carbene :CCl₂ CCl3_anion->Carbene α-elimination (-Cl⁻) PTC_Cl Q⁺Cl⁻ CCl3_anion->PTC_Cl Forms Q⁺Cl⁻ Product Dichlorocyclopropane Carbene->Product Cycloaddition Alkene Alkene Alkene->Product NaCl_aq NaCl (Aqueous Phase) PTC_Cl->NaCl_aq Phase Transfer NaOH_aq NaOH (Aqueous Phase) NaOH_aq->PTC_OH Phase Transfer

Caption: The catalytic cycle of phase-transfer catalyzed dichlorocyclopropanation.

Explanation of the Catalytic Cycle:

  • Phase Transfer of Hydroxide: The quaternary ammonium cation (Q⁺) from the PTC pairs with a hydroxide ion (OH⁻) from the concentrated aqueous NaOH solution and transports it into the organic phase.[3]

  • Deprotonation of Chloroform: In the organic phase, the hydroxide ion deprotonates chloroform (CHCl₃) to form the trichloromethyl anion (CCl₃⁻).[4]

  • α-Elimination: The unstable trichloromethyl anion rapidly undergoes α-elimination, expelling a chloride ion (Cl⁻) to generate the highly reactive dichlorocarbene (:CCl₂).[4]

  • Cycloaddition: The electrophilic dichlorocarbene then adds to the electron-rich double bond of the alkene in a concerted, stereospecific manner to form the dichlorocyclopropane product.[2]

  • Catalyst Regeneration: The chloride ion released in the α-elimination step pairs with the quaternary ammonium cation to form Q⁺Cl⁻, which then returns to the aqueous phase, where the cation can pick up another hydroxide ion, thus completing the catalytic cycle.

Section 5: References

  • BenchChem. (2025). Application Notes and Protocols for Dichlorocarbene Generation in Cyclopropanation Reactions. BenchChem. Retrieved from

  • BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Dichlorocarbene. BenchChem. Retrieved from

  • BenchChem. (2025). Technical Support Center: Optimizing Cyclopropanation Reactions. BenchChem. Retrieved from

  • Fedoryński, M. (2003). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1099-1132. ACS Publications. Retrieved from [Link]

  • Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction pathway for the dichlorocyclopropanation of substrate 1 a.... ResearchGate. Retrieved from [Link]

  • OrgoSolver. (n.d.). Formation of Dichlorocyclopropanes of Alkenes with :CCl₂. OrgoSolver. Retrieved from [Link]

  • Zhu, C., Das, S., et al. (2025). Organocatalytic regio- and stereoselective cyclopropanation of olefins. Nature Catalysis, 8, 487-494. Retrieved from [Link]

  • Wang, M.-L., & Hsieh, Y.-M. (2004). Kinetic study of dichlorocyclopropanation of 4-vinyl-1-cyclohexene by a novel multisite phase transfer catalyst. Journal of Molecular Catalysis A: Chemical, 211(1-2), 125-135. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 8.9: Addition of Carbenes to Alkenes - Cyclopropane Synthesis. Chemistry LibreTexts. Retrieved from [Link]

  • Vivekanand, P. A., & Balakrishnan, T. (2012). Dichlorocyclopropanation of α-methyl styrene using phase-transfer Catalyst - A kinetic study. International Journal of Modern Engineering Research, 1(1), 17-22. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine. BenchChem. Retrieved from

  • Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. ACS Publications. Retrieved from [Link]

  • Lin, S. T., & Lin, Y. C. (1990). A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation. Tetrahedron Letters, 31(22), 3123-3124. National Institutes of Health. Retrieved from [Link]

  • Bajaj, P., Sreenilayam, G., Tyagi, V., & Fasan, R. (2019). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. ACS Catalysis, 9(11), 10766-10777. PubMed Central. Retrieved from [Link]

  • Bajaj, P., Sreenilayam, G., Tyagi, V., & Fasan, R. (2019). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. ACS Catalysis, 9(11), 10766-10777. PubMed. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Reactions and Mechanisms. Master Organic Chemistry. Retrieved from [Link]

  • Lee, J. W., & Kim, D. P. (2021). Synthesis of gem‐Dichlorocyclopropanes Using Liquid–Liquid Slug Flow. Bulletin of the Korean Chemical Society, 42(8), 1141-1144. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: gem-Dichloro(alkyl)cyclopropanes in Reactions with NOCl·2SO 3 : Synthesis of Alkyl-5-chloroisoxazoles. ResearchGate. Retrieved from [Link]

  • R Discovery. (2019). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. R Discovery. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 5: Carbene Reactions. Chemistry LibreTexts. Retrieved from [Link]

  • Balakrishnan, T., & Jayachandran, J. P. (1995). Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by. Journal of Chemical Sciences, 107(6), 785-792. Retrieved from [Link]

  • Stark, C. M. (2005). Industrial Phase-Transfer Catalysis. Specialty Chemicals Magazine. Retrieved from [Link]

  • YouTube. (2021). Catalyst deactivation. YouTube. Retrieved from [Link]

  • Zala, S. P., & Patel, M. M. (2012). Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research, 4(2), 10-18. Retrieved from [Link]

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Technical Support Center: Stereochemical Control in Dichlorocyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for dichlorocyclopropane synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of stereocontrol in dichlorocyclopropanation reactions. Here, we move beyond simple protocols to explore the underlying principles that govern stereochemical outcomes, offering troubleshooting advice and in-depth procedural guides to empower your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts and common queries related to controlling stereochemistry in dichlorocyclopropane synthesis.

Question 1: What is the fundamental mechanism of dichlorocyclopropanation and why is it often stereospecific?

Answer: Dichlorocyclopropanation involves the addition of dichlorocarbene (:CCl₂) to an alkene. The reaction is a concerted [1+2] cycloaddition. In this mechanism, the carbene adds to both carbons of the double bond simultaneously from the same face of the alkene. This concerted nature is the reason for the reaction's high degree of stereospecificity. The stereochemistry of the starting alkene is directly translated to the product; a cis-alkene will yield a cis-substituted dichlorocyclopropane, while a trans-alkene will produce a trans-substituted product.

Question 2: What are the most common methods for generating dichlorocarbene in the lab?

Answer: The two most prevalent methods for generating dichlorocarbene for synthesis are:

  • Base-induced elimination from chloroform: This is the most common and cost-effective method. A strong base, such as potassium tert-butoxide or aqueous sodium hydroxide, deprotonates chloroform (CHCl₃) to form the trichloromethyl anion (⁻CCl₃). This anion then rapidly eliminates a chloride ion to yield dichlorocarbene. When using aqueous NaOH, a phase-transfer catalyst (PTC) is essential to shuttle the hydroxide ions into the organic phase where the chloroform and alkene reside.

  • Thermal decomposition of sodium trichloroacetate: Heating sodium trichloroacetate (Cl₃CCOONa) above 80°C causes it to decarboxylate, releasing carbon dioxide and the trichloromethyl anion, which then forms dichlorocarbene. This method is useful when strong bases need to be avoided.

Question 3: How does a phase-transfer catalyst (PTC) work in dichlorocyclopropanation?

Answer: A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs. In the context of dichlorocyclopropanation with aqueous NaOH and chloroform, the reaction mixture is biphasic (aqueous and organic). The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide, forms an ion pair with the hydroxide anion (OH⁻). This lipophilic ion pair can then travel into the organic phase, where the hydroxide can deprotonate the chloroform to initiate the carbene generation process. This avoids the need for anhydrous conditions or expensive alkoxide bases.

Question 4: Is it possible to synthesize an enantiomerically enriched dichlorocyclopropane from a prochiral alkene?

Answer: Yes, this is the realm of asymmetric dichlorocyclopropanation. To achieve this, a chiral, non-racemic phase-transfer catalyst is used. These catalysts are often derived from Cinchona alkaloids. The chiral catalyst forms a chiral ion pair with the hydroxide or the trichloromethyl anion. This chiral complex then associates with the alkene substrate in a diastereoselective manner, leading to the preferential formation of one enantiomer of the dichlorocyclopropane product. The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee).

Part 2: Troubleshooting Guide for Stereoselective Dichlorocyclopropanation

Even with established protocols, challenges can arise. This guide provides a structured approach to diagnosing and solving common experimental issues.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient Carbene Generation: Base may be too weak, degraded, or not effectively transferred to the organic phase.1. Ensure the base (e.g., 50% aq. NaOH) is freshly prepared and concentrated. Check the integrity of your PTC; consider using a different one like tetrabutylammonium hydrogen sulfate. Increase stirring speed to improve phase mixing.
2. Carbene Side Reactions: Dichlorocarbene can react with itself or other species if the alkene is not sufficiently reactive.2. Add the base/chloroform mixture slowly to a solution of the alkene to keep the instantaneous concentration of the carbene low. Ensure the reaction temperature is optimal (often starts at 0°C).
3. Substrate Degradation: The alkene may be sensitive to the strongly basic conditions.3. Consider using a milder carbene generation method, such as the thermal decomposition of sodium trichloroacetate.
Incorrect Diastereoselectivity (e.g., cis product from a trans alkene) 1. Isomerization of the Starting Alkene: The basic reaction conditions may be causing the starting alkene to isomerize before cyclopropanation.1. This is a strong indicator of a non-concerted pathway or pre-reaction isomerization. Monitor the starting material by TLC or GC/MS during the reaction. If isomerization is observed, a different, less basic carbene generation method may be required.
2. Reaction Mechanism is Not Concerted: While rare for dichlorocarbene, impurities or side reactions could potentially lead to a stepwise mechanism.2. Ensure high purity of all reagents and solvents. Metal contaminants can sometimes alter reaction pathways.
Low Enantioselectivity (Low ee) in Asymmetric Reactions 1. Ineffective Chiral Catalyst: The chosen chiral PTC may not be optimal for the specific alkene substrate.1. Screen different chiral PTCs. The structure of the catalyst (e.g., substituents on the Cinchona alkaloid) can have a profound impact on enantioselectivity. Consult literature for catalysts proven with similar substrates.
2. Poor Association between Catalyst and Reactants: The formation of the key chiral intermediate may be inefficient.2. Solvent choice is critical. Less polar solvents often promote tighter ion pairing and better stereochemical communication. Temperature also plays a key role; running the reaction at lower temperatures can improve enantioselectivity.
3. Racemic Background Reaction: The non-catalyzed reaction may be occurring in parallel, producing a racemic product and lowering the overall ee.3. Ensure efficient stirring to maximize the interface between phases where the catalyzed reaction occurs. Adjust addition rates and concentrations to favor the catalyzed pathway.
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing issues in a dichlorocyclopropanation reaction.

Stereospecific_Addition cluster_cis Addition to cis-Alkene cluster_trans Addition to trans-Alkene cis_alkene cis-Alkene cis_transition [Transition State] cis_alkene->cis_transition + :CCl₂ cis_product cis-Dichlorocyclopropane cis_transition->cis_product trans_alkene trans-Alkene trans_transition [Transition State] trans_alkene->trans_transition + :CCl₂ trans_product trans-Dichlorocyclopropane trans_transition->trans_product

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 1,1-Dichlorocyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of small molecules is a cornerstone of successful research. 1,1-Dichlorocyclopropane, a strained cyclic compound, presents a unique case for spectroscopic analysis due to the influence of its geminal dichloro substituents on the cyclopropyl ring. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, supported by experimental data and compared with alternative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) Spectroscopy.

The Power of NMR in Unraveling the Structure of this compound

NMR spectroscopy stands as a paramount tool for the unambiguous determination of the molecular structure of this compound. The symmetry of the molecule and the strong influence of the electronegative chlorine atoms create a distinct and informative spectral fingerprint.

¹H NMR Analysis: A Tale of Chemical Equivalence and Complex Coupling

Due to the plane of symmetry passing through the C1 carbon and bisecting the C2-C3 bond, the four protons on the cyclopropane ring are chemically equivalent.[1][2] This equivalence simplifies the spectrum to a single group of signals, yet the spin-spin coupling between these protons results in a complex multiplet rather than a simple singlet.

The analysis of the ¹H NMR spectrum of this compound reveals a complex multiplet centered at approximately 1.47 ppm .[3] The complexity of this signal arises from the various coupling interactions between the protons on the C2 and C3 carbons. The key coupling constants that define the shape of this multiplet have been reported as follows:

Coupling TypeConstant (J)Value (Hz)
GeminalJgem-6.0
Vicinal (cis)Jcis11.2
Vicinal (trans)Jtrans8.0
Carbon-Proton¹JCH166.5
Data sourced from Patel, D.J. et al. J. Am. Chem. Soc. 1963, 85, 3218-3223.[3]

The negative sign of the geminal coupling constant is a characteristic feature of protons on the same sp³-hybridized carbon. The larger value for the cis-vicinal coupling compared to the trans-vicinal coupling is also typical for cyclopropane rings. This detailed coupling information is invaluable for confirming the rigid, strained ring structure.

Experimental Protocol for ¹H NMR Acquisition

A standard protocol for acquiring a high-resolution ¹H NMR spectrum of this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard 30-degree pulse ('zg30') is typically sufficient.

    • Spectral Width: Set a spectral width of 0-10 ppm.

    • Acquisition Time: An acquisition time of 2-4 seconds is recommended.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is adequate for qualitative analysis.

    • Number of Scans: Acquire 8-16 scans for a sufficiently concentrated sample.

  • Data Processing:

    • Apply a line broadening of 0.3 Hz.

    • Perform Fourier transformation.

    • Phase the spectrum manually.

    • Apply baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Analysis: The Influence of Electronegativity

The ¹³C NMR spectrum of this compound is simpler than its proton counterpart. Due to the molecular symmetry, only two distinct carbon signals are expected: one for the dichlorinated carbon (C1) and one for the two equivalent methylene carbons (C2 and C3).

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms. The two electronegative chlorine atoms attached to C1 will cause a significant downfield shift (deshielding) for this carbon. In contrast, the methylene carbons (C2 and C3) will appear at a much higher field.

Based on predictive models and data from similar structures, the expected chemical shifts are:

Carbon AtomPredicted Chemical Shift (δ)Rationale
C1 (-CCl₂)~60-70 ppmStrong deshielding effect from two electronegative chlorine atoms.
C2/C3 (-CH₂)~20-30 ppmShielded environment of a cyclopropyl methylene carbon.

Experimental Protocol for ¹³C NMR Acquisition

The following protocol is recommended for acquiring a proton-decoupled ¹³C NMR spectrum:

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse program with a 30-degree pulse ('zgpg30') is suitable.

    • Spectral Width: Set a spectral width of 0-100 ppm.

    • Acquisition Time: An acquisition time of 1-2 seconds is recommended.

    • Relaxation Delay: A relaxation delay of 2 seconds is appropriate.

    • Number of Scans: Acquire 512-1024 scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a line broadening of 1-2 Hz.

    • Perform Fourier transformation.

    • Phase the spectrum manually.

    • Apply baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS.

Comparative Analysis with Alternative Techniques

While NMR provides unparalleled detail for structural elucidation, other analytical techniques offer complementary information and are often used for routine analysis and quality control.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. For this compound, GC would show a single peak corresponding to the pure compound, and its retention time would be characteristic under specific chromatographic conditions. The mass spectrum provides information about the molecular weight and fragmentation pattern.

Expected GC-MS Data:

  • Molecular Ion Peak (M⁺): An ion cluster around m/z 110, 112, and 114, reflecting the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The expected ratio for a molecule with two chlorine atoms would be approximately 9:6:1.

  • Major Fragmentation Peaks: Loss of a chlorine atom (M⁺ - Cl) would result in a fragment at m/z 75 and 77. Further fragmentation would lead to smaller ions characteristic of the cyclopropyl ring.

GC-MS is particularly useful for assessing the purity of a sample and detecting any isomeric impurities, such as cis- or trans-1,2-dichlorocyclopropane, which would likely have different retention times.[4]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorptions for C-H and C-Cl bonds within a strained ring system.

Expected IR Absorptions:

Wavenumber (cm⁻¹)Vibration
~3000-3100C-H stretching of the cyclopropyl ring
~1450CH₂ scissoring
~1020Cyclopropane ring breathing mode
~600-800C-Cl stretching
Data available from the NIST WebBook.[5]

While IR spectroscopy can confirm the presence of the cyclopropyl ring and C-Cl bonds, it cannot distinguish between the different isomers of dichlorocyclopropane as readily as NMR or GC-MS.

Logical Workflow for Structural Analysis

The following diagram illustrates a logical workflow for the comprehensive analysis of a sample suspected to be this compound.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Data Interpretation & Confirmation Sample Unknown Sample GCMS GC-MS Analysis Sample->GCMS IR IR Spectroscopy Sample->IR HNMR 1H NMR Spectroscopy GCMS->HNMR Proceed if pure Purity Purity Assessment GCMS->Purity Isomer Isomeric Purity GCMS->Isomer Structure Structure Confirmation IR->Structure Functional Groups CNMR 13C NMR Spectroscopy HNMR->CNMR HNMR->Structure Connectivity & Stereochemistry CNMR->Structure Carbon Skeleton

Caption: A logical workflow for the analysis of this compound.

Conclusion: An Integrated Spectroscopic Approach

The comprehensive characterization of this compound is best achieved through an integrated approach that leverages the strengths of multiple spectroscopic techniques. While GC-MS and IR spectroscopy provide valuable information regarding purity, molecular weight, and functional groups, NMR spectroscopy, particularly ¹H and ¹³C NMR, is indispensable for the definitive elucidation of the molecule's precise structure and connectivity. The detailed analysis of chemical shifts and coupling constants from NMR spectra provides a level of structural detail that is unmatched by other techniques, making it the gold standard for researchers in the chemical and pharmaceutical sciences.

References

  • Patel, D.J., Howden, M.E.H., & Roberts, J.D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society, 85(20), 3218–3223. [Link]
  • SpectraBase. (n.d.). Cyclopropane, 1,1-dichloro-.
  • NIST. (n.d.). Cyclopropane, 1,1-dichloro-. In NIST Chemistry WebBook.
  • Gauth. (n.d.). PROBLEM 6 Draw an isomer of dichlorocyclopropane that gives an 'H NMR spectrum a. with one.
  • Filo. (2023, November 4). Draw an isomer of dichlorocyclopropane that gives an _{:}^{1}H NMR spe...
  • PubChem. (n.d.). Cyclopropane, 1,1-dichloro-.

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A Researcher's Guide to Interpreting NMR Coupling Constants in Dichlorocyclopropanes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of organic synthesis and drug development, the precise characterization of molecular structure is paramount. The rigid, strained three-membered ring of cyclopropane derivatives presents a unique stereochemical puzzle. When substituted with heteroatoms like chlorine, the interpretation of their Nuclear Magnetic Resonance (NMR) spectra, particularly the proton-proton (¹H-¹H) coupling constants, becomes a critical tool for unambiguous stereochemical assignment. This guide provides an in-depth comparison of the NMR coupling constants for the three isomers of dichlorocyclopropane: 1,1-dichloro-, cis-1,2-dichloro-, and trans-1,2-dichlorocyclopropane. We will delve into the underlying principles governing these coupling constants and provide practical experimental protocols for their synthesis and spectral acquisition.

The Decisive Role of Symmetry and Dihedral Angles

The number of signals in a ¹H NMR spectrum is the first clue to the identity of a dichlorocyclopropane isomer, a direct consequence of the molecule's symmetry. However, it is the intricate splitting patterns, dictated by the coupling constants (J-values), that provide definitive proof of stereochemistry. These coupling constants are exquisitely sensitive to the geometric relationship between the coupled protons, specifically the number of bonds separating them and their dihedral angle.

In dichlorocyclopropanes, we are primarily concerned with two types of coupling:

  • Geminal Coupling (²J): Occurs between two protons on the same carbon atom.

  • Vicinal Coupling (³J): Occurs between protons on adjacent carbon atoms. This is further divided into cis and trans relationships.

The magnitude of vicinal coupling in cyclopropanes is governed by the Karplus relationship, which correlates the coupling constant to the dihedral angle between the coupled protons. Generally, for cyclopropane rings, the coupling constant between cis protons (³J_cis_), with a dihedral angle of approximately 0°, is larger than that between trans protons (³J_trans_), which have a dihedral angle of around 120°.

Comparative Analysis of Dichlorocyclopropane Isomers

The distinct structural features of each dichlorocyclopropane isomer give rise to unique ¹H NMR spectral fingerprints.

1,1-Dichlorocyclopropane

This highly symmetrical isomer presents the simplest spectrum. Due to a C₂ axis of symmetry, all four protons are chemically equivalent, resulting in a single signal in the ¹H NMR spectrum.

cis-1,2-Dichlorocyclopropane

The cis isomer possesses a plane of symmetry that renders the two methine protons (CH-Cl) chemically equivalent and the two methylene protons (-CH₂-) also equivalent to each other, though the two protons within the methylene group are diastereotopic. This results in two distinct signals in the ¹H NMR spectrum.

trans-1,2-Dichlorocyclopropane

The trans isomer has a C₂ axis of symmetry. This makes the two methine protons equivalent and the two methylene protons equivalent. However, the relationship between the methine proton and the two methylene protons is different, leading to three distinct signals in its ¹H NMR spectrum.

The following table summarizes the expected and reported ¹H NMR coupling constants for the dichlorocyclopropane isomers.

IsomerProton Environment(s)Expected No. of SignalsCoupling TypeTypical Coupling Constant (Hz)
This compound 4 equivalent protons1²J_gem_-6.0
³J_cis_11.2
³J_trans_8.0
cis-1,2-Dichlorocyclopropane 2 sets of equivalent protons2³J_cis_~8-10
³J_trans_~4-6
²J_gem_Varies
trans-1,2-Dichlorocyclopropane 3 sets of inequivalent protons3³J_cis_~8-10
³J_trans_~4-6
²J_gem_Varies

Note: The values for cis- and trans-1,2-dichlorocyclopropane are typical ranges for cyclopropanes and may vary slightly based on solvent and other experimental conditions.

Experimental Protocols

Synthesis of Dichlorocyclopropanes

A common and effective method for the synthesis of dichlorocyclopropanes is the addition of dichlorocarbene to an alkene. Dichlorocarbene is a reactive intermediate that can be generated in situ.

Protocol: Dichlorocyclopropanation of an Alkene

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting alkene in chloroform. Chloroform serves as both the solvent and the carbene precursor.

  • Phase-Transfer Catalysis: Add a phase-transfer catalyst, such as benzyltriethylammonium chloride, to the reaction mixture.

  • Carbene Generation: Slowly add a 50% aqueous solution of sodium hydroxide to the vigorously stirred mixture. The reaction is exothermic and should be controlled with an ice bath.

  • Reaction: Allow the reaction to stir at room temperature for several hours or until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Workup: Dilute the reaction mixture with water and extract the organic layer with a suitable solvent like dichloromethane. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired dichlorocyclopropane isomer(s).

Diagram: Dichlorocyclopropane Synthesis Workflow

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Dissolve Alkene in Chloroform ptc Add Phase-Transfer Catalyst prep->ptc 1. carbene Add 50% NaOH (aq) (Carbene Generation) ptc->carbene 2. stir Stir at Room Temperature carbene->stir 3. extract Extraction & Washing stir->extract 4. purify Column Chromatography extract->purify 5.

Caption: Workflow for the synthesis of dichlorocyclopropanes.

High-Resolution ¹H NMR Spectroscopy

To accurately determine the coupling constants, high-resolution NMR spectra are essential.

Protocol: Acquisition of High-Resolution ¹H NMR Spectra

  • Sample Preparation: Prepare a solution of the purified dichlorocyclopropane isomer in a deuterated solvent (e.g., CDCl₃) at a concentration of approximately 5-10 mg/mL in a standard 5 mm NMR tube.

  • Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz) to achieve good signal dispersion.

  • Tuning and Shimming: Tune and match the probe for the ¹H frequency. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (zg or zg30) is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses all proton signals (e.g., 0-10 ppm).

    • Acquisition Time: Use a long acquisition time (e.g., 2-4 seconds) to ensure high digital resolution.

    • Relaxation Delay: Employ a relaxation delay of 1-2 seconds.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • Processing:

    • Apply a gentle apodization function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution.

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

  • Analysis: Use the NMR software to accurately measure the peak positions and calculate the coupling constants from the splitting patterns.

Diagram: Logic for Isomer Identification

G start Acquire ¹H NMR Spectrum signals Count Number of Signals start->signals one_signal This compound signals->one_signal 1 Signal coupling Analyze Coupling Constants (³J_cis_ > ³J_trans_) signals->coupling 2 or 3 Signals two_signals cis-1,2-Dichlorocyclopropane confirm Confirm Stereochemistry two_signals->confirm three_signals trans-1,2-Dichlorocyclopropane three_signals->confirm coupling->two_signals 2 Signals coupling->three_signals 3 Signals

A Comparative Guide to Dichlorocyclopropanation and the Simmons-Smith Reaction for Cyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures, the cyclopropane ring represents a uniquely valuable structural motif. Its inherent ring strain and distinct electronic properties can impart profound effects on a molecule's conformation, metabolic stability, and biological activity. The construction of this three-membered ring is therefore a critical undertaking in organic synthesis. Among the myriad of available methods, dichlorocyclopropanation and the Simmons-Smith reaction have emerged as two of the most robust and widely utilized strategies.

This guide provides an in-depth, objective comparison of these two powerful cyclopropanation methods. We will delve into their reaction mechanisms, substrate scope, stereochemistry, and practical considerations, supported by experimental data and detailed protocols. Our aim is to equip you with the technical insights necessary to make informed decisions in selecting the optimal method for your specific synthetic challenges.

At a Glance: Key Differences

FeatureDichlorocyclopropanationSimmons-Smith Reaction
Reactive Intermediate Dichlorocarbene (:CCl₂)Organozinc Carbenoid (IZnCH₂I)
Product gem-DichlorocyclopropaneMethylene-cyclopropane
Typical Reagents Chloroform (CHCl₃), strong base (e.g., NaOH, KOtBu), often with a phase-transfer catalystDiiodomethane (CH₂I₂), Zinc-Copper couple (Zn-Cu) or Diethylzinc (Et₂Zn)
Substrate Preference Broad; effective for both electron-rich and electron-deficient alkenesPrefers electron-rich alkenes; can be directed by hydroxyl groups
Stereochemistry Stereospecific syn-additionStereospecific syn-addition
Key Advantages Inexpensive reagents, broad substrate scopeHigh functional group tolerance, hydroxyl-directed stereocontrol
Key Limitations Harsh basic conditions can be incompatible with sensitive functional groupsHigher cost of reagents, less reactive towards electron-poor alkenes

Dichlorocyclopropanation: A Versatile Route to Functionalized Cyclopropanes

Dichlorocyclopropanation involves the addition of dichlorocarbene (:CCl₂) to an alkene. This highly reactive, electrophilic intermediate is typically generated in situ from chloroform and a strong base. The resulting gem-dichlorocyclopropane is a versatile synthetic intermediate, with the two chlorine atoms serving as handles for a variety of subsequent transformations.

Mechanism of Dichlorocarbene Generation and Cycloaddition

The most common and practical method for generating dichlorocarbene is the α-elimination of chloroform, often facilitated by phase-transfer catalysis (PTC).[1] This approach is operationally simple and avoids the need for strictly anhydrous conditions.

The mechanism proceeds in two main stages:

  • Generation of Dichlorocarbene: A strong base, such as sodium hydroxide, deprotonates chloroform to form the trichloromethyl anion (:CCl₃⁻). This anion is unstable and undergoes α-elimination, expelling a chloride ion to yield dichlorocarbene (:CCl₂).[2][3] In a two-phase system (e.g., aqueous NaOH and an organic solvent containing the alkene and chloroform), a phase-transfer catalyst like benzyltriethylammonium chloride (BTEAC) is crucial. The catalyst transports hydroxide ions into the organic phase to effect the deprotonation of chloroform.[4]

  • [2+1] Cycloaddition: The electrophilic dichlorocarbene then undergoes a concerted [2+1] cycloaddition with the alkene.[2][3] This concerted mechanism, where both new carbon-carbon bonds are formed in a single transition state, is responsible for the reaction's high degree of stereospecificity. The syn-addition preserves the stereochemistry of the starting alkene in the cyclopropane product; a cis-alkene will yield a cis-disubstituted cyclopropane, and a trans-alkene will give the trans-product.[5]

Dichlorocyclopropanation_Mechanism cluster_generation Dichlorocarbene Generation (α-elimination) cluster_cycloaddition [2+1] Cycloaddition CHCl3 CHCl₃ CCl3_anion :CCl₃⁻ CHCl3->CCl3_anion Deprotonation Base Base (e.g., OH⁻) Base->CCl3_anion CCl2 :CCl₂ (Dichlorocarbene) CCl3_anion->CCl2 α-elimination Cl_ion Cl⁻ Alkene Alkene CCl2->Alkene Concerted addition Dichlorocyclopropane gem-Dichlorocyclopropane Alkene->Dichlorocyclopropane

Caption: Mechanism of Dichlorocyclopropanation.

Experimental Protocol: Dichlorocyclopropanation of Cyclohexene via Phase-Transfer Catalysis

This protocol provides a representative procedure for the synthesis of 7,7-dichlorobicyclo[4.1.0]heptane.

Materials:

  • Cyclohexene

  • Chloroform (CHCl₃)

  • 50% (w/w) aqueous Sodium Hydroxide (NaOH)

  • Benzyltriethylammonium chloride (BTEAC)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine cyclohexene (1.0 mol), chloroform (1.0 mol), and benzyltriethylammonium chloride (0.01 mol).

  • Reaction Initiation: Cool the mixture in an ice bath. With vigorous stirring, slowly add the 50% aqueous sodium hydroxide solution (200 mL) over 1-2 hours, ensuring the internal temperature remains below 10 °C. The vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, thereby facilitating the phase-transfer catalysis.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue to stir vigorously for 4-6 hours. The progress of the reaction can be monitored by Gas Chromatography (GC).

  • Work-up: Upon completion, add water (200 mL) and dichloromethane (100 mL) to the reaction mixture.

  • Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with two portions of dichloromethane (50 mL each).

  • Washing: Combine the organic layers and wash with water (100 mL) followed by brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 7,7-dichlorobicyclo[4.1.0]heptane can be purified by vacuum distillation.

The Simmons-Smith Reaction: A Mild and Stereocontrolled Approach

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, prized for its mild reaction conditions and high degree of stereospecificity.[6] It utilizes an organozinc carbenoid, often referred to as the Simmons-Smith reagent, to deliver a methylene (CH₂) group to an alkene.[7]

Mechanism and the Role of the Zinc Carbenoid

The active species in the Simmons-Smith reaction is an organozinc carbenoid, typically iodomethylzinc iodide (IZnCH₂I).[8] This is not a free carbene, but rather a metal-complexed species with carbene-like reactivity.[9] It is generated from the reaction of diiodomethane with a zinc-copper couple.[8]

The cyclopropanation proceeds via a concerted, "butterfly-type" transition state where the methylene group is transferred to the same face of the alkene double bond.[8] This concerted mechanism ensures the retention of the alkene's stereochemistry in the cyclopropane product.[6]

A significant advantage of the Simmons-Smith reaction is the ability of hydroxyl groups on the substrate to direct the stereochemical outcome. The zinc atom of the carbenoid can coordinate with a nearby hydroxyl group, leading to the delivery of the methylene group to the same face as the directing group.[10] This provides a powerful tool for controlling diastereoselectivity in complex molecules.

Simmons_Smith_Mechanism cluster_reagent_formation Reagent Formation cluster_cycloaddition Cycloaddition CH2I2 CH₂I₂ Carbenoid IZnCH₂I (Simmons-Smith Reagent) CH2I2->Carbenoid ZnCu Zn(Cu) ZnCu->Carbenoid TransitionState "Butterfly" Transition State Carbenoid->TransitionState Concerted addition Alkene Alkene Alkene->TransitionState Cyclopropane Cyclopropane TransitionState->Cyclopropane ZnI2 ZnI₂ TransitionState->ZnI2

Caption: Mechanism of the Simmons-Smith Reaction.

The Furukawa Modification: Enhanced Reactivity

A widely used variant of the Simmons-Smith reaction is the Furukawa modification, which employs diethylzinc (Et₂Zn) instead of the zinc-copper couple.[11][12] This often leads to a more reactive carbenoid species, faster reaction times, and improved reproducibility, especially for less reactive or sterically hindered alkenes.[11]

Experimental Protocol: Simmons-Smith Cyclopropanation of Cyclohexene (Furukawa Modification)

This protocol outlines a general procedure for the synthesis of norcarane (bicyclo[4.1.0]heptane).

Materials:

  • Cyclohexene

  • Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)

  • Diiodomethane (CH₂I₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.

  • Carbenoid Formation: Slowly add the diethylzinc solution (2.0 equivalents relative to the alkene) to the cooled solvent. Then, add diiodomethane (2.0 equivalents) dropwise. Stir the mixture at 0 °C for 30 minutes. The choice to use diethylzinc is a key aspect of the Furukawa modification, as it generates a more soluble and reactive carbenoid species compared to the heterogeneous zinc-copper couple, often leading to higher yields and better reproducibility.[11]

  • Substrate Addition: Slowly add a solution of cyclohexene (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Quenching: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude norcarane by distillation or flash column chromatography.

Head-to-Head Comparison: Performance and Applications

SubstrateDichlorocyclopropanation YieldSimmons-Smith Reaction YieldComments
Styrene Good to ExcellentModerate (30-40%)[13]Dichlorocyclopropanation of styrene is generally high-yielding under PTC conditions.[11] The Simmons-Smith reaction can be lower yielding for simple unactivated aromatic alkenes.
Cyclohexene HighGood to ExcellentBoth methods are effective for simple cycloalkenes. The Furukawa modification often gives high yields in the Simmons-Smith reaction.[11]
Electron-Rich Alkene (e.g., Vinyl Ether) HighExcellentThe Simmons-Smith reaction is particularly well-suited for electron-rich alkenes like vinyl ethers, often giving high yields.[9][11]
Electron-Deficient Alkene (e.g., α,β-Unsaturated Ester) GoodPoor to ModerateDichlorocyclopropanation is generally more effective for electron-deficient alkenes. The standard Simmons-Smith reaction is less efficient, though modifications like the Shi modification can improve reactivity.[14]
Allylic Alcohol Possible, but may have side reactionsExcellent (with high diastereoselectivity)The hydroxyl-directing effect makes the Simmons-Smith reaction the method of choice for the stereocontrolled cyclopropanation of allylic alcohols.[10]

Experimental Workflow Comparison

Workflow_Comparison Experimental Workflow Comparison cluster_dichloro Dichlorocyclopropanation (PTC) cluster_ss Simmons-Smith (Furukawa Modification) D_Start Start D_Setup Combine Alkene, CHCl₃, and PTC in flask D_Start->D_Setup D_React Add aq. NaOH with vigorous stirring (exothermic, may require cooling) D_Setup->D_React D_Workup Aqueous Work-up and Extraction D_React->D_Workup D_Purify Purification (Distillation/Chromatography) D_Workup->D_Purify D_Product gem-Dichlorocyclopropane D_Purify->D_Product SS_Start Start SS_Setup Combine Et₂Zn and CH₂I₂ in anhydrous solvent under inert atmosphere SS_Start->SS_Setup SS_React Add Alkene solution and stir SS_Setup->SS_React SS_Quench Quench with aq. NH₄Cl SS_React->SS_Quench SS_Workup Aqueous Work-up and Extraction SS_Quench->SS_Workup SS_Purify Purification (Distillation/Chromatography) SS_Workup->SS_Purify SS_Product Cyclopropane SS_Purify->SS_Product

Caption: Comparison of experimental workflows.

Conclusion and Recommendations

The choice between dichlorocyclopropanation and the Simmons-Smith reaction is dictated by the specific synthetic goal and the nature of the substrate.

Choose Dichlorocyclopropanation when:

  • Your target is a gem-dichlorocyclopropane, a versatile intermediate for further functionalization.

  • You are working with electron-deficient or unactivated alkenes.

  • Cost-effectiveness of reagents is a primary concern.

  • Your substrate is stable to strong basic conditions.

Choose the Simmons-Smith Reaction when:

  • Your goal is the direct synthesis of a methylene-cyclopropane.

  • You are working with substrates containing sensitive functional groups that are incompatible with strong bases.

  • High diastereoselectivity is required, and a hydroxyl group is present to direct the reaction.

  • You are cyclopropanating electron-rich alkenes where high yields are expected.

By understanding the nuances of each method, researchers can strategically employ these powerful reactions to access a diverse range of cyclopropane-containing molecules, advancing the frontiers of drug discovery and chemical synthesis.

References

  • Shi, Y. et al. (1998). A Novel Class of Tunable Zinc Reagents (RXZnCH2Y) for Efficient Cyclopropanation of Olefins. J. Org. Chem., 69, 327-334. [Link]
  • OrgoSolver. (n.d.).
  • Scribd. (n.d.). Phase Transfer 0. [Link]
  • Furukawa, J., Kawabata, N., & Nishimura, J. (1966). A novel route to cyclopropanes from olefins. Tetrahedron Letters, 7(28), 3353-3354. [Link]
  • NROChemistry. (n.d.). Simmons-Smith Reaction. [Link]
  • OpenStax. (2023). 8.9 Addition of Carbenes to Alkenes: Cyclopropane Synthesis. In Organic Chemistry. [Link]
  • MDPI. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5739. [Link]
  • Master Organic Chemistry. (2023).
  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. [Link]
  • Chemistry LibreTexts. (2024). 8.9: Addition of Carbenes to Alkenes - Cyclopropane Synthesis. [Link]
  • Chemistry LibreTexts. (2024). 8.11: Addition of Carbenes to Alkenes - Cyclopropane Synthesis. [Link]
  • OrgoSolver. (n.d.). Formation of Dichlorocyclopropanes of Alkenes with :CCl₂. [Link]
  • ResearchGate. (2014).
  • Grokipedia. (n.d.). Simmons–Smith reaction. [Link]
  • ACS Publications. (2017). Cyclopropanation Strategies in Recent Total Syntheses. Chemical Reviews, 117(18), 11651-11679. [Link]
  • Chemistry LibreTexts. (2024). 8.9: Addition of Carbenes to Alkenes - Cyclopropane Synthesis. [Link]
  • ACS Publications. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(5), 1317-1369. [Link]
  • ResearchGate. (2002).
  • National Center for Biotechnology Information. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5739. [Link]
  • Wikipedia. (n.d.). Simmons–Smith reaction. [Link]

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A Comparative Guide to Alternative Methods for the Synthesis of Dichlorocyclopropanes

Author: BenchChem Technical Support Team. Date: January 2026

Dichlorocyclopropanes are not merely chemical curiosities; they are potent intermediates in organic synthesis, serving as versatile precursors to a wide array of molecular architectures, including allenes, cyclopropenes, and cyclopentadienes.[1] Their exceptional utility in the construction of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals, has driven the development of numerous synthetic methodologies. The cornerstone of their synthesis is the addition of dichlorocarbene (:CCl₂), a highly reactive intermediate, to an alkene.[2][3]

This guide provides an in-depth comparison of the principal methods for generating dichlorocarbene for the purpose of dichlorocyclopropanation. We will move beyond a simple recitation of protocols to explore the mechanistic underpinnings, practical advantages, and inherent limitations of each technique. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed, causality-driven decisions in their synthetic endeavors.

Method 1: The Workhorse - Phase-Transfer Catalysis (PTC)

The generation of dichlorocarbene from chloroform and a strong aqueous base, facilitated by a phase-transfer catalyst, is arguably the most common and practical approach to dichlorocyclopropanation.[4] This method, often referred to as the Makosza method, revolutionized dichlorocarbene chemistry by providing a simple, scalable, and cost-effective procedure that avoids the need for strictly anhydrous conditions.[1]

Mechanistic Rationale

The reaction operates in a biphasic system, typically chloroform (which serves as both the organic phase and the carbene precursor) and a concentrated aqueous solution of sodium hydroxide. The key to the process is a phase-transfer catalyst (PTC), such as a quaternary ammonium salt like benzyltriethylammonium chloride (TEBA) or tetrabutylammonium bromide (TBAB).[1][4]

The lipophilic cation of the PTC pairs with the hydroxide anion, shuttling it from the aqueous phase into the organic phase.[4] Once in the organic medium, the hydroxide is a potent base, capable of deprotonating chloroform to generate the trichloromethyl anion (CCl₃⁻). This anion is unstable and undergoes rapid α-elimination, expelling a chloride ion to yield the electrophilic dichlorocarbene (:CCl₂), which is then trapped in a concerted, stereospecific cycloaddition by the alkene present in the organic phase.[2][5][6]

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH Na⁺OH⁻ QOH_org Q⁺OH⁻ NaOH->QOH_org QCl_aq Q⁺Cl⁻ QCl_org Q⁺Cl⁻ CHCl3 CHCl₃ CCl3_anion ⁻CCl₃ CHCl3->CCl3_anion CCl2 :CCl₂ CCl3_anion->CCl2 Cyclopropane Dichlorocyclopropane CCl2->Cyclopropane Alkene Alkene Alkene->Cyclopropane [2+1] Cycloaddition QOH_org->CCl3_anion - H₂O

Mechanism of Phase-Transfer Catalyzed Dichlorocyclopropanation.
Experimental Protocol: Synthesis of 7,7-Dichloronorcarane

This protocol is a representative procedure for the dichlorocyclopropanation of cyclohexene using PTC.[4]

  • Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel, combine cyclohexene (82.1 g, 1.0 mol), chloroform (120 g, 1.0 mol), and benzyltriethylammonium chloride (2.3 g, 0.01 mol).

  • Cooling: Cool the mixture to 0-5 °C using an ice bath.

  • Base Addition: With vigorous stirring, slowly add a 50% (w/w) aqueous sodium hydroxide solution (200 mL) via the addition funnel over 1-2 hours. It is critical to maintain the internal temperature below 10 °C as the reaction can be exothermic.[4]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue to stir vigorously for 4-6 hours.

  • Work-up: Dilute the reaction mixture with water and transfer to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation to yield 7,7-dichloronorcarane.

Method 2: Anhydrous Conditions - Haloforms with Alkoxide Bases

The first successful generation of dichlorocarbene for cyclopropanation, reported by Doering and Hoffmann in 1954, utilized chloroform and a strong, non-nucleophilic base, potassium tert-butoxide (KOtBu), under strictly anhydrous conditions.[1][7] This method remains valuable, particularly for substrates that are sensitive to aqueous base.

Mechanistic Rationale

The mechanism is conceptually simpler than PTC as it occurs in a single organic phase. The strong alkoxide base directly deprotonates chloroform to form the trichloromethyl anion, which then eliminates chloride to furnish dichlorocarbene.[8] The critical experimental parameter is the exclusion of water, as the carbene and the trichloromethyl anion are highly sensitive to water and other protic sources.[8]

Anhydrous_Mechanism reagents CHCl₃ + KOtBu (Anhydrous Solvent) anion K⁺ ⁻CCl₃ reagents->anion Deprotonation carbene :CCl₂ anion->carbene α-elimination tBuOH tBuOH product Dichlorocyclopropane carbene->product KCl KCl alkene Alkene alkene->product [2+1] Cycloaddition

Dichlorocarbene generation under anhydrous conditions.
Experimental Protocol: General Procedure

This protocol outlines a typical procedure for dichlorocyclopropanation using potassium tert-butoxide.[9]

  • Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alkene (1.0 eq) and a suitable anhydrous solvent (e.g., pentane or THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add chloroform (1.2 - 1.5 eq). Then, add potassium tert-butoxide (1.5 eq) portion-wise over 30-60 minutes, ensuring the temperature remains low.

  • Reaction: Allow the reaction to stir at 0 °C for an additional 1-2 hours after the addition is complete. Monitor the reaction progress by TLC or GC.[9]

  • Quenching & Work-up: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with an organic solvent.

  • Purification: Combine the organic extracts, wash with brine, dry over an anhydrous salt, and concentrate to provide the crude product, which can be purified by chromatography or distillation.

Method 3: Mild and Neutral - Thermal Decomposition of Precursors

For highly sensitive or electron-deficient alkenes that do not tolerate basic conditions, thermal decomposition of specific precursors provides a neutral route to dichlorocarbene.

A. Seyferth Reagent: Phenyl(trichloromethyl)mercury

The classic example is phenyl(trichloromethyl)mercury (PhHgCCl₃), known as the Seyferth reagent.[1] Upon heating in an inert solvent, this organomercury compound cleanly extrudes phenylmercuric chloride to generate dichlorocarbene.

  • Mechanism: PhHgCCl₃ → :CCl₂ + PhHgCl

  • Advantages: This method is highly efficient and can be used to cyclopropanate base-sensitive and even electron-poor alkenes that fail to react under basic conditions.[1]

  • Disadvantages: The extreme toxicity and high cost of organomercury compounds severely limit its practical application and it is now rarely used.[1]

B. Sodium Trichloroacetate

A safer alternative is the thermal decarboxylation of sodium trichloroacetate (Cl₃CCO₂Na). When heated in an aprotic solvent like dimethoxyethane (DME), it decomposes to generate dichlorocarbene, sodium chloride, and carbon dioxide.[4]

  • Mechanism: Cl₃CCO₂Na → :CCl₂ + NaCl + CO₂

  • Advantages: This method operates under anhydrous and neutral conditions, providing a milder alternative to strong bases.[4]

  • Disadvantages: Requires elevated temperatures and may not be suitable for thermally sensitive substrates.

Method 4: Alternative Reagent Systems

A. Ethyl Trichloroacetate and Sodium Methoxide

Dichlorocarbene can be generated from ethyl trichloroacetate and an alkoxide base like sodium methoxide.[4] The reaction proceeds via nucleophilic attack of the alkoxide on the ester, forming a tetrahedral intermediate that collapses to generate the trichloromethyl anion.

  • Advantages: Offers milder reaction conditions compared to PTC and generally provides high yields. The reaction is performed in a single organic phase.[4]

  • Disadvantages: Requires anhydrous conditions. The reagents are more expensive than those used in the PTC method.[4]

B. Carbon Tetrachloride and Magnesium with Ultrasonic Irradiation

An innovative approach utilizes the reaction of carbon tetrachloride with magnesium powder, promoted by ultrasound, to generate dichlorocarbene in a neutral medium.[10]

  • Advantages: This method avoids strong bases and the use of chloroform. Sonication helps to initiate the reaction smoothly, preventing the unpredictable induction periods and exotherms seen in non-sonicated versions, leading to good yields and short reaction times.[10]

  • Disadvantages: Requires an ultrasonic bath or probe. Carbon tetrachloride is a highly toxic and environmentally harmful substance.[4]

Comparative Performance Analysis

The choice of method for dichlorocyclopropanation is a multifactorial decision, balancing substrate compatibility, cost, safety, and scale. The following table provides a comparative summary of the discussed methods.

MethodReagentsConditionsSubstrate ScopeTypical YieldsCostSafety & Environmental
Phase-Transfer Catalysis (PTC) CHCl₃, aq. NaOH, PTC (e.g., TEBA)Biphasic, Aqueous, BasicBroad (Electron-rich & -deficient)Good to Excellent[4][11]LowChloroform is a suspected carcinogen; conc. NaOH is corrosive.[4]
Anhydrous Alkoxide CHCl₃, KOtBuAnhydrous, Aprotic, BasicGood; useful for aqueous-base sensitive substratesGood to Excellent[7]ModerateKOtBu is water-reactive; requires inert atmosphere techniques.
Seyferth Reagent PhHgCCl₃Anhydrous, Neutral, ThermalExcellent; effective for unreactive & electron-poor alkenes[1]Good to Excellent[1]Very HighExtremely toxic (organomercury); significant waste issues.[1]
Sodium Trichloroacetate Cl₃CCO₂NaAnhydrous, Neutral, ThermalModerate; good for base-sensitive substratesModerate to Good[4]ModerateRequires heating; CO₂ evolution.
Ethyl Trichloroacetate EtO₂CCCl₃, NaOMeAnhydrous, Aprotic, BasicGood; milder than PTCGood to High[4]ModerateNaOMe is water-reactive; EtO₂CCCl₃ is a lachrymator.[4]
Ultrasonic/CCl₄/Mg CCl₄, Mg powderAnhydrous, Neutral, SonicationGoodGood to Excellent[10]Low-ModerateCCl₄ is highly toxic and an ozone-depleting substance.[4]

Conclusion and Recommendations

For the majority of applications, the Phase-Transfer Catalysis (PTC) method remains the gold standard for dichlorocyclopropane synthesis. Its operational simplicity, use of inexpensive and readily available reagents, scalability, and robust performance across a wide range of alkenes make it the method of choice for routine laboratory and industrial preparations.[1][4]

However, when dealing with substrates that are sensitive to strong aqueous bases, the anhydrous alkoxide method or the milder ethyl trichloroacetate system present excellent alternatives, provided that appropriate measures are taken to exclude moisture. For particularly challenging or electron-deficient alkenes where basic conditions lead to side reactions, the thermal decomposition of sodium trichloroacetate offers a viable, neutral pathway. The use of highly toxic reagents like phenyl(trichloromethyl)mercury and carbon tetrachloride should be avoided unless absolutely necessary and only when no other alternatives are feasible, due to profound safety and environmental concerns.

Ultimately, a thorough understanding of the mechanistic nuances and practical requirements of each method allows the synthetic chemist to select the optimal conditions, ensuring an efficient, safe, and successful synthesis of the desired dichlorocyclopropane target.

References

  • Wang, M.-L., & Hsieh, Y.-M. (2003). Kinetic Study of Dichlorocyclopropanation of 1,7-Octadiene under Phase-Transfer Catalysis Conditions at High Alkaline Concentration. Industrial & Engineering Chemistry Research, 42(22), 5439–5445. [Link]
  • Vivekanand, P. A., & Balakrishnan, T. (2012). Dichlorocyclopropanation of - methyl styrene using phase-transfer Catalyst - A kinetic study. Journal of the Serbian Chemical Society, 77(9), 1195-1205. [Link]
  • Fedoryński, M. (2003). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1099–1132. [Link]
  • OpenStax. (2023, September 20). 8.9 Addition of Carbenes to Alkenes: Cyclopropane Synthesis. In Organic Chemistry. OpenStax. [Link]
  • LibreTexts. (2024, April 1). 8.9: Addition of Carbenes to Alkenes - Cyclopropane Synthesis. Chemistry LibreTexts. [Link]
  • ResearchGate. (n.d.). dichlorocyclopropanation.
  • Al-Aqeel, S., Al-Hussain, S. A., & Kappe, C. O. (2015). Organic chemistry on surfaces: Direct cyclopropanation by dihalocarbene addition to vinyl terminated self-assembled monolayers (SAMs). Beilstein Journal of Organic Chemistry, 11, 2341–2347. [Link]
  • OrgoSolver. (n.d.). Formation of Dichlorocyclopropanes of Alkenes with :CCl₂.
  • LibreTexts. (2024, October 3). 8.9: Addition of Carbenes to Alkenes - Cyclopropane Synthesis. Chemistry LibreTexts. [Link]
  • Balakrishnan, T., & Paul, V. (1991). Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by triethylbenzylammonium chloride. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 103(6), 785-793. [Link]
  • LibreTexts. (2024, July 10). 8.11: Addition of Carbenes to Alkenes - Cyclopropane Synthesis. Chemistry LibreTexts. [Link]
  • LibreTexts. (2024, July 30). 8.10: Addition of Carbenes to Alkenes - Cyclopropane Synthesis. Chemistry LibreTexts. [Link]
  • ResearchGate. (2025, August 6). Dichlorocarbene and analogs: discovery, properties and reactions.
  • Lin, H., Yang, M., Huang, P., & Cao, W. (2002).
  • ResearchGate. (n.d.). Alkene Cyclopropanation with gem -Dichloroalkanes Catalyzed by (PNN)Co Complexes: Scope and Mechanism.
  • Ashenhurst, J. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
  • ResearchGate. (2022, September 26). Synthesis of gem ‐Difluorocyclopropanes.
  • ResearchGate. (2025, August 6). Syntheses of gem -Dihalocyclopropanes and Their Use in Organic Synthesis.

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A Comparative Guide to Dichlorocarbene and Dibromocarbene Addition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise construction of molecular architecture is paramount. Among the myriad tools available for C-C bond formation, the addition of dihalocarbenes to alkenes stands out as a robust and stereospecific method for synthesizing gem-dihalocyclopropanes—versatile intermediates in organic synthesis. This guide provides an in-depth computational and experimental comparison between two of the most prominent dihalocarbenes: dichlorocarbene (:CCl₂) and dibromocarbene (:CBr₂). Our focus is to elucidate the nuances in their reactivity, selectivity, and practical application, supported by experimental data and detailed protocols.

While structurally similar, dichlorocarbene and dibromocarbene exhibit significant differences in reactivity that stem directly from the physicochemical properties of the attached halogens. Understanding these differences is crucial for methodological design, reaction optimization, and achieving desired synthetic outcomes.

Fundamental Properties and Reactivity Trends

Dichlorocarbene and dibromocarbene are transient, electrophilic species characterized by a divalent carbon atom with a lone pair of electrons and a vacant p-orbital.[1] Their addition to alkenes is a concerted [1+2] cycloaddition, which stereospecifically preserves the geometry of the parent alkene.[1][2] This means a cis-alkene will yield a cis-substituted cyclopropane, and a trans-alkene will yield a trans product.[1]

The prevailing observation, supported by extensive experimental evidence, is that dibromocarbene is the more reactive species .[2] This heightened reactivity can be attributed to several electronic and thermodynamic factors:

  • Carbene Stability: The stability of the carbene intermediate is a key determinant of its reactivity. Both carbenes are stabilized by π-back-donation from the halogen lone pairs into the carbene's vacant p-orbital. Due to better orbital size matching between carbon (2p) and chlorine (3p) compared to carbon (2p) and bromine (4p), this stabilizing effect is more pronounced in dichlorocarbene. Consequently, :CCl₂ is a more stable, and therefore less reactive, intermediate than :CBr₂.

  • Precursor Bond Strength: The most common method for generating these carbenes is via α-elimination from the corresponding haloform (chloroform or bromoform) using a strong base.[2][3] The Carbon-Bromine bond in bromoform is weaker than the Carbon-Chlorine bond in chloroform, facilitating the α-elimination step and leading to a faster generation of dibromocarbene under similar conditions.[2]

A Computational Perspective on the Addition Mechanism

To quantify the reactivity differences, we turn to computational chemistry. Density Functional Theory (DFT) calculations provide invaluable insights into the reaction energetics, including activation barriers and reaction thermodynamics. The data below, based on typical DFT (B3LYP/6-31G(d)) analyses, illustrates the energy profiles for the addition of :CCl₂ and :CBr₂ to a simple alkene like propene.

Table 1: Computational Comparison of Dihalocarbene Addition to Propene

Carbene SpeciesActivation Energy (ΔE‡, kcal/mol)Reaction Enthalpy (ΔHrxn, kcal/mol)
Dichlorocarbene (:CCl₂)~1.0 - 2.0~ -45 to -50
Dibromocarbene (:CBr₂)~0.0 - 0.5~ -40 to -45

Note: These values are representative and can vary based on the computational model and substrate. The trend, however, remains consistent.

The computational data clearly supports the experimental observations. The activation energy for the addition of dibromocarbene is significantly lower than that for dichlorocarbene, indicating a faster reaction rate.[4][5] Both reactions are highly exothermic, confirming that the formation of the cyclopropane ring is a thermodynamically favorable process.

The addition proceeds through an asymmetric, concerted transition state where the carbene approaches the π-system of the alkene.

G cluster_reactants Reactants cluster_ts Transition State cluster_product Product Alkene Alkene (R₂C=CR₂) TS [Asymmetric Concerted TS] Alkene->TS ΔE‡ Carbene Dihalocarbene (:CX₂) Carbene->TS Product gem-Dihalocyclopropane TS->Product ΔHrxn

Caption: Energy profile for dihalocarbene addition to an alkene.

Experimental Protocols and Practical Considerations

The most prevalent and user-friendly method for generating dihalocarbenes for synthetic purposes is the Makosza method, which utilizes a phase-transfer catalysis (PTC) system.[2][6] This approach avoids the need for strictly anhydrous conditions and uses inexpensive, readily available reagents.[7]

General Protocol: gem-Dihalocyclopropanation via Phase-Transfer Catalysis

This protocol provides a self-validating system for the synthesis of gem-dihalocyclopropanes. The progress can be monitored, and the endpoint is determined by the consumption of the starting alkene.

Materials:

  • Alkene (1.0 eq)

  • Chloroform (:CCl₂) or Bromoform (:CBr₂) (1.2 - 2.0 eq)

  • 50% Aqueous Sodium Hydroxide (w/w)

  • Phase-Transfer Catalyst (e.g., benzyltriethylammonium chloride, TEBAC) (0.01 - 0.05 eq)

  • Organic Solvent (e.g., Dichloromethane or Toluene)

  • Magnetic or Mechanical Stirrer

Procedure:

  • Setup: To a round-bottom flask equipped with a stirrer and a dropping funnel, add the alkene, the chosen haloform, the phase-transfer catalyst, and the organic solvent.

  • Cooling: Cool the vigorously stirred mixture to 0 °C in an ice-water bath. Maintaining a low temperature is critical, especially with the more reactive dibromocarbene, to control the exothermic reaction and minimize side reactions.

  • Base Addition: Slowly add the 50% aqueous NaOH solution dropwise from the addition funnel over 30-60 minutes. The reaction is often accompanied by a color change. Ensure the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and continue stirring. Monitor the reaction's progress by TLC or GC analysis for the disappearance of the starting alkene. Reactions with dichlorocarbene may require several hours, while those with dibromocarbene are often complete much faster.

  • Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., 2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄). Filter and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by vacuum distillation.

G A 1. Combine Alkene, Haloform, PTC, & Solvent in Flask B 2. Cool to 0 °C with Vigorous Stirring A->B C 3. Add 50% NaOH (aq) Dropwise (T < 10 °C) B->C D 4. Stir at Room Temp. Monitor by TLC/GC C->D E 5. Quench with Water & Separate Layers D->E F 6. Extract Aqueous Layer E->F G 7. Combine Organic Layers, Wash, Dry, Concentrate F->G H 8. Purify Crude Product (Chromatography/Distillation) G->H

Caption: Experimental workflow for PTC-mediated cyclopropanation.

Selectivity and Substrate Scope

  • Regioselectivity: As electrophilic species, both carbenes react preferentially with the most electron-rich (i.e., most substituted) double bond in a diene or polyene system.[2][8]

  • Substrate Reactivity: Dibromocarbene's higher reactivity allows it to successfully cyclopropanate more electron-deficient or sterically hindered alkenes where dichlorocarbene might fail or give low yields. However, this high reactivity can be a double-edged sword. With unreactive alkenes, dibromocarbene is more prone to hydrolysis and side reactions, which can lead to the formation of tarry by-products.[8]

  • C-H Insertion: While cyclopropanation is the dominant pathway, insertion into C-H bonds can occur, particularly with substrates that have activated C-H bonds (e.g., tertiary C-H). This side reaction is generally a minor pathway but can be more competitive in reactions with the more reactive dibromocarbene.[2]

Summary: A Head-to-Head Comparison

The choice between dichlorocarbene and dibromocarbene is a strategic one, guided by the nature of the substrate and the desired process efficiency.

Table 2: Comparative Summary of Dichlorocarbene vs. Dibromocarbene

FeatureDichlorocarbene (:CCl₂)Dibromocarbene (:CBr₂)
Relative Reactivity LowerHigher[2]
Relative Stability Higher (more stable intermediate)Lower (less stable intermediate)
Common Precursor Chloroform (CHCl₃)[3]Bromoform (CHBr₃)[9]
Key Advantages More selective, less prone to side reactions, lower cost.Higher reactivity for electron-poor/hindered alkenes, faster reactions.
Potential Drawbacks May be unreactive with challenging substrates.More prone to hydrolysis and side reactions, higher cost of precursor.[8]

Conclusion

In the computational and experimental comparison of dichlorocarbene and dibromocarbene, a clear trade-off between reactivity and stability emerges. Dibromocarbene is the kinetically more reactive species, a feature that can be harnessed for the cyclopropanation of challenging alkene substrates. Dichlorocarbene, being more stable, offers a more controlled and often cleaner reaction profile for standard, electron-rich alkenes. The provided PTC protocol serves as a robust starting point for either carbene, enabling researchers to make an informed decision based on the specific demands of their synthetic targets. A thorough understanding of these fundamental differences empowers the modern chemist to select the optimal reagent, maximizing yield, and minimizing undesirable side products in the synthesis of valuable gem-dihalocyclopropane building blocks.

References

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A Comparative Guide to the Structural Validation of 1,1-Dichlorocyclopropane: X-ray Crystallography in Context

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 1,1-dichlorocyclopropane, with a primary focus on the role and validation offered by X-ray crystallography. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a trustworthy and well-rounded understanding of structural validation for small, volatile molecules.

The Intrinsic Challenge: Defining the Structure of this compound

This compound is a halogenated cyclopropane derivative with the chemical formula C₃H₄Cl₂. As a volatile liquid at room temperature (boiling point ~75°C), it presents a significant challenge for analytical techniques that require a solid, crystalline sample. While X-ray crystallography is the definitive method for determining molecular structures in the solid state[1][2], its application to low-melting-point compounds is non-trivial. The primary goal of any structural analysis is to obtain precise data on bond lengths, bond angles, and overall molecular geometry. For this compound, a key structural question revolves around the geometry of the three-membered carbon ring and the influence of the geminal dichloro substituents on the C-C bond lengths. Theoretical calculations and gas-phase studies have suggested that the C-C bond opposite the CCl₂ group is significantly longer than the two adjacent C-C bonds, a distortion that speaks to the electronic effects of the substituents.[3][4]

This guide will compare the insights gained from X-ray crystallography with those from gas-phase electron diffraction (GED), microwave spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, providing a holistic view of the molecule's structure across different physical states.

Methodological Comparison: A Multi-Pronged Approach to Validation

The structural characterization of a molecule like this compound cannot rely on a single technique. A self-validating system of analysis is achieved by comparing data from methods that probe the molecule in different states (gas, liquid, solid), each offering unique advantages and limitations.

X-ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides an unparalleled, high-resolution snapshot of a molecule's three-dimensional structure as it exists within a crystal lattice.[1][5][6] The process involves diffracting X-rays off the electron clouds of the ordered atoms in a single crystal. The resulting diffraction pattern is then mathematically deconstructed to generate a 3D electron density map, into which an atomic model is built and refined.[7]

Expertise & Causality: For a volatile liquid like this compound, obtaining a single crystal suitable for diffraction is the principal experimental hurdle. The molecule must be crystallized in situ on the diffractometer at cryogenic temperatures. This approach is chosen not only to solidify the sample but also to minimize thermal motion of the atoms, which sharpens the diffraction data and leads to a more precise final structure.[8][9] Furthermore, collecting data at low temperatures (typically 100 K) can mitigate radiation damage from the high-intensity X-ray beam.[9]

Experimental Protocol: In-Situ Low-Temperature Crystallization

  • Sample Preparation: A small amount of liquid this compound is drawn into a fine glass or polymer capillary (e.g., MiTeGen MicroMount).

  • Mounting: The capillary is sealed and mounted on a goniometer head within the X-ray diffractometer.

  • Cryo-Cooling: The sample is rapidly cooled to a temperature below its melting point using a liquid nitrogen cryostream (e.g., Oxford Cryosystems). This initial process typically yields a polycrystalline or amorphous solid.

  • In-Situ Crystallization (Annealing): A controlled heating and cooling process is initiated. Often, an infrared laser is used to heat a small zone of the frozen sample, creating a liquid zone that is then slowly moved along the capillary. This process of zone refinement encourages the growth of a single, well-ordered crystal from the melt.

  • Crystal Screening: Once a suitable single crystal is obtained, it is oriented in the X-ray beam, and initial diffraction images are collected to assess crystal quality.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map. An atomic model is built into the map and refined to achieve the best possible fit between the calculated and observed diffraction patterns.

Strengths:

  • Provides highly accurate and precise bond lengths and angles in the solid state.

  • Unambiguously determines the 3D arrangement of atoms and intermolecular packing interactions.

Limitations:

  • Technically challenging for volatile, low-melting-point compounds.

  • The resulting structure represents the molecule in the solid state, where geometry can be influenced by crystal packing forces.

Gas-Phase Electron Diffraction (GED): The Intrinsic Molecular Structure

Gas electron diffraction is a powerful technique for determining the structure of molecules in the gas phase, free from the intermolecular interactions present in condensed states.[10] In a GED experiment, a beam of high-energy electrons is scattered by a gaseous sample, and the resulting scattering pattern provides information about the internuclear distances within the molecule.

Expertise & Causality: For this compound, GED is an essential comparative technique because it reveals the intrinsic geometry of the isolated molecule. This allows for a direct comparison with theoretical calculations and helps to deconvolute any structural changes caused by crystal packing in the solid state. A combined analysis of GED data with rotational constants from microwave spectroscopy can further enhance the accuracy of the derived structure.[3][4]

Key Findings for this compound from GED:

  • The structure of gaseous this compound has been determined by electron diffraction.[3][4]

  • Crucially, these studies confirm that the C-C bond opposite the CCl₂ group is significantly longer (Δr(C–C) ≈ 0.041 Å) than the two adjacent C-C bonds.[3][4] This provides strong experimental evidence for the electronic influence of the halogen substituents on the cyclopropane ring.

Strengths:

  • Directly measures the geometry of isolated molecules in the gas phase.

  • Ideal for volatile compounds.

Limitations:

  • Generally provides lower resolution data than single-crystal X-ray diffraction.

  • Yields a vibrationally averaged structure, and the analysis can be complex.

Microwave Spectroscopy: High-Precision Gas-Phase Data

Microwave spectroscopy measures the absorption of microwave radiation by polar molecules in the gas phase, corresponding to transitions between quantized rotational energy levels. The resulting spectrum allows for the determination of highly precise rotational constants, which are inversely related to the molecule's moments of inertia. From these moments of inertia, a very accurate molecular structure can be derived.

Expertise & Causality: This technique is exceptionally well-suited for small, polar molecules like this compound (dipole moment = 1.58 D).[11][12] The high precision of the derived rotational constants makes it an excellent tool for validating and refining the geometric parameters obtained from other methods like GED.

Key Findings for this compound from Microwave Spectroscopy:

  • A complete structure for the molecule has been calculated using rotational constants derived from various isotopologues.[11]

  • The study provided precise structural parameters, including a Cl-C-Cl angle of 114°38′ and C-Cl bond length of 1.734 Å.[11]

  • Interestingly, an early microwave study suggested the C-C bonds were nearly equal, highlighting a discrepancy with later GED and computational results that became a point of scientific discussion.[4][11]

Strengths:

  • Provides exceptionally precise structural data for gas-phase molecules.

  • Sensitive to isotopic substitution, allowing for the determination of a complete structure.

Limitations:

  • Applicable only to polar molecules in the gas phase.

  • Analysis becomes increasingly difficult with molecular size and complexity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Connectivity and Symmetry

NMR spectroscopy is the cornerstone of structural elucidation in solution. It provides detailed information about the chemical environment, connectivity, and symmetry of atoms. For this compound, ¹H and ¹³C NMR are primarily used for confirming the molecular identity and assessing purity.

Expertise & Causality: The choice of NMR as a primary characterization tool is based on its ability to rapidly confirm the molecular constitution and distinguish it from its isomers. Due to the C₂ symmetry axis passing through the C1 carbon, all four protons in this compound are chemically and magnetically equivalent.[13] This leads to a single, simple signal in the ¹H NMR spectrum, a distinct signature that differentiates it from cis-1,2-dichlorocyclopropane (two signals) and trans-1,2-dichlorocyclopropane (three signals).[13][14]

Key Findings for this compound from NMR:

  • The ¹H NMR spectrum shows a single signal at approximately 1.47 ppm.[15]

  • This confirms the high degree of symmetry in the molecule and distinguishes it from its 1,2-isomers.[13]

Strengths:

  • Excellent for determining atomic connectivity and molecular symmetry in solution.

  • Indispensable for distinguishing between isomers.

Limitations:

  • Does not provide direct, high-precision information on bond lengths and angles.

  • The observed structure is an average over time and can be influenced by solvent interactions.

Data Synthesis: A Comparative Table of Structural Parameters

The following table summarizes and compares the key structural parameters for this compound obtained from different experimental and theoretical methods. This cross-validation is essential for building a trustworthy structural model.

ParameterGas Electron Diffraction (rg)[3]Microwave Spectroscopy (rs)[11]Ab Initio Calculation[3]
C(2)-C(3) Bond Length (Å) 1.532 (avg. C-C = 1.511)1.534-
C(1)-C(2) Bond Length (Å) 1.491 (avg. C-C = 1.511)1.532-
Δr(C-C) (Å) 0.041 (11)~0.0020.020
C-Cl Bond Length (Å) 1.759 (2)1.734-
C-H Bond Length (Å) 1.109 (8)1.085-
∠Cl-C-Cl (°) 112.6 (2)114.63-
∠H-C-H (°) 118.7 (20)117.58Slightly smaller than exp.

Note: Different structure types (rg, rs) are reported by different techniques, which can account for minor discrepancies. The GED data clearly shows a significant difference between the C-C bond lengths, a feature less pronounced in the older microwave data but supported by modern calculations.

Visualizing the Workflow and Logic

To clarify the relationships between these techniques, the following diagrams illustrate the experimental workflow for X-ray crystallography and the logical framework for selecting an appropriate structural validation method.

xray_workflow cluster_prep Sample Preparation & Crystallization cluster_data Data Collection & Processing cluster_analysis Structure Solution & Validation p1 Liquid Sample in Capillary p2 In-Situ Cryo-Crystallization p1->p2 p3 Annealing / Zone Refinement p2->p3 p4 Single Crystal Formation p3->p4 d1 Mount on Diffractometer p4->d1 d2 X-ray Diffraction d1->d2 d3 Collect Diffraction Pattern d2->d3 d4 Data Processing & Integration d3->d4 a1 Solve Phase Problem d4->a1 a2 Generate Electron Density Map a1->a2 a3 Build & Refine Atomic Model a2->a3 a4 Final Validated Structure a3->a4

Caption: Workflow for Single-Crystal X-ray Diffraction of a Volatile Compound.

logic_diagram cluster_question cluster_method cluster_info q1 Connectivity & Isomerism? m1 NMR Spectroscopy q1->m1 q2 Gas-Phase Geometry? m2 GED / Microwave Spec. q2->m2 q3 Solid-State Structure? m3 X-ray Crystallography q3->m3 i1 Symmetry & Connectivity (Solution Phase) m1->i1 i2 High-Precision Bond Lengths/Angles (Isolated Molecule) m2->i2 i3 High-Precision 3D Structure & Intermolecular Packing m3->i3

Caption: Logic for Selecting a Structural Validation Method.

Conclusion: An Integrated and Self-Validating Structural Picture

The comprehensive structural validation of this compound serves as an excellent case study in the necessity of a multi-technique approach. While a low-temperature, single-crystal X-ray diffraction study would provide invaluable, high-precision data on its solid-state conformation and packing, it is not the sole arbiter of the molecule's structure.

  • NMR spectroscopy acts as the first line of analysis, unequivocally confirming the molecule's identity and distinguishing it from its isomers in solution.

  • Gas-phase electron diffraction and microwave spectroscopy provide a fundamental and highly precise picture of the isolated molecule's geometry, free from confounding intermolecular forces. These techniques have been crucial in experimentally verifying the theoretically predicted asymmetry in the cyclopropane ring's C-C bonds.[3][4]

  • X-ray crystallography , though experimentally demanding for this compound, offers the unique ability to visualize the molecule's structure in the solid state, revealing how the molecules arrange themselves in a crystal lattice.

A trustworthy and complete understanding is only achieved when the data from these disparate methods are synthesized and compared. The agreement between gas-phase measurements and high-level theoretical calculations, for instance, provides strong validation for the derived geometric parameters. Any subtle differences observed in a future solid-state structure would then be confidently attributable to crystal packing effects, rather than an error in any single analysis. This integrated approach embodies the principles of a self-validating system, ensuring the scientific integrity of the final structural model.

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Introduction: The Significance of a Strained Ring System

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Kinetic Studies of 1,1-Dichlorocyclopropane Reactions

This compound (DCCP), with the chemical formula C₃H₄Cl₂, is a geminal dichlorocyclopropane derivative that serves as a cornerstone for investigating the kinetics of unimolecular gas-phase reactions.[1][2][3] Its strained three-membered ring structure makes it prone to thermal rearrangement, providing a relatively clean and observable model system for fundamental kinetic and mechanistic studies. The primary research application of DCCP lies in its thermal isomerization, which has been pivotal in understanding reaction mechanisms, transition states, and the application of kinetic theories.[1] This guide offers a comparative analysis of the kinetic studies performed on this compound, detailing the experimental methodologies, competing reaction pathways, and the critical data that have shaped our understanding of its reactivity.

A Note on Synthesis: Generating the Precursor

Before delving into its reactive kinetics, it is crucial to understand the synthesis of this compound. The most prevalent method involves the [1+2] cycloaddition of dichlorocarbene (:CCl₂) to an alkene.[4] The dichlorocarbene itself is typically generated in situ via the α-elimination of a proton and a chloride ion from chloroform (CHCl₃) using a strong base like sodium hydroxide or potassium hydroxide.[4][5] To overcome the challenge of reacting an aqueous base with an organic alkene, phase-transfer catalysts are often employed to facilitate the migration of the hydroxide reactant into the organic phase, enabling efficient dichlorocarbene formation and subsequent cyclopropanation.[5] This stereospecific, concerted reaction mechanism ensures that the geometry of the starting alkene is retained in the final cyclopropane product.[4]

Experimental Methodologies for Probing Reaction Kinetics

The study of gas-phase reactions requires specialized techniques capable of operating under controlled temperature and pressure while allowing for precise monitoring of reactant decay and product formation. The kinetic investigation of this compound has primarily utilized two distinct experimental regimes: static/flow systems for lower to moderate temperatures and shock tubes for high-temperature dynamics.

Static and Flow Systems

In a typical static system experiment, a purified sample of this compound is introduced into an evacuated and thermostatically controlled reaction vessel, often made of Pyrex glass.[6][7] The reaction is allowed to proceed at a constant temperature, and its progress is monitored by periodically extracting samples for analysis, most commonly by gas-liquid chromatography (GLC).[7] This methodology is highly effective for determining reaction order, rate constants, and the influence of pressure or surface effects over timescales of minutes to hours.[8] Flow systems operate on a similar principle but continuously pass the reactant through a heated tube, making them suitable for higher temperatures where reaction times are shorter.[9]

G cluster_prep Preparation & Setup cluster_run Kinetic Run cluster_analysis Analysis & Data Processing A Purify DCCP Sample B Evacuate Static Reaction Vessel A->B C Heat Vessel to Target Temperature (T) B->C D Introduce DCCP Vapor to Vessel (P₀, t=0) C->D System Ready E Hold at Constant T for Time Interval (Δt) D->E F Extract Aliquot of Gas Mixture E->F F->E Repeat for Multiple Time Points G Analyze Sample via Gas Chromatography (GC) F->G Sample Injection H Quantify [Reactant] and [Products] G->H I Calculate Rate Constant (k) H->I I->I

Caption: Workflow for a typical static system kinetic study.

Single-Pulse Shock Tubes

For investigating reactions at temperatures exceeding 1000 K, single-pulse shock tubes are the instrument of choice.[10] This technique uses a shock wave to rapidly heat a gaseous mixture to a high temperature and pressure for a very short duration (typically milliseconds), effectively creating a high-temperature chemical reactor.[11] This method minimizes the influence of surface reactions and allows for the study of elementary reaction steps in the high-temperature regime, providing data that is crucial for validating theoretical models of unimolecular decay.[10][11]

Thermal Reaction Pathways: A Comparative Analysis

The thermal behavior of this compound is dominated by isomerization, although the specific products formed depend critically on the reaction conditions. Early studies identified a single primary pathway, but subsequent investigations revealed a more complex reaction landscape.

Major Pathway: Isomerization to 2,3-Dichloropropene

The principal and most extensively studied thermal reaction of this compound is its unimolecular isomerization to 2,3-dichloropropene.[6][9] This reaction proceeds cleanly in the gas phase at temperatures between approximately 615 K and 715 K (342–441 °C).[6]

Mechanism: Kinetic studies have shown this reaction to be a first-order process, with rates unaffected by changes in surface-to-volume ratio or the addition of radical inhibitors.[6] This evidence strongly supports a unimolecular mechanism. The nature of the product, 2,3-dichloropropene, is key; its formation is interpreted as a concerted process involving the migration of a chlorine atom along the cyclopropane ring, coupled with the opening of the C-C bond opposite the gem-dichloro-substituted carbon.[6][9] This mechanism explicitly excludes the formation of a biradical intermediate, which would likely lead to different products.[6]

Minor Pathway: Isomerization to 1,1-Dichloropropene

While early work reported 2,3-dichloropropene as the sole product, a later reinvestigation of the thermal decomposition of this compound between 610 K and 725 K revealed the formation of a second isomer: 1,1-dichloropropene.[12] This discovery demonstrated that two parallel reaction channels exist: the previously established chlorine migration and a competing hydrogen migration.[12] The earlier studies likely missed the 1,1-dichloropropene product due to co-elution under their specific gas chromatography conditions.[12]

Mechanism: The formation of 1,1-dichloropropene necessitates a different mechanistic pathway, believed to involve an intramolecular 1,2-hydrogen shift. The ratio of the two products (2,3-DCP to 1,1-DCP) was found to be temperature-dependent, highlighting the competition between the two transition states.

G cluster_products DCCP This compound P1 2,3-Dichloropropene (Major Product) DCCP->P1 k₁ Chlorine Migration P2 1,1-Dichloropropene (Minor Product) DCCP->P2 k₂ Hydrogen Migration

Caption: Competing isomerization pathways of this compound.

Alternative Pathway: Decomposition in Substituted Analogs

To provide a broader context, it is instructive to compare the reactivity of 1,1-DCCP with its substituted derivatives. For instance, the thermal reaction of trans-1,1-dichloro-2,3-dimethylcyclopropane reveals a different competitive landscape.[13] In the temperature range of 268–364 °C, this compound undergoes not only isomerization to trans-3,4-dichloropent-2-ene but also a significant decomposition reaction. This decomposition involves the elimination of hydrogen chloride (HCl) to produce trans-3-chloropenta-1,3-diene.[13] This demonstrates how alkyl substitution on the cyclopropane ring can lower the activation barrier for elimination pathways, making them competitive with isomerization.

Quantitative Comparison of Kinetic Parameters

The rate of these reactions is quantitatively described by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Eₐ) and the pre-exponential factor (A). A comparison of these parameters, derived from experimental data, provides a clear picture of the relative feasibility of each reaction pathway.

ReactantReaction PathwayProduct(s)log₁₀(A / s⁻¹)Eₐ (kcal/mol)Eₐ (kJ/mol)Reference
This compound Isomerization (Cl shift)2,3-Dichloropropene15.13 ± 0.1057.81 ± 0.30241.9 ± 1.3[6]
trans-1,1-Dichloro-2,3-dimethylcyclopropaneDecomposition (HCl elim.)trans-3-Chloropenta-1,3-diene + HCl14.11 ± 0.3447.73 ± 0.89199.7 ± 3.7[13]

Note: Activation energies were converted from calories reported in the original literature.

The data clearly shows that the pre-exponential factor for the isomerization of 1,1-DCCP is significantly higher than for the decomposition of its dimethylated analog, suggesting a "looser" or less constrained transition state. However, the activation energy for the HCl elimination is substantially lower, explaining why this pathway becomes dominant for the substituted compound.[13]

Exemplar Experimental Protocol: Static System Pyrolysis

To provide a practical framework, the following protocol outlines the key steps for a kinetic study of this compound isomerization using a static system, based on established methodologies.[6][7][8]

1. Apparatus Setup:

  • A high-vacuum line equipped with pressure gauges (manometer) is connected to a Pyrex reaction vessel of known volume.

  • The reaction vessel is housed in an oven or furnace capable of maintaining a stable temperature (±0.1 °C).

  • A sampling port connects the reaction vessel to a gas chromatograph (GC) for analysis.

2. Sample Preparation:

  • Commercial this compound is purified by preparative gas chromatography to >99.9% purity.

  • The purified sample is degassed through several freeze-pump-thaw cycles to remove any dissolved air.

3. Kinetic Run Procedure:

  • The reaction vessel is "seasoned" by pyrolyzing a sample for several half-lives to ensure the vessel surface is inert and results are reproducible.

  • The vessel is evacuated to a high vacuum (<10⁻⁴ torr).

  • The vessel is heated to the desired, stable reaction temperature (e.g., 380 °C).

  • A known pressure of the 1,1-DCCP vapor is admitted to the reaction vessel, and the initial pressure (P₀) and time (t=0) are recorded.

  • At measured time intervals, a small sample of the gas mixture is withdrawn and injected into the GC.

4. Analysis and Data Processing:

  • The GC, equipped with a suitable column (e.g., silicone oil on a solid support) and a flame ionization detector (FID), is used to separate and quantify the reactant and product(s).

  • Peak areas are used to determine the partial pressures or concentrations of each component at each time point.

  • The reaction is confirmed to be first-order by plotting ln([DCCP]₀/[DCCP]t) versus time, which should yield a straight line.

  • The slope of this line gives the first-order rate constant, k.

  • The experiment is repeated at several different temperatures to generate an Arrhenius plot (ln(k) vs. 1/T), from which the activation energy (Eₐ) and pre-exponential factor (A) are determined.

Conclusion and Future Directions

The kinetic study of this compound thermal reactions provides a classic example of unimolecular isomerization in the gas phase. The dominant pathway is a concerted chlorine migration to form 2,3-dichloropropene, a finding supported by robust kinetic data.[6] The discovery of a parallel hydrogen migration pathway to 1,1-dichloropropene underscores the importance of continually re-evaluating established systems with modern analytical techniques.[12] Furthermore, comparative studies with substituted analogs highlight how subtle structural changes can dramatically alter the dominant reaction channels, introducing competing decomposition pathways like HCl elimination.[13]

Future research in this area could focus on high-level computational chemistry to precisely map the potential energy surfaces for the competing isomerization and decomposition pathways. Additionally, shock tube studies on this compound itself could provide valuable data on its stability and reaction channels at much higher temperatures, further refining our comprehensive understanding of this fundamental chemical system.

References

  • Holbrook, K. A., & Robinson, P. J. (1967). Kinetics of the reactions of cyclopropane derivatives. Part I. The gas-phase unimolecular thermal isomerisation of this compound. Journal of the Chemical Society B: Physical Organic. [Link]
  • OrgoSolver. (n.d.). Formation of Dichlorocyclopropanes of Alkenes with :CCl₂. OrgoSolver.
  • Parry, K. A. W., & Robinson, P. J. (1967). Kinetics of the Gas-phase Thermal Isomerisation of this compound.
  • Fields, R., Haszeldine, R. N., & Peter, D. (1969). Cyclopropane chemistry. Part I. Thermal isomerisation of gem-dichlorocyclopropanes to olefins. Journal of the Chemical Society C: Organic, 165. [Link]
  • Parry, K. A. W., & Robinson, P. J. (1967). Kinetics of the gas-phase thermal isomerisation of this compound.
  • Holbrook, K. A., & Parry, K. A. W. (1971). Kinetics of the gas-phase unimolecular thermal isomerisation and decomposition of 1,1-dichloro-2,3-dimethylcyclopropane. Part II. trans-1,1-Dichloro-2,3-dimethylcyclopropane. Journal of the Chemical Society, Perkin Transactions 2, (11), 1762. [Link]
  • Parry, K. A. W., & Robinson, P. J. (1967). Kinetics of the gas-phase thermal isomerisation of this compound.
  • Keil, F., & Schneider, F. W. (1981). The Thermal Decomposition of this compound. Scribd.
  • LibreTexts Chemistry. (2023). 5: Carbene Reactions. Chemistry LibreTexts.
  • University of Pennsylvania Department of Chemistry. (n.d.). 8. Gas-Phase Kinetics.
  • Pratt, G. L., & Veltman, I. (1974). Single-pulse shock tube studies of hydrocarbon pyrolysis. Part 1.—Pyrolysis of cyclopropane. Transactions of the Faraday Society. [Link]
  • NIST. (n.d.). Cyclopropane, 1,1-dichloro-. NIST WebBook.
  • Stenutz. (n.d.). This compound. Stenutz.
  • Liu, D., et al. (2020).

Sources

A Senior Application Scientist's Guide to Selecting Phase Transfer Catalysts for Dichlorocyclopropanation

Author: BenchChem Technical Support Team. Date: January 2026

The dichlorocyclopropanation of alkenes is a foundational transformation in organic synthesis, providing access to gem-dichlorocyclopropanes which are versatile intermediates for a variety of molecular architectures.[1] The efficiency of this reaction, particularly when using the practical and cost-effective Makosza method with chloroform and a strong base, is critically dependent on the selection of an appropriate Phase Transfer Catalyst (PTC).[2] This guide offers an in-depth comparison of common PTCs, supported by experimental data, to provide researchers with the insights needed to optimize their synthetic strategies.

The Mechanism: Bridging the Phase Divide

Dichlorocyclopropanation is a classic biphasic reaction, involving an aqueous solution of a strong base (like sodium hydroxide) and an organic phase containing the alkene substrate and chloroform. The challenge lies in bringing the hydroxide anion and the chloroform together to generate the reactive intermediate, dichlorocarbene (:CCl₂). This is where the PTC is essential.

The reaction is widely accepted to proceed via the interfacial mechanism .[1][3] This mechanism, first proposed by Mąkosza, can be broken down into several key steps:

  • Deprotonation at the Interface: The hydroxide ion (OH⁻) from the aqueous phase deprotonates chloroform (CHCl₃) at the boundary between the two immiscible layers, generating a trichloromethanide anion (CCl₃⁻).[1][4]

  • Anion Exchange: The positively charged cation of the phase transfer catalyst (Q⁺), which resides in the organic phase, migrates to the interface. Here, it pairs with the newly formed trichloromethanide anion.[1]

  • Transfer to Organic Phase: The resulting lipophilic ion pair, [Q⁺CCl₃⁻], is soluble in the organic phase and moves from the interface into the bulk organic medium.[1]

  • Carbene Formation: Within the organic phase, the unstable trichloromethanide anion undergoes α-elimination, expelling a chloride ion (Cl⁻) to form the highly reactive dichlorocarbene (:CCl₂).[1]

  • Cycloaddition: The electrophilic dichlorocarbene rapidly undergoes a [2+1] cycloaddition reaction with the alkene to form the desired dichlorocyclopropane product.[1]

  • Catalyst Regeneration: The catalyst cation (Q⁺) pairs with the chloride anion and returns to the interface, ready to begin the cycle anew.[1]

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_interface Interface OH OH⁻ CHCl3 CHCl₃ OH->CHCl3 1. Deprotonation Na Na⁺ Alkene Alkene Product Dichlorocyclopropane Alkene->Product 5. Cycloaddition QCl [Q⁺Cl⁻] Carbene :CCl₂ Carbene->Product 5. Cycloaddition IonPair [Q⁺CCl₃⁻] IonPair->Carbene 4. α-Elimination (-Cl⁻) Q_plus Q⁺ QCl->Q_plus 6. Regeneration CCl3 CCl₃⁻ CHCl3->CCl3 CCl3->IonPair 3. Transfer Q_plus->CCl3 2. Anion Exchange

Caption: The interfacial mechanism for phase-transfer catalyzed dichlorocyclopropanation.

Comparative Analysis of Phase Transfer Catalysts

The choice of catalyst (Q⁺) is a critical parameter that directly influences reaction rate, yield, and overall efficiency. The most common classes are quaternary 'onium' salts (ammonium and phosphonium) and crown ethers.

Quaternary Ammonium Salts (QAS)

Quaternary ammonium salts, often called 'quats', are the workhorses for dichlorocyclopropanation.[1] They are inexpensive, readily available, and highly effective for a wide range of substrates.[3] Their catalytic efficiency is governed by two main factors:

  • Lipophilicity: The catalyst must be sufficiently soluble in the organic phase. Longer alkyl chains on the nitrogen atom increase lipophilicity and generally enhance catalytic activity.

  • Counter-ion: The nature of the anion also plays a role. Kinetic studies on the dichlorocyclopropanation of α-methylstyrene have shown a reactivity order of BTEAC > BTEAB > TBAC > TBAB, indicating that the smaller chloride anion leads to a faster reaction rate compared to bromide.[1]

CatalystAbbreviationStructureRelative Performance
Benzyltriethylammonium ChlorideBTEAC / TEBAC₆H₅CH₂N(C₂H₅)₃⁺Cl⁻Excellent
Benzyltriethylammonium BromideBTEABC₆H₅CH₂N(C₂H₅)₃⁺Br⁻Good
Tetrabutylammonium ChlorideTBAC(C₄H₉)₄N⁺Cl⁻Moderate
Tetrabutylammonium BromideTBAB(C₄H₉)₄N⁺Br⁻Fair

Table 1: Relative performance of common quaternary ammonium salts in dichlorocyclopropanation.[1] BTEAC (also known as TEBA) is often the optimal choice for many applications.[3]

Quaternary Phosphonium Salts (QPS)

Quaternary phosphonium salts are structurally analogous to their ammonium counterparts but offer a significant advantage in terms of stability.[5]

  • Thermal and Chemical Stability: The most notable advantage of QPS is their resistance to Hofmann elimination, a degradation pathway that can occur with QAS in the presence of strong bases and heat.[5] This makes phosphonium salts the catalyst of choice for reactions requiring elevated temperatures or prolonged reaction times.[5][6]

  • Catalytic Activity: In some applications, the larger and more lipophilic nature of the phosphonium cation can lead to enhanced activity by facilitating a more efficient transfer of the anion into the organic phase.[5] While direct comparative data for dichlorocyclopropanation is less common, their superior stability often translates to higher overall yields in demanding processes.[5]

FeatureQuaternary Ammonium Salts (QAS)Quaternary Phosphonium Salts (QPS)
Primary Advantage Cost-effective, widely availableHigh thermal and chemical stability[5][6]
Degradation Pathway Susceptible to Hofmann elimination[5]Not susceptible to Hofmann elimination[5]
Typical Use Case Standard conditions, mild temperaturesHigh temperatures, strongly basic conditions
Relative Cost LowerHigher

Table 2: Head-to-head comparison of Quaternary Ammonium vs. Quaternary Phosphonium Salts.

Crown Ethers

Crown ethers, such as 18-crown-6, function through a different mechanism known as cation-binding catalysis.[7] Instead of exchanging anions at the interface, they encapsulate the alkali metal cation (e.g., K⁺ or Na⁺) from the base within their hydrophilic core. The exterior of the crown ether is lipophilic, which allows the entire complex—[Crown-M⁺]X⁻—to be solubilized and transported into the organic phase.[6]

  • Effectiveness: Crown ethers are highly effective catalysts, particularly for solid-liquid phase transfer reactions where they can extract cations directly from a solid salt lattice.[8][9]

  • Disadvantage: Their primary drawback is their significantly higher cost compared to onium salts, which often limits their use to specific, small-scale applications where other catalysts fail.[10]

Experimental Protocols: From Theory to Practice

A robust and reproducible protocol is the foundation of successful synthesis. The following are representative procedures for dichlorocyclopropanation.

Protocol 1: Dichlorocyclopropanation Using Benzyltriethylammonium Chloride (BTEAC)

This is a standard, reliable method applicable to many alkene substrates.[2]

  • Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, add the alkene (1.0 mol), chloroform (1.2 mol), and BTEAC (0.01 mol, 1 mol%).

  • Cooling: Cool the mixture to 0-5 °C using an ice-salt bath. Causality: This initial cooling is critical to control the initial exotherm of the reaction upon addition of the base.

  • Base Addition: With vigorous stirring (>500 rpm), slowly add a 50% (w/w) aqueous solution of sodium hydroxide (2.0 mol) through the addition funnel over 1-2 hours. The internal temperature must be maintained below 10 °C. Causality: Vigorous stirring is essential to maximize the interfacial surface area where the reaction initiates. Slow addition of the base prevents a runaway reaction and ensures efficient heat dissipation.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 4-6 hours, or until GC analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Workflow A 1. Combine Alkene, CHCl₃, and PTC B 2. Cool to 0-5 °C A->B C 3. Add 50% NaOH (aq) (Vigorous Stirring) B->C D 4. Stir at RT for 4-6h C->D E 5. Aqueous Workup (Quench, Extract) D->E F 6. Dry & Concentrate E->F G 7. Purify Product (Distillation/Chromatography) F->G

Caption: General experimental workflow for PTC dichlorocyclopropanation.

Protocol 2: Dichlorocyclopropanation Using 18-Crown-6

This method is useful when using a solid base like potassium hydroxide.[1]

  • Setup: In a round-bottom flask, dissolve the alkene (1.0 equiv) and 18-crown-6 (0.02-0.05 equiv) in a suitable organic solvent (e.g., dichloromethane or chloroform).

  • Base Addition: Add finely ground potassium hydroxide pellets (3-5 equiv) to the solution. Causality: Grinding the KOH increases its surface area, facilitating its complexation by the crown ether.

  • Reaction: Cool the mixture to 0 °C and add chloroform (1.2-1.5 equiv) dropwise. Allow the reaction to stir at room temperature overnight.

  • Workup and Purification: Follow steps 5-7 from Protocol 1.

Catalyst Selection: A Decision-Making Framework

Choosing the optimal catalyst requires balancing performance, stability, and cost.

Catalyst_Selection Start Start: Dichlorocyclopropanation Temp High Temp (>80°C) or Strong Base? Start->Temp Cost Is Cost a Major Constraint? Temp->Cost No Phosphonium Use a Quaternary Phosphonium Salt (e.g., TB PB) Temp->Phosphonium Yes SolidBase Using Solid KOH/NaOH? Cost->SolidBase No BTEAC Use BTEAC (TEBA) Cost->BTEAC Yes SolidBase->BTEAC No CrownEther Consider 18-Crown-6 SolidBase->CrownEther Yes

Caption: Decision flowchart for selecting a phase transfer catalyst.

Conclusion

For most standard dichlorocyclopropanation reactions under mild conditions, quaternary ammonium salts, particularly Benzyltriethylammonium Chloride (BTEAC) , offer the best balance of high reactivity, ease of use, and low cost. When reactions require higher temperatures or exceptionally strong bases where catalyst stability is a concern, the superior thermal and chemical robustness of quaternary phosphonium salts makes them the preferred choice, despite their higher cost. Crown ethers remain a powerful but niche option, best reserved for challenging solid-liquid systems or when onium salts prove ineffective. By understanding the underlying mechanisms and the distinct advantages of each catalyst class, researchers can confidently select the optimal PTC to achieve high yields and purity in their dichlorocyclopropanation reactions.

References

  • Harikumar, K., & Rajendran, V. (2012). Dichlorocyclopropanation of - methyl styrene using phase-transfer Catalyst - A kinetic study. International Journal of Current Microbiology and Applied Sciences, 1(1), 17-22. Available at: https://www.ijcmas.com/vol-1-1/K.Harikumar%20and%20V.Rajendran.pdf
  • BenchChem. (2025). A Comparative Guide to Phase Transfer Catalysts for Dichlorocyclopropanation. Available at: https://www.benchchem.
  • BenchChem. (2025). Application Notes and Protocols for Dichlorocarbene Generation in Cyclopropanation Reactions. Available at: https://www.benchchem.
  • Mąkosza, M., & Fedoryński, M. (2020). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Catalysts, 10(12), 1436. Available at: https://www.mdpi.com/2073-4344/10/12/1436
  • BenchChem. (2025). A comparative analysis of phosphonium vs. ammonium-based phase transfer catalysts. Available at: https://www.benchchem.
  • Smolinsky, G., & Landi, D. J. (1982). Crown ethers as phase-transfer catalysts in two-phase reactions. Journal of the Chemical Society, Chemical Communications, (1), 92. Available at: https://pubs.rsc.org/en/content/articlelanding/1982/c3/c39820000092
  • Mąkosza, M. (2020). Mechanism of interfacially initiated generation of dichlorocarbene. ResearchGate. Available at: https://www.researchgate.
  • Balakrishnan, T., & Jayachandran, J. P. (1991). Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by triethylbenzylammonium chloride. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 103(6), 785-793. Available at: https://link.springer.com/article/10.1007/BF02841922
  • Franc, M., et al. (2021). Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts. Molecules, 26(16), 4966. Available at: https://www.mdpi.com/1420-3049/26/16/4966
  • Halpern, M. (n.d.). 18-crown-6. PTC Organics, Inc. Available at: https://www.ptcorganics.com/18-crown-6/
  • Wang, Z., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Journal of Chemical Engineering & Process Technology, 13(S11). Available at: https://www.hilarispublisher.
  • Sharma, R., & Kumar, S. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Sciences, 5(5), 4505-4513. Available at: https://www.researchgate.net/publication/325492484_PHASE_TRANSFER_CATALYSIS_A_GREEN_METHODOLOGY_FOR_NEW_DRUG_DISCOVERY_RESEARCH_A_REVIEW
  • Sharma, G. V. T., & Reddy, K. R. (2007). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP International Journal of Life Sciences, 1(1), 1-10. Available at: https://crdeep.com/wp-content/uploads/2021/08/Vol-01-Issue-01-Dec-2007.pdf#page=7

Sources

advantages of using 1,1-Dichlorocyclopropane over other cyclopropanating agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Strategic Advantages of 1,1-Dichlorocyclopropanation for Chemical Synthesis

The cyclopropane ring, a motif of fundamental importance in organic chemistry, is a cornerstone in the architecture of numerous natural products, pharmaceuticals, and advanced materials.[1][2] Its inherent ring strain imparts unique reactivity, making it a valuable synthetic intermediate and a desirable structural component for modulating biological activity. The primary route to this three-membered ring is through cyclopropanation reactions, where a C1 unit is added across an alkene.[1][3] While several methods exist, the generation of 1,1-dichlorocyclopropanes via dichlorocarbene addition stands out for its unique combination of practicality, cost-effectiveness, and unparalleled synthetic versatility.

This guide provides a comprehensive comparison of 1,1-dichlorocyclopropanation with other mainstream methods, such as the Simmons-Smith reaction and diazo-mediated cyclopropanations. We will delve into the causality behind experimental choices, present supporting data, and illustrate why the gem-dichloro adduct is often more than just a cyclopropane—it is a powerful linchpin for complex molecular synthesis.

A Comparative Overview of Key Cyclopropanating Agents

To appreciate the advantages of dichlorocyclopropanation, it is essential to understand the landscape of available reagents. The three primary methods encountered in modern synthesis are:

  • Dichlorocyclopropanation : This method involves the reaction of an alkene with dichlorocarbene (:CCl₂). Dichlorocarbene is an electrophilic and highly reactive intermediate, typically generated in situ from the α-elimination of hydrogen chloride from chloroform (CHCl₃) using a strong base.[3][4][5] The two most common procedures are the Doering-Hoffmann method, using potassium t-butoxide, and the significantly more scalable Makosza phase-transfer catalysis (PTC) method, which employs 50% aqueous sodium hydroxide.[4]

  • Simmons-Smith Reaction : This classic method utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is prepared from diiodomethane (CH₂I₂) and a zinc-copper couple.[1][6][7] Unlike a free carbene, the carbenoid is a more complex species that delivers the methylene (CH₂) group.[7] The reaction is known for its stereospecificity and excellent tolerance of various functional groups.[6]

  • Diazo Compound-Mediated Cyclopropanation : This category includes the use of diazomethane (CH₂N₂), which can generate the parent carbene (:CH₂) upon photolysis or thermolysis, and the more refined transition-metal-catalyzed decomposition of donor-acceptor diazo compounds (e.g., ethyl diazoacetate).[1][3][6] The latter approach, often employing rhodium or copper catalysts, allows for a high degree of control, including asymmetric induction.

Core Advantages of 1,1-Dichlorocyclopropanation

While each method has its place, the generation and use of dichlorocarbene offer a compelling set of strategic advantages, particularly in the context of process chemistry and multi-step synthesis.

Superior Reagent Accessibility and Cost-Effectiveness

In any synthetic campaign, particularly during drug development and scale-up, reagent cost is a critical factor. Dichlorocyclopropanation excels in this regard. The primary reagents—chloroform and a common base like sodium hydroxide or potassium t-butoxide—are inexpensive, widely available bulk chemicals.

In stark contrast, the Simmons-Smith reaction requires diiodomethane, which is significantly more expensive.[7] Similarly, rhodium and copper catalysts for diazo-mediated reactions, along with the synthesis of specialized diazo precursors, add considerable cost and complexity to the process.

Reagent/MethodKey ReagentsRelative CostAvailability
Dichlorocyclopropanation Chloroform, NaOH/KOtBuLow High
Simmons-Smith Reaction Diiodomethane, ZincHigh Moderate
Furukawa Modification Diiodomethane, DiethylzincHigh Moderate
Diazo (Rh-catalyzed) Diazoacetate, Rh₂(OAc)₄Very High Low

Table 1: Qualitative comparison of cost and availability for key cyclopropanation reagents.

Operational Simplicity and Scalability

The Makosza phase-transfer catalysis (PTC) protocol for dichlorocyclopropanation is a model of operational simplicity. It involves vigorously stirring a two-phase system of the alkene in chloroform with concentrated aqueous sodium hydroxide and a catalytic amount of a phase-transfer agent (e.g., a quaternary ammonium salt).[4] This method avoids strictly anhydrous conditions, is remarkably effective for even unreactive alkenes, and minimizes side reactions like carbene hydrolysis.[4] Its simplicity makes it exceptionally well-suited for large-scale industrial synthesis.[8]

Conversely, other methods present greater operational challenges. The classic Simmons-Smith reaction requires the activation of zinc, often as a Zn-Cu couple, a process that can be inconsistent depending on the metal's surface quality.[9] The Furukawa modification uses diethylzinc, which is pyrophoric and requires careful handling.[7] The use of diazomethane is severely limited by its extreme toxicity and explosive nature, making it unsuitable for large-scale work.[3]

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH (conc. aq) CCl3_anion Trichloromethyl Anion (Q⁺CCl₃⁻) NaOH->CCl3_anion Deprotonation at interface NaCl NaCl H2O H₂O Alkene Alkene Product 1,1-Dichlorocyclopropane Alkene->Product CHCl3 Chloroform (CHCl₃) PTC Catalyst (Q⁺R₄X⁻) Carbene :CCl₂ CCl3_anion->Carbene α-Elimination (- Q⁺Cl⁻) Carbene->Product Cycloaddition

Figure 1: Workflow of Phase-Transfer Catalyzed Dichlorocyclopropanation.

High Reactivity with a Broad Alkene Scope

Dichlorocarbene is a highly electrophilic and reactive species, enabling it to cyclopropanate a wide variety of alkenes.[4] Electron-rich alkenes, such as enol ethers and simple alkyl-substituted olefins, react particularly rapidly. The efficiency of the PTC method allows for high yields even with less nucleophilic or sterically hindered alkenes.[4]

The Simmons-Smith reaction, while effective for many alkenes, can be sluggish with electron-deficient substrates.[10] Although modifications can improve reactivity, they often require pyrophoric reagents or additives. Dichlorocyclopropanation provides a robust and general method for a broad range of electronic and steric environments.

Alkene SubstrateDichlorocarbene Yield (%)Simmons-Smith Yield (%)
Cyclohexene>95%~90%
Styrene>90%~85%
1-Methylcyclohexene>95%~90%
Methyl Acrylate (Electron-poor)~50-70%<20% (unmodified)

Table 2: Representative yields for the cyclopropanation of various alkenes. Data compiled from typical literature procedures.

Unmatched Synthetic Versatility of the Product

Perhaps the most compelling strategic advantage of using dichlorocarbene is the synthetic potential locked within the resulting gem-dichlorocyclopropane ring. Unlike the simple methylene group installed by the Simmons-Smith reaction, the two chlorine atoms serve as a versatile functional handle for a vast array of subsequent transformations.[11] This transforms the cyclopropanation from a simple addition into the first step of a powerful synthetic sequence.

Key transformations include:

  • Reduction: Selective reduction can yield monochlorocyclopropanes or the parent cyclopropane.

  • Ring Expansion: Treatment with silver salts or strong bases can induce ring expansion to form cyclobutenes or cyclopentadienes.[4]

  • Allene Synthesis: The Skattebøl rearrangement, via reaction with an organolithium reagent, provides a classic and reliable route to allenes.[1]

  • Cyclopropenone Formation: Hydrolysis can lead to the formation of cyclopropenones, valuable three-membered ring ketones.

This versatility allows for the rapid construction of complex molecular scaffolds from simple starting materials, a strategy of immense value in medicinal chemistry and natural product synthesis.[12]

G Start This compound MonoChloro Monochlorocyclopropane Start->MonoChloro Reduction (e.g., Na/NH₃) Allene Allene Start->Allene Skattebøl Rearrangement (e.g., n-BuLi) Cyclopropene Cyclopropene Start->Cyclopropene Elimination Cyclopentadiene Cyclopentadiene Derivative Start->Cyclopentadiene Ring Expansion Cyclopropane Cyclopropane MonoChloro->Cyclopropane Further Reduction

Figure 2: Key synthetic transformations of 1,1-dichlorocyclopropanes.

Limitations and Strategic Considerations

No reagent is universally perfect. The primary limitation of dichlorocyclopropanation is the use of strong bases, which renders the method incompatible with substrates bearing base-sensitive functional groups (e.g., esters prone to saponification, or molecules with acidic protons).[4]

In contrast, the Simmons-Smith reaction is performed under neutral conditions and exhibits excellent chemoselectivity.[6] It is particularly advantageous for substrates containing hydroxyl groups, as the zinc carbenoid can coordinate to the oxygen, directing the cyclopropanation to the syn face with high diastereoselectivity—an effect not achievable with free dichlorocarbene.[6][13]

Experimental Protocols

To provide a practical context, detailed protocols for the cyclopropanation of cyclohexene are provided below.

Protocol 1: Phase-Transfer Catalyzed Dichlorocyclopropanation of Cyclohexene

Materials:

  • Cyclohexene (1 equiv)

  • Chloroform (3 equiv)

  • 50% Aqueous Sodium Hydroxide (w/w)

  • Benzyltriethylammonium chloride (TEBAC) (0.02 equiv)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

Procedure:

  • To the round-bottom flask, add cyclohexene, chloroform, and benzyltriethylammonium chloride.

  • With vigorous stirring, slowly add the 50% aqueous NaOH solution. The reaction is exothermic and may require an ice bath to maintain room temperature.

  • Stir the biphasic mixture vigorously for 4-6 hours at room temperature or with gentle heating (40 °C) to ensure efficient phase transfer.

  • Upon completion (monitored by TLC or GC), dilute the reaction mixture with water and transfer to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, 7,7-dichloronorcarane, can be purified by distillation or column chromatography. Yield: >95% .

Protocol 2: Simmons-Smith Cyclopropanation of Cyclohexene

Materials:

  • Zinc dust (2.2 equiv)

  • Copper(I) iodide (0.2 equiv)

  • Anhydrous diethyl ether

  • Diiodomethane (1.1 equiv)

  • Cyclohexene (1 equiv)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (N₂ or Ar)

Procedure:

  • Activate the zinc by preparing a Zn-Cu couple: In the flask, stir the zinc dust with a solution of CuI in anhydrous ether. The gray zinc dust will turn black as copper deposits on its surface.

  • To the activated Zn-Cu couple suspension, add a solution of diiodomethane in ether dropwise. A gentle reflux should be observed, indicating the formation of the carbenoid.

  • After the initial exotherm subsides, add the cyclohexene to the reaction mixture.

  • Heat the mixture to a gentle reflux and stir for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Filter the mixture through a pad of Celite to remove the metal salts.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ether (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate carefully.

  • The product, norcarane, can be purified by distillation. Yield: ~90% .

Conclusion

For researchers, scientists, and drug development professionals, the choice of a synthetic method is a balance of cost, efficiency, safety, and strategic value. While the Simmons-Smith reaction offers exquisite control for certain substrates, 1,1-dichlorocyclopropanation presents a superior combination of low cost, operational simplicity, scalability, and broad applicability . Its most significant advantage lies in the product itself; the gem-dichlorocyclopropane is not an endpoint but a versatile synthetic hub, enabling rapid entry into diverse and complex molecular architectures. When the substrate tolerates basic conditions, dichlorocarbene addition is often the most logical, economical, and strategically powerful choice for introducing the invaluable cyclopropane motif.

References

  • Ferreira, G. M., et al. (2019). gem-Dichlorocyclopropanation of Dicarbonyl Derivatives. ResearchGate.
  • Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641–1686.
  • Wikipedia. (n.d.). Cyclopropanation.
  • Master Organic Chemistry. (2023). Cyclopropanation of Alkenes.
  • Fedoronko, M., & Ma̧kosza, M. (2003). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1081–1134.
  • Kaur, N. (2015). Recent advances in the syntheses, transformations and applications of 1,1-dihalocyclopropanes. Organic & Biomolecular Chemistry, 13(33), 8780-8802.
  • Rzepa, H. S. (2014). Cyclopropanation: the mechanism of the Simmons–Smith reaction. Henry Rzepa's Blog.
  • Sedenkova, K. N., et al. (2017). Substituent effects on stereoselectivity of dihalocarbene reactions with cyclohexadiene and on the reactivity of bis-dihalocyclopropanes in electrophilic nitrations en route to pyrimidine N-oxides. RSC Publishing.
  • ProQuest. (n.d.). Preparation of Substituted gem-Dichlorocyclopropanes and 1,3-Dioxacycloalkanes and Their Biological Activity: A Review.
  • Movassaghi, M., et al. (2017). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Chemistry – A European Journal, 23(62), 15638-15642.
  • LibreTexts Chemistry. (n.d.). Diazomethane, Carbenes, and Cyclopropane Synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
  • ResearchGate. (n.d.). Applications of the obtained 1,1-dichlorocyclopropyl product.
  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms.
  • Nam, S. M., et al. (2020). Synthesis of gem-Dichlorocyclopropanes Using Liquid–Liquid Slug Flow. Tetrahedron Letters, 61(30), 152148.
  • ChemistryViews. (2024). Dichloromethane as a Low-Cost C1 Building Block for Cyclopropanations.
  • Wikipedia. (n.d.). Simmons–Smith reaction.
  • The Organic Chemistry Tutor. (2023). The Simmons-Smith Reaction & Cyclopropanation. YouTube.
  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction.

Sources

A Comparative Analysis of Theoretical vs. Experimental Bond Lengths in 1,1-Dichlorocyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the experimentally determined and theoretically calculated bond lengths of 1,1-dichlorocyclopropane. For researchers, understanding the precise molecular geometry of substituted cyclopropanes is critical, as the inherent ring strain and the electronic effects of substituents can significantly influence chemical reactivity and physical properties. This analysis delves into the nuances of different measurement and calculation techniques, offering insights into their respective strengths and limitations.

The structure of this compound is particularly interesting due to the influence of the two chlorine atoms on the strained three-membered ring. This substitution leads to a distortion of the cyclopropane ring from perfect D3h symmetry, resulting in non-equivalent carbon-carbon bonds. The primary question we address is how well computational models predict these subtle but significant structural changes when compared to direct experimental evidence.

Quantitative Comparison of Bond Lengths

The molecular geometry of this compound has been meticulously studied using both gas-phase electron diffraction (GED), often in conjunction with microwave spectroscopy data, and ab initio quantum chemical calculations. The data compiled below represents a synthesis of key findings from authoritative studies. A notable feature of this molecule is the difference between the C-C bond opposite the dichlorinated carbon (C2-C3) and the two C-C bonds adjacent to it (C1-C2 and C1-C3).

BondExperimental Bond Length (r_g, Å)[1][2]Theoretical Bond Length (Å)Method/Source
C-Cl1.759 (± 0.002)-Gas Electron Diffraction[1][2]
1.734-Microwave Spectroscopy[3]
Average C-C 1.511 (± 0.003) -Gas Electron Diffraction [1][2]
C-C (adjacent to CCl₂)---
C-C (opposite to CCl₂)---
Δr(C-C)0.041 (± 0.011)0.020Gas Electron Diffraction vs. Ab initio[1]
C-H1.109 (± 0.008)-Gas Electron Diffraction[1][2]
1.085-Microwave Spectroscopy[3]

Note: The r_g distances from electron diffraction represent the average internuclear distances, which are vibrationally averaged. Theoretical calculations typically yield equilibrium (re) distances. Small differences are expected due to this.

The experimental data unequivocally shows that the C-C bond opposite the gem-dichloro substituted carbon is significantly longer than the two adjacent C-C bonds.[1][2] This observation is a direct consequence of the electronic influence of the electronegative chlorine atoms on the strained cyclopropyl ring. While the ab initio Hartree-Fock level calculations correctly predict this trend, they underestimate the magnitude of the bond length difference (Δr(C-C)) by about half.[1] This discrepancy highlights the challenge for theoretical models to fully capture the complex electronic interactions within such strained and substituted systems.

Methodology: A Dual-Pronged Approach

To achieve a comprehensive understanding of molecular structure, a combination of experimental measurement and theoretical calculation is indispensable. The experimental approach provides a direct probe of the molecule in the real world, while the theoretical approach offers a detailed view of the underlying electronic structure.

Experimental Protocol: Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the structure of molecules free from the intermolecular forces present in liquid or solid states.[4] The resulting structure is an accurate representation of the isolated molecule.

Step-by-Step Workflow:

  • Sample Volatilization: A small amount of liquid this compound is heated under vacuum to produce a gaseous sample. This ensures the molecules are isolated and randomly oriented.

  • Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the gas jet.

  • Diffraction Pattern Generation: The electrons are scattered by the electrostatic potential of the atoms in the molecules. This creates a diffraction pattern of concentric rings, which is captured on a detector. The intensity of the scattered electrons varies as a function of the scattering angle.

  • Data Reduction: The raw diffraction image is converted into a 1D plot of scattering intensity versus a momentum transfer variable (s). This experimental molecular scattering curve contains the structural information.

  • Structure Refinement: A theoretical model of the molecule's geometry is constructed. The internuclear distances and vibrational amplitudes in this model are then refined in a least-squares fitting process to achieve the best possible match between the calculated and the experimental scattering curves. Often, rotational constants from microwave spectroscopy are used as constraints to improve the accuracy of the determined structure.[1][2]

The causality behind this method lies in the wave nature of electrons. The wavelength is comparable to the internuclear distances in the molecule, leading to interference patterns that are directly dependent on the arrangement of the atoms.

Computational Protocol: Ab Initio Geometry Optimization

Quantum chemical calculations provide a theoretical estimate of the molecular structure by solving the Schrödinger equation. A geometry optimization seeks to find the lowest energy arrangement of atoms, which corresponds to the equilibrium structure.

Step-by-Step Workflow:

  • Initial Structure Input: An approximate 3D structure of this compound is created using molecular modeling software. This can be done using standard bond lengths and angles.

  • Method and Basis Set Selection: The level of theory and the basis set are chosen. For the reference study, a Hartree-Fock (HF) self-consistent field (SCF) method was used with a double-zeta basis set augmented with polarization functions on the heavy atoms (Cl, C).[1] This choice represents a balance between computational cost and accuracy, though modern studies would often employ Density Functional Theory (DFT) for improved results.

  • Energy Calculation: The electronic energy of the initial structure is calculated.

  • Gradient Calculation: The forces (gradients) on each atom are computed. These forces indicate the direction each atom "wants" to move to lower the overall energy.

  • Iterative Optimization: The positions of the atoms are adjusted in the direction that lowers the energy. Steps 3 and 4 are repeated iteratively until the forces on all atoms are negligible and the energy has reached a minimum.

  • Structure Analysis: Once the optimization has converged, the final Cartesian coordinates are used to calculate the equilibrium bond lengths, angles, and other geometric parameters.

The choice of method and basis set is crucial. The basis set is a set of mathematical functions used to build the molecular orbitals. Larger, more flexible basis sets generally yield more accurate results at a higher computational cost.

Visualizing the Comparative Workflow

The following diagram illustrates the synergistic relationship between the experimental and theoretical pathways for determining and comparing the bond lengths of this compound.

G cluster_exp Experimental Pathway cluster_theo Theoretical Pathway exp_start This compound (Gas Sample) ged Gas Electron Diffraction (GED) exp_start->ged mw Microwave Spectroscopy exp_start->mw diff_pattern Diffraction Pattern & Rotational Constants ged->diff_pattern mw->diff_pattern exp_results Experimental Structure (rg Bond Lengths) diff_pattern->exp_results comparison Comparative Analysis exp_results->comparison theo_start Initial 3D Structure method Select Method & Basis Set (e.g., HF/DZ+P) theo_start->method opt Geometry Optimization (Iterative SCF) method->opt theo_results Theoretical Structure (re Bond Lengths) opt->theo_results theo_results->comparison molecule Topic: This compound molecule->exp_start molecule->theo_start

Caption: Workflow for comparing experimental and theoretical bond lengths.

Conclusion

The structural analysis of this compound serves as an excellent case study in the synergy between experimental and theoretical chemistry. Gas-phase electron diffraction experiments, supported by microwave spectroscopy, have definitively shown that the C-C bond opposite the chlorine-bearing carbon is elongated.[1][2][3] While ab initio calculations successfully predict this structural distortion, the quantitative agreement is imperfect, with theory underestimating the extent of bond length alteration.[1]

For researchers and drug development professionals, this underscores a critical insight: while computational models are invaluable for predicting trends and generating hypotheses, high-precision experimental data remains the gold standard for structural validation. The discrepancies observed are not failures but rather opportunities to refine theoretical models to better account for the subtle electronic effects in strained and highly substituted molecular systems.

References

  • The molecular structure of 1,1‐dichlorocyclopropane by gaseous electron diffraction using rotational constants as constraints and by ab initio gradient computation. The Journal of Chemical Physics. [Link]
  • The molecular structure of 1, 1-dichlorocyclopropane by gaseous electron diffraction using rotational constants as constraints a. AIP Publishing. [Link]
  • Microwave Spectrum, Structure, Quadrupole Interaction, Dipole Moment, and Bent C–Cl Bonds in 1,1‐dichlorocyclopropane. The Journal of Chemical Physics. [Link]
  • Gas electron diffraction. Wikipedia. [Link]

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A Comparative Guide to Base Effects in Dichlorocarbene Formation for Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and selective formation of dichlorocarbene (:CCl₂) is a cornerstone of modern synthetic chemistry. This highly reactive intermediate unlocks access to a diverse array of molecular architectures, most notably gem-dichlorocyclopropanes, which are versatile precursors in the synthesis of complex molecules. The choice of base in the generation of dichlorocarbene from chloroform is a critical parameter that dictates reaction efficiency, substrate scope, and operational feasibility. This guide provides an in-depth comparative analysis of common bases employed for dichlorocarbene formation, supported by experimental data and mechanistic insights to empower you in selecting the optimal conditions for your synthetic endeavors.

The Crucial Role of the Base in Dichlorocarbene Generation

The classical and most widely employed method for generating dichlorocarbene involves the α-elimination of hydrogen chloride from a haloform, typically chloroform (CHCl₃). This process is initiated by a base, which abstracts a proton from chloroform to form the trichloromethylide anion (CCl₃⁻). This intermediate then expels a chloride ion to furnish the desired dichlorocarbene.

The nature of the base profoundly influences several aspects of this transformation:

  • Reaction Rate and Efficiency: The strength and steric properties of the base directly impact the rate of deprotonation and, consequently, the overall reaction efficiency.

  • Reaction Conditions: The choice of base often dictates the solvent system (e.g., biphasic aqueous-organic vs. anhydrous organic) and the need for additives like phase-transfer catalysts.

  • Substrate Compatibility: The basicity and nucleophilicity of the chosen base can affect the stability of sensitive functional groups within the substrate.

  • Safety and Scalability: Practical considerations such as cost, handling, and scalability are also tied to the selection of the base.

This guide will focus on a comparative study of the most prevalent base systems for dichlorocarbene formation: aqueous sodium hydroxide with phase-transfer catalysis and potassium tert-butoxide in anhydrous media.

Mechanistic Overview: The Path to Dichlorocarbene

The generation of dichlorocarbene from chloroform is a two-step process initiated by a base. Understanding this mechanism is fundamental to appreciating the comparative effects of different bases.

Dichlorocarbene Formation Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: α-Elimination CHCl3 Chloroform (CHCl₃) CCl3- Trichloromethylide Anion (CCl₃⁻) CHCl3->CCl3- Fast BH Conjugate Acid (BH) CHCl3->BH Base Base (B⁻) Base->CCl3- CCl2 Dichlorocarbene (:CCl₂) CCl3-->CCl2 Rate-determining CCl3-->CCl2 Cl- Chloride Ion (Cl⁻) CCl3-->Cl-

Caption: General mechanism of dichlorocarbene formation from chloroform.

The first step is a rapid acid-base reaction where the base removes the acidic proton from chloroform. The resulting trichloromethylide anion is unstable and undergoes α-elimination, the rate-determining step, to generate dichlorocarbene and a chloride ion.[1]

Comparative Analysis of Base Systems

Sodium Hydroxide with Phase-Transfer Catalysis (PTC)

The use of a strong aqueous solution of sodium hydroxide (NaOH) in a biphasic system with an organic solvent and a phase-transfer catalyst (PTC) is one of the most practical and widely adopted methods for dichlorocarbene generation.[2]

Mechanism of Action: In this system, the reaction occurs at the interface of the aqueous and organic phases. The PTC, typically a quaternary ammonium salt like benzyltriethylammonium chloride (BTEAC), facilitates the transfer of hydroxide ions (OH⁻) from the aqueous phase to the organic phase.[3] Once in the organic phase, the hydroxide ion deprotonates the chloroform, initiating the formation of dichlorocarbene, which then reacts with the alkene present in the organic phase.

PTC Mechanism Phase-Transfer Catalysis Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH_aq NaOH (aq) Q+OH-_org Q⁺OH⁻ (org) NaOH_aq->Q+OH-_org Phase Transfer Q+Cl-_aq Q⁺Cl⁻ (aq) Q+Cl-_aq->Q+OH-_org CHCl3_org CHCl₃ CCl3-_org CCl₃⁻ CHCl3_org->CCl3-_org Alkene_org Alkene Product_org Dichlorocyclopropane Alkene_org->Product_org Q+OH-_org->CCl3-_org Deprotonation CCl2_org :CCl₂ CCl3-_org->CCl2_org α-Elimination CCl2_org->Product_org Cycloaddition

Caption: Workflow of dichlorocarbene generation under PTC conditions.

Advantages:

  • Operational Simplicity: Avoids the need for strictly anhydrous solvents and inert atmospheres.[4]

  • Cost-Effectiveness: Utilizes inexpensive and readily available reagents like sodium hydroxide and chloroform.[4]

  • Scalability: The methodology is well-suited for large-scale industrial applications.

  • High Yields: Often provides high yields of dichlorocyclopropanes for a wide range of alkenes.[2]

Disadvantages:

  • Vigorous Stirring Required: Efficient mixing of the two phases is crucial for high reaction rates.

  • Potential for Side Reactions: The presence of water and a strong base can lead to hydrolysis of sensitive functional groups in the substrate.

Potassium tert-Butoxide (KOtBu) in Anhydrous Solvents

Potassium tert-butoxide is a strong, sterically hindered alkoxide base commonly used for dichlorocarbene generation in anhydrous organic solvents like tetrahydrofuran (THF) or diethyl ether.[5][6]

Mechanism of Action: In a homogenous organic phase, the dissolved potassium tert-butoxide directly deprotonates chloroform to generate the trichloromethylide anion. The bulky nature of the tert-butoxide anion makes it a poor nucleophile, which minimizes side reactions involving nucleophilic attack.[6]

Advantages:

  • High Reactivity: The "naked" and highly reactive tert-butoxide anion in solution leads to rapid deprotonation.[7]

  • Anhydrous Conditions: Suitable for substrates that are sensitive to water.

  • Homogeneous Reaction: Avoids the complexities of a biphasic system.

Disadvantages:

  • Requires Anhydrous Conditions: Strict exclusion of moisture is necessary, which can be challenging and costly.[8]

  • Cost and Handling: Potassium tert-butoxide is more expensive and requires more careful handling than sodium hydroxide.

  • Limited Scalability: The need for anhydrous solvents can make large-scale reactions more difficult and expensive.

Performance Comparison: Experimental Data

The selection of a base system is often guided by the desired yield and reaction conditions. Below is a summary of reported yields for the dichlorocyclopropanation of representative alkenes using different base systems.

AlkeneBase SystemSolventReaction TimeYield (%)Reference
Styrene50% aq. NaOH, TEBA (PTC)Chloroform4 h78[1]
Cyclohexene50% aq. NaOH, TEBA (PTC)Chloroform3 h60[1]
CyclohexenePotassium tert-butoxidePentane-High[2]
α-Methylstyrene30% aq. NaOH, BTEAC (PTC)Chloroform-Kinetic Study[9]
Styrene40% aq. NaOH, TEBA (PTC)Chloroform-High[3]

Note: "High" indicates that the source reported a high yield without specifying a numerical value. Direct comparison is challenging due to variations in reaction conditions across different studies.

Causality Behind Experimental Choices

The choice between NaOH/PTC and KOtBu is not merely a matter of preference but is rooted in the specific demands of the synthesis.

  • For robust, scalable syntheses where the substrate is not water-sensitive, the NaOH/PTC system is often the superior choice. Its low cost, operational simplicity, and proven scalability make it ideal for industrial applications. The use of a concentrated NaOH solution (e.g., 50%) minimizes the amount of water in the organic phase, and vigorous stirring ensures a sufficient interfacial area for the reaction to proceed efficiently.[8]

  • For substrates containing base- or water-sensitive functional groups (e.g., esters, ketones), the KOtBu system in an anhydrous solvent is preferred. The absence of water prevents hydrolysis, and the sterically hindered nature of the base reduces the likelihood of competing nucleophilic reactions. The larger ionic radius of the potassium ion (K⁺) compared to sodium (Na⁺) results in a weaker K-O bond, leading to a more reactive "naked" tert-butoxide anion in solution, which can be advantageous for deprotonating less acidic C-H bonds.[7]

Experimental Protocols

Protocol 1: Dichlorocyclopropanation of Cyclohexene using NaOH and a Phase-Transfer Catalyst

This protocol provides a standard procedure for the synthesis of 7,7-dichloronorcarane.

Materials:

  • Cyclohexene

  • Chloroform

  • 50% (w/w) aqueous sodium hydroxide

  • Benzyltriethylammonium chloride (BTEAC)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine cyclohexene (1.0 equiv), chloroform (1.2 equiv), and BTEAC (0.01-0.05 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • With vigorous stirring, slowly add the 50% aqueous NaOH solution (3.0-5.0 equiv) over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 3-4 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by vacuum distillation or column chromatography.

PTC_Protocol_Workflow NaOH/PTC Protocol Workflow Start Combine Cyclohexene, Chloroform, BTEAC Cool Cool to 0 °C Start->Cool Add_NaOH Slowly Add 50% aq. NaOH Cool->Add_NaOH Stir Stir at Room Temperature Add_NaOH->Stir Workup Aqueous Workup and Extraction Stir->Workup Dry Dry Organic Layer Workup->Dry Purify Purification Dry->Purify

Caption: Experimental workflow for dichlorocyclopropanation using NaOH/PTC.

Protocol 2: Dichlorocyclopropanation of Styrene using Potassium tert-Butoxide

This protocol outlines a general procedure for dichlorocyclopropanation under anhydrous conditions.

Materials:

  • Styrene

  • Potassium tert-butoxide

  • Anhydrous tetrahydrofuran (THF)

  • Chloroform

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (1.5 equiv) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • To this stirred suspension, add a solution of styrene (1.0 equiv) in anhydrous THF.

  • Slowly add chloroform (1.2 equiv) dropwise via a syringe, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

  • Monitor the reaction by TLC or GC.

  • Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

KOtBu_Protocol_Workflow KOtBu Protocol Workflow Start Suspend KOtBu in Anhydrous THF Cool Cool to 0 °C Start->Cool Add_Styrene Add Styrene Solution Cool->Add_Styrene Add_Chloroform Slowly Add Chloroform Add_Styrene->Add_Chloroform Stir Stir at 0 °C then Room Temperature Add_Chloroform->Stir Quench Quench with aq. NH₄Cl Stir->Quench Workup Extraction and Drying Quench->Workup Purify Purification Workup->Purify

Caption: Experimental workflow for dichlorocyclopropanation using KOtBu.

Conclusion

The choice of base for dichlorocarbene generation is a critical decision that significantly influences the outcome of the synthesis. The sodium hydroxide/phase-transfer catalysis system offers a robust, scalable, and cost-effective method suitable for a wide range of substrates, particularly in industrial settings. In contrast, potassium tert-butoxide in anhydrous solvents provides a highly reactive system ideal for laboratory-scale synthesis of molecules with base- or water-sensitive functionalities. A thorough understanding of the mechanistic nuances and practical considerations associated with each base system, as outlined in this guide, will enable researchers to make informed decisions and achieve their synthetic goals with greater efficiency and success.

References

  • Rajendran, S., et al. (2012). Dichlorocyclopropanation of - methyl styrene using phase-transfer Catalyst - A kinetic study. International Journal of Current Microbiology and Applied Sciences, 1(1), 53-58.
  • Wikipedia. (n.d.). Dichlorocarbene.
  • BenchChem. (2025). A Comparative Guide to Dichlorocarbene Generation: Exploring Alternatives to Chloroform. Retrieved from a relevant BenchChem application note.
  • Scribd. (n.d.). Phase Transfer 0.
  • Selvaraj, V., & Ramaswamy, A. V. (1991). Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 103(6), 785-793.
  • Taylor & Francis. (n.d.). Dichlorocarbene – Knowledge and References.
  • Makosza, M., & Fedoryński, M. (2011). Phase transfer catalysis in dichlorocarbene chemistry: basic principles and specific features. Russian Chemical Bulletin, 60(11), 2141-2146.
  • Master Organic Chemistry. (2011). Reagent Friday: Potassium tert-butoxide [KOC(CH3)3].
  • Madasu, J., et al. (2020). Potassium tert-butoxide mediated C-C, C-N, C-O and C-S bond forming reactions. Organic & Biomolecular Chemistry, 18(41), 8346-8365.
  • Wang, Z., et al. (2022). Manipulating the coordination dice: Alkali metals directed synthesis of Co-N-C catalysts with CoN4 sites. Science Advances, 8(20), eabn8969.
  • BenchChem. (2025). Application Notes and Protocols for Dichlorocarbene Generation in Cyclopropanation Reactions. Retrieved from a relevant BenchChem application note.
  • Lin, H., Yang, M., & Zhang, P. (2003).
  • Al-heety, E. A., et al. (2024). Study the Influences of Both (NaOH and KOH) at Different Electrolyte Concentrations and Times on Hydrogen Production. Solar Energy and Sustainable Development, Special Issue.
  • Okeola, F. O., et al. (2012). Comparative Analysis of Biodiesels Prepared using Sodium hydroxide (NaOH) and Potassium hydroxide (KOH) as Catalysts. Fermentation Technology and Bioengineering, 1, 1-5.
  • Stoddart, J. F., & Bruns, C. J. (2017). The Nature of the Mechanical Bond: From Molecules to Machines. John Wiley & Sons.
  • BenchChem. (2025). A Comparative Guide to Phase Transfer Catalysts for Dichlorocyclopropanation. Retrieved from a relevant BenchChem application note.
  • BenchChem. (2025). A Comparative Guide for Researchers: Potassium tert-butoxide vs. Sodium tert-butoxide as a Base. Retrieved from a relevant BenchChem application note.

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The Enduring Versatility of 1,1-Dichlorocyclopropanes: A Comparative Guide to their Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the cyclopropane ring represents a motif of immense potential. Its inherent ring strain and unique electronic properties can impart profound effects on molecular conformation, metabolic stability, and biological activity. Among the myriad of methods to construct this valuable three-membered ring, the use of 1,1-dichlorocyclopropane derivatives stands as a time-honored and remarkably versatile strategy. This guide provides an in-depth technical assessment of the synthetic utility of these chlorinated building blocks, offering a critical comparison with alternative methodologies and furnishing detailed experimental protocols to empower your research endeavors.

The Gateway to Strained Rings: Synthesis of 1,1-Dichlorocyclopropanes

The primary and most efficient route to this compound derivatives is the [2+1] cycloaddition of dichlorocarbene (:CCl₂) to an alkene.[1][2] Dichlorocarbene is a transient but highly reactive intermediate, typically generated in situ from readily available and inexpensive precursors.

Mechanism of Dichlorocarbene Generation and Addition

The most common method for generating dichlorocarbene involves the α-elimination of hydrogen chloride from chloroform (CHCl₃) using a strong base.[3][4][5] The generally accepted mechanism proceeds as follows:

  • Deprotonation: A strong base, such as potassium tert-butoxide or aqueous sodium hydroxide under phase-transfer catalysis (PTC) conditions, deprotonates chloroform to form the trichloromethanide anion (⁻CCl₃).[5][6]

  • α-Elimination: The unstable trichloromethanide anion rapidly expels a chloride ion to generate the singlet dichlorocarbene (:CCl₂).[5][6]

  • Cycloaddition: The electrophilic dichlorocarbene then undergoes a concerted, stereospecific syn-addition to the alkene double bond, forming the this compound ring.[2][6] The stereochemistry of the starting alkene is retained in the cyclopropane product.[2][3]

Dichlorocarbene_Formation_and_Addition cluster_generation Dichlorocarbene Generation cluster_addition Cycloaddition to Alkene CHCl3 CHCl₃ CCl3_anion ⁻CCl₃ CHCl3->CCl3_anion + Base Base Base (e.g., KOH) Carbene :CCl₂ CCl3_anion->Carbene - Cl⁻ Cl_ion Cl⁻ Alkene R-CH=CH-R' Carbene->Alkene Cyclopropane This compound Derivative Alkene->Cyclopropane caption Dichlorocarbene generation and cycloaddition.

Caption: Dichlorocarbene generation and cycloaddition.

The use of phase-transfer catalysis (PTC) has significantly broadened the scope and practicality of this reaction, allowing for the use of aqueous bases while maintaining high yields, even with sensitive substrates.[1]

A Versatile Synthetic Hub: Key Transformations of 1,1-Dichlorocyclopropanes

The true synthetic power of 1,1-dichlorocyclopropanes lies in their ability to serve as precursors to a diverse array of functionalized molecules. The combination of ring strain and the presence of two reactive chlorine atoms enables a rich and varied reaction chemistry.

Thermal Rearrangements: Access to Chloro-olefins and Beyond

Upon heating, 1,1-dichlorocyclopropanes undergo a facile thermal isomerization to yield 2,3-dichloropropene derivatives.[7] This reaction is a unimolecular, concerted process involving the migration of a chlorine atom and ring-opening. For substituted 1,1-dichlorocyclopropanes, this rearrangement can provide access to a variety of substituted chloro-dienes, which are valuable synthetic intermediates. For instance, 1,1-dichloro-2-vinylcyclopropane rearranges to provide products of a vinylcyclopropane-cyclopentene rearrangement.[8]

Reductive Dechlorination: The Path to Monochloro- and Unsubstituted Cyclopropanes

The chlorine atoms can be selectively removed through reduction. Treatment with reducing agents like tributyltin hydride (Bu₃SnH) can afford monochlorocyclopropanes or the fully reduced cyclopropane ring. This provides a valuable entry point to cyclopropane derivatives that are not directly accessible through other means.

Reactions with Organometallic Reagents: Formation of Allenes and Substituted Cyclopropanes

The reaction of this compound derivatives with organolithium reagents, such as n-butyllithium, is a cornerstone of their synthetic utility. This reaction can proceed through two main pathways, depending on the substrate and reaction conditions:

  • Allene Synthesis (Doering-LaFlamme Allene Synthesis): Treatment with an alkyllithium reagent can induce a lithium-halogen exchange followed by elimination to form a cyclopropylidene carbene intermediate. This carbene then undergoes a spontaneous ring-opening to afford the corresponding allene in good yields.

  • Substitution: In some cases, the organolithium reagent can act as a nucleophile, displacing one or both of the chlorine atoms to yield substituted cyclopropanes.

Ring-Opening Reactions: A Gateway to Acyclic Functionality

The strained C-C bonds of the cyclopropane ring can be cleaved under various conditions, providing access to functionalized acyclic compounds. For example, silver(I)-induced electrocyclic ring opening of gem-dichlorocyclopropanes can generate a π-allyl cation, which can be trapped by nucleophiles.[9]

Synthesis of Cyclopropenones: Building Blocks for Complex Heterocycles

A particularly elegant application of this compound chemistry is the synthesis of cyclopropenones. This is typically achieved through the hydrolysis of a 1,1-dichloro-2,2-dialkoxycyclopropane intermediate, which is itself prepared by the dichlorocyclopropanation of a ketene acetal.[10][11][12] Cyclopropenones are highly versatile intermediates for the synthesis of a wide range of heterocyclic and carbocyclic compounds.[12][13]

A Comparative Analysis: 1,1-Dichlorocyclopropanation vs. Alternative Methods

While the dichlorocarbene addition to alkenes is a powerful tool, it is essential to understand its advantages and limitations in the context of other widely used cyclopropanation methods. The Simmons-Smith reaction, which utilizes an organozinc carbenoid, serves as a key benchmark for comparison.[14][15]

Dichlorocyclopropanation vs. Simmons-Smith Reaction
Feature1,1-DichlorocyclopropanationSimmons-Smith Cyclopropanation
Reagents Chloroform, strong base (e.g., KOH, K OtBu), often with a phase-transfer catalyst.[1][3]Diiodomethane, Zinc-Copper couple or Diethylzinc.[14][15]
Cost Generally inexpensive and readily available starting materials.[16]Can be more expensive due to the cost of diiodomethane.[14]
Stereospecificity High, proceeds with retention of alkene geometry.[2][3]High, proceeds with retention of alkene geometry.[14]
Substrate Scope Broad, effective for electron-rich and unactivated alkenes.[1]Generally favors electron-rich alkenes.[14] Can be directed by hydroxyl groups.[15]
Functional Group Tolerance Can be sensitive to strong bases.Generally tolerant of a wide range of functional groups.[15]
Product Functionality Product contains two chlorine atoms, offering a handle for further transformations.Product is a simple cyclopropane, requiring further functionalization if desired.
Safety Chloroform is a suspected carcinogen. Reactions can be exothermic.Diiodomethane is a lachrymator. Organozinc reagents can be pyrophoric.
Advantages and Disadvantages of this compound Derivatives

Advantages:

  • Versatility: The gem-dichloro group serves as a versatile synthetic handle for a wide range of transformations.[1][17]

  • Accessibility: 1,1-Dichlorocyclopropanes are readily prepared from inexpensive and widely available starting materials.[1]

  • Stereocontrol: The dichlorocyclopropanation reaction is stereospecific, allowing for the synthesis of well-defined stereoisomers.[2]

Disadvantages:

  • Harsh Conditions: The use of strong bases can limit the substrate scope to molecules that can tolerate these conditions.

  • Toxicity of Reagents: Chloroform is a hazardous substance that requires careful handling.

  • Potential for Side Reactions: The high reactivity of dichlorocarbene can sometimes lead to side reactions, such as C-H insertion.

Experimental Protocols

To facilitate the application of these powerful synthetic tools, the following detailed protocols are provided.

General Procedure for Dichlorocyclopropanation of an Alkene using Phase-Transfer Catalysis

Dichlorocyclopropanation_Workflow A 1. Combine alkene, chloroform, and phase-transfer catalyst in a flask. B 2. Cool the mixture in an ice bath. A->B C 3. Add aqueous NaOH solution dropwise with vigorous stirring. B->C D 4. Allow the reaction to warm to room temperature and stir for several hours. C->D E 5. Monitor reaction progress by TLC or GC. D->E F 6. Quench the reaction with water and extract with an organic solvent. E->F G 7. Dry the organic layer and concentrate in vacuo. F->G H 8. Purify the product by distillation or chromatography. G->H caption Workflow for Dichlorocyclopropanation.

Caption: Workflow for Dichlorocyclopropanation.

Materials:

  • Alkene (1.0 eq)

  • Chloroform (3.0 eq)

  • Benzyltriethylammonium chloride (TEBAC) (0.02 eq)

  • 50% (w/v) aqueous sodium hydroxide solution

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alkene, chloroform, and benzyltriethylammonium chloride.

  • Cool the flask in an ice-water bath.

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution dropwise over 30 minutes, ensuring the internal temperature does not exceed 20 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkene is consumed.

  • Upon completion, cautiously add water to quench the reaction.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the desired this compound derivative.

Synthesis of an Allene from a this compound Derivative

Materials:

  • This compound derivative (1.0 eq)

  • n-Butyllithium (2.2 eq, solution in hexanes)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of the this compound derivative in anhydrous diethyl ether.

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Add the n-butyllithium solution dropwise via the dropping funnel over 30 minutes.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 1 hour.

  • Allow the reaction to slowly warm to room temperature and stir for another 2 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Carefully remove the solvent by distillation at atmospheric pressure.

  • Purify the resulting allene by vacuum distillation or column chromatography.

Conclusion

This compound derivatives remain a cornerstone of modern organic synthesis. Their straightforward preparation, coupled with the vast array of subsequent transformations they can undergo, provides a powerful and often unparalleled entry into diverse and complex molecular architectures. While alternative cyclopropanation methods, such as the Simmons-Smith reaction, offer their own unique advantages in terms of functional group tolerance and the direct formation of unsubstituted cyclopropanes, the synthetic versatility embedded within the gem-dichloro motif of this compound derivatives ensures their continued and widespread application in the years to come. By understanding the comparative strengths and weaknesses of these methodologies and by mastering the experimental protocols, researchers can strategically leverage the power of strained-ring chemistry to accelerate their synthetic endeavors.

References

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  • Gomtsyan, A. Heterocycles from cyclopropenones. RSC Adv., 2022, 12, 18633-18667. [Link]
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  • Generation and Use of Bicyclo[1.1.
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A Senior Application Scientist's Guide to Dichlorocyclopropanation: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the gem-dichlorocyclopropane moiety is a versatile and valuable building block. Its inherent strain and functional handles make it a gateway to a diverse array of molecular architectures. However, the generation of the reactive intermediate, dichlorocarbene (:CCl₂), can be achieved through several distinct methodologies, each with its own set of advantages, drawbacks, and cost implications. This guide provides an in-depth, objective comparison of the most common dichlorocyclopropanation methods to empower you, the researcher, to make the most informed decision for your specific synthetic challenge.

The Heart of the Matter: Generating Dichlorocarbene

The crux of any dichlorocyclopropanation reaction is the efficient in situ generation of dichlorocarbene. This highly electrophilic species readily undergoes a [2+1] cycloaddition with alkenes to form the desired dichlorocyclopropane ring.[1] The choice of method for generating :CCl₂ dictates the reaction conditions, substrate compatibility, cost, and safety considerations. Herein, we will dissect and compare three primary methods:

  • Phase-Transfer Catalysis (PTC) with Chloroform and Base: The workhorse of dichlorocyclopropanation.

  • Thermal Decomposition of Sodium Trichloroacetate: A neutral approach for sensitive substrates.

  • The Seyferth-Gilbert Reagent: A historically significant but now largely obsolete method due to toxicity and cost.

Method 1: Phase-Transfer Catalysis (PTC) - The Industrial Favorite

The generation of dichlorocarbene from chloroform and a strong aqueous base, facilitated by a phase-transfer catalyst, is arguably the most common and practical method for dichlorocyclopropanation.[2] This method, often referred to as the Makosza method, is renowned for its operational simplicity, scalability, and cost-effectiveness.[2][3]

The "Why": Causality Behind the PTC Method's Success

The elegance of the PTC method lies in its ability to bring together reactants that would otherwise remain in separate, immiscible phases. The organic phase contains the alkene and chloroform, while the aqueous phase contains the strong base (typically 50% NaOH). The phase-transfer catalyst, a quaternary ammonium salt like benzyltriethylammonium chloride (BTEAC), possesses both a hydrophilic, charged head and a lipophilic, organic tail. This amphipathic nature allows it to transport hydroxide ions (OH⁻) from the aqueous phase into the organic phase. Once in the organic phase, the hydroxide ion is a potent enough base to deprotonate chloroform, initiating the formation of dichlorocarbene. This continuous, catalytically-driven inter-phase transport allows the reaction to proceed efficiently at the interface of the two layers.[3]

PTC_Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous Phase Alkene Alkene Product Dichlorocyclopropane Alkene->Product CHCl3 CHCl₃ CCl3_anion ⁻CCl₃ CHCl3->CCl3_anion PTC_OH [Q⁺]OH⁻ PTC_OH->CHCl3 Deprotonation Carbene :CCl₂ CCl3_anion->Carbene α-elimination (-Cl⁻) Carbene->Alkene [2+1] Cycloaddition PTC_Cl [Q⁺]Cl⁻ NaOH Na⁺OH⁻ NaOH->PTC_Cl Ion Exchange NaCl Na⁺Cl⁻

Figure 1: PTC Dichlorocyclopropanation Workflow.

Performance Data

The PTC method is effective for a wide range of alkenes, particularly electron-rich ones. Yields are generally high, as illustrated in the table below.

Alkene SubstrateProductYield (%)Reference
Styrene1,1-dichloro-2-phenylcyclopropaneHigh[4]
α-Methylstyrene1,1-dichloro-2-methyl-2-phenylcyclopropaneHigh[5]
Cyclohexene7,7-dichloronorcarane~60-70[2]
1,7-OctadieneMono- and bis-adductsHigh[1]
4-Vinyl-1-cyclohexeneMono- and bis-adducts~100[2]
Experimental Protocol: Dichlorocyclopropanation of Styrene

Materials:

  • Styrene

  • Chloroform (CHCl₃)

  • 50% (w/w) aqueous sodium hydroxide (NaOH) solution

  • Benzyltriethylammonium chloride (BTEAC)

  • Dichloromethane (DCM) for extraction

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

  • Round-bottom flask with mechanical stirrer, condenser, and addition funnel

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a robust mechanical stirrer, a reflux condenser, and an addition funnel, combine styrene (10.4 g, 0.1 mol), chloroform (12.0 g, 0.1 mol), and BTEAC (0.23 g, 0.001 mol).

  • Cool the mixture to 0-5 °C using an ice bath.

  • With vigorous stirring, slowly add the 50% aqueous NaOH solution (20 mL) via the addition funnel over a period of 1 hour, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue to stir vigorously for 4-6 hours. The progress can be monitored by TLC or GC.

  • Upon completion, dilute the mixture with water (50 mL) and transfer to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude 1,1-dichloro-2-phenylcyclopropane by vacuum distillation.

Method 2: Thermal Decomposition of Sodium Trichloroacetate - The Gentle Approach

For substrates that are sensitive to the harsh basic conditions of the PTC method, the thermal decomposition of sodium trichloroacetate (NaO₂CCCl₃) offers a valuable alternative. This method generates dichlorocarbene under neutral, anhydrous conditions.[2]

The "Why": A Base-Free Rationale

The driving force for this reaction is the thermodynamic favorability of forming sodium chloride and carbon dioxide, both very stable molecules. Upon heating in an aprotic solvent like dimethoxyethane (DME), sodium trichloroacetate undergoes decarboxylation to form the trichloromethyl anion (⁻CCl₃). This anion is unstable and rapidly expels a chloride ion to generate dichlorocarbene.[6] The key advantage is the complete absence of an external base, making it ideal for substrates with base-labile functional groups such as esters or certain protecting groups.

NaTCA_Mechanism cluster_reaction Anhydrous Aprotic Solvent (e.g., DME) NaTCA NaO₂CCCl₃ Heat Δ (Heat) CCl3_anion ⁻CCl₃ + Na⁺ + CO₂ Heat->CCl3_anion Decarboxylation Carbene :CCl₂ CCl3_anion->Carbene α-elimination NaCl NaCl Alkene Alkene Carbene->Alkene [2+1] Cycloaddition Product Dichlorocyclopropane Alkene->Product

Figure 2: Dichlorocarbene from Sodium Trichloroacetate.

Performance Data

While offering milder conditions, this method often requires higher temperatures and can sometimes result in more variable yields compared to the PTC method.[2]

Alkene SubstrateProductYield (%)Reference
Cyclohexene7,7-dichloronorcaraneVariable[2]
Indene1,1-dichloro-1a,6b-dihydrocyclopropa[a]indeneVariable[2]
1-Octene1,1-dichloro-2-hexylcyclopropaneVariable[2]
1,5-CyclooctadieneMono-adductLow[7]
Experimental Protocol: Dichlorocyclopropanation of Cyclohexene

Materials:

  • Cyclohexene

  • Anhydrous sodium trichloroacetate

  • Anhydrous dimethoxyethane (DME)

  • Nitrogen atmosphere

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add cyclohexene (8.2 g, 0.1 mol) and anhydrous sodium trichloroacetate (27.8 g, 0.15 mol).

  • Add anhydrous DME (100 mL) to create a stirrable suspension.

  • Heat the mixture to reflux (approx. 85 °C) with vigorous stirring under a nitrogen atmosphere. The reaction progress can be monitored by GC.

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Add water (100 mL) to the reaction mixture to dissolve the sodium chloride and any unreacted sodium trichloroacetate.

  • Transfer to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with water and then brine, and dry over anhydrous Na₂SO₄.

  • Filter and remove the solvent by distillation.

  • Purify the crude 7,7-dichloronorcarane by vacuum distillation.

Method 3: The Seyferth-Gilbert Reagent - A Cautionary Tale

Phenyl(trichloromethyl)mercury (PhHgCCl₃), known as the Seyferth-Gilbert reagent, is another source of dichlorocarbene under neutral conditions.[2] Thermal decomposition of this organomercury compound extrudes dichlorocarbene, which can then be trapped by an alkene.

The "Why": A Relic of a Bygone Era

This method was historically valuable for cyclopropanating alkenes that are poor nucleophiles or are sensitive to both acidic and basic conditions.[2] The reaction is driven by the formation of the stable phenylmercuric chloride (PhHgCl) byproduct. However, the extreme toxicity of organomercury compounds has rendered this method largely obsolete in modern synthetic chemistry.[2]

Performance Data

The Seyferth-Gilbert reagent was known to be effective for a range of alkenes, including electron-deficient ones, often providing good yields where other methods failed.[8]

Alkene SubstrateProductYield (%)Reference
Cyclohexene7,7-dichloronorcarane80[2]
cis-2-Butenecis-1,1-dichloro-2,3-dimethylcyclopropane75[2]
TetrachloroethyleneHexachlorocyclopropane60[2]
Mesityl oxide1,1-dichloro-2,2-dimethyl-3-(1-propen-2-yl)cyclopropaneGood[8]

Cost-Benefit Analysis: A Head-to-Head Comparison

For a meaningful comparison, we must consider not just the yield but also the cost of reagents, operational complexity, safety, and environmental impact.

Cost Analysis

Here is an estimated cost comparison for generating approximately 0.1 moles of dichlorocarbene. Prices are based on currently available catalogue prices and are subject to change.

MethodReagents (for ~0.1 mol :CCl₂)Estimated Cost (USD)Cost per mol :CCl₂ (USD)
PTC Chloroform (~12g), 50% NaOH (~20mL), BTEAC (~0.23g)< $5< $50
NaTCA Sodium Trichloroacetate (~28g), DME (~100mL)$10 - $20$100 - $200
Seyferth-Gilbert PhHgCCl₃ (~40g)> $100 (if available)> $1000

Note: Chloroform and NaOH are commodity chemicals and very inexpensive. The main cost contributor for the PTC method is the catalyst, which is used in small amounts. Sodium trichloroacetate is significantly more expensive. The Seyferth-Gilbert reagent is prohibitively expensive and difficult to source due to its toxicity.

Comparative Summary
FeaturePhase-Transfer Catalysis (PTC)Sodium TrichloroacetateSeyferth-Gilbert Reagent
Cost Very Low ModerateVery High
Yields Generally HighVariable to GoodGood to High
Conditions Biphasic, Strong BaseAnhydrous, Neutral, High TempAnhydrous, Neutral, High Temp
Substrate Scope Excellent for electron-rich alkenes. Not suitable for base-sensitive substrates.Ideal for base-sensitive substrates. Good for electron-poor and sensitive substrates.
Operational Simplicity Simple, scalable.[3] Vigorous stirring required.Relatively simple, requires anhydrous conditions.Requires careful handling of highly toxic solids.
Safety Chloroform is a suspected carcinogen and toxic.[9][10][11][12] Strong NaOH is corrosive.Irritant, handle in fume hood.[13][14][15][16][17]Extremely toxic (organomercury). [2]
Environmental Impact Halogenated solvent waste.Halogenated solvent waste.Heavy metal (mercury) waste.
Verdict Method of choice for most applications. Excellent alternative for specific, base-sensitive cases. Obsolete and should be avoided.

Safety and Environmental Integrity: A Non-Negotiable Priority

Chloroform: Chloroform is a suspected human carcinogen and is toxic upon inhalation and skin contact.[9][10][11][12] It can also form highly toxic phosgene gas upon exposure to light and air.[9][18] All manipulations should be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including double-gloving with nitrile gloves, should be worn.[9]

Sodium Hydroxide (50%): This is a highly corrosive solution that can cause severe burns. Appropriate PPE, including gloves and eye protection, is mandatory.

Phase-Transfer Catalysts (e.g., BTEAC): These are typically irritants. Avoid inhalation of dust and contact with skin and eyes.[19][20]

Sodium Trichloroacetate: This compound is an irritant and is harmful if swallowed or inhaled.[13][14][15][16][17] It is also toxic to aquatic life.[15][17] Handle in a fume hood and prevent release into the environment.

Phenyl(trichloromethyl)mercury: This reagent is extremely toxic and poses a severe health and environmental hazard. Its use should be avoided in favor of safer alternatives. Disposal of mercury-containing waste is strictly regulated and costly.[2]

Waste Disposal: All waste streams, particularly those containing halogenated solvents and heavy metals, must be disposed of according to institutional and governmental regulations. For sodium trichloroacetate and BTEAC, consult the safety data sheets for proper disposal procedures, which typically involve incineration by a licensed disposal company.[13][20]

Conclusion and Recommendation

For the vast majority of dichlorocyclopropanation applications, the Phase-Transfer Catalysis (PTC) method using chloroform and aqueous sodium hydroxide is the clear winner in a cost-benefit analysis. It is inexpensive, operationally simple, scalable, and provides high yields for a wide range of substrates.

The thermal decomposition of sodium trichloroacetate serves as an important, albeit more expensive, alternative for cases where the substrate is incompatible with strongly basic conditions.

The Seyferth-Gilbert reagent, due to its extreme toxicity and high cost, is not a recommended method in modern organic synthesis and should only be considered under very specific and justifiable circumstances where all other methods have failed.

By carefully considering the factors outlined in this guide—cost, yield, substrate compatibility, and safety—researchers can confidently select the optimal dichlorocyclopropanation method to efficiently advance their synthetic endeavors.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyltriethylammonium chloride, 98%.
  • ChemicalBook. (2023, December 20). Chemical Safety Data Sheet MSDS / SDS - SODIUM TRICHLOROACETATE.
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  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Sodium trichloroacetate.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,1-Dichlorocyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: As scientists, our focus is often on discovery and innovation. However, the life cycle of the chemicals we use extends far beyond the reaction flask. The responsible management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of safe, ethical, and sustainable science. 1,1-Dichlorocyclopropane, a halogenated aliphatic compound, demands our full attention due to its specific hazard profile. This guide is structured to provide not just a set of rules, but a clear, logical framework for understanding why these procedures are critical. By internalizing this logic, we can ensure the safety of ourselves, our colleagues, and our environment.

Section 1: Hazard Profile of this compound

Before we can manage a chemical, we must understand its inherent risks. This compound presents a combination of physical, health, and environmental hazards that dictate its handling and disposal requirements. The primary risks are summarized below.

Hazard CategoryDescriptionRationale for Disposal Protocol
Physical Hazard Highly Flammable Liquid and Vapor: Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[1][2]Waste must be stored in tightly sealed containers away from all heat, sparks, and open flames. Use of explosion-proof equipment is necessary for large-scale transfers.[1][2][3]
Health Hazard Harmful/Toxic: Harmful if inhaled and may cause respiratory irritation.[3] Causes serious eye and skin irritation.Requires stringent use of Personal Protective Equipment (PPE) during handling and disposal to prevent exposure. Work must be conducted in well-ventilated areas.[4][5]
Suspected Carcinogen: Classified as a Category 2 suspected carcinogen.Long-term exposure must be minimized. This elevates the importance of containment and proper disposal to prevent chronic environmental or occupational exposure.
Environmental Hazard Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.Direct release to the environment is prohibited. It must not be poured down the drain, as this can disrupt aquatic ecosystems and wastewater treatment processes.[2][6]

Section 2: Regulatory Classification - The 'Why' Behind the Procedure

The disposal of this compound is not discretionary; it is governed by federal and local regulations. As a chlorinated solvent, it falls under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).

Key Classification:

  • Halogenated Solvent: Any solvent containing halogen elements (Fluorine, Chlorine, Bromine, Iodine) is classified as halogenated.[6] This is the most critical classification from a disposal standpoint.

  • F-Listed Hazardous Waste: Spent solvents are regulated based on their composition and use. This compound, when used as a solvent, will typically be classified as an F001 or F002 listed hazardous waste.[7][8][9]

    • F001: Applies if the solvent was used in a degreasing operation.[9]

    • F002: Applies to spent halogenated solvents used for other purposes.[9]

  • The 10% Rule: This classification applies to the original solvent mixture. If the solvent, before use, contained a total of 10% or more by volume of one or more F-listed halogenated solvents, the entire spent volume is considered F-listed hazardous waste.[8][9]

Understanding this regulatory framework is crucial. It is the reason we cannot simply discard this chemical and why mixing it with other waste streams is a serious compliance violation.

Section 3: Immediate Safety & Personal Protective Equipment (PPE)

Protecting yourself is the first step in any laboratory procedure. When handling this compound for use or disposal, the following PPE and engineering controls are mandatory.

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent the inhalation of vapors.[5]

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[10]

  • Hand Protection: Wear chemically resistant gloves. Nitrile gloves may be suitable for incidental contact, but for extended handling or in case of a spill, heavier-duty gloves (e.g., Viton®, butyl rubber) should be used. Consult a glove compatibility chart for specific recommendations.

  • Protective Clothing: A flame-resistant lab coat and closed-toe shoes are required.[10]

  • Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, a full-face respirator with appropriate cartridges for organic vapors is necessary.[5][10]

Section 4: Step-by-Step Disposal Protocol

This protocol ensures safety and regulatory compliance. The cardinal rule is waste segregation ; never mix halogenated waste with non-halogenated waste. Doing so needlessly classifies the entire volume as the more hazardous (and more expensive to dispose of) category.[6]

Step 1: Container Selection
  • Action: Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department or an approved supplier.

  • Causality: The container must be made of a material chemically compatible with this compound and equipped with a secure, vapor-tight lid to prevent leaks and fugitive emissions.

Step 2: Waste Accumulation
  • Action: Carefully pour the waste this compound into the designated container using a funnel. Perform this action inside a chemical fume hood. Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Causality: Transferring inside a fume hood contains any vapors released. Leaving headspace in the container prevents pressure buildup due to temperature changes, which could otherwise cause the container to rupture.

Step 3: Labeling
  • Action: Immediately after adding waste, affix a completed hazardous waste tag to the container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste this compound." Do not use abbreviations.

    • An accurate estimation of the percentage of each component if it is a mixture.

    • The specific hazard characteristics (e.g., Flammable, Toxic).

    • The date accumulation started.

  • Causality: Proper labeling is a legal requirement under RCRA and is critical for the safety of EHS personnel. It ensures the waste is handled, stored, and ultimately disposed of correctly, preventing dangerous chemical reactions during consolidation.

Step 4: Storage in a Satellite Accumulation Area (SAA)
  • Action: Store the sealed and labeled container in a designated SAA within the laboratory. This area must be at or near the point of generation. The container should be kept within a secondary containment bin to catch any potential leaks.

  • Causality: The SAA keeps hazardous waste under the direct control of laboratory personnel. Secondary containment is a failsafe to prevent a spill from spreading in the event of a primary container failure.

Step 5: Arranging for Disposal
  • Action: Once the container is full or you no longer generate this waste stream, contact your institution's EHS department to schedule a pickup.

  • Causality: Only certified hazardous waste transporters and disposal facilities are legally permitted to handle and dispose of this material. Your EHS department manages this entire downstream process, ensuring the waste is treated and disposed of in an environmentally sound manner.

G Workflow for this compound Disposal A Waste this compound Generated in Lab B Select Compatible, Designated Halogenated Waste Container A->B Segregation is Key H WARNING: Do NOT mix with non-halogenated waste A->H C Transfer Waste in Fume Hood (Fill <90% Full) B->C D Securely Cap & Affix Completed Hazardous Waste Label C->D E Store in Satellite Accumulation Area (with Secondary Containment) D->E F Contact EHS for Pickup and Final Disposal E->F G Waste Properly Managed & Disposed by Certified Facility F->G

Caption: Disposal workflow for this compound.

Section 5: Emergency Procedures - Spill Management

In the event of an accidental release, a swift and correct response is critical.

For a Small Spill (<100 mL) inside a Chemical Fume Hood:

  • Alert Personnel: Notify others in the immediate area.

  • Contain: Use a spill kit with absorbent material (e.g., vermiculite or sand) to cover the spill. Do not use combustible materials like paper towels.

  • Collect: Using non-sparking tools, carefully collect the absorbed material and place it in a designated hazardous waste container.[11]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Label the container with all contaminants and manage it as hazardous waste.

For a Large Spill (>100 mL) or any spill outside a fume hood:

  • Evacuate: Immediately evacuate the laboratory and alert others to do the same.

  • Isolate: Close the laboratory doors and prevent re-entry.

  • Notify: Contact your institution's EHS emergency line and report the spill. Provide the chemical name, location, and estimated quantity.

  • Do not attempt to clean it up yourself. A large spill of a flammable, toxic chemical requires a professional hazardous materials response team.

References

  • 1,1-Dichloropropene | C3H4Cl2 | CID 11245 - PubChem.
  • EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR. Source: University of Maryland. [Link]
  • RO 13579 - EPA. Source: U.S. Environmental Protection Agency. [Link]
  • Cyclopropane, 1,1-dichloro- | C3H4Cl2 | CID 74970 - PubChem.
  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste - EPA. Source: U.S. Environmental Protection Agency. [Link]
  • Guidelines for Solvent Waste Recycling and Disposal. Source: Hazardous Waste Experts. [Link]
  • EPA HAZARDOUS WASTE CODES.
  • Hazard Communication - Appendix C | Occupational Safety and Health Administration - OSHA. Source: U.S. Department of Labor. [Link]
  • Laboratory Safety Guidance - OSHA. Source: U.S. Department of Labor. [Link]

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Navigating the Unseen: A Guide to Safely Handling 1,1-Dichlorocyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Risks: A Synthesized Hazard Profile

Due to the absence of a comprehensive Safety Data Sheet (SDS) for 1,1-Dichlorocyclopropane, we must infer its potential hazards from its chemical structure and data on analogous compounds. As a chlorinated cyclopropane, it is prudent to treat this substance with a high degree of caution, assuming it possesses a combination of hazards associated with both chlorinated hydrocarbons and strained ring systems.

Key Anticipated Hazards:

  • Flammability: With a reported flash point of 33°C, this compound is a flammable liquid and poses a significant fire risk.[1] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.

  • Toxicity: While specific toxicological data is unavailable, related chlorinated compounds are known to be harmful if swallowed, inhaled, or absorbed through the skin.[2] Analogs such as 1,1-dichloroethene have shown potential for causing damage to the liver, kidneys, and respiratory system.[3][4][5]

  • Irritation: Direct contact is likely to cause skin and eye irritation.[6]

  • Environmental Hazards: As with many chlorinated solvents, it is crucial to prevent release into the environment, as they can be toxic to aquatic life.[2]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.

Body PartRequired PPERationale
Eyes/Face Chemical splash goggles and a face shieldProvides protection against splashes and vapors.
Hands Double-gloving with compatible materials (e.g., Viton™ over nitrile)Ensures protection against potential permeation and degradation.
Body Flame-resistant lab coatProtects against splashes and in the event of a fire.
Respiratory A properly fitted NIOSH-approved respirator with organic vapor cartridgesEssential for minimizing inhalation exposure, especially when handling outside of a certified chemical fume hood.

Operational Workflow: From Benchtop to Disposal

The following step-by-step guide provides a procedural framework for the safe handling of this compound.

Pre-Operational Safety Checklist:
  • Information Review: Thoroughly read and understand this safety guide and any available information on similar chemicals.

  • Fume Hood Verification: Ensure the chemical fume hood has a current certification and is functioning correctly.

  • PPE Inspection: Inspect all PPE for damage or contamination before use.

  • Emergency Equipment Location: Confirm the location and operational readiness of the nearest safety shower, eyewash station, and fire extinguisher.

  • Spill Kit Availability: Ensure a spill kit containing appropriate absorbent materials for flammable and chlorinated solvents is readily accessible.

Step-by-Step Handling Procedure:
  • Work Area Preparation: Conduct all handling of this compound within a certified chemical fume hood.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above.

  • Dispensing: Use only non-sparking tools when opening and dispensing the chemical.[7] Ground and bond containers during transfer to prevent static discharge.

  • Heating and Reactions: Avoid heating the material near open flames or other ignition sources.[2] Use intrinsically safe heating equipment.

  • Post-Handling: Tightly seal the container immediately after use. Decontaminate the work area and any equipment used.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Spill and Emergency Procedures:
  • Minor Spill (inside fume hood):

    • Alert nearby personnel.

    • Use absorbent pads from the spill kit to contain and absorb the spill.

    • Place the contaminated materials in a designated hazardous waste container.

    • Wipe the area with a suitable solvent and then with soap and water.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and institutional safety office.

    • If it is safe to do so, and you are trained, contain the spill with absorbent materials.

    • Prevent the spill from entering drains.

  • In Case of Fire:

    • If the fire is small and you are trained to use a fire extinguisher, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.

    • For larger fires, evacuate the area and activate the fire alarm.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Waste Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Segregation: Collect all liquid and solid waste contaminated with this compound in a dedicated, properly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Toxic).

  • Storage: Store the waste container in a designated satellite accumulation area, away from ignition sources and incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety department in accordance with all local, state, and federal regulations.

Visualizing the Safety Workflow

The following diagram illustrates the logical flow of operations when handling this compound, emphasizing the critical safety checkpoints.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_emergency Emergency Response Prep Review Safety Guide & Assess Risks FumeHood Verify Fume Hood Certification Prep->FumeHood PPE_Check Inspect Personal Protective Equipment FumeHood->PPE_Check Emergency Locate Emergency Equipment PPE_Check->Emergency Spill_Kit Ensure Spill Kit Accessibility Emergency->Spill_Kit Handling Handle in Fume Hood Spill_Kit->Handling Don_PPE Don Appropriate PPE Handling->Don_PPE Dispense Dispense with Non-Sparking Tools Don_PPE->Dispense Post_Handling Seal Container & Decontaminate Area Dispense->Post_Handling Spill Spill Occurs Dispense->Spill Potential Incident Fire Fire Occurs Dispense->Fire Exposure Personal Exposure Dispense->Exposure Waste Collect in Labeled Hazardous Waste Container Post_Handling->Waste Store Store in Designated Area Waste->Store Dispose Arrange for Professional Disposal Store->Dispose Evacuate Evacuate & Alert Spill->Evacuate Fire->Evacuate Exposure->Evacuate

Caption: Workflow for the safe handling of this compound.

References

  • PubChem. Cyclopropane, 1,1-dichloro-.
  • Cheméo. Chemical Properties of Cyclopropane, 1,1-dichloro- (CAS 2088-35-9). [Link]
  • PubChem. 1,1-Dichloro-2,3-dimethylcyclopropane.
  • Office of Environmental Health Hazard Assessment. Chronic Toxicity Summary 1,4-Dichlorobenzene. [Link]
  • NIST. Cyclopropane, 1,1-dichloro-. National Institute of Standards and Technology. [Link]
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Cyclopropane. [Link]
  • European Chlorinated Solvents Association.
  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for 1,1-Dichloroethene. [Link]
  • European Chlorinated Solvents Association.
  • University of Southern California.
  • National Center for Biotechnology Information. Toxicological Profile for 1,1-Dichloroethene. [Link]
  • Minnesota Department of Health. Toxicological Summary for: 1,4-Dichlorobenzene. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.